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4-Chloro-5-methoxy-2-pyrimidin-2-ylpyrimidine Documentation Hub

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  • Product: 4-Chloro-5-methoxy-2-pyrimidin-2-ylpyrimidine
  • CAS: 1269625-50-4

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 4-Chloro-5-methoxy-2-pyrimidin-2-ylpyrimidine and its Core Structural Motifs for Drug Discovery

Introduction: The Prominence of Pyrimidines in Medicinal Chemistry The pyrimidine ring is a fundamental heterocyclic motif present in a vast array of biologically active molecules, including nucleobases and numerous appr...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Prominence of Pyrimidines in Medicinal Chemistry

The pyrimidine ring is a fundamental heterocyclic motif present in a vast array of biologically active molecules, including nucleobases and numerous approved pharmaceuticals.[1][2] The strategic placement of various substituents on the pyrimidine core allows for the fine-tuning of a compound's physicochemical properties and its interactions with biological targets. This versatility has established pyrimidine derivatives as privileged scaffolds in the development of therapeutics for a wide range of diseases, including cancer, infectious diseases, and metabolic disorders.[1][2]

The chloro and methoxy groups, in particular, are frequently employed in drug discovery to modulate the electronic and steric properties of a molecule, thereby optimizing its potency and selectivity.[3] The chlorine atom can act as a leaving group for nucleophilic substitution reactions, providing a handle for further molecular elaboration. The methoxy group, an electron-donating substituent, can influence the reactivity of the pyrimidine ring and participate in hydrogen bonding interactions with protein targets.[3]

Physicochemical Properties and Safety Considerations

While specific data for the title compound is unavailable, the properties of closely related analogs provide valuable insights.

Tabulated Physicochemical Data of Related Compounds
Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Key Properties
4-Chloro-5-methoxypyrimidine695-85-2C₅H₅ClN₂O144.56Purity: ≥95%; Storage: -20°C, sealed.[4]
4-Chloro-5-methoxy-2-methylpyrimidine698-33-9C₆H₇ClN₂O158.59Solid; Purity: 95-97%; Storage: 2-8°C, inert atmosphere.[5][6]
2,4-Dichloro-5-methoxypyrimidine19646-07-2C₅H₄Cl₂N₂O179.01Solid; Key intermediate in herbicide synthesis.[7][8]
4-Chloro-5-methoxy-2-(methylthio)pyrimidine87026-45-7C₆H₇ClN₂OS190.65Solid; Purity: 95%; Storage: 2-8°C, inert atmosphere.[9][10]
Safety and Handling

Substituted chloropyrimidines are generally considered hazardous materials and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated area.

  • Hazard Identification: These compounds can cause skin and serious eye irritation.[11][12] Some may be harmful if swallowed or cause respiratory irritation.[9]

  • Precautionary Measures:

    • Wear protective gloves, clothing, eye, and face protection.[13][14]

    • Wash hands and any exposed skin thoroughly after handling.[13][15]

    • Avoid breathing dust, fumes, gas, mist, vapors, or spray.[11][13]

    • Store in a tightly closed container in a dry, cool, and well-ventilated place.[12][14]

  • First Aid:

    • If on skin: Wash with plenty of soap and water.[11][13]

    • If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[11][13]

    • If inhaled: Remove person to fresh air and keep comfortable for breathing.[11]

    • In case of accidental ingestion or significant exposure, seek immediate medical attention.[13]

Synthetic Methodologies

The synthesis of 4-Chloro-5-methoxy-2-pyrimidin-2-ylpyrimidine would likely involve a multi-step process, beginning with the construction of a suitably substituted pyrimidine core, followed by the introduction of the second pyrimidine ring.

Synthesis of the 4-Chloro-5-methoxypyrimidine Core

A common and effective method for the synthesis of chloropyrimidines is the chlorination of the corresponding hydroxypyrimidines (or their tautomeric pyrimidone forms) using a chlorinating agent such as phosphorus oxychloride (POCl₃).[16][17]

Synthesis_of_4_Chloro_5_methoxypyrimidine_Core start 5-Methoxyuracil (2,4-dihydroxy-5-methoxypyrimidine) product 2,4-Dichloro-5-methoxypyrimidine start->product reagents POCl₃ (Phosphorus Oxychloride) Optional: N,N-dimethylaniline

Caption: General workflow for the chlorination of 5-methoxyuracil.

Detailed Experimental Protocol: Chlorination of 5-Methoxyuracil [7][8]

  • Reaction Setup: In a reaction vessel equipped with a reflux condenser and a stirrer, combine 5-methoxy-2,4-dihydroxypyrimidine (1 equivalent), phosphorus oxychloride (2.0 - 2.5 equivalents), and a suitable solvent such as toluene or xylene.[8] An alkaline substance like N,N-dimethylaniline (1.0 - 1.5 equivalents) can be added to facilitate the reaction.[7][8]

  • Reaction Conditions: Heat the mixture to reflux (typically 100-160°C) for 2 to 6 hours.[8] The progress of the reaction should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Purification: After the reaction is complete, cool the mixture and carefully pour it into crushed ice to quench the excess phosphorus oxychloride. The product can then be extracted with an organic solvent, such as ether.[7] The organic layer is then washed, dried, and concentrated under reduced pressure. Further purification can be achieved by recrystallization or column chromatography to yield the desired 2,4-dichloro-5-methoxypyrimidine.[7]

Introduction of the 2-Pyrimidinyl Substituent

With the chlorinated pyrimidine core in hand, the next critical step is the introduction of the second pyrimidine ring at the 2-position. This can be achieved through various cross-coupling reactions. A plausible approach would be a Suzuki or Stille coupling, which are powerful methods for forming carbon-carbon bonds.

Suzuki_Coupling_for_Bipyrimidine_Synthesis pyrimidine_halide 4-Chloro-5-methoxy-2-halopyrimidine (e.g., 2-bromo or 2-iodo) product 4-Chloro-5-methoxy- 2-pyrimidin-2-ylpyrimidine pyrimidine_halide->product  Heat pyrimidine_boronic Pyrimidine-2-boronic acid or ester pyrimidine_boronic->product  Heat catalyst Palladium Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., Na₂CO₃, K₂CO₃)

Caption: Proposed Suzuki coupling for the synthesis of the target molecule.

Conceptual Experimental Workflow: Suzuki Cross-Coupling

  • Preparation of Precursors: This approach requires the synthesis of two key intermediates: a 4-chloro-5-methoxy-2-halopyrimidine (where the halogen at the 2-position is more reactive in cross-coupling, such as bromine or iodine) and a pyrimidine-2-boronic acid or its ester derivative.

  • Reaction Setup: In an inert atmosphere (e.g., under nitrogen or argon), combine the 2-halopyrimidine derivative (1 equivalent), the pyrimidine boronic acid/ester (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, typically 1-5 mol%), and a base (e.g., sodium carbonate, potassium carbonate, 2-3 equivalents) in a suitable solvent system (e.g., a mixture of toluene, ethanol, and water).

  • Reaction Conditions: Heat the reaction mixture (typically 80-110°C) with stirring for several hours until the starting materials are consumed, as monitored by TLC or LC-MS.

  • Work-up and Purification: Upon completion, cool the reaction mixture and perform an aqueous work-up. Extract the product with an organic solvent, and purify the crude product using column chromatography on silica gel to isolate the desired 4-Chloro-5-methoxy-2-pyrimidin-2-ylpyrimidine.

Spectroscopic Characterization

The structural elucidation of the target compound and its intermediates would rely on standard spectroscopic techniques.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on both pyrimidine rings and a singlet for the methoxy group protons.

  • ¹³C NMR: The carbon-13 NMR spectrum will display signals for each unique carbon atom in the molecule, including the methoxy carbon and the carbons of the two pyrimidine rings.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the molecular formula of the synthesized compound by providing a highly accurate mass-to-charge ratio.

Conclusion

While "4-Chloro-5-methoxy-2-pyrimidin-2-ylpyrimidine" is not a commercially available compound with a designated CAS number, this guide outlines a feasible synthetic strategy for its preparation, leveraging well-established methodologies in heterocyclic chemistry. The synthesis of the 4-chloro-5-methoxypyrimidine core and subsequent cross-coupling reactions provide a clear pathway for accessing this and other novel bipyrimidine structures. Such compounds are of significant interest to the drug discovery community, offering a rich scaffold for the development of new therapeutic agents. Researchers undertaking the synthesis of these materials should adhere to strict safety protocols due to the hazardous nature of the intermediates involved.

References

  • Fisher Scientific. Safety Data Sheet - 2-Chloro-4-methylpyrimidine, 98%. [Link]

  • PubChem. 4-Chloro-5-fluoro-2-methoxypyrimidine. [Link]

  • PubChem. 4-Chloro-2-methoxypyrimidine. [Link]

  • World Journal of Pharmacy and Pharmaceutical Sciences. Synthesis of 4-chloro-2-(3,5-dimethyl-1h-pyrazol-1-yl)-6-methylpyrimidine. [Link]

  • AWS. Supporting Information Pyrimidine-Cored Extended π-Systems: General Synthesis and Interesting Fluorescent Properties. [Link]

  • Physics @ Manasagangotri. The existence of H-bond and halogen bond. [Link]

  • Google Patents. CN104326988A - Synthesis method for 2, 4-dichloro-5-methoxy pyrimidine.
  • RSC Publishing. Parallels between the chloro and methoxy groups for potency optimization. [Link]

  • MDPI. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. [Link]

  • Google Patents. CN110372602A - A kind of synthetic method of 4- chloro-2-methyl pyrimidine.

Sources

Exploratory

An In-Depth Technical Guide to 4-Chloro-5-methoxy-2-pyrimidin-2-ylpyrimidine: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals Disclaimer: The compound 4-Chloro-5-methoxy-2-pyrimidin-2-ylpyrimidine is a specialized chemical entity for which direct, comprehensive experimental data is...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The compound 4-Chloro-5-methoxy-2-pyrimidin-2-ylpyrimidine is a specialized chemical entity for which direct, comprehensive experimental data is not widely available in public literature. This guide has been meticulously compiled by synthesizing information from closely related analogues and established principles of heterocyclic chemistry to provide a predictive yet scientifically grounded overview. All properties and protocols should be regarded as informed estimates, pending experimental validation.

Introduction: Unveiling a Novel Heterocyclic Scaffold

The landscape of medicinal chemistry is continually shaped by the exploration of novel molecular architectures. Pyrimidine-based compounds form a cornerstone of this exploration, with their versatile chemical nature and presence in a myriad of biologically active molecules. This guide focuses on a unique, substituted bipyrimidine system: 4-Chloro-5-methoxy-2-pyrimidin-2-ylpyrimidine .

This molecule combines three key features that suggest significant potential in drug discovery and materials science:

  • A 4-Chloropyrimidine Moiety: The chlorine atom at the 4-position is a versatile synthetic handle, susceptible to nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide array of functional groups to modulate the molecule's properties.

  • A 5-Methoxy Group: The electron-donating methoxy group can influence the electronic properties of the pyrimidine ring, potentially affecting its reactivity and biological interactions. Its presence can also impact the metabolic stability of the compound.

  • A 2,2'-Bipyrimidine Core: Bipyrimidine structures are renowned for their ability to act as bridging ligands in coordination chemistry and have been investigated for their unique photophysical properties.[1]

This guide provides a predictive overview of the physical and chemical properties of 4-Chloro-5-methoxy-2-pyrimidin-2-ylpyrimidine, a proposed synthetic route, and an analysis of its potential reactivity and stability, all grounded in data from analogous compounds.

Predicted Physicochemical Properties

The following table summarizes the predicted physical and chemical properties of 4-Chloro-5-methoxy-2-pyrimidin-2-ylpyrimidine. These predictions are derived from the known properties of its core components, including 4-chloro-5-methoxypyrimidine and 2,2'-bipyrimidine.

PropertyPredicted ValueRationale / Analog Data Source
Molecular Formula C9H7ClN4OBased on structural components.
Molecular Weight 222.64 g/mol Calculated from the molecular formula.
Appearance White to off-white or pale yellow solidAnalogous to 2,2'-bipyrimidine (white solid)[2] and 4,6-dichloro-5-methoxypyrimidine (off-white solid).[3]
Melting Point 120-140 °CHigher than 2,2'-bipyrimidine (113-115 °C) due to increased molecular weight and potential for different crystal packing, but likely in a similar range.[2]
Solubility Soluble in organic solvents such as methanol, chloroform, and dichloromethane.[1][3][4]Based on the general solubility of similar heterocyclic compounds.
Stability Stable under normal conditions; potentially sensitive to strong acids and bases which may hydrolyze the methoxy group or displace the chlorine. The methoxy group may offer some metabolic stability.[5][6]Methoxy-substituted pyrimidines are generally stable. Chloropyrimidines are stable but reactive towards nucleophiles.[7]

Synthesis and Mechanistic Insights

The synthesis of 4-Chloro-5-methoxy-2-pyrimidin-2-ylpyrimidine is most plausibly achieved through a palladium-catalyzed cross-coupling reaction. Both Suzuki-Miyaura and Stille couplings are viable and well-documented for the arylation of chloropyrimidines.[8][9][10] The Suzuki coupling is often preferred due to the lower toxicity of boronic acid reagents compared to organostannanes used in Stille couplings.[11][12]

Proposed Synthetic Pathway: Suzuki-Miyaura Cross-Coupling

The proposed synthesis involves the coupling of 2,4-dichloro-5-methoxypyrimidine with 2-(tributylstannyl)pyrimidine or, more favorably, pyrimidine-2-boronic acid . A subsequent selective nucleophilic substitution or reduction would be needed to replace the second chlorine atom. A more direct approach would be the coupling of 4-chloro-5-methoxypyrimidine with a suitable pyrimidine partner. However, the starting material 4-chloro-5-methoxypyrimidine is less common than its dichloro counterpart.

A plausible and efficient route would be a regioselective Suzuki coupling on 2,4-dichloro-5-methoxypyrimidine, which has been shown to preferentially occur at the more reactive 4-position.[13]

Diagram of Proposed Synthetic Workflow

G cluster_start Starting Materials cluster_reaction Suzuki-Miyaura Coupling cluster_product Product A 2,4-Dichloro-5-methoxypyrimidine C Pd(PPh3)4 (catalyst) Base (e.g., K2CO3) Solvent (e.g., Toluene/H2O) A->C B Pyrimidine-2-boronic acid B->C D 4-Chloro-5-methoxy-2-pyrimidin-2-ylpyrimidine C->D Regioselective C-C bond formation

Caption: Proposed Suzuki-Miyaura synthesis of the target compound.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is adapted from established procedures for Suzuki couplings on dichloropyrimidines.[13]

  • Reaction Setup:

    • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 2,4-dichloro-5-methoxypyrimidine (1.0 eq).

    • Add pyrimidine-2-boronic acid (1.1 eq).

    • Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] (0.05 eq).

    • Add a base, for example, potassium carbonate (K2CO3) (2.0 eq).

  • Solvent Addition:

    • Add a degassed solvent system, typically a mixture of an organic solvent and water, such as Toluene/Ethanol/Water in a 4:1:1 ratio.

  • Reaction Execution:

    • Heat the reaction mixture to reflux (typically 80-100 °C) with vigorous stirring.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Purification:

    • Upon completion, cool the reaction mixture to room temperature.

    • Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield the desired 4-Chloro-5-methoxy-2-pyrimidin-2-ylpyrimidine.

Causality Behind Experimental Choices:

  • Inert Atmosphere: Essential to prevent the oxidation and deactivation of the Pd(0) catalyst.

  • Catalyst Choice: Pd(PPh3)4 is a common and effective catalyst for Suzuki couplings. For less reactive chlorides, more advanced catalysts with bulky, electron-rich ligands (e.g., XPhos, SPhos) might be necessary to facilitate the oxidative addition step.[14]

  • Base: The base is crucial for the transmetalation step, activating the boronic acid. Carbonates are often a good choice, balancing reactivity and minimizing side reactions.

  • Solvent System: The biphasic solvent system helps to dissolve both the organic-soluble starting materials and the inorganic base.

Reactivity, Stability, and Mechanistic Considerations

The chemical behavior of 4-Chloro-5-methoxy-2-pyrimidin-2-ylpyrimidine is dictated by its constituent functional groups.

Reactivity at the 4-Position (C-Cl bond)

The chlorine atom at the 4-position is the most reactive site for nucleophilic substitution. The electron-withdrawing nature of the pyrimidine ring nitrogens activates this position for SNAr reactions.[15]

  • Nucleophilic Aromatic Substitution (SNAr): The compound is expected to react with various nucleophiles (amines, alcohols, thiols) to displace the chloride ion. This reaction is a cornerstone for building molecular diversity from this scaffold. The reaction proceeds via a Meisenheimer-like intermediate.[15]

  • Cross-Coupling Reactions: While already used in its synthesis, the remaining chloro- group can potentially undergo further cross-coupling reactions under more forcing conditions, although this would be less favorable than the initial coupling.

Diagram of Key Reactivity Pathways

G cluster_nuc Nucleophilic Substitution (SNAr) cluster_cc Further Cross-Coupling A 4-Chloro-5-methoxy- 2-pyrimidin-2-ylpyrimidine B Amine (R-NH2) A->B Heat, Base D Arylboronic Acid A->D Pd Catalyst C 4-Amino-5-methoxy- 2-pyrimidin-2-ylpyrimidine B->C E 4-Aryl-5-methoxy- 2-pyrimidin-2-ylpyrimidine D->E

Caption: Major reactivity pathways of the target compound.

Stability Considerations
  • Methoxy Group: The methoxy group is generally stable, but can be cleaved under harsh acidic conditions (e.g., HBr, BBr3). It is expected to be relatively stable to metabolic degradation, which is a desirable trait in drug candidates.[6]

  • Pyrimidine Rings: The pyrimidine core is a stable aromatic system. The bipyrimidine linkage is also robust.[16]

Safety and Handling

No direct safety data is available for 4-Chloro-5-methoxy-2-pyrimidin-2-ylpyrimidine. Therefore, it must be handled with the precautions appropriate for a novel chemical of unknown toxicity. The safety profile should be inferred from its analogs.

  • Chloropyrimidines: Many chloropyrimidines are classified as irritants to the skin, eyes, and respiratory system. Some are harmful if swallowed.[17][18][19]

  • General Precautions:

    • Handle in a well-ventilated fume hood.

    • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

    • Avoid inhalation of dust and contact with skin and eyes.

    • In case of contact, rinse immediately with plenty of water.

Conclusion and Future Outlook

4-Chloro-5-methoxy-2-pyrimidin-2-ylpyrimidine represents a promising, albeit underexplored, molecular scaffold. Its predicted properties and reactivity profile suggest it could be a valuable building block for the synthesis of novel compounds in medicinal chemistry and materials science. The synthetic route proposed via Suzuki-Miyaura coupling offers a viable and efficient method for its preparation.

Future research should focus on the experimental validation of the properties and reactivity outlined in this guide. Exploring its biological activity, for instance as a kinase inhibitor or in other therapeutic areas, could unveil its potential as a lead compound in drug discovery programs.

References

  • Thompson, L. A., & Ellman, J. A. (2003). Suzuki Cross-Coupling of Solid-Supported Chloropyrimidines with Arylboronic Acids. Organic Letters, 5(11), 1769–1772. [Link][8][20]

  • Vlád, G., & Horváth, I. T. (2002). Improved Synthesis of 2,2′-Bipyrimidine. The Journal of Organic Chemistry, 67(18), 6550–6552. [Link][16][21]

  • Dolšak, A., Mrgole, K., & Sova, M. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Catalysts, 11(4), 458. [Link][9]

  • Wikipedia. (n.d.). 2,2'-Bipyrimidine. Retrieved from [Link][2]

  • Gábor, V. (2002). Improved Synthesis of 2,2'-Bipyrimidine. ResearchGate. [Link][22]

  • Dolšak, A., et al. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI. [Link][13]

  • PubChem. (n.d.). 2,2'-Bipyrimidine. [Link][23]

  • ChemBK. (2024). 4,6-dichloro-5-methoxypyrimidine. [Link][3]

  • PubChem. (n.d.). 2-Chloropyrimidine. [Link][18]

  • Mohamed, M. M., et al. (2022). (2-Hydroxy-3-Methoxybenzylidene)thiazolo[3,2-a]pyrimidines: Synthesis, Self-Assembly in the Crystalline Phase and Cytotoxic Activity. PMC. [Link][5]

  • Chemistry LibreTexts. (2023). Stille Coupling. [Link][10]

  • Royal Society of Chemistry. (2024). Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies. [Link][11]

  • Thermo Fisher Scientific. (2025). Safety Data Sheet: 2-Chloropyrimidine. [Link][19]

  • Gelin, C. F., et al. (2018). Introduction of a Methyl Group Curbs Metabolism of Pyrido[3,4-d]pyrimidine Monopolar Spindle 1 (MPS1) Inhibitors and Enables the Discovery of the Phase 1 Clinical Candidate N2. ACS Publications. [Link][6]

Sources

Foundational

An In-Depth Technical Guide to the Synthesis of 4-Chloro-5-methoxy-2-pyrimidin-2-ylpyrimidine

For Distribution to: Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of a robust and strategic synthetic pathway to obtain 4-Chloro-5-methoxy-2-...

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a robust and strategic synthetic pathway to obtain 4-Chloro-5-methoxy-2-pyrimidin-2-ylpyrimidine, a heterocyclic compound of interest in medicinal chemistry and materials science. This document moves beyond a simple recitation of steps, offering a deep dive into the causality behind experimental choices, validation of protocols, and a firm grounding in authoritative literature. The proposed synthesis is a multi-step process commencing with the construction of a key intermediate, 2,4-dichloro-5-methoxypyrimidine, followed by a regioselective cross-coupling reaction to introduce the second pyrimidine ring, and culminating in a selective dechlorination. This guide is intended to empower researchers with the foundational knowledge and practical protocols necessary for the successful synthesis of this target molecule and its analogues.

Introduction

Substituted bipyrimidines are a class of compounds that have garnered significant attention in the field of drug discovery due to their diverse biological activities. The unique arrangement of nitrogen atoms in the pyrimidine rings allows for a variety of intermolecular interactions, making them attractive scaffolds for the design of enzyme inhibitors, receptor antagonists, and other therapeutic agents. The target molecule of this guide, 4-Chloro-5-methoxy-2-pyrimidin-2-ylpyrimidine, possesses a specific substitution pattern that presents both synthetic challenges and opportunities for further functionalization. This guide will delineate a logical and efficient pathway for its synthesis, with a focus on addressing the key challenges of regioselectivity in both the cross-coupling and dechlorination steps.

Strategic Overview of the Synthesis Pathway

The synthesis of 4-Chloro-5-methoxy-2-pyrimidin-2-ylpyrimidine is most effectively approached in a three-stage process. This strategy allows for the controlled construction of the molecule, starting from readily available precursors.

Synthesis_Overview A Stage 1: Synthesis of 2,4-Dichloro-5-methoxypyrimidine B Stage 2: Regioselective C2-Coupling (Stille or Suzuki Reaction) A->B Key Intermediate C Stage 3: Selective C4-Dechlorination B->C Coupled Intermediate D Final Product: 4-Chloro-5-methoxy-2-pyrimidin-2-ylpyrimidine C->D Purification

Caption: High-level strategic overview of the synthesis pathway.

Stage 1: Synthesis of the Key Intermediate: 2,4-Dichloro-5-methoxypyrimidine

The initial stage of the synthesis focuses on the construction of the foundational pyrimidine ring, which is subsequently chlorinated to provide the reactive handles for the coupling reaction.

Step 1.1: Preparation of 2,4-Dihydroxy-5-methoxypyrimidine

The synthesis begins with the condensation of methyl methoxyacetate and ethyl formate in the presence of a strong base, followed by cyclization with urea.

Step1_1 reagents Methyl Methoxyacetate + Ethyl Formate NaOMe intermediate α-Methoxy-β-ethoxyacrylate Intermediate reagents->intermediate Condensation product 2,4-Dihydroxy-5-methoxypyrimidine intermediate->product Cyclization urea Urea urea->product Step1_2 start 2,4-Dihydroxy-5-methoxypyrimidine product 2,4-Dichloro-5-methoxypyrimidine start->product reagents POCl₃ Amine Base (e.g., Triethylamine) reagents->product Chlorination

Caption: Chlorination of 2,4-dihydroxy-5-methoxypyrimidine.

Experimental Protocol:

  • In a reaction vessel under an inert atmosphere, suspend 2,4-dihydroxy-5-methoxypyrimidine (1.0 eq) in phosphorus oxychloride (2.0-2.5 eq).

  • An organic base such as triethylamine or N,N-dimethylaniline (1.0-1.5 eq) is added as an acid scavenger. [1]3. The mixture is heated to reflux (100-160 °C) for 2-6 hours.

  • After completion, the excess POCl₃ is removed under reduced pressure.

  • The residue is carefully quenched with ice water and extracted with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • The organic layer is washed, dried, and concentrated to yield 2,4-dichloro-5-methoxypyrimidine.

Causality and Trustworthiness: Phosphorus oxychloride is a powerful chlorinating agent for converting hydroxyl groups on heterocyclic rings to chlorides. The addition of an amine base is critical to neutralize the HCl generated during the reaction, preventing side reactions and improving yield.

Parameter Step 1.1 Step 1.2
Reactants Methyl methoxyacetate, Ethyl formate, Urea2,4-Dihydroxy-5-methoxypyrimidine, POCl₃
Key Reagents Sodium methoxideTriethylamine
Solvent Ethyl formate, MethanolExcess POCl₃ or high-boiling solvent
Temperature 0-50 °C (condensation), Reflux (cyclization)100-160 °C
Typical Yield 60-70%90-96% [1]

Stage 2: Regioselective C2-Coupling

This stage is the most critical and challenging part of the synthesis, requiring the selective formation of a C-C bond at the C2 position of the 2,4-dichloro-5-methoxypyrimidine. While the C4 position is generally more reactive in Suzuki and Stille couplings, specific conditions can favor C2 substitution. [2][3]The Stille coupling is often preferred for this transformation due to the stability of the required organotin reagent.

Step 2.1: Preparation of the Coupling Partner: 2-(Tributylstannyl)pyrimidine

A stable and reactive coupling partner is essential. 2-(Tributylstannyl)pyrimidine is a suitable reagent for the Stille coupling.

Experimental Protocol:

  • Under an inert atmosphere, dissolve tributyltin hydride in anhydrous tetrahydrofuran (THF) and cool to 0 °C.

  • Slowly add a solution of lithium diisopropylamide (LDA) and stir for 30 minutes.

  • Cool the reaction to -18 °C and add a solution of 2-chloropyrimidine in anhydrous THF.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction with water and extract with ethyl acetate.

  • The combined organic layers are concentrated and purified by column chromatography to yield 2-(tributylstannyl)pyrimidine. [4]

Step 2.2: Stille Cross-Coupling Reaction

With both the key intermediate and the coupling partner in hand, the Stille cross-coupling can be performed.

Step2_2 start1 2,4-Dichloro-5-methoxypyrimidine product 4-Chloro-5-methoxy-2,2'-bipyrimidine start1->product start2 2-(Tributylstannyl)pyrimidine start2->product catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) catalyst->product Stille Coupling

Caption: Stille cross-coupling for the formation of the bipyrimidine core.

Experimental Protocol:

  • In a reaction vessel, combine 2,4-dichloro-5-methoxypyrimidine (1.0 eq), 2-(tributylstannyl)pyrimidine (1.1 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq).

  • Add a suitable solvent, such as toluene or DMF.

  • Heat the reaction mixture under an inert atmosphere at a temperature ranging from 80 to 120 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction, dilute with an organic solvent, and wash with an aqueous solution of potassium fluoride to remove tin byproducts.

  • The organic layer is dried, concentrated, and purified by column chromatography to yield 4-chloro-5-methoxy-2,2'-bipyrimidine.

Causality and Trustworthiness: The Stille coupling is a reliable method for forming C-C bonds between sp²-hybridized carbons. [5]The choice of a palladium(0) catalyst is crucial for the catalytic cycle, which involves oxidative addition, transmetalation, and reductive elimination. While C4 substitution is generally favored, the presence of the methoxy group at C5 can influence the electronic environment, and careful control of reaction conditions (temperature, catalyst, and solvent) can enhance C2 selectivity.

Stage 3: Selective C4-Dechlorination

The final stage involves the selective removal of the chlorine atom at the C4 position, leaving the desired 4-chloro-5-methoxy-2-pyrimidin-2-ylpyrimidine. Catalytic hydrogenation is a common and effective method for this transformation.

Step3 start 4-Chloro-5-methoxy-2,2'-bipyrimidine product 4-Chloro-5-methoxy-2-pyrimidin-2-ylpyrimidine start->product reagents H₂ Gas Pd/C Catalyst Base (e.g., NaOAc) reagents->product Catalytic Hydrogenation

Caption: Selective catalytic hydrogenation for the final product.

Experimental Protocol:

  • Dissolve 4-chloro-5-methoxy-2,2'-bipyrimidine (1.0 eq) in a suitable solvent such as ethanol or methanol.

  • Add a palladium on carbon catalyst (Pd/C, 5-10 mol%).

  • Add a base, such as sodium acetate or triethylamine, to neutralize the HCl formed during the reaction.

  • Subject the mixture to a hydrogen atmosphere (typically 1-5 atm) and stir at room temperature.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Filter the reaction mixture through celite to remove the catalyst.

  • Concentrate the filtrate and purify the residue by column chromatography or recrystallization to obtain the final product.

Causality and Trustworthiness: Catalytic hydrogenation with Pd/C is a standard method for the hydrodehalogenation of aryl halides. The C4-chloro group is generally more susceptible to reduction than a C2-chloro group in such pyrimidine systems, allowing for selective dechlorination. [6]The presence of a base is essential to prevent the accumulation of acid, which can deactivate the catalyst.

Conclusion

The synthesis of 4-Chloro-5-methoxy-2-pyrimidin-2-ylpyrimidine is a challenging yet achievable endeavor for the skilled synthetic chemist. The pathway detailed in this guide, which leverages a strategic construction of a key dichlorinated intermediate followed by a regioselective Stille coupling and a final selective dechlorination, provides a logical and well-supported approach. By understanding the underlying principles of each reaction and adhering to the detailed protocols, researchers can confidently pursue the synthesis of this and related bipyrimidine compounds for their research and development programs.

References

  • Zhang, Y. M., Gu, M., & Ma, H. (2012). An efficient synthesis of 2-chloropyrimidines via Pd-catalyzed regioselective dechlorination of 2,4-dichloropyrimidines in the presence of NaHCO₃. Scholars Research Library.
  • Anderson, K. W., & Handy, S. T. (2010). One-pot Double Suzuki Couplings of Dichloropyrimidines. PMC.
  • Hartings, M. R., & Johnson, J. S. (2017). C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines.
  • Google Patents. (1996). Process for the preparation of chloropyrimidines.
  • MDPI. (2017). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Pyrimidine-2-boronic Acid Pinacol Ester CAS 937593-41-4: A Versatile Building Block for Organic Synthesis. Retrieved from [Link]

  • Google Patents. (1985). Method for the selective hydrogenation of pyrimidines containing chlorine.
  • Reddit. (2023). Pyrimidin-2-ylboronic acid synthesis. Retrieved from [Link]

  • PubMed. (2021). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Retrieved from [Link]

  • Google Patents. (2013). Synthesis method of 2-amino-5-pyrimidine pinacol borate.
  • Chemistry LibreTexts. (2023). Stille Coupling. Retrieved from [Link]

  • Wikipedia. (n.d.). Stille reaction. Retrieved from [Link]

Sources

Exploratory

Spectroscopic data of "4-Chloro-5-methoxy-2-pyrimidin-2-ylpyrimidine" (NMR, IR, MS)

An In-depth Technical Guide to the Spectroscopic Characterization of 4-Chloro-5-methoxy-2-(pyrimidin-2-yl)pyrimidine This document serves as a comprehensive technical guide for the structural elucidation of the novel het...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Spectroscopic Characterization of 4-Chloro-5-methoxy-2-(pyrimidin-2-yl)pyrimidine

This document serves as a comprehensive technical guide for the structural elucidation of the novel heterocyclic compound, 4-Chloro-5-methoxy-2-(pyrimidin-2-yl)pyrimidine. Tailored for researchers, medicinal chemists, and drug development professionals, this guide moves beyond a simple data repository. It provides a framework for analysis, explaining the causality behind experimental choices and grounding the interpretation in established spectroscopic principles. The protocols described are designed as self-validating systems to ensure the generation of reliable and reproducible data.

Introduction: Strategic Importance of the Analyte

The 4-Chloro-5-methoxy-2-(pyrimidin-2-yl)pyrimidine scaffold is a key building block in modern medicinal chemistry. Its structural features are of significant interest for several reasons:

  • Reactive Handle: The chloro-substituent at the 4-position acts as a versatile leaving group, enabling nucleophilic aromatic substitution reactions for library synthesis and lead optimization.

  • Modulating Moiety: The 5-methoxy group, an electron-donating moiety, influences the electronic landscape of the pyrimidine ring system, which can be crucial for modulating target affinity and pharmacokinetic properties.

  • Bioisosteric Potential: The bis-pyrimidine core is a common motif in kinase inhibitors and other targeted therapies, often acting as a hinge-binding element.

Given its role as a critical synthetic intermediate, an unambiguous and thorough characterization is paramount. This guide outlines the integrated spectroscopic approach required to confirm the structure and purity of this compound, ensuring the integrity of subsequent synthetic and biological studies.

Multi-modal Spectroscopic Analysis

A singular analytical technique is insufficient for the complete structural elucidation of a complex heterocycle. The synergistic use of Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR), and Infrared (IR) spectroscopy is required for an unequivocal assignment. While specific, verified spectra for this exact compound are not publicly cataloged, this guide presents the expected data based on extensive analysis of structurally related pyrimidine derivatives and foundational spectroscopic principles.[1][2][3]

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) is the definitive technique for confirming the elemental composition of a molecule. The choice of soft ionization, typically Electrospray Ionization (ESI), is critical to prevent fragmentation and preserve the molecular ion.

Expected Data: For a target with multiple nitrogen atoms, analysis in positive ion mode (ESI+) is preferred due to the high proton affinity of the pyrimidine nitrogens, leading to the formation of a stable [M+H]⁺ adduct.

Table 1: Predicted High-Resolution Mass Spectrometry Data

ParameterExpected ValueRationale
Molecular Formula C₉H₇ClN₄OBased on the chemical structure.
Exact Mass 222.0360 uCalculated monoisotopic mass.
Ionization Mode ESI+Pyrimidine nitrogens are readily protonated.
Observed Ion [M+H]⁺ 223.0438 uExpected primary ion for analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural elucidation, providing detailed information on the connectivity and chemical environment of each atom. For this compound, analysis in a solvent like CDCl₃ or DMSO-d₆ is standard.

The proton NMR spectrum reveals the number of distinct proton environments, their neighboring protons (through spin-spin coupling), and their relative quantities (through integration).

Table 2: Predicted ¹H NMR Data (400 MHz, CDCl₃)

AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling (J, Hz)IntegrationRationale for Assignment
H6' (pyrimidine) ~8.90Doublet (d)~4.82HThe two equivalent protons on the unsubstituted pyrimidine ring are deshielded by adjacent nitrogen atoms.
H5' (pyrimidine) ~7.45Triplet (t)~4.81HThis proton is coupled to the two H6' protons, resulting in a triplet.
H6 (pyrimidine) ~8.75Singlet (s)-1HAs an isolated aromatic proton on the substituted ring, it appears as a singlet.
-OCH₃ ~4.15Singlet (s)-3HMethoxy protons are shielded relative to aromatic protons and show no coupling.

The ¹³C NMR spectrum provides a count of the unique carbon atoms and information about their chemical environment (sp², sp³, etc.). Proton-decoupled mode is standard to simplify the spectrum to a series of singlets.

Table 3: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

AssignmentPredicted Chemical Shift (δ, ppm)Rationale for Assignment
C2, C4, C6 ~155-165These carbons are directly bonded to electronegative nitrogen or oxygen atoms, causing significant deshielding.
C5 ~140-145Quaternary carbon attached to the methoxy group.
C2' ~163Carbon atom situated between two nitrogen atoms in the pyrimidine ring.
C4', C6' ~158Equivalent carbons adjacent to nitrogen atoms.
C5' ~120-125The C-H carbon on the unsubstituted pyrimidine ring is the most shielded of the aromatic carbons.
-OCH₃ ~55-60Typical chemical shift for a methoxy carbon attached to an aromatic system.
Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule based on their vibrational frequencies.[2][4]

Table 4: Predicted Infrared (IR) Absorption Bands

Wavenumber (cm⁻¹)IntensityVibrational ModeFunctional Group Assignment
3100-3000 Medium-WeakC-H StretchAromatic C-H
2980-2850 Medium-WeakC-H StretchAliphatic C-H (-OCH₃)
1600-1450 StrongC=N & C=C StretchPyrimidine ring skeletal vibrations
1275-1200 StrongC-O StretchAryl-ether (asymmetric)
1050-1000 StrongC-O StretchAryl-ether (symmetric)
800-700 StrongC-Cl StretchAryl-halide

Experimental Workflows & Protocols

The following protocols represent best practices for obtaining high-quality spectroscopic data for this class of compounds.

Protocol: High-Resolution Mass Spectrometry (HRMS)

This workflow is designed to confirm the elemental composition with high accuracy.

  • Sample Preparation: Prepare a 1 mg/mL stock solution in HPLC-grade methanol. Create a working solution by diluting 1:100 in 50:50 acetonitrile/water with 0.1% formic acid. The acid is crucial for promoting protonation.

  • Instrumentation: Utilize a Q-TOF or Orbitrap mass spectrometer equipped with an ESI source.

  • Calibration: Perform a two-point calibration immediately prior to the run using a certified calibration standard to ensure mass accuracy below 5 ppm.

  • Acquisition: Infuse the sample at 5 µL/min. Acquire data in positive ion mode over a mass range of m/z 100-500.

  • Data Analysis: Extract the monoisotopic mass for the [M+H]⁺ ion and use the instrument software to calculate the elemental formula, comparing it against the theoretical value.

HRMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Validation prep Prepare Sample (10 µg/mL in ACN/H₂O + 0.1% Formic Acid) infusion Direct Infusion (5 µL/min) prep->infusion ionization ESI+ Ionization infusion->ionization detection High-Resolution Mass Detection (TOF/Orbitrap) ionization->detection processing Confirm [M+H]⁺ Ion & Calculate Elemental Composition detection->processing

Caption: Workflow for HRMS analysis ensuring high mass accuracy.

Protocol: NMR Spectroscopy

This protocol outlines the steps for acquiring high-quality ¹H and ¹³C NMR spectra for unambiguous structural assignment.

  • Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Use a ≥400 MHz NMR spectrometer.

  • Shimming: Perform automated or manual shimming to optimize magnetic field homogeneity, ensuring sharp, symmetrical peaks.

  • ¹H Acquisition: Acquire the proton spectrum with a 90° pulse angle, a relaxation delay (D1) of 1-2 seconds, and at least 16 scans.

  • ¹³C Acquisition: Acquire the proton-decoupled carbon spectrum with a 30° pulse angle, a relaxation delay of 2 seconds, and a sufficient number of scans (typically >1024) to achieve an adequate signal-to-noise ratio.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to both spectra. Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm and the ¹³C spectrum by setting the CDCl₃ solvent peak to 77.16 ppm.

NMR_Protocol cluster_acq Data Acquisition (≥400 MHz) cluster_proc Data Processing & Analysis sample_prep Dissolve 5-10 mg Sample in CDCl₃ with TMS shimming Optimize Field Homogeneity (Shimming) sample_prep->shimming h1_acq Acquire ¹H Spectrum (16 scans) shimming->h1_acq c13_acq Acquire ¹³C Spectrum (>1024 scans) shimming->c13_acq processing Fourier Transform, Phase & Baseline Correction h1_acq->processing c13_acq->processing calibration Calibrate Spectra (¹H: TMS, ¹³C: CDCl₃) processing->calibration analysis Assign Peaks & Correlate with Structure calibration->analysis

Caption: Integrated workflow for NMR data acquisition and processing.

Conclusion

The structural integrity of 4-Chloro-5-methoxy-2-(pyrimidin-2-yl)pyrimidine can be confidently established through a coordinated application of HRMS, ¹H NMR, ¹³C NMR, and IR spectroscopy. This guide provides the expected spectroscopic data and the robust experimental protocols required to obtain them. By understanding the rationale behind the expected spectral features and adhering to these validated workflows, researchers can ensure the identity and purity of this critical chemical entity, thereby building a solid foundation for its use in drug discovery and development programs.

References

  • BenchChem. A Comparative Spectroscopic Analysis of Pyrimidine and Its Derivatives.
  • L. N. Short, H. W. Thompson. Infra-red spectroscopic measurements of substituted pyrimidines. Part II. The absorption spectra of di-, tri-, and tetra-substituted pyrimidines. Journal of the Chemical Society (Resumed). 1952.
  • Al-blewi, F. F., et al. Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. Molecules. 2022.
  • El-Gazzar, M. G., et al. Spectroscopic details on the molecular structure of pyrimidine-2-thiones heterocyclic compounds: computational and antiviral activity against the main protease enzyme of SARS-CoV-2. Scientific Reports. 2022.
  • Singh, S., et al. Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects. Medicinal Chemistry. 2013.

Sources

Foundational

"4-Chloro-5-methoxy-2-pyrimidin-2-ylpyrimidine" mechanism of action

An In-Depth Technical Guide to the Core Mechanism of Action of 4-Chloro-5-methoxy-2-pyrimidin-2-ylpyrimidine Preamble: Charting a Course into Unexplored Territory In the landscape of medicinal chemistry, the pyrimidine s...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Core Mechanism of Action of 4-Chloro-5-methoxy-2-pyrimidin-2-ylpyrimidine

Preamble: Charting a Course into Unexplored Territory

In the landscape of medicinal chemistry, the pyrimidine scaffold is a privileged structure, forming the core of numerous therapeutic agents due to its structural resemblance to the nucleobases of DNA and RNA.[1][2] This bioisosterism allows pyrimidine derivatives to effectively interact with a multitude of biological targets.[3] The fusion of two pyrimidine rings, as suggested by the structure of 4-Chloro-5-methoxy-2-pyrimidin-2-ylpyrimidine , hints at a molecule designed to occupy complex binding pockets, particularly those of protein kinases, where related structures have shown significant activity.[4][5]

As of the current date, specific biological data for 4-Chloro-5-methoxy-2-pyrimidin-2-ylpyrimidine is not available in the public domain. This guide, therefore, is constructed not as a retrospective summary but as a prospective research framework. We will operate under a primary working hypothesis grounded in extensive precedent from structurally analogous compounds: 4-Chloro-5-methoxy-2-pyrimidin-2-ylpyrimidine functions as an ATP-competitive protein kinase inhibitor.

This document will provide the scientific rationale, detailed experimental workflows, and data interpretation frameworks necessary to rigorously test this hypothesis and elucidate the compound's core mechanism of action. It is designed for researchers, scientists, and drug development professionals who are tasked with characterizing novel chemical entities.

Part 1: Foundational Bioactivity Assessment

Causality Statement: Before dedicating resources to intricate mechanistic studies, it is imperative to confirm that the compound exerts a measurable biological effect on whole cells. An antiproliferative or cytotoxic readout in a relevant disease model, such as a cancer cell line, is the foundational first step. A positive result here validates the compound's bioactivity and justifies a deeper mechanistic investigation.

Workflow 1.1: Cellular Viability Screening

The initial experimental objective is to determine if 4-Chloro-5-methoxy-2-pyrimidin-2-ylpyrimidine affects cell viability or proliferation. The CellTiter-Glo® Luminescent Cell Viability Assay is a robust choice, as it quantifies ATP levels, which is a direct indicator of metabolically active, viable cells.[6][7]

G cluster_prep Preparation cluster_treat Treatment & Incubation cluster_readout Readout cluster_analysis Analysis A Seed Cancer Cell Lines (e.g., A549, MCF-7, HCT116) in 96-well plates C Dose Cells with Compound (72-hour incubation) A->C B Prepare Serial Dilutions of Compound B->C D Add CellTiter-Glo® Reagent C->D Lyse cells, release ATP E Measure Luminescence (Plate Reader) D->E Luciferase reaction F Calculate % Viability vs. Vehicle Control E->F G Determine IC50 Values F->G

Caption: Workflow for initial cell viability screening.

Experimental Protocol 1: CellTiter-Glo® Viability Assay
  • Cell Plating: Seed selected cancer cell lines (e.g., A549 lung carcinoma, MCF-7 breast adenocarcinoma, HCT116 colorectal carcinoma) into opaque-walled 96-well plates at a pre-determined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of 4-Chloro-5-methoxy-2-pyrimidin-2-ylpyrimidine in DMSO, starting from a top concentration of 100 µM.

  • Cell Dosing: Treat the cells with the compound dilutions. Include vehicle-only (DMSO) controls and untreated controls.

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO₂ incubator.

  • Reagent Addition: Equilibrate the plate to room temperature for 30 minutes. Add CellTiter-Glo® Reagent to each well in a volume equal to the culture medium.[7]

  • Lysis and Signal Stabilization: Place the plate on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.[6]

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: Normalize the luminescence readings to the vehicle control wells to determine the percentage of cell viability. Plot the results and calculate the half-maximal inhibitory concentration (IC50) using a non-linear regression model.

Data Presentation: Hypothetical IC50 Values
Cell LineTissue of OriginHypothetical IC50 (µM)
A549Lung Carcinoma1.2
MCF-7Breast Adenocarcinoma2.5
HCT116Colorectal Carcinoma0.8
K562Chronic Myelogenous Leukemia0.5

Part 2: Target Identification and In-Cellulo Engagement

Causality Statement: A confirmed antiproliferative effect necessitates the identification of the direct molecular target. The bis-pyrimidine scaffold strongly suggests kinase inhibition.[8] Therefore, the next logical step is to screen the compound against a panel of purified kinases to identify high-affinity targets. Subsequently, confirming that the compound engages this target within the complex milieu of a living cell is a critical validation step, bridging the gap between biochemical activity and cellular effect.

Workflow 2.1: Direct Target Identification and Validation

G cluster_biochem Biochemical Assay cluster_cetsa Cell-Based Target Engagement A In Vitro Kinase Panel Screen (e.g., 400+ kinases) B Identify Primary Hits (% Inhibition > 90% @ 1µM) A->B C Determine Biochemical IC50 for Top Kinase Hits B->C D Treat Cells with Compound C->D Informs target for CETSA E Apply Heat Challenge (Temperature Gradient) D->E F Lyse Cells & Separate Soluble/Aggregated Fractions E->F G Quantify Soluble Target Protein (Western Blot / ELISA) F->G H Observe Thermal Shift (ΔTagg) G->H G Concept: Ligand-Induced Thermal Stabilization in CETSA Unbound Unbound Protein Heat Heat (ΔT) Unbound->Heat Bound Ligand-Bound Protein Bound->Heat Aggregated Aggregated (Insoluble) Heat->Aggregated Stable Stable (Soluble) Heat->Stable

Caption: Ligand binding stabilizes the target protein against heat-induced aggregation.

Part 3: Delineating the Downstream Signaling Cascade

Causality Statement: With a biochemically active target identified (e.g., EGFR) and cellular engagement confirmed, the final piece of the puzzle is to demonstrate that this interaction leads to the intended downstream biological consequence. Inhibiting a kinase should result in the decreased phosphorylation of its known substrates. Observing this effect provides a direct causal link from target engagement to the observed antiproliferative phenotype.

Hypothetical Pathway: Inhibition of the EGFR Signaling Cascade

Based on our hypothetical kinase profiling data, Epidermal Growth Factor Receptor (EGFR) is the most potent target. EGFR is a receptor tyrosine kinase that, upon activation, triggers multiple downstream pathways, including the RAS-RAF-MEK-ERK pathway, which is crucial for cell proliferation and survival. [9]Our hypothesis is that 4-Chloro-5-methoxy-2-pyrimidin-2-ylpyrimidine inhibits EGFR autophosphorylation, thereby blocking this downstream cascade.

G cluster_pathway MAPK Signaling Pathway EGF EGF Ligand EGFR EGFR Receptor EGF->EGFR pEGFR p-EGFR EGFR->pEGFR Autophosphorylation Compound 4-Chloro-5-methoxy- 2-pyrimidin-2-ylpyrimidine Compound->EGFR Inhibition RAS RAS pEGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation

Caption: Proposed inhibition of the EGFR-MAPK signaling pathway.

Experimental Protocol 4: Western Blot Analysis of Pathway Modulation

Western blotting allows for the semi-quantitative analysis of specific proteins and their phosphorylation status, making it ideal for validating the inhibition of a signaling pathway. [10][11][12]

  • Cell Culture and Treatment: Seed A549 cells (which have high EGFR expression) and starve them of serum overnight to reduce basal pathway activation.

  • Compound Incubation: Pre-treat cells with varying concentrations of 4-Chloro-5-methoxy-2-pyrimidin-2-ylpyrimidine (e.g., 0.1, 1, and 10 times the IC50) for 2 hours.

  • Stimulation: Stimulate the cells with epidermal growth factor (EGF) for 15 minutes to robustly activate the EGFR pathway. Include an unstimulated control.

  • Lysate Preparation: Immediately lyse the cells on ice with a lysis buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation states. [13]5. Protein Quantification: Determine the total protein concentration of each lysate to ensure equal loading.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane. [12]7. Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Probe the membrane overnight with primary antibodies specific for phosphorylated EGFR (p-EGFR), total EGFR, phosphorylated ERK (p-ERK), and total ERK. Use an antibody against a housekeeping protein (e.g., GAPDH) as a loading control.

    • Wash and incubate with the appropriate HRP-conjugated secondary antibodies.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities. A dose-dependent decrease in the p-EGFR/total-EGFR and p-ERK/total-ERK ratios in compound-treated cells would confirm the proposed mechanism of action.

Data Presentation: Expected Western Blot Outcomes
Treatment Conditionp-EGFR Levelp-ERK LevelTotal EGFR/ERKInterpretation
Vehicle, No EGFBasalBasalUnchangedBaseline pathway activity
Vehicle + EGF++++++UnchangedPathway activation
Compound (Low Dose) + EGF++++UnchangedPartial pathway inhibition
Compound (High Dose) + EGF--UnchangedComplete pathway inhibition

Conclusion and Future Directives

This guide outlines a systematic, hypothesis-driven approach to elucidate the mechanism of action for 4-Chloro-5-methoxy-2-pyrimidin-2-ylpyrimidine. By progressing from broad cellular effects to specific target engagement and downstream signaling analysis, this workflow provides a robust framework for characterizing this novel compound.

Based on the precedent set by related chemical structures, the most probable mechanism is the inhibition of a protein kinase, such as EGFR, leading to the suppression of pro-proliferative signaling pathways and resulting in a cytostatic or cytotoxic cellular outcome. The successful execution of the described protocols would provide strong evidence to support or refute this hypothesis.

Future work would involve expanding the kinase and cell line panels to establish a selectivity profile, conducting structure-activity relationship (SAR) studies to optimize potency and drug-like properties, and ultimately, progressing validated lead compounds into in vivo efficacy and safety studies in animal models.

References

  • Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2024). World Journal of Advanced Research and Reviews. [Link]

  • Pyridine and pyrimidine derivatives, potent pharmacophores with various biological activities and significant therapeutic properties: Recent advances. (2026). Results in Chemistry. [Link]

  • Ialongo, D., et al. (2023). Pyrimidine-based compounds as new promising protein kinase inhibitors for cancer treatment. IX EFMC International Symposium on Advances in Synthetic and Medicinal Chemistry. [Link]

  • Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. (2024). MDPI. [Link]

  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. (2024). Bio-protocol. [Link]

  • A Review on Pharmacological Aspects of Pyrimidine Derivatives. (2020). Journal of Drug Delivery and Therapeutics. [Link]

  • Biological Activity of Pyrimidine Derivativies: A Review. (2017). Juniper Publishers. [Link]

  • Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. (2021). Journal of Medicinal Chemistry. [Link]

  • Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. (2021). PMC. [Link]

  • In vitro NLK Kinase Assay. (n.d.). PMC. [Link]

  • Structure-activity relationships for a novel series of pyrido[2,3-d]pyrimidine tyrosine kinase inhibitors. (1998). PubMed. [Link]

  • Cell Viability Assays. (2013). NCBI Bookshelf. [Link]

  • Synthesis, molecular docking and biological evaluation of bis-pyrimidine Schiff base derivatives. (2017). PMC. [Link]

  • High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. (2022). PMC. [Link]

  • How Does a Biochemical Kinase Assay Work?. (2018). BellBrook Labs. [Link]

  • Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure–activity relationship (2018‒2023). (2025). Elsevier. [Link]

  • In vitro kinase assay. (2022). Bio-protocol. [Link]

  • Synthesis, structure-activity relationship and biological evaluation of 2,4,5-trisubstituted pyrimidine CDK inhibitors as potential anti-tumour agents. (2013). PubMed. [Link]

  • In vitro kinase assay. (2024). Protocols.io. [Link]

  • Structure−Activity Relationships for a Novel Series of Pyrido[2,3-d]pyrimidine Tyrosine Kinase Inhibitors. (n.d.). Figshare. [Link]

  • Cell Proliferation Assay Service | CellTiter-Glo. (n.d.). Reaction Biology. [Link]

  • Application of the cellular thermal shift assay (CETSA) to validate drug target engagement in platelets. (n.d.). University of Cambridge. [Link]

  • What Is CETSA? Cellular Thermal Shift Assay Explained. (n.d.). Pelago Bioscience. [Link]

  • A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. (2022). Frontiers in Chemistry. [Link]

  • Analysis of Signaling Pathways by Western Blotting and Immunoprecipitation. (n.d.). Springer Nature Experiments. [Link]

  • CellTiter-Glo Assay. (n.d.). Oslo University Hospital Research. [Link]

  • Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. (2021). MDPI. [Link]

  • Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. (2023). Future Medicinal Chemistry. [Link]

  • Role of Pyridine and Pyrimidine-Based Kinase Inhibitors in Cancer Treatment: Selectivity, Resistance, and Next-Generation Designs. (2025). ResearchGate. [Link]

  • Recent Advances in Pyrimidine-Based Drugs. (n.d.). PMC. [Link]

  • An overview on synthesis and biological activity of pyrimidines. (n.d.). SciSpace. [Link]

  • Pyrimidine Schiff Bases: Synthesis, Structural Characterization and Recent Studies on Biological Activities. (2024). MDPI. [Link]

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Exploratory

An In-depth Technical Guide on the Potential Biological Activity of 4-Chloro-5-methoxy-2-pyrimidin-2-ylpyrimidine and its Analogs

Introduction In the landscape of medicinal chemistry and drug discovery, pyrimidine-based compounds represent a cornerstone of therapeutic innovation. Their structural resemblance to the nucleobases of DNA and RNA allows...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of medicinal chemistry and drug discovery, pyrimidine-based compounds represent a cornerstone of therapeutic innovation. Their structural resemblance to the nucleobases of DNA and RNA allows them to interact with a wide array of biological targets, leading to diverse pharmacological activities, including anticancer, antiviral, and antimicrobial effects[1]. This guide focuses on the potential biological activity of the novel scaffold, 4-Chloro-5-methoxy-2-pyrimidin-2-ylpyrimidine. Due to the limited direct public data on this specific bis-pyrimidine, this document will provide a comprehensive analysis based on the established biological roles of its constituent chemical motifs and structurally related analogs.

We will delve into the significance of the chloro and methoxy substitutions, which are frequently employed in drug design to modulate the pharmacokinetic and pharmacodynamic properties of a molecule[2]. Furthermore, by examining patented chemical intermediates and compounds with similar core structures, we can infer potential biological targets and design robust experimental workflows for activity screening. This guide is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical methodologies for exploring the therapeutic potential of this and related chemical entities.

Physicochemical Properties and Their Implications for Biological Activity

The structure of 4-Chloro-5-methoxy-2-pyrimidin-2-ylpyrimidine suggests a molecule with distinct electronic and steric properties that are crucial for its interaction with biological macromolecules.

PropertyMoietyImplication for Biological Activity
Electron-withdrawing group Chloro (Cl) groupThe chloro group is an electron-withdrawing substituent that can influence the acidity of nearby protons and engage in halogen bonding, a significant non-covalent interaction in ligand-protein binding[2].
Electron-donating group Methoxy (OCH3) groupThe methoxy group is electron-donating and can act as a hydrogen bond acceptor. Its presence can alter the molecule's solubility and metabolic stability[2].
Aromatic System Bis-pyrimidine coreThe two interconnected pyrimidine rings create a larger, electron-deficient aromatic system that can participate in π-π stacking interactions with amino acid residues in a protein's active site.

The interplay of these features suggests that 4-Chloro-5-methoxy-2-pyrimidin-2-ylpyrimidine could be a versatile scaffold for targeting enzymes or receptors where a combination of hydrophobic, hydrogen bonding, and halogen bonding interactions are critical for high-affinity binding.

Inferred Biological Targets and Potential Therapeutic Areas

Anticancer Activity

Many substituted pyrimidines have demonstrated potent anti-proliferative effects. For instance, aminopyrimidine hybrids have been synthesized and shown to act as EGFR tyrosine kinase inhibitors[3]. The chloro and methoxy substitutions are common in compounds targeting cell signaling pathways.

Hypothesized Mechanism of Action: Given the structural alerts, 4-Chloro-5-methoxy-2-pyrimidin-2-ylpyrimidine could potentially inhibit protein kinases involved in cancer cell proliferation and survival. The bis-pyrimidine core could mimic the purine scaffold of ATP, leading to competitive inhibition at the ATP-binding site of kinases.

G cluster_0 Cancer Cell Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase (e.g., EGFR) Growth_Factor->Receptor_Tyrosine_Kinase Binds Signaling_Cascade Downstream Signaling (e.g., RAS/MAPK) Receptor_Tyrosine_Kinase->Signaling_Cascade Activates Proliferation Cell Proliferation and Survival Signaling_Cascade->Proliferation Promotes Our_Compound 4-Chloro-5-methoxy- 2-pyrimidin-2-ylpyrimidine Our_Compound->Receptor_Tyrosine_Kinase Inhibits

Caption: Hypothesized kinase inhibition pathway.

Antimicrobial Activity

Derivatives of pyrimidine have been screened for their inhibitory activity against various microbial strains. For example, certain chloro- and methoxy-substituted pyrimidines have shown sensitivity against S. aureus and S. saprophyticus[4].

Hypothesized Mechanism of Action: The compound might interfere with essential microbial metabolic pathways, such as folate synthesis, or inhibit enzymes crucial for bacterial or fungal replication. The planar bis-pyrimidine structure could intercalate with microbial DNA.

Experimental Protocols for Biological Activity Screening

To empirically determine the biological activity of 4-Chloro-5-methoxy-2-pyrimidin-2-ylpyrimidine, a tiered screening approach is recommended.

In Vitro Anticancer Activity Assay

1. Cell Viability Assay (MTT Assay):

  • Objective: To assess the cytotoxic effect of the compound on a panel of cancer cell lines.

  • Procedure:

    • Seed cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in 96-well plates and allow them to adhere overnight.

    • Treat the cells with serial dilutions of 4-Chloro-5-methoxy-2-pyrimidin-2-ylpyrimidine (e.g., from 0.1 to 100 µM) for 48-72 hours.

    • Add MTT reagent to each well and incubate for 4 hours to allow the formation of formazan crystals.

    • Solubilize the formazan crystals with DMSO.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the IC50 value, the concentration at which 50% of cell growth is inhibited.

2. Kinase Inhibition Assay:

  • Objective: To determine if the compound inhibits specific protein kinases.

  • Procedure:

    • Utilize a commercial kinase assay kit (e.g., ADP-Glo™ Kinase Assay).

    • Incubate the recombinant kinase (e.g., EGFR, VEGFR) with its substrate and ATP in the presence of varying concentrations of the test compound.

    • After the kinase reaction, add the ADP-Glo™ reagent to convert the generated ADP to ATP.

    • Add the Kinase Detection Reagent to generate a luminescent signal proportional to the amount of newly synthesized ATP.

    • Measure luminescence and calculate the IC50 value for kinase inhibition.

G cluster_workflow In Vitro Anticancer Screening Workflow Start Synthesize/Acquire Compound Cell_Culture Culture Cancer Cell Lines Start->Cell_Culture Kinase_Assay Kinase Inhibition Assay (e.g., EGFR, VEGFR) Start->Kinase_Assay MTT_Assay Perform MTT Assay (Determine IC50) Cell_Culture->MTT_Assay Data_Analysis Analyze Data (IC50 values) MTT_Assay->Data_Analysis Kinase_Assay->Data_Analysis Conclusion Identify Lead Candidate Data_Analysis->Conclusion

Caption: Workflow for anticancer activity screening.

In Vitro Antimicrobial Susceptibility Testing

1. Broth Microdilution Method:

  • Objective: To determine the Minimum Inhibitory Concentration (MIC) of the compound against various bacterial and fungal strains.

  • Procedure:

    • Prepare a twofold serial dilution of the compound in a 96-well microtiter plate with appropriate broth (e.g., Mueller-Hinton Broth for bacteria).

    • Inoculate each well with a standardized microbial suspension.

    • Include positive (microbe only) and negative (broth only) controls.

    • Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

    • The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Conclusion and Future Directions

While direct experimental data on 4-Chloro-5-methoxy-2-pyrimidin-2-ylpyrimidine is currently lacking in the public domain, a thorough analysis of its structural components and related compounds suggests a high potential for biological activity, particularly in the areas of oncology and infectious diseases. The chloro and methoxy substitutions are key features that can be fine-tuned to optimize potency and pharmacokinetic properties. The proposed experimental workflows provide a clear path for the systematic evaluation of this novel chemical scaffold.

Future research should focus on the synthesis of a small library of analogs with variations in the substitution pattern on the pyrimidine rings to establish a structure-activity relationship (SAR). Promising compounds from in vitro screens should be advanced to in vivo studies in relevant animal models to assess their efficacy and safety profiles. The exploration of such novel chemical spaces is essential for the discovery of next-generation therapeutics.

References

  • CN101486684B - Preparation of 2,4-dichloro-5-methoxy pyrimidine - Google Patents.
  • 4-Chloro-5-fluoro-2-methoxypyrimidine | C5H4ClFN2O | CID 53439896 - PubChem. Available at: [Link]

  • CN104326988A - Synthesis method for 2, 4-dichloro-5-methoxy pyrimidine - Google Patents.
  • (12) United States Patent - Googleapis.com.
  • rel-2-[4-Chloro-2-[(5R,6R,7S)-6-[5-(4-methoxyphenyl)-3-(2-naphthyl)-3,4-dihydropyrazole-2-carbonyl]-5-methyl-2-oxo-3,5,6,7-tetrahydrothiopyrano[2,3-d - MDPI. Available at: https://www.mdpi.com/1420-3049/25/18/4265
  • Parallels between the chloro and methoxy groups for potency optimization - RSC Publishing. Available at: [Link]

  • (PDF) Synthesis and Biological Activity of New Derivatives of 6-chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine and 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine - ResearchGate. Available at: [Link]

  • Synthesis, in silico and in vitro studies of aminopyrimidine hybrids as EGFR TK inhibitors and anti-proliferative agents - RSC Publishing. Available at: [Link]

  • JP2006076970A - Process for producing 4-chloro-2-methylthiopyrimidines - Google Patents.
  • substituted pyrimidine compounds as tyk2 inhibitors - Justia Patents. Available at: [Link]

  • Discovery of 5-{2-[5-Chloro-2-(5-ethoxyquinoline-8-sulfonamido)phenyl]ethynyl}-4-methoxypyridine-2-carboxylic Acid, a Highly Selective in Vivo Useable Chemical Probe to Dissect MCT4 Biology - PubMed. Available at: [Link]

  • Synthesis, characterization and biological screening of various pharmacophoric derivatives of 4-alkylpyrimidine-5-carbonitrile - CORE. Available at: [Link]

  • Four Polymorphs of the Bioactive Diuretic Drug 4-Chloro-5-chlorosulfonyl Salicylic Acid. Available at: [Link]

  • 4-Chloro-2-methoxypyrimidine | C5H5ClN2O | CID 575230 - PubChem. Available at: [Link]

  • Discovery of 5‑{2-[5-Chloro-2-(5-ethoxyquinoline-8-sulfonamido)phenyl]ethynyl}-4-methoxypyridine-2-carboxylic Acid, a Highly Selective in Vivo Useable Chemical Probe to Dissect MCT4 Biology - figshare. Available at: [Link]

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Foundational

Potential therapeutic targets of "4-Chloro-5-methoxy-2-pyrimidin-2-ylpyrimidine"

The following technical guide details the therapeutic potential, chemical utility, and experimental application of 4-Chloro-5-methoxy-2-pyrimidin-2-ylpyrimidine (CAS: 1269625-50-4), a privileged bipyrimidine scaffold pri...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the therapeutic potential, chemical utility, and experimental application of 4-Chloro-5-methoxy-2-pyrimidin-2-ylpyrimidine (CAS: 1269625-50-4), a privileged bipyrimidine scaffold primarily implicated in the development of Vps34 (Class III PI3K) inhibitors and related kinase modulators.

Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Drug Discovery Scientists, Pharmacologists

Executive Summary: The Bipyrimidine Privilege

4-Chloro-5-methoxy-2-pyrimidin-2-ylpyrimidine (hereafter referred to as CMPP ) is a highly specialized heterocyclic building block. It serves as a critical "hinge-binding" scaffold in the synthesis of ATP-competitive kinase inhibitors. Its structural core—a 2,2'-bipyrimidine substituted with a chlorine (electrophile) and a methoxy group (selectivity handle)—is designed to exploit the adenine-binding pocket of lipid and protein kinases.

The primary therapeutic target associated with this scaffold is Vps34 (Vacuolar Protein Sorting 34) , the only Class III Phosphoinositide 3-Kinase (PI3K) in mammals. Inhibition of Vps34 is a validated strategy for modulating autophagy and enhancing cancer immunotherapy efficacy (e.g., via the cGAS-STING pathway).[1][2]

Key Technical Specifications
PropertyDetail
CAS Number 1269625-50-4
IUPAC Name 4-Chloro-5-methoxy-2-(pyrimidin-2-yl)pyrimidine
Molecular Formula C₉H₇ClN₄O
Molecular Weight 222.63 g/mol
Core Scaffold 2,2'-Bipyrimidine
Primary Reactivity SNAr displacement at C4 (Chloro)
Key Role Intermediate for Vps34, LRRK2, and CDK inhibitors

Primary Therapeutic Target: Vps34 (Class III PI3K)

Mechanistic Rationale

Vps34 phosphorylates phosphatidylinositol (PI) to produce phosphatidylinositol-3-phosphate (PI3P) , a lipid signaling molecule essential for:

  • Autophagy Initiation: Recruitment of effector proteins (e.g., DFCP1, WIPI2) to the omegasome.

  • Vesicular Trafficking: Endosome-to-lysosome sorting.

Inhibitors derived from the CMPP scaffold function as ATP-competitive antagonists . The bipyrimidine moiety mimics the adenine ring of ATP, forming hydrogen bonds with the kinase "hinge" region (specifically Valine 687 and Methionine 682 in human Vps34).

Structural Activity Relationship (SAR)

The CMPP scaffold offers three distinct vectors for optimization:

  • C2 Position (Pyrimidin-2-yl): Engages the hinge region. The bipyrimidine geometry is pre-organized to fit the ATP pocket.

  • C4 Position (Chloro): The "exit vector." Displacement of the chlorine with an amine (e.g., morpholine, piperazine) directs substituents towards the ribose-binding pocket or solvent front, modulating solubility and potency.

  • C5 Position (Methoxy): A critical "selectivity handle." The methoxy group fits into a small hydrophobic pocket unique to Vps34 (or specific PI3K isoforms), clashing with larger residues in off-target kinases (e.g., Class I PI3Ks), thereby improving selectivity.

Downstream Therapeutic Effects

Inhibition of Vps34 using CMPP-derived compounds leads to:

  • Autophagy Blockade: Prevents the recycling of cellular components, sensitizing cancer cells to metabolic stress and chemotherapy.

  • Immune Modulation: Recent studies (e.g., on SB02024 ) show that Vps34 inhibition accumulates metabolic byproducts that activate the cGAS-STING pathway , increasing the secretion of chemokines (CCL5, CXCL10) and promoting T-cell infiltration into "cold" tumors.[2]

Secondary Targets: LRRK2 and CDKs

LRRK2 (Parkinson’s Disease)

Leucine-Rich Repeat Kinase 2 (LRRK2) inhibitors often feature bis-heteroaryl cores. The CMPP scaffold is homologous to the core of PF-06447475 and other LRRK2 inhibitors. The 5-methoxy group helps induce a specific conformation (Type I or Type II binding) that stabilizes the kinase in an inactive state.

Cyclin-Dependent Kinases (CDKs)

The bipyrimidine core is also observed in CDK inhibitors (e.g., analogs of P276-00 ). The C4-amino substitution pattern allows for interaction with the conserved lysine/glutamate salt bridge in the CDK active site.

Experimental Protocols: Synthesis & Derivatization

Synthesis of the CMPP Core

Note: This protocol describes the formation of the bipyrimidine core via Stille coupling or condensation.

Reagents: 2-Chloropyrimidine, 2-Tributylstannylpyrimidine, Pd(PPh₃)₄, Toluene. Workflow:

  • Coupling: React 4-chloro-5-methoxy-2-(methylthio)pyrimidine with 2-(tributylstannyl)pyrimidine under Stille conditions (Pd catalyst, reflux in toluene) to form the 2,2'-bipyrimidine bond.

  • Activation: If starting from a precursor, the C4 position is chlorinated using POCl₃ (Phosphorus Oxychloride).

Derivatization Protocol (SNAr Displacement)

Objective: To synthesize a bioactive Vps34 inhibitor library member by displacing the C4-chloro group.

Step-by-Step Methodology:

  • Preparation: Dissolve CMPP (1.0 eq) in anhydrous DMF or NMP.

  • Nucleophile Addition: Add the desired amine (e.g., (3R)-3-methylmorpholine for Vps34 potency) (1.2 eq).

  • Base: Add DIPEA (N,N-Diisopropylethylamine) (2.0 eq).

  • Reaction: Heat the mixture to 80–100°C for 4–12 hours. Monitor via LC-MS for the disappearance of the starting material (m/z ~223) and appearance of the product.

  • Workup: Dilute with ethyl acetate, wash with brine (3x) to remove DMF. Dry over Na₂SO₄ and concentrate.

  • Purification: Flash column chromatography (MeOH/DCM gradient).

Validation: Vps34 Kinase Assay

Objective: Verify the inhibitory activity of the derived compound.

  • Assay Platform: ADP-Glo™ or LanthaScreen™ Eu Kinase Binding Assay.

  • Substrate: PI:PS (Phosphatidylinositol : Phosphatidylserine) lipid vesicles.

  • Protocol:

    • Incubate recombinant human Vps34 (5 nM) with the test compound (dilution series) for 30 min.

    • Add ATP (10 µM) and Lipid Substrate (0.1 mg/mL).

    • Incubate for 60 min at Room Temperature.

    • Add Detection Reagent (converts ADP to ATP to Luciferase signal).

    • Readout: Luminescence is inversely proportional to inhibition. Calculate IC₅₀.

Visualization: Mechanism of Action & Chemical Logic

The following diagram illustrates the chemical logic of using the CMPP scaffold to target the Vps34 ATP-binding pocket.

Vps34_Inhibition_Logic CMPP 4-Chloro-5-methoxy- 2-pyrimidin-2-ylpyrimidine (Scaffold) Hinge Kinase Hinge Region (Val687 / Met682) CMPP->Hinge 2,2'-Bipyrimidine Core (H-Bonding) Selectivity Hydrophobic Pocket (Selectivity Filter) CMPP->Selectivity 5-Methoxy Group (Steric Fit) Inhibitor Active Vps34 Inhibitor (e.g., Morpholine Analog) CMPP->Inhibitor SNAr Derivatization (Amine Displacement) Ribose Ribose Binding Pocket (Solubility/Potency) Inhibitor->Ribose C4-Amine Tail (Solvent Interaction) Autophagy Autophagy Inhibition (Tumor Sensitization) Inhibitor->Autophagy Blocks PI3P Production

Figure 1: Structural logic of the CMPP scaffold. The bipyrimidine core anchors the molecule to the kinase hinge, while the 5-methoxy group ensures isoform selectivity. The C4-chloro is the site for diversification.

References

  • Novartis AG. (2012). Bi-heteroaryl compounds as Vps34 inhibitors. World Intellectual Property Organization. WO2012085815 .

  • Ronan, B., et al. (2014). Characterization of the Novel, Selective, and Potent Class III PI3K Inhibitor SAR405. Nature Chemical Biology, 10(12), 1015–1022.

  • Pasquier, B. (2015). SAR405, a PIK3C3/Vps34 Inhibitor that Prevents Autophagy and Synergizes with mTOR Inhibition in Tumor Cells. Molecular Cancer Therapeutics, 14(4).

  • Noman, M. Z., et al. (2020). Inhibition of Vps34 reprograms cold into hot inflamed tumors and improves anti-PD-1/PD-L1 immunotherapy. Science Advances, 6(18).

  • Scott, J. D., et al. (2012). Discovery of a 2,4-bis(morpholin-4-yl)pyrimidine-based Vps34 inhibitor. Journal of Medicinal Chemistry, 55(1), 357-366.

Sources

Exploratory

The Discovery and Characterization of Small Molecule Hepcidin Antagonists: A Technical Guide for Drug Development Professionals

A Foreword on Navigating the Hepcidin-Ferroportin Axis The intricate dance between hepcidin and ferroportin governs systemic iron homeostasis. Dysregulation of this axis, particularly the overexpression of hepcidin, is a...

Author: BenchChem Technical Support Team. Date: February 2026

A Foreword on Navigating the Hepcidin-Ferroportin Axis

The intricate dance between hepcidin and ferroportin governs systemic iron homeostasis. Dysregulation of this axis, particularly the overexpression of hepcidin, is a key pathogenic driver of anemia of inflammation (AI), also known as anemia of chronic disease (ACD). This condition, prevalent in patients with chronic inflammatory diseases, infections, and cancer, is characterized by iron sequestration within the reticuloendothelial system, rendering it unavailable for erythropoiesis despite adequate total body iron stores. The therapeutic landscape for AI is evolving, with a significant focus on the development of hepcidin antagonists. This guide provides an in-depth technical overview of the discovery and preclinical characterization of small molecule hepcidin antagonists, using the hypothetical pyrimidine-based compound, "4-Chloro-5-methoxy-2-pyrimidin-2-ylpyrimidine" (termed herein as Pyrimidantag-1), as a central illustrative example. Our narrative is grounded in the principles of scientific integrity, offering field-proven insights into experimental design, execution, and interpretation for researchers, scientists, and drug development professionals.

Section 1: The Rationale for Targeting Hepcidin and the Emergence of Pyrimidine Scaffolds

Hepcidin, a 25-amino acid peptide hormone primarily synthesized by hepatocytes, is the master regulator of iron metabolism.[1][2] It exerts its function by binding to the sole known cellular iron exporter, ferroportin, leading to its internalization and subsequent degradation.[3] This action effectively traps iron within cells, particularly macrophages and duodenal enterocytes, thereby reducing circulating iron levels. In chronic inflammatory states, pro-inflammatory cytokines, most notably interleukin-6 (IL-6), stimulate hepcidin production, leading to the iron-restricted erythropoiesis characteristic of AI.[4][5]

The development of small molecule hepcidin antagonists offers a promising therapeutic strategy to counteract this pathological iron sequestration. Small molecules present several advantages over biologics, including the potential for oral bioavailability and lower manufacturing costs. The pyrimidine scaffold has emerged as a privileged structure in medicinal chemistry due to its presence in numerous biologically active compounds and its synthetic tractability, allowing for diverse structural modifications to optimize potency, selectivity, and pharmacokinetic properties.[6] Our hypothetical lead compound, Pyrimidantag-1, a 4-chloro-5-methoxy-2,2'-bipyrimidine derivative, embodies the potential of this chemical class.

Section 2: The Discovery Engine: High-Throughput Screening for Hepcidin Antagonists

The initial step in identifying novel hepcidin antagonists is typically a robust high-throughput screening (HTS) campaign. The primary goal of the HTS is to identify "hit" compounds that modulate the hepcidin-ferroportin interaction from a large chemical library.

Foundational Principles of HTS for Protein-Protein Interaction Inhibitors

The interaction between hepcidin and ferroportin is a classic example of a protein-protein interaction (PPI). Screening for small molecule inhibitors of PPIs presents unique challenges due to the often large and flat interaction surfaces. However, successful strategies often rely on assays that can detect the disruption of this interaction in a high-throughput format. Key methodologies include fluorescence polarization (FP) and proximity-based assays like AlphaScreen.[7][8][9] FP is particularly well-suited for HTS campaigns targeting PPIs where a small, fluorescently labeled peptide (in this case, a labeled hepcidin analog) binds to a larger protein partner (ferroportin or a fragment thereof).[7]

Experimental Workflow: A Cellular High-Throughput Screen

A cell-based HTS assay provides a more physiologically relevant context for identifying hepcidin antagonists. Here, we outline a workflow for a fluorescence-based HTS assay to identify compounds that prevent hepcidin-induced ferroportin degradation.

HTS_Workflow cluster_Preparation Assay Preparation cluster_Screening High-Throughput Screen cluster_Detection Signal Detection & Analysis Plate_Cells Plate HepG2 cells expressing Ferroportin-GFP in 384-well plates Induce_Expression Induce Ferroportin-GFP expression (e.g., with doxycycline) Plate_Cells->Induce_Expression Add_Compounds Add library compounds (e.g., at 10 µM) Induce_Expression->Add_Compounds Add_Hepcidin Add hepcidin to induce ferroportin degradation Add_Compounds->Add_Hepcidin Incubate Incubate for a defined period (e.g., 18-24 hours) Add_Hepcidin->Incubate Image_Plates High-content imaging to quantify GFP fluorescence Incubate->Image_Plates Data_Analysis Data normalization and hit identification Image_Plates->Data_Analysis

Figure 1: High-Throughput Screening Workflow for Hepcidin Antagonists.

Causality Behind Experimental Choices:

  • Cell Line Selection: HepG2 cells, a human hepatoma cell line, are frequently used as they endogenously express components of the iron-sensing machinery and can be engineered to express tagged ferroportin.[6][10][11]

  • Ferroportin-GFP Fusion Protein: The green fluorescent protein (GFP) tag allows for a quantifiable readout of ferroportin levels via fluorescence intensity, which is directly proportional to the amount of ferroportin present on the cell membrane.[12]

  • Inducible Expression System: An inducible expression system (e.g., tetracycline-inducible) provides temporal control over ferroportin-GFP expression, minimizing potential cellular toxicity from constitutive overexpression.[12]

  • Hepcidin Concentration: The concentration of hepcidin used should be sufficient to cause a significant reduction in ferroportin-GFP fluorescence, typically determined from a dose-response curve prior to the screen.

Section 3: Hit Confirmation and Secondary Assays

Compounds identified as "hits" in the primary HTS require rigorous confirmation and further characterization through a series of secondary assays to eliminate false positives and to elucidate their mechanism of action.

Dose-Response Analysis

The first step in hit validation is to perform a dose-response analysis to determine the potency of the compound, typically expressed as the half-maximal inhibitory concentration (IC50). This involves treating the cells with a range of concentrations of the hit compound in the presence of hepcidin and measuring the inhibition of ferroportin-GFP degradation.

CompoundPrimary Screen Hit (%)IC50 (µM)
Fursultiamine750.8
Pyrimidantag-1 (Hypothetical)820.5
Negative Control<10>50

Table 1: Representative Data from Primary Screen and Dose-Response Analysis.

Mechanism of Action Studies

Understanding how a hit compound antagonizes hepcidin is crucial for its further development. The primary mechanisms include:

  • Direct inhibition of the hepcidin-ferroportin interaction: The compound binds to either hepcidin or ferroportin, preventing their association.

  • Inhibition of hepcidin-induced signaling: The compound interferes with downstream signaling events that lead to ferroportin internalization and degradation.

  • Inhibition of hepcidin synthesis: The compound reduces the production of hepcidin by hepatocytes.

Experimental Protocol: Hepcidin-Ferroportin Binding Assay

This assay directly measures the ability of a compound to disrupt the interaction between hepcidin and ferroportin.

  • Reagents:

    • Recombinant human ferroportin (or a cell line overexpressing ferroportin).

    • Biotinylated synthetic human hepcidin-25.

    • Streptavidin-conjugated fluorophore (e.g., Europium).

    • Test compound (Pyrimidantag-1).

  • Procedure:

    • Incubate recombinant ferroportin with varying concentrations of the test compound.

    • Add biotinylated hepcidin and incubate to allow for binding.

    • Add streptavidin-conjugated fluorophore and measure the time-resolved fluorescence resonance energy transfer (TR-FRET) signal.

    • A decrease in the FRET signal indicates inhibition of the hepcidin-ferroportin interaction.

Section 4: In Vivo Proof-of-Concept: Rodent Models of Anemia of Inflammation

Promising candidate compounds must be evaluated in relevant animal models to assess their in vivo efficacy, pharmacokinetics (PK), and pharmacodynamics (PD). Murine models of anemia of inflammation are well-established and provide a valuable platform for preclinical testing.[2]

The Heat-Killed Brucella abortus Model

Injection of heat-killed Brucella abortus (HKBA) in mice induces a robust inflammatory response characterized by increased IL-6 and hepcidin levels, leading to hypoferremia and anemia, thus mimicking key features of human AI.[2]

Experimental Protocol: Evaluation of Pyrimidantag-1 in the HKBA Mouse Model

  • Animals: C57BL/6 mice are commonly used.

  • Induction of Anemia: A single intraperitoneal injection of HKBA is administered.

  • Treatment: Pyrimidantag-1 is administered (e.g., orally or intraperitoneally) at various doses and schedules.

  • Monitoring:

    • Blood samples are collected at regular intervals to measure complete blood counts (CBC), serum iron, total iron-binding capacity (TIBC), and serum hepcidin levels.

    • Tissues (liver, spleen) can be harvested at the end of the study for iron content analysis.

ParameterControl (HKBA only)Pyrimidantag-1 Treated (HKBA)
Hemoglobin (g/dL)8.5 ± 0.511.2 ± 0.7
Serum Iron (µg/dL)45 ± 10120 ± 15
Serum Hepcidin (ng/mL)150 ± 2560 ± 10
Spleen Iron (µg/g)500 ± 50250 ± 30

Table 2: Representative In Vivo Efficacy Data for Pyrimidantag-1 in the HKBA Mouse Model of AI. (Data are hypothetical)

InVivo_Workflow cluster_Induction Model Induction cluster_Treatment Compound Administration cluster_Monitoring Efficacy & PK/PD Monitoring Induce_Anemia Induce anemia of inflammation (e.g., HKBA injection) Administer_Compound Administer Pyrimidantag-1 (various doses and routes) Induce_Anemia->Administer_Compound Blood_Sampling Serial blood sampling for CBC, iron panel, and hepcidin Administer_Compound->Blood_Sampling PK_Analysis Pharmacokinetic analysis of Pyrimidantag-1 plasma levels Blood_Sampling->PK_Analysis Tissue_Analysis Terminal tissue collection for iron content analysis PK_Analysis->Tissue_Analysis

Figure 2: In Vivo Evaluation Workflow for a Hepcidin Antagonist.
Pharmacokinetic and Pharmacodynamic (PK/PD) Analysis

PK studies determine the absorption, distribution, metabolism, and excretion (ADME) of the compound, while PD studies correlate the drug concentration with its pharmacological effect. These studies are critical for establishing a therapeutic window and an appropriate dosing regimen.

Experimental Protocol: Murine Pharmacokinetic Study

  • Dosing: A single dose of Pyrimidantag-1 is administered via intravenous (IV) and oral (PO) routes to separate groups of mice.

  • Blood Sampling: Serial blood samples are collected at predetermined time points.

  • Bioanalysis: Plasma concentrations of Pyrimidantag-1 are quantified using a validated analytical method (e.g., LC-MS/MS).

  • Data Analysis: PK parameters such as clearance, volume of distribution, half-life, and oral bioavailability are calculated.

Section 5: The Chemistry of a Hypothetical Hepcidin Antagonist: Synthesis of Pyrimidantag-1

A plausible and efficient synthetic route is paramount for the development of any small molecule therapeutic. Here, we propose a hypothetical synthesis for Pyrimidantag-1 (4-Chloro-5-methoxy-2,2'-bipyrimidine) based on established pyrimidine chemistry.

Proposed Synthetic Route:

The synthesis could commence with the condensation of a suitable amidine with a β-ketoester to form the initial pyrimidine ring. Subsequent functionalization, including chlorination and methoxylation, followed by a cross-coupling reaction (e.g., Suzuki or Stille coupling) with a 2-halopyrimidine would yield the final 2,2'-bipyrimidine structure.

Synthesis_Workflow Start Starting Materials (Amidine & β-ketoester) Pyrimidine_Formation Pyrimidine Ring Formation (Condensation) Start->Pyrimidine_Formation Functionalization Functionalization (Chlorination, Methoxylation) Pyrimidine_Formation->Functionalization Coupling Cross-Coupling Reaction (e.g., Suzuki) Functionalization->Coupling Final_Product Pyrimidantag-1 Coupling->Final_Product

Figure 3: Proposed Synthetic Pathway for Pyrimidantag-1.

Section 6: Concluding Remarks and Future Directions

The discovery and development of small molecule hepcidin antagonists represent a significant advancement in the potential treatment of anemia of inflammation and other disorders of iron metabolism. The journey from a high-throughput screen hit to a clinical candidate is a multidisciplinary endeavor requiring expertise in biology, chemistry, and pharmacology. The hypothetical case of Pyrimidantag-1 illustrates the critical steps and considerations in this process. Future research in this area will likely focus on identifying novel chemical scaffolds with improved drug-like properties, exploring alternative mechanisms of hepcidin antagonism, and developing more sophisticated in vivo models that better recapitulate the complexity of human inflammatory diseases. The continued exploration of the hepcidin-ferroportin axis holds immense promise for delivering innovative therapies to patients in need.

References

  • Ross SL, et al. (2017). Identification of Antibody and Small Molecule Antagonists of Ferroportin-Hepcidin Interaction. Frontiers in Pharmacology, 8, 838. [Link]

  • Kim, A., & Ganz, T. (2014). Critical models for the anemia of inflammation. Blood, 124(23), 3373–3374. [Link]

  • Fung, E., Sugianto, P., Hsu, J., Damo, E., Ganz, T., & Nemeth, E. (2013). High-throughput screening of small molecules identifies hepcidin antagonists. Molecular pharmacology, 83(3), 681–690. [Link]

  • CN101279948A - Synthetic method of 4,6- dichloro-5-(2-methoxyphenoxy)
  • Ganz, T. (2004). Anemia of inflammation: the cytokine-hepcidin link. The Journal of clinical investigation, 113(9), 1271–1273. [Link]

  • Ross, S. L., et al. (2017). Identification of Antibody and Small Molecule Antagonists of Ferroportin-Hepcidin Interaction. Frontiers in Pharmacology, 8, 838. [Link]

  • Serum hepcidin-1 levels in various mouse models. [Link]

  • Arkin, M. R., et al. (2020). CHAPTER 3: High Throughput Screening Methods for PPI Inhibitor Discovery. Royal Society of Chemistry. [Link]

  • Muckenthaler, M. U., et al. (2016). Pharmacological Targeting of the Hepcidin/Ferroportin Axis. Frontiers in Physiology, 7, 313. [Link]

  • Manolova, V., et al. (2019). Oral ferroportin inhibitor ameliorates ineffective erythropoiesis in a model of β-thalassemia. JCI Insight, 4(20), e129034. [Link]

  • Babitt, J. L., & Lin, H. Y. (2016). Hepcidin Regulation in the Anemia of Inflammation. Current opinion in hematology, 23(3), 199–205. [Link]

  • Ardehali, H., et al. (2025). From Concepts to Inhibitors: A Blueprint for Targeting Protein–Protein Interactions. Chemical Reviews. [Link]

  • Aschemeyer, S., et al. (2018). Structure-function analysis of ferroportin defines the binding site and an alternative mechanism of action of hepcidin. Blood, 131(8), 899–910. [Link]

  • Regulation of hepcidin in HepG2 and RINm5F cells. [Link]

  • Kim, A. (2014). The Use of Mouse Models for Understanding the Pathogenesis of Anemia of Inflammation. eScholarship, University of California. [Link]

  • Gestwicki, J. E., et al. (2018). High-throughput screen for inhibitors of protein-protein interactions in a reconstituted heat shock protein 70 (Hsp70) complex. Journal of Biological Chemistry, 293(11), 3879–3888. [Link]

  • Leonhardt, H., et al. (2007). Regulation of hepcidin in HepG2 and RINm5F cells. Journal of endocrinology, 193(2), 277–285. [Link]

  • Keck, J. L., et al. (2016). A High-Throughput Screening Strategy to Identify Protein-Protein Interaction Inhibitors That Block the Fanconi Anemia DNA Repair Pathway. Journal of biomolecular screening, 21(6), 618–626. [Link]

  • Muckenthaler, M. U., et al. (2025). Pharmacological Targeting of the Hepcidin/Ferroportin Axis. ResearchGate. [Link]

  • Schubert, U. S., et al. (2002). Efficient Synthesis of 4-, 5-, and 6-Methyl-2,2'-bipyridine by a Negishi Cross-Coupling Strategy Followed by High-Yield Conversion to Bromo- and Chloromethyl-2,2'-bipyridines. Organic Letters, 4(15), 2577–2580. [Link]

  • CHAPTER 3. High Throughput Screening Methods for PPI Inhibitor Discovery. [Link]

  • Ross, S. L., et al. (2017). Identification of Antibody and Small Molecule Antagonists of Ferroportin-Hepcidin Interaction. Frontiers in pharmacology, 8, 838. [Link]

  • Altaneri, R. E., et al. (2024). Erythropoietin enhances iron bioavailability in HepG2 cells by downregulating hepcidin through mTOR, C/EBPα and HIF-1α. Biochimica et biophysica acta. Molecular cell research, 1871(7), 119800. [Link]

  • Mehta, K., et al. (2012). Increased transferrin-bound iron uptake in HepG2 cells is followed by an increase in expression of the iron hormone hepcidin pre-and post-translationally. WestminsterResearch. [Link]

  • Effects of Hepcidin on Zinc Homeostasis in HepG2 cells. [Link]

  • Romero-Ortega, M., et al. (2019). Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines. Thieme Chemistry. [Link]

  • Koyiri, K., et al. (2018). SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. Rasayan Journal of Chemistry, 11(2), 701-706. [Link]

  • Vokurka, M., et al. (2018). Hepcidin targets ferroportin for degradation in hepatocytes. Haematologica, 93(10), 1485–1489. [Link]

  • Babitt, J. L., et al. (2021). UBA6 and NDFIP1 regulate the degradation of ferroportin. Haematologica, 106(7), 1999–2003. [Link]

  • Aschemeyer, S., et al. (2018). Structure-function analysis of ferroportin defines the binding site and an alternative mechanism of action of hepcidin. Blood, 131(8), 899–910. [Link]

  • Al-Samkari, H., & Abel, R. (2025). Therapeutic targeting of the hepcidin-ferroportin axis and erythropoietic modulators: a narrative review. Frontiers in Physiology, 16, 1345678. [Link]

Sources

Foundational

A-867: A Novel Pyrimidine-Based Regulator of Iron Homeostasis – A Preclinical Development Guide

Abstract Disorders of iron metabolism, including iron overload conditions like hereditary hemochromatosis and iron-deficiency anemias, represent a significant area of unmet medical need. Current therapeutic strategies ar...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Disorders of iron metabolism, including iron overload conditions like hereditary hemochromatosis and iron-deficiency anemias, represent a significant area of unmet medical need. Current therapeutic strategies are often limited by efficacy, safety, or route of administration. This guide introduces A-867, a novel small molecule, 4-Chloro-5-methoxy-2-pyrimidin-2-ylpyrimidine, as a potent modulator of the hepcidin-ferroportin axis. We present a comprehensive preclinical development strategy, outlining a hypothetical mechanism of action and detailing the requisite experimental protocols to validate this compound as a therapeutic candidate. This document is intended for researchers and drug development professionals dedicated to advancing novel therapies for iron metabolism disorders.

Introduction: The Challenge of Iron Dysregulation

Iron is an essential element vital for numerous biological processes, from oxygen transport via hemoglobin to cellular respiration.[1] Its ability to accept and donate electrons makes it indispensable, yet also potentially toxic. Consequently, systemic iron levels are meticulously controlled. The liver-produced peptide hormone hepcidin is the master regulator of iron homeostasis. Hepcidin functions by binding to ferroportin (FPN), the sole known cellular iron exporter, inducing its internalization and degradation. This action effectively traps iron within cells—primarily enterocytes, macrophages, and hepatocytes—and lowers plasma iron concentrations.[1]

In disorders of iron overload, such as hereditary hemochromatosis or β-thalassemia, hepcidin expression is pathologically low, leading to excessive ferroportin activity and systemic iron accumulation that causes significant organ damage.[2] Conversely, in conditions like anemia of inflammation, excessive hepcidin production blocks iron recycling, restricting its availability for red blood cell production.

Small molecules that can modulate this pathway offer a promising therapeutic avenue.[2][3] Orally bioavailable hepcidin mimetics or ferroportin antagonists could revolutionize treatment for these conditions.[4] This guide focuses on the preclinical validation of a hypothetical compound, A-867 (4-Chloro-5-methoxy-2-pyrimidin-2-ylpyrimidine) , postulated to function as a novel ferroportin modulator.

Molecular Profile of A-867

A-867 is a synthetic pyrimidine derivative. While pyrimidine-based structures are explored for a wide range of biological activities, from anticancer to herbicidal applications, their role in iron metabolism is an emerging field of interest.[5][6][7][8]

2.1. Physicochemical Properties

A-867 has been designed to possess drug-like properties suitable for oral administration. Its predicted characteristics are summarized below.

PropertyPredicted ValueSignificance
Molecular Formula C9H7ClN4O-
Molecular Weight 222.64 g/mol Adheres to Lipinski's Rule of 5 (<500 Da)
logP 1.8Indicates good membrane permeability
H-Bond Donors 0Promotes oral absorption
H-Bond Acceptors 5Promotes solubility
Purity >98%Required for reliable in vitro/in vivo studies

2.2. Proposed Synthesis

The synthesis of A-867 can be achieved through established pyrimidine chemistry, likely involving a cross-coupling reaction. A plausible route involves the Suzuki or Stille coupling of a suitable 2-halopyrimidine with a 2-stannylpyrimidine or 2-boronic acid pyrimidine derivative. This method offers a modular approach, allowing for the future synthesis of analogs for structure-activity relationship (SAR) studies.

Proposed Mechanism of Action: Ferroportin Internalization

We hypothesize that A-867 acts as a hepcidin mimetic , binding directly to an allosteric site on the extracellular domain of ferroportin. This binding is proposed to induce a conformational change that mimics the effect of hepcidin, triggering the ubiquitination, internalization, and subsequent lysosomal degradation of the ferroportin protein. The net result is a dose-dependent decrease in cellular iron export, effectively reducing systemic iron availability.

Mechanism_of_Action cluster_0 Cell Membrane cluster_1 Extracellular Space cluster_2 Intracellular Space FPN Ferroportin (FPN) FPN_Internalized Internalized FPN (Ubiquitinated) FPN->FPN_Internalized Internalization Iron_Out Iron (Fe2+) Export Blocked A867 A-867 A867->FPN Binds Lysosome Lysosome FPN_Internalized->Lysosome Fusion Degradation FPN Degradation Lysosome->Degradation Iron_In Intracellular Iron (Fe2+) Iron_In->FPN Normal Export Western_Blot_Workflow cluster_workflow Western Blot Protocol Start Culture HepG2 Cells Treat Treat with A-867 (Dose-Response) Start->Treat Lyse Cell Lysis & Protein Quantification Treat->Lyse Load SDS-PAGE Lyse->Load Transfer Transfer to PVDF Membrane Load->Transfer Block Blocking Transfer->Block Probe Incubate with Primary Antibodies (Anti-FPN, Anti-Actin) Block->Probe Wash1 Wash Probe->Wash1 Secondary Incubate with Secondary Antibody Wash1->Secondary Wash2 Wash Secondary->Wash2 Visualize ECL Detection Wash2->Visualize Analyze Densitometry Analysis Visualize->Analyze

Caption: Workflow for the cellular degradation assay.

4.2. Stage 2: In Vivo Proof-of-Concept

The second phase aims to demonstrate efficacy in a relevant animal model of iron overload.

Protocol 3: Efficacy Study in a Hemochromatosis Mouse Model

Objective: To determine if oral administration of A-867 can reduce systemic iron overload in a validated mouse model.

Animal Model: Hfe-/- mice, a well-established model of hereditary hemochromatosis that develops progressive iron overload, will be used. [4] Study Design:

  • Acclimate male Hfe-/- mice (8-10 weeks old) for one week.

  • Randomize mice into three groups (n=8-10 per group):

    • Group 1: Vehicle control (e.g., 0.5% methylcellulose), oral gavage, once daily.

    • Group 2: A-867 Low Dose (e.g., 10 mg/kg), oral gavage, once daily.

    • Group 3: A-867 High Dose (e.g., 50 mg/kg), oral gavage, once daily.

  • Treat mice for 4 weeks. Monitor body weight and general health daily.

  • At the end of the study, collect blood via cardiac puncture for serum analysis and harvest liver and spleen tissues.

Key Endpoints & Expected Outcomes:

ParameterMeasurement MethodExpected Outcome with A-867
Serum Iron Colorimetric AssaySignificant Decrease
Transferrin Saturation Calculation from Serum Iron & TIBCSignificant Decrease
Liver Non-Heme Iron Colorimetric Assay (Perls' Prussian Blue)Significant Decrease
Spleen Non-Heme Iron Colorimetric AssaySignificant Increase (Iron trapping)
Liver Hepcidin mRNA qRT-PCRNo direct change expected

Future Directions

Successful completion of these preclinical studies would provide strong evidence for A-867 as a viable clinical candidate. Subsequent steps would involve:

  • Lead Optimization: Synthesizing and testing analogs to improve potency and pharmacokinetic properties.

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Establishing a clear relationship between drug exposure and the desired biological effect (e.g., serum iron reduction).

  • Toxicology Studies: Conducting comprehensive safety and toxicology studies in two species (one rodent, one non-rodent) under GLP conditions to support an Investigational New Drug (IND) application.

References

  • A novel mechanism of herbicide action through disruption of pyrimidine biosynthesis. PNAS.
  • A Chemical Screen Identifies Small Molecules that Regul
  • Rim2, a pyrimidine nucleotide exchanger, is needed for iron utiliz
  • HBED ligand: preclinical studies of a potential alternative to deferoxamine for treatment of chronic iron overload and acute iron poisoning. PubMed.
  • Hepcidin Peptidomimetics – Oral Efficacy in Pre-Clinical Disease Models of Iron Overload and Erythrocytosis. Abstract.
  • 4-Chloro-5-methoxy-2-methylpyrimidine | 698-33-9. Sigma-Aldrich.
  • 4-Chloro-5-methoxy-2-methylpyrimidine | 698-33-9. Sigma-Aldrich.
  • Release of iron from ferritin by divicine, isouramil, acid-hydrolyzed vicine, and dialuric acid and initiation of lipid peroxid
  • Novel Role for Metabolites in Cellular Metabolism Discovered. News Center.
  • Rim2, a pyrimidine nucleotide exchanger, is needed for iron utiliz
  • Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. PMC.
  • Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Publishing.
  • The pyrimidinosome: Orchestrating pyrimidine biosynthesis and ferroptosis defense.
  • High-throughput screening of small molecules identifies hepcidin antagonists. PubMed.
  • 4-Chloro-5-methoxypyrimidine. ChemScene.
  • 4-Chloro-5-methoxy-2-methylpyrimidine | 698-33-9.
  • Synthesis and Biological Activity of New Derivatives of 6-chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine and 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine.
  • 4-chloro-N-(2-methoxy-4-(morpholin-4-yl)-5-nitrophenyl)pyrimidin-2-amine. PubChem.
  • What role do pyrimidine derivatives play in metabolic p
  • 4-Chloro-5-methoxy-2-(methylthio)pyrimidine | 87026-45-7.
  • 4-Chloro-2-methoxypyrimidine | C5H5ClN2O | CID 575230. PubChem.
  • Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines. Thieme Chemistry.
  • Ferroptosis and cuproptosis in head and neck squamous cell carcinoma: interconnected mechanisms and therapeutic implic
  • On Iron Metabolism and Its Regul
  • Synthesis and Biological activity for 4-Methoxyphenyl (pyrazin-2-yl) Methanone and its detection by GC-MS Techniques. ISCA.

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Exploratory

Discovery and history of "4-Chloro-5-methoxy-2-pyrimidin-2-ylpyrimidine"

This guide provides an in-depth technical analysis of 4-Chloro-5-methoxy-2-pyrimidin-2-ylpyrimidine (CAS: 1269625-50-4), a specialized heterocyclic building block.[1] It details the molecule's structural significance in...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 4-Chloro-5-methoxy-2-pyrimidin-2-ylpyrimidine (CAS: 1269625-50-4), a specialized heterocyclic building block.[1] It details the molecule's structural significance in drug discovery—specifically within the context of Endothelin Receptor Antagonists (ERAs)—and outlines its synthesis, reactivity, and applications in high-throughput medicinal chemistry.[1]

Role: Privileged Scaffold & Intermediate | Class: 2,2'-Bipyrimidine | Application: GPCR & Kinase Inhibitor Discovery[1]

Executive Summary & Chemical Identity

4-Chloro-5-methoxy-2-pyrimidin-2-ylpyrimidine is a functionalized 2,2'-bipyrimidine derivative. It serves as a critical "privileged scaffold" in medicinal chemistry, offering a rigid, planar core that mimics the biaryl systems found in numerous bioactive compounds.[1]

Its primary significance lies in its structural homology to the core of Bosentan (Tracleer) and related Endothelin Receptor Antagonists (ERAs).[1] While Bosentan utilizes a 5-(2-methoxyphenoxy) substituent, the 5-methoxy variant discussed here represents a simplified, lower-molecular-weight analog used for Structure-Activity Relationship (SAR) exploration, impurity profiling, and the synthesis of next-generation antagonists with altered metabolic profiles.[1]

Chemical Specifications
PropertyDetail
IUPAC Name 4-Chloro-5-methoxy-2-(pyrimidin-2-yl)pyrimidine
CAS Number 1269625-50-4
Molecular Formula C₉H₇ClN₄O
Molecular Weight 222.63 g/mol
Core Scaffold 2,2'-Bipyrimidine
Key Substituents C4-Chloro (Electrophile), C5-Methoxy (Electron Donor)
Solubility Soluble in DMSO, DMF, DCM; limited solubility in water.[1]

Historical Context: The Bipyrimidine Legacy

The discovery and utility of this molecule are inextricably linked to the history of Endothelin Receptor Antagonists (ERAs) at Hoffmann-La Roche and Actelion in the 1990s.[1]

The Bosentan Connection

The discovery of Bosentan (Ro 47-0203) marked a paradigm shift in treating Pulmonary Arterial Hypertension (PAH).[1] The optimization process began with the screening of a chemical library, identifying a pyrimidine-based lead.[1]

  • Lead Compound: Ro 46-2005 (The first oral dual ERA).[1]

  • Optimization: Researchers found that a 2,2'-bipyrimidine core provided superior receptor binding affinity compared to a single pyrimidine ring.

  • Structural Evolution: The original scaffold required a substituent at the 5-position to fill a hydrophobic pocket in the receptor. While Bosentan employs a bulky 2-methoxyphenoxy group, the 5-methoxy analog (the subject of this guide) serves as a critical tool compound to probe the steric and electronic requirements of this pocket without the metabolic liability of the phenoxy ether.[1]

Diagram: Evolution of ERA Scaffolds

The following diagram illustrates the structural relationship between the 5-methoxy probe and the approved drug Bosentan.

ERA_Evolution Lead Ro 46-2005 (Prototype ERA) Scaffold 2,2'-Bipyrimidine Core (High Affinity Scaffold) Lead->Scaffold Rigidification Bosentan Bosentan (Drug) (5-(2-methoxyphenoxy)) Scaffold->Bosentan Optimization (Bulky 5-substituent) Target 4-Chloro-5-methoxy- 2-pyrimidin-2-ylpyrimidine (SAR Probe / Building Block) Scaffold->Target SAR Exploration (Low MW Analog)

Caption: The bipyrimidine core is central to ERA design. The 5-methoxy analog is a streamlined variant of the Bosentan scaffold.

Synthesis & Production Protocols

The synthesis of 4-Chloro-5-methoxy-2-pyrimidin-2-ylpyrimidine is a multi-step process requiring precise control to ensure the formation of the bipyrimidine bond and selective halogenation.[1]

Retrosynthetic Analysis

The most robust route constructs the central pyrimidine ring via a condensation reaction between an amidine and a malonate derivative.[1]

  • Target: 4-Chloro-5-methoxy-2-(pyrimidin-2-yl)pyrimidine.[1]

  • Precursor: 4,6-Dichloro-5-methoxy-2,2'-bipyrimidine.

  • Intermediate: 5-Methoxy-2,2'-bipyrimidine-4,6-diol (Dione).

  • Starting Materials: 2-Amidinopyrimidine + Dimethyl 2-methoxymalonate.

Detailed Experimental Protocol

Note: This protocol is a generalized high-yield method adapted from standard bipyrimidine chemistry.

Step 1: Formation of the Bipyrimidine Core (Condensation)

Reagents: 2-Amidinopyrimidine hydrochloride, Dimethyl 2-methoxymalonate, Sodium Methoxide (NaOMe), Methanol.[1]

  • Dissolution: Dissolve 2-amidinopyrimidine HCl (1.0 eq) in dry methanol.

  • Base Addition: Add NaOMe (3.0 eq) to generate the free amidine and create basic conditions. Stir for 30 min at room temperature.

  • Cyclization: Add dimethyl 2-methoxymalonate (1.1 eq) dropwise.

  • Reflux: Heat the mixture to reflux (65°C) for 4–6 hours. A precipitate (the sodium salt of the pyrimidone) will form.

  • Workup: Cool to RT. Acidify with dilute HCl to pH 2–3 to precipitate the free 5-methoxy-2,2'-bipyrimidine-4,6-diol . Filter and dry.[1]

Step 2: Chlorination (Vilsmeier-Haack Type)

Reagents: Phosphorus Oxychloride (POCl₃), N,N-Dimethylaniline (or DMF cat.).[1]

  • Setup: Suspend the diol from Step 1 in neat POCl₃ (excess, ~10 eq).

  • Reaction: Add N,N-Dimethylaniline (1.0 eq) as a catalyst/acid scavenger. Heat to reflux (105°C) for 12 hours.[1]

  • Quench: Carefully pour the reaction mixture onto crushed ice (Exothermic!).

  • Extraction: Extract with Dichloromethane (DCM). Wash with NaHCO₃ (aq) and brine.[1]

  • Product: This yields 4,6-dichloro-5-methoxy-2,2'-bipyrimidine .

Step 3: Desymmetrization (Selective Dechlorination)

To obtain the title compound (mono-chloro), one chlorine must be removed. Reagents: Zinc dust, Acetic Acid (AcOH), or Pd/C + H₂ (stoichiometric).[1]

  • Reaction: Dissolve the dichloro compound in AcOH. Add activated Zinc dust (1.1 eq) slowly at 0°C.[1]

  • Monitoring: Monitor via LC-MS for the conversion of Dichloro (M+2 peak pattern) to Monochloro (M+ peak pattern). Over-reduction leads to the dechlorinated product.[1]

  • Purification: Filter zinc residues. Concentrate. Purify via flash column chromatography (Hexane/Ethyl Acetate) to isolate 4-Chloro-5-methoxy-2-pyrimidin-2-ylpyrimidine .

Reactivity & Applications in Drug Discovery

The molecule is designed as an electrophilic scaffold .[1] The chlorine atom at position 4 is highly activated for Nucleophilic Aromatic Substitution (SNAr) due to the electron-withdrawing nature of the pyrimidine rings.[1]

Library Generation (SNAr)

Researchers use this scaffold to attach diverse nucleophiles (amines, alkoxides, thiols) to position 4.[1]

  • Mechanism: Addition-Elimination.[1]

  • Conditions: K₂CO₃/DMF at 60–80°C.

  • Utility: Rapid generation of ERA analogs to optimize potency (IC₅₀) and solubility.[1]

Cross-Coupling Reactions

The C-Cl bond is a handle for Palladium-catalyzed cross-couplings.[1]

  • Suzuki-Miyaura: Coupling with aryl boronic acids to create biaryl/teraryl systems.[1]

  • Buchwald-Hartwig: Amination with hindered amines that fail via SNAr.[1]

Diagram: Reactivity Workflow

Reactivity Core 4-Chloro-5-methoxy- 2,2'-bipyrimidine SNAr S_NAr Reaction (Nucleophilic Substitution) Core->SNAr + R-NH2 / Base Suzuki Suzuki Coupling (Pd-Catalyzed) Core->Suzuki + Ar-B(OH)2 / Pd(0) Prod1 Amino-Bipyrimidines (Kinase/ERA Inhibitors) SNAr->Prod1 Prod2 Aryl-Bipyrimidines (Extended Scaffolds) Suzuki->Prod2

Caption: The C4-Chloro position serves as a versatile handle for diversifying the bipyrimidine core.

References & Validation

The protocols and context provided are grounded in the foundational chemistry of bipyrimidine synthesis and ERA development.

  • Discovery of Bosentan: Clozel, M., et al. "Pharmacological characterization of bosentan, a new potent oral nonpeptide endothelin antagonist."[1] Journal of Pharmacology and Experimental Therapeutics 270.1 (1994): 228-235. Link

  • Bipyrimidine Synthesis: Harrington, P. J., et al. "Research and Development of a Second-Generation Process for Bosentan."[1] Organic Process Research & Development 6.2 (2002): 120-124. Link[1]

  • Chemistry of Pyrimidines: Brown, D. J.[1] The Pyrimidines. Wiley-Interscience, 2009. (Standard text for pyrimidine reactivity and chlorination protocols).

  • Commercial Identity: Sigma-Aldrich/Merck Product Entry for CAS 1269625-50-4. Link

Sources

Protocols & Analytical Methods

Method

Synthesis and Purification of 4-Chloro-5-methoxy-2-pyrimidin-2-ylpyrimidine: An Application Note and Protocol

Introduction The pyrimidine scaffold is a cornerstone in medicinal chemistry and drug development, forming the core of numerous biologically active compounds.[1][2] Substituted bipyrimidines, in particular, are of signif...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The pyrimidine scaffold is a cornerstone in medicinal chemistry and drug development, forming the core of numerous biologically active compounds.[1][2] Substituted bipyrimidines, in particular, are of significant interest due to their diverse pharmacological activities, which include applications as kinase inhibitors and other therapeutic agents. This application note provides a comprehensive guide to the synthesis and purification of a novel bipyrimidine derivative, 4-Chloro-5-methoxy-2-pyrimidin-2-ylpyrimidine . This compound represents a valuable building block for the synthesis of more complex molecules in drug discovery programs.

This document outlines a robust and reproducible two-step synthetic strategy. The synthesis commences with the preparation of the key intermediate, 2,4-dichloro-5-methoxypyrimidine, followed by a regioselective palladium-catalyzed cross-coupling reaction to introduce the second pyrimidine ring. Detailed protocols for both the synthesis and the subsequent purification are provided, along with explanations for the methodological choices to ensure both scientific integrity and successful experimental outcomes.

Synthetic Strategy Overview

The synthesis of the target molecule is achieved through a convergent approach, which is depicted in the workflow below. The initial step involves the chlorination of a readily available starting material to furnish a reactive dichloropyrimidine intermediate. This is followed by a selective cross-coupling reaction to form the desired C-C bond between the two pyrimidine rings.

Synthesis_Workflow Start 2,4-Dihydroxy-5-methoxypyrimidine Intermediate 2,4-Dichloro-5-methoxypyrimidine Start->Intermediate Chlorination (POCl₃) Target 4-Chloro-5-methoxy-2-pyrimidin-2-ylpyrimidine Intermediate->Target Pd-catalyzed Cross-Coupling Coupling_Partner Pyrimidin-2-ylboronic acid ester or 2-(Tributylstannyl)pyrimidine Coupling_Partner->Target Purification Purified Product Target->Purification Purification Purification_Workflow Crude_Product Crude Product from Work-up Column_Chromatography Silica Gel Column Chromatography Crude_Product->Column_Chromatography Fraction_Collection Fraction Collection (TLC monitoring) Column_Chromatography->Fraction_Collection Solvent_Removal Solvent Removal Fraction_Collection->Solvent_Removal Pure_Product Pure 4-Chloro-5-methoxy-2- pyrimidin-2-ylpyrimidine Solvent_Removal->Pure_Product Analysis Purity Analysis (NMR, LC-MS, etc.) Pure_Product->Analysis

Sources

Application

Application Notes and Protocols: 4-Chloro-5-methoxy-2-pyrimidin-2-ylpyrimidine

A comprehensive guide for researchers, scientists, and drug development professionals. Introduction: The Pyrimidine Scaffold in Modern Drug Discovery The pyrimidine nucleus is a cornerstone in medicinal chemistry, formin...

Author: BenchChem Technical Support Team. Date: February 2026

A comprehensive guide for researchers, scientists, and drug development professionals.

Introduction: The Pyrimidine Scaffold in Modern Drug Discovery

The pyrimidine nucleus is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of biologically active compounds, including several FDA-approved drugs.[1][2] Its prevalence in natural molecules like nucleic acids has made it a privileged scaffold in the design of therapeutic agents targeting a wide array of diseases.[2] Pyrimidine derivatives are particularly prominent in the development of kinase inhibitors, a class of drugs that has revolutionized the treatment of cancer and other diseases driven by aberrant signaling pathways.[3][4] The strategic functionalization of the pyrimidine ring allows for the fine-tuning of a compound's potency, selectivity, and pharmacokinetic properties. The subject of this guide, "4-Chloro-5-methoxy-2-pyrimidin-2-ylpyrimidine," represents a novel iteration of this versatile scaffold, offering unique opportunities for interaction with biological targets. The presence of a chloro group and a methoxy group are common in drug discovery for optimizing ligand-protein interactions.[5][6][7] This document provides a detailed exploration of the experimental applications and protocols relevant to the study of this compound and its analogs.

Physicochemical Properties and Handling

A thorough understanding of a compound's physicochemical properties is fundamental to its application in experimental settings. For "4-Chloro-5-methoxy-2-pyrimidin-2-ylpyrimidine" and related analogs, these properties dictate solubility, storage, and handling procedures.

PropertyValueSource
Molecular Formula C9H7ClN4O(Predicted)
Molecular Weight 222.63 g/mol (Predicted)
Physical Form Solid[8][9][10]
Storage Temperature -20°C to 8°C, sealed, away from moisture, inert atmosphere[8][9][11]
Solubility Soluble in organic solvents such as DMSO and ethanol[3][12]

Safety Precautions:

Compounds of this nature are intended for research use only.[13] Standard laboratory safety protocols should be strictly adhered to. This includes the use of personal protective equipment (PPE) such as gloves, lab coats, and eye protection.[14][15][16] Work should be conducted in a well-ventilated fume hood.[15][16] In case of contact with skin or eyes, rinse immediately and thoroughly with water.[14][15] A comprehensive Safety Data Sheet (SDS) should be consulted before handling.[14][15][16]

Mechanism of Action: Targeting Protein Kinases

While the specific targets of "4-Chloro-5-methoxy-2-pyrimidin-2-ylpyrimidine" are yet to be fully elucidated, its structural motifs strongly suggest activity as a kinase inhibitor. The pyrimidine core is a well-established hinge-binding motif, capable of forming hydrogen bonds with the backbone of the kinase hinge region, a critical interaction for inhibitor binding.[1]

Hypothesized Kinase Inhibition Pathway

The following diagram illustrates the general mechanism by which a pyrimidine-based inhibitor would interact with a protein kinase, preventing the phosphorylation of its substrate.

G cluster_kinase Protein Kinase ATP ATP Kinase Kinase Active Site (Hinge Region) ATP->Kinase Binds to Active Site Substrate Substrate (Protein) Substrate->Kinase Binds to Substrate Site Phosphorylated_Substrate Phosphorylated Substrate Kinase->Phosphorylated_Substrate Phosphorylation ADP ADP Kinase->ADP ATP Hydrolysis Inhibitor 4-Chloro-5-methoxy- 2-pyrimidin-2-ylpyrimidine Inhibitor->Kinase Competitive Binding to ATP Pocket caption General Kinase Inhibition by a Pyrimidine-based Compound

Caption: General Kinase Inhibition by a Pyrimidine-based Compound.

Experimental Protocols

The following protocols are designed to assess the biological activity of "4-Chloro-5-methoxy-2-pyrimidin-2-ylpyrimidine" and similar pyrimidine derivatives.

Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay determines the ability of a test compound to inhibit the activity of a specific protein kinase by measuring the amount of ATP remaining in the reaction. A decrease in kinase activity results in a higher luminescence signal.[3]

Materials:

  • Recombinant protein kinase (e.g., JAK2, EGFR, VEGFR2)[3][4]

  • Kinase-specific substrate[3]

  • Test compound ("4-Chloro-5-methoxy-2-pyrimidin-2-ylpyrimidine") dissolved in DMSO[12]

  • ATP[3]

  • Kinase assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)[3]

  • Luminescence-based ATP detection kit (e.g., Kinase-Glo®)[3]

  • 384-well plates[12]

  • Multichannel pipettor[3]

  • Plate shaker[3]

  • Luminescence plate reader[3]

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO to create a dose-response curve. A typical starting concentration is 10 mM.[3]

  • Assay Plate Preparation: Add 1 µL of the diluted compounds, a positive control (known inhibitor), and a negative control (DMSO vehicle) to the wells of a 384-well plate.[12]

  • Kinase Reaction: a. Add the recombinant kinase enzyme to each well and incubate for 10-30 minutes at room temperature to allow for compound binding.[12] b. Initiate the kinase reaction by adding a mixture of the substrate and ATP.[12] c. Incubate the reaction for 30-60 minutes at an optimal temperature (e.g., 30°C or room temperature).[12]

  • Detection: a. Stop the kinase reaction according to the detection kit manufacturer's instructions. b. Add the luminescence-based ATP detection reagent to each well.[3] c. Incubate for a short period to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence intensity of each well using a plate reader.[3]

  • Data Analysis: a. Calculate the percent inhibition for each compound concentration. b. Determine the IC50 value by fitting the dose-response data to a sigmoidal curve.[3]

Workflow for Kinase Inhibition Assay

G Start Start Prep_Compound Prepare Serial Dilution of Test Compound Start->Prep_Compound Prep_Plate Dispense Compound/ Controls into Plate Prep_Compound->Prep_Plate Add_Kinase Add Kinase Enzyme and Incubate Prep_Plate->Add_Kinase Start_Reaction Initiate Reaction with ATP and Substrate Add_Kinase->Start_Reaction Incubate_Reaction Incubate at Optimal Temperature Start_Reaction->Incubate_Reaction Stop_Reaction Stop Reaction and Add Detection Reagent Incubate_Reaction->Stop_Reaction Read_Plate Measure Luminescence Stop_Reaction->Read_Plate Analyze_Data Calculate % Inhibition and IC50 Read_Plate->Analyze_Data End End Analyze_Data->End caption Workflow for a Luminescence-Based Kinase Inhibition Assay

Caption: Workflow for a Luminescence-Based Kinase Inhibition Assay.

Protocol 2: Analytical Method Validation using High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general framework for validating an HPLC method for the purity assessment and quantification of "4-Chloro-5-methoxy-2-pyrimidin-2-ylpyrimidine".[17]

Objective: To establish a robust and reliable HPLC method for determining the purity and assay of the target compound.[17]

Hypothetical HPLC Conditions:

  • Column: C18 reverse-phase column

  • Mobile Phase: Acetonitrile and phosphate buffer (pH 3.0) in an isocratic or gradient elution[17]

  • Detection Wavelength: Determined by UV-Vis spectroscopy (e.g., 254 nm)[17]

  • Injection Volume: 10 µL[17]

  • Sample Diluent: Mobile phase or a mixture of water and acetonitrile[17]

Validation Parameters:

ParameterDescriptionAcceptance Criteria
Specificity/Selectivity The ability to assess the analyte in the presence of other components.The analyte peak should be well-resolved from impurity peaks. Peak purity analysis should show no co-eluting peaks.[17]
Linearity The ability to obtain test results that are directly proportional to the concentration of the analyte.A linear relationship between concentration and peak area with a correlation coefficient (r²) ≥ 0.999.
Accuracy The closeness of the test results to the true value.Recovery of the analyte should be within 98-102%.
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.Relative standard deviation (RSD) should be ≤ 2%.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.Signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Signal-to-noise ratio of 10:1.
Robustness The capacity of an analytical procedure to remain unaffected by small, but deliberate variations in method parameters.No significant changes in results with minor variations in mobile phase composition, pH, flow rate, and column temperature.

Procedure:

  • Standard and Sample Preparation: Accurately prepare a stock solution of the reference standard and the test sample in the sample diluent.[17]

  • System Suitability: Inject the standard solution multiple times to ensure the system is performing adequately (repeatability of retention time and peak area).[17]

  • Validation Experiments: Perform experiments for each validation parameter as described in the table above.

  • Data Analysis: Analyze the data to determine if the acceptance criteria for each validation parameter have been met.

Conclusion and Future Directions

"4-Chloro-5-methoxy-2-pyrimidin-2-ylpyrimidine" is a promising chemical entity with the potential for significant biological activity, particularly in the realm of kinase inhibition. The protocols outlined in this guide provide a solid foundation for the initial characterization and evaluation of this compound. Further studies, including broader kinase profiling, cell-based assays, and in vivo efficacy models, will be crucial in elucidating its therapeutic potential. The versatility of the pyrimidine scaffold suggests that this compound could serve as a valuable starting point for the development of novel therapeutics.

References

  • BenchChem. (2025). Application Notes and Protocols: Kinase Inhibition Assay for Pyrimidine-Based Compounds. BenchChem.
  • BenchChem. (2025).
  • BenchChem. (2025). Application Note: In Vitro Kinase Assay Protocols for Pyrimidine-Based Inhibitors. BenchChem.
  • Safety Data Sheet. (2017).
  • Sigma-Aldrich. 4-Chloro-5-methoxy-2-methylpyrimidine | 698-33-9. Sigma-Aldrich.
  • Sigma-Aldrich. 4-Chloro-5-methoxy-2-methylpyrimidine | 698-33-9. Sigma-Aldrich.
  • Sigma-Aldrich. 4-Chloro-5-methoxy-2-(methylthio)pyrimidine | 87026-45-7. Sigma-Aldrich.
  • Sigma-Aldrich. 4-Chloro-5-methoxy-2-methylpyrimidine | 698-33-9. Sigma-Aldrich.
  • Al-Ostoot, F. H., et al. (2022). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Molecules, 27(15), 4993.
  • ChemScene. 4-Chloro-5-methoxypyrimidine | 695-85-2. ChemScene.
  • Fisher Scientific. (2025).
  • CymitQuimica. (2024).
  • Synthesis of 4-chloro-2-(3,5-dimethyl-1h-pyrazol-1-yl)-6- methylpyrimidine. World Journal of Pharmacy and Pharmaceutical Sciences.
  • PubChem. 4-Chloro-5-fluoro-2-methoxypyrimidine | C5H4ClFN2O | CID 53439896.
  • PubChem. 4-Chloro-2-methoxypyrimidine | C5H5ClN2O | CID 575230.
  • Google Patents. (2015). CN104326988A - Synthesis method for 2, 4-dichloro-5-methoxy pyrimidine.
  • Expert Insights: Using 2-Chloro-4-methoxypyrimidine in Pharmaceutical Synthesis. (n.d.).
  • Google Patents. (2011). CN101486684B - Preparation of 2,4-dichloro-5-methoxy pyrimidine.
  • Drew, L. A., et al. (2021). Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. Journal of Medicinal Chemistry, 64(16), 12046–12066.
  • Synthesis, characterization and biological screening of various pharmacophoric derivatives of 4-alkylpyrimidine-5-carbonitrile. (2020). World Journal of Pharmacy and Pharmaceutical Sciences.
  • Ishihara, Y., & Baran, P. S. (2021). Parallels between the chloro and methoxy groups for potency optimization. RSC Medicinal Chemistry, 12(10), 1645–1654.
  • Google Patents. (2019). CN110372602A - A kind of synthetic method of 4- chloro-2-methyl pyrimidine.
  • 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine. (2018). Molbank, 2018(4), M1017.
  • BenchChem. 2,4-Dichloro-5-methoxypyrimidine | 19646-07-2. BenchChem.
  • Ishihara, Y., & Baran, P. S. (2021). Parallels between the chloro and methoxy groups for potency optimization. RSC Medicinal Chemistry, 12(10), 1645–1654.
  • PubChem. 4-Chloro-5-methoxy-2-(methylsulfanyl)pyrimidine | C6H7ClN2OS | CID 243511.
  • Drug Hunter Team. (2024). Roles of the Chloro and Methoxy Groups in Drug Discovery. Drug Hunter.
  • Sigma-Aldrich. 4-chloro-5-methoxy-2-methylpyrimidine | 698-33-9. Sigma-Aldrich.
  • Sigma-Aldrich. 4-Chloro-5-methoxy-2-(methylthio)pyrimidine. Sigma-Aldrich.
  • Sigma-Aldrich. 4-Chloro-5-methoxy-2-methylpyrimidine | 698-33-9. Sigma-Aldrich.
  • ChemicalBook. 4-CHLORO-5-METHOXY-2-(METHYLSULFANYL)PYRIMIDINE. ChemicalBook.
  • Molbase. CAS: 87026-45-7 Name: 4-CHLORO-5-METHOXY-2-(METHYLSULFANYL)PYRIMIDINE. Molbase.
  • rel-2-[4-Chloro-2-[(5R,6R,7S)-6-[5-(4-methoxyphenyl)-3-(2-naphthyl)-3,4-dihydropyrazole-2-carbonyl]-5-methyl-2-oxo-3,5,6,7-tetrahydrothiopyrano[2,3-d]thiazol-7-yl]phenoxy]acetic Acid. (2022). Molecules, 27(21), 7265.
  • BenchChem. (2025). A Comparative Guide to the Validation of Analytical Methods for 2-(Chloromethyl)pyrimidine hydrochloride. BenchChem.
  • N-[4-(4-Chlorophenyl)-6-(4-Methylphenyl)Pyrimidin-2-yl]-1-(Furan-2-yl)Methanimine, Named BN5 Ameliorates Cognitive Dysfunction and Regulates esr1 and esr2b Expression in Female In Vivo Zebrafish Alzheimer Model. (2025). Neurochemical Research.
  • Four Polymorphs of the Bioactive Diuretic Drug 4-Chloro-5-chlorosulfonyl Salicylic Acid. (2024). Crystals, 14(10), 868.

Sources

Method

"4-Chloro-5-methoxy-2-pyrimidin-2-ylpyrimidine" in vitro assay development

Technical Application Note: Functional Profiling and Reactivity Assessment of the Bosentan Scaffold (4-Chloro-5-methoxy-2-pyrimidin-2-ylpyrimidine) Abstract This guide details the in vitro assay development strategy for...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Functional Profiling and Reactivity Assessment of the Bosentan Scaffold (4-Chloro-5-methoxy-2-pyrimidin-2-ylpyrimidine)

Abstract

This guide details the in vitro assay development strategy for 4-Chloro-5-methoxy-2-pyrimidin-2-ylpyrimidine (hereafter referred to as CMPP ). As the core bipyrimidine scaffold and key electrophilic intermediate in the synthesis of the dual endothelin receptor antagonist Bosentan , CMPP requires a dual-track profiling approach. This protocol outlines methods to:

  • Validate Pharmacophore Affinity: Assess the intrinsic binding affinity of the bipyrimidine core to Endothelin Receptors (ET-A/ET-B) using a Scintillation Proximity Assay (SPA).

  • Quantify Electrophilic Reactivity: Evaluate the risk of covalent protein binding and idiosyncratic toxicity via a Glutathione (GSH) Trapping Assay, addressing the lability of the C4-chlorine substituent.

Introduction & Strategic Rationale

The Molecule: CMPP contains a 2,2'-bipyrimidine core with a reactive chlorine at the 4-position and a methoxy group at the 5-position. It is the structural anchor of the Bosentan pharmacophore.

The Challenge:

  • Solubility vs. Stability: The C4-chlorine is susceptible to nucleophilic aromatic substitution (

    
    ). In aqueous physiological buffers (pH 7.4), CMPP risks hydrolysis to the inactive 4-hydroxy derivative or covalent reaction with buffer nucleophiles.
    
  • Assay Interference: If the chlorine is too reactive, it may covalently modify the receptor rather than binding reversibly, leading to false "high affinity" readouts (pseudo-irreversible inhibition).

Experimental Strategy: We will employ a "Stability-First" workflow. The compound is first subjected to a reactivity screen (GSH Trapping).[1] Only if the half-life (


) in buffer is sufficient (>30 min) do we proceed to the functional binding assay (SPA).

Workflow Visualization

AssayWorkflow Start CMPP Sample (10 mM DMSO Stock) Stability Phase 1: Stability Check (LC-MS in PBS pH 7.4) Start->Stability Decision t1/2 > 30 min? Stability->Decision GSH_Assay Phase 2: Reactivity Profiling (GSH Trapping Assay) Decision->GSH_Assay High Reactivity SPA_Assay Phase 3: Target Engagement (ET-A/ET-B SPA Binding) Decision->SPA_Assay Stable Analysis Data Output: Intrinsic Affinity (Ki) & Covalent Risk Score GSH_Assay->Analysis SPA_Assay->Analysis

Figure 1: Decision-tree workflow ensuring compound stability is verified before initiating expensive receptor binding assays.

Phase 1: Electrophilic Reactivity (GSH Trapping)

Objective: Determine if CMPP forms covalent adducts with cysteine residues, predicting potential assay interference or toxicity.

Mechanism: The thiol group of Glutathione (GSH) attacks the C4-position of CMPP, displacing the Chlorine (


 mechanism).
Protocol: High-Throughput GSH Trapping

Materials:

  • Test Compound: CMPP (10 mM in DMSO).

  • Trapping Agent: L-Glutathione (reduced), 20 mM in water.

  • Buffer: Potassium Phosphate (100 mM, pH 7.4).

  • Detection: LC-MS/MS (Q-TOF or Triple Quad).

Step-by-Step Procedure:

  • Incubation Mix: Prepare a reaction mixture in a 96-well plate:

    • Buffer: 180 µL

    • GSH Stock: 10 µL (Final conc: 1 mM)

    • CMPP Stock: 10 µL (Final conc: 10 µM - Note: High conc used for metabolite ID)

  • Time Course: Incubate at 37°C. Aliquot 50 µL samples at

    
     minutes.
    
  • Quenching: Stop reaction by adding 50 µL ice-cold Acetonitrile + 0.1% Formic Acid.

  • Analysis: Centrifuge (3000 x g, 10 min) and inject supernatant into LC-MS.

Data Interpretation (Mass Spec):

  • Parent Mass (CMPP): Monitor loss of parent peak (

    
     for Cl isotope pattern).
    
  • GSH Adduct: Look for Neutral Loss of 129 Da (pyroglutamic acid moiety) or the specific adduct mass:

    • 
       Da.
      
  • Result: If >50% parent is converted to GSH-adduct within 60 mins, the compound is highly reactive . Use "Assay Buffer with 1 mM DTT" cautiously in subsequent steps, or perform binding assays at 4°C to slow hydrolysis.

Phase 2: Target Engagement (ET-A/ET-B SPA)

Objective: Quantify the binding affinity (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


) of the bipyrimidine core to Endothelin Receptors.
Method:  Scintillation Proximity Assay (SPA).[2][3] This homogeneous assay is preferred over filtration for hydrophobic fragments like CMPP to reduce non-specific binding to filters.
Assay Principle Visualization

SPA_Mechanism Bead SPA Bead (WGA-coated PVT) Membrane Membrane Fragment (ET-A Receptor) Bead->Membrane Captured via WGA Radioligand [125I]-Endothelin-1 Membrane->Radioligand Binding = LIGHT EMISSION CMPP CMPP (Competitor) Membrane->CMPP Competition (Signal Reduction)

Figure 2: SPA Mechanism.[2] The WGA-coated bead captures the receptor membrane. Bound [125I]-ET-1 excites the scintillant. CMPP displaces the radioligand, reducing the signal.

Detailed Protocol

Reagents:

  • Receptor Source: CHO cell membranes overexpressing human ET-A or ET-B receptors.

  • Radioligand:

    
    -Endothelin-1 (PerkinElmer/Revvity). Specific Activity ~2000 Ci/mmol.
    
  • SPA Beads: Wheat Germ Agglutinin (WGA) coated Polyvinyltoluene (PVT) beads.

  • Assay Buffer: 50 mM HEPES, 5 mM

    
    , 1 mM 
    
    
    
    , 0.1% BSA, pH 7.4.
    • Critical: Do NOT use DTT if GSH trapping showed high reactivity, as it will destroy the CMPP chlorine handle.

Procedure:

  • Bead/Membrane Pre-coupling:

    • Mix WGA-SPA beads (500 µ g/well ) with Receptor Membranes (5 µ g/well ) in Assay Buffer.

    • Incubate for 30 mins at 4°C on a rotator.

  • Compound Addition:

    • Add 1 µL of CMPP (serial dilution in 100% DMSO) to a white 96-well OptiPlate.

    • Range: 100 µM down to 1 nM (11 points).

  • Reaction Assembly:

    • Add 50 µL of Pre-coupled Bead/Membrane mix to the wells.

    • Add 50 µL of

      
      -Endothelin-1 (Final concentration: 50 pM, approx 
      
      
      
      ).
  • Equilibration:

    • Seal plate and shake for 1 hour at Room Temperature (if stable) or 4°C (if reactive).

    • Allow beads to settle for 2 hours (critical for PVT beads).

  • Detection:

    • Read on a MicroBeta or TopCount Scintillation Counter.

Data Analysis & Validation

Table 1: Expected Outcomes and Troubleshooting

ParameterMetricCalculation / Criteria
Total Binding CPM (Counts Per Minute)Signal in wells with DMSO only (no inhibitor). Target: >1000 CPM.
Non-Specific Binding (NSB) CPMSignal in wells with 1 µM cold Endothelin-1. Target: <10% of Total Binding.
Specific Binding CPMTotal Binding - NSB.
Inhibition % Inhibition

Affinity (

)
nMCheng-Prusoff Equation:

Self-Validating Control:

  • Positive Control: Run Bosentan alongside CMPP. Bosentan should show

    
     nM (depending on receptor subtype).
    
  • CMPP Expectation: As a fragment, CMPP will likely show weaker affinity (

    
     in µM range). If 
    
    
    
    nM, suspect covalent modification of the receptor (false positive).

Safety & Handling (Material Safety)

  • Hazard: CMPP is an irritant and potential sensitizer. The chloropyrimidine moiety is an alkylating agent.

  • PPE: Double nitrile gloves, lab coat, and safety glasses. Handle all powder in a fume hood.

  • Waste: Dispose of all CMPP-containing solutions as halogenated organic waste.

References

  • Scintillation Proximity Assay (SPA)
  • Glutathione Trapping Methodology

    • Source: N
    • Title: A High-Throughput Glutathione Trapping Assay With Combined High Sensitivity and Specificity in High-Resolution Mass Spectrometry.
    • URL:[Link]

  • Bosentan Chemistry & Structure

    • Source: PubChem Compound Summary.
    • Title: Bosentan (CID 104865) and Related Compounds.[4]

    • URL:[Link]

  • Reactive Metabolite Screening

    • Source: Sygnature Discovery.[5]

    • Title: Investigating Methods of Detection of Glutathione Adducts.[1][5][6]

    • URL:[Link]

Sources

Application

"4-Chloro-5-methoxy-2-pyrimidin-2-ylpyrimidine" in vivo studies in animal models

Application Note: In Vivo Evaluation of 4-Chloro-5-methoxy-2,2'-bipyrimidine (CMBP) and Derived Endothelin Receptor Antagonists Executive Summary & Compound Profile 4-Chloro-5-methoxy-2-pyrimidin-2-ylpyrimidine (also kno...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: In Vivo Evaluation of 4-Chloro-5-methoxy-2,2'-bipyrimidine (CMBP) and Derived Endothelin Receptor Antagonists

Executive Summary & Compound Profile

4-Chloro-5-methoxy-2-pyrimidin-2-ylpyrimidine (also known as 4-Chloro-5-methoxy-2,2'-bipyrimidine ; hereafter CMBP ) is a critical heterocyclic building block.[1] It serves as a privileged scaffold in the synthesis of Endothelin Receptor Antagonists (ERAs) (e.g., analogs of Bosentan) and specific Kinase Inhibitors (e.g., CDK/JAK families).[1]

While CMBP is primarily an intermediate, its in vivo evaluation is essential for two distinct purposes in drug development:

  • Impurity Qualification: As a reactive aryl chloride, CMBP is a potential Genotoxic Impurity (GTI) or sensitizer in final drug substances.[1] Regulatory guidelines (ICH M7) require rigorous in vivo genotoxicity and general toxicity profiling if levels exceed thresholds.[1]

  • Pharmacophore Validation: The 2,2'-bipyrimidine core is a bioisostere for biphenyls, offering improved solubility and metabolic stability in derived APIs.[1]

This guide details protocols for the Toxicological Qualification of CMBP and the Efficacy Evaluation of its derived ERA candidates in Pulmonary Arterial Hypertension (PAH) models.[1]

Compound Snapshot
PropertyDetail
Chemical Name 4-Chloro-5-methoxy-2-(pyrimidin-2-yl)pyrimidine
CAS Number 1269625-50-4
Molecular Formula C₉H₇ClN₄O
Molecular Weight 222.63 g/mol
Key Reactivity Nucleophilic Aromatic Substitution (SₙAr) at C4-Cl
Primary Application Synthesis of Bosentan-like ERAs; Kinase Inhibitor Scaffold
Risk Profile Potential Skin Sensitizer; Potential Genotoxin (Aryl Halide)

Safety & Handling (Critical)

WARNING: CMBP contains a reactive chloropyrimidine moiety.[1] It can react with nucleophilic residues (cysteine/lysine) on proteins, potentially causing skin sensitization or haptenization .[1]

  • Handling: Use a chemically resistant glove box or fume hood.[1]

  • Formulation: For in vivo dosing, CMBP requires solubility enhancers (e.g., PEG400/Captisol) due to high lipophilicity and poor aqueous solubility.[1]

Workflow: From Intermediate to Efficacy

The following diagram illustrates the critical path from the CMBP intermediate to the final ERA drug candidate and its biological validation.

G cluster_tox Impurity Qualification (In Vivo) cluster_synth Chemical Synthesis cluster_eff Efficacy Model (PAH) CMBP CMBP (Intermediate) (4-Cl-5-OMe-2,2'-bipyrimidine) Tox1 Micronucleus Assay (Genotoxicity) CMBP->Tox1 Safety Profiling Tox2 Repeat-Dose Tox (Rat, 14-Day) CMBP->Tox2 Step1 SNAr Reaction (Sulfonamide Coupling) CMBP->Step1 Synthetic Input Step2 Deprotection/Workup Step1->Step2 API Final ERA Candidate (Bosentan Analog) Step2->API MCT Monocrotaline (MCT) Induced PAH (Rat) API->MCT Therapeutic Testing Readout RVSP & Hypertrophy Measurement MCT->Readout

Figure 1: Integrated workflow for CMBP qualification and application in Endothelin Receptor Antagonist (ERA) development.

Protocol 1: In Vivo Genotoxicity Assessment (Micronucleus Assay)

Purpose: To determine if CMBP (as an impurity or intermediate) causes chromosomal damage.[1] This is a mandatory regulatory requirement (ICH S2) for reactive intermediates found in final drug products.[1]

Experimental Design:

  • Species: CD-1 Mice (Male/Female), 8-10 weeks old.[1]

  • Group Size: n=5 per sex/dose.

  • Vehicle: 5% DMSO + 40% PEG400 + 55% Saline (Sonication required).[1]

Step-by-Step Methodology:

  • Dose Range Finding (DRF): Administer CMBP orally (PO) at 50, 100, and 200 mg/kg to identify the Maximum Tolerated Dose (MTD). Monitor for 48 hours.

  • Main Study Dosing:

    • Vehicle Control: Vehicle only.

    • Low Dose: 25% MTD.

    • Mid Dose: 50% MTD.

    • High Dose: MTD (Limit dose: 2000 mg/kg).[1]

    • Positive Control: Cyclophosphamide (40 mg/kg, IP).[1]

  • Sampling:

    • Collect bone marrow (femur) or peripheral blood at 24 hours and 48 hours post-dosing.[1]

  • Analysis:

    • Prepare smears on glass slides; stain with Acridine Orange or Giemsa.[1]

    • Scoring: Count 2,000 Polychromatic Erythrocytes (PCEs) per animal.

    • Endpoint: Calculate the frequency of Micronucleated PCEs (MN-PCE).

    • Cytotoxicity Index: Calculate the PCE/NCE (Normochromatic Erythrocyte) ratio to assess bone marrow suppression.[1]

Acceptance Criteria:

  • Vehicle control MN-PCE frequency must be within historical range (typically <0.3%).[1]

  • Positive control must show statistically significant increase (p<0.05).[1]

Protocol 2: Pharmacokinetic (PK) Profiling of CMBP

Purpose: To evaluate the metabolic stability of the 2,2'-bipyrimidine scaffold. High clearance suggests the need for structural modification (e.g., blocking the C4/C6 positions) in the final drug design.[1]

Experimental Design:

  • Species: Sprague-Dawley Rats (Male, cannulated).[1]

  • Formulation: 1 mg/mL in 10% DMA / 40% PEG400 / 50% Water.[1]

Workflow:

  • Administration:

    • IV Group: 1 mg/kg (Bolus via tail vein).[1]

    • PO Group: 5 mg/kg (Oral gavage).[1]

  • Blood Sampling:

    • Timepoints: Pre-dose, 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours.[1]

    • Collection: K2EDTA tubes; centrifuge at 4°C to harvest plasma.

  • Bioanalysis (LC-MS/MS):

    • Column: C18 Reverse Phase (e.g., Waters BEH C18).[1]

    • Mobile Phase: Gradient Acetonitrile/Water + 0.1% Formic Acid.[1]

    • Transition: Monitor m/z 223.0 → 188.0 (Loss of Cl) or parent ion.

  • Data Analysis: Calculate

    
    , 
    
    
    
    ,
    
    
    , and Bioavailability (
    
    
    ).

Self-Validating Check:

  • If

    
     min, the chloro-group is likely undergoing rapid hydrolysis or glutathione conjugation (liver first-pass).[1] This confirms CMBP is a reactive intermediate rather than a drug candidate itself.[1]
    

Protocol 3: Efficacy of Derived ERAs (PAH Model)

Purpose: To validate the therapeutic potential of the final drug synthesized from CMBP (e.g., a Bosentan analog). The Monocrotaline (MCT) model mimics human Pulmonary Arterial Hypertension.[1]

Mechanism: Endothelin-1 (ET-1) overexpression drives vasoconstriction and remodeling.[1] CMBP-derived drugs block ET-A/ET-B receptors.[1]

Signaling cluster_cell Vascular Smooth Muscle Cell ET1 Endothelin-1 (ET-1) Rec ET-A / ET-B Receptors (GPCRs) ET1->Rec Activates PLC PLC Activation Rec->PLC Drug CMBP-Derived Drug (Antagonist) Drug->Rec Blocks Ca Intracellular Ca2+ Increase PLC->Ca Effect Vasoconstriction & Proliferation (PAH) Ca->Effect

Figure 2: Mechanism of Action for CMBP-derived Endothelin Receptor Antagonists.[1]

Methodology:

  • Induction: Administer Monocrotaline (MCT) (60 mg/kg, SC) to Sprague-Dawley rats on Day 0.[1]

  • Treatment:

    • Start dosing the CMBP-derived candidate (e.g., 10-30 mg/kg PO, QD) on Day 14 (established PAH) or Day 0 (preventative).[1]

    • Duration: 14-21 days.[1]

  • Hemodynamic Assessment (Day 28):

    • Anesthetize rats (Isoflurane).[1]

    • Insert a pressure transducer (Millar catheter) into the right jugular vein and advance to the Right Ventricle (RV) .[1]

    • Key Metric: Measure Right Ventricular Systolic Pressure (RVSP).[1] Normal < 25 mmHg; PAH > 50 mmHg.[1]

  • Hypertrophy Index (Fulton Index):

    • Euthanize animal.[1]

    • Dissect heart; weigh Right Ventricle (RV) and Left Ventricle + Septum (LV+S).[1]

    • Calculate Ratio:

      
      .[1]
      
    • Target: Effective drugs reduce this ratio significantly compared to MCT-only controls.[1]

Expected Results & Troubleshooting

ParameterExpected Outcome (Intermediate/Drug)Troubleshooting / Interpretation
CMBP Solubility Low (< 0.1 mg/mL in water)Use 30% HP-β-CD (Cyclodextrin) or PEG400 for dosing.[1]
CMBP Genotoxicity Potential Positive (Micronucleus)If positive, strict control of CMBP levels (< ppm) in final API is required.[1]
ERA Efficacy (PAH) Reduced RVSP (e.g., 60 mmHg → 35 mmHg)If no effect, verify plasma exposure of the derived drug; check ET-1 levels.[1]
Metabolism Rapid clearance of CMBPThe 4-Cl group is a metabolic "soft spot".[1] Final drugs usually replace this with a stable sulfonamide.[1]

References

  • Clozel, M., et al. (1994).[1] "Pharmacological characterization of bosentan, a new potent orally active nonpeptide endothelin receptor antagonist."[1] Journal of Pharmacology and Experimental Therapeutics, 270(1), 228-235.[1] Link

  • Iglarz, M., et al. (2008).[1] "Pharmacology of macitentan, an orally active tissue-targeting dual endothelin receptor antagonist."[1] Journal of Pharmacology and Experimental Therapeutics, 327(3), 736-745.[1] Link

  • ICH Guideline M7(R1). (2017). "Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk." International Council for Harmonisation.[1] Link

  • OECD Test Guideline 474. (2016). "Mammalian Erythrocyte Micronucleus Test." OECD Guidelines for the Testing of Chemicals. Link[1]

  • PubChem Compound Summary. "4-Chloro-5-methoxy-2-(pyrimidin-2-yl)pyrimidine (CAS 1269625-50-4)."[1][2] National Center for Biotechnology Information.[1] Link[1]

Sources

Method

Cell-based assays for "4-Chloro-5-methoxy-2-pyrimidin-2-ylpyrimidine" activity

Application Note: Functional Characterization & Assay Protocols for 4-Chloro-5-methoxy-2-pyrimidin-2-ylpyrimidine Scaffolds Executive Summary & Biological Context 4-Chloro-5-methoxy-2-pyrimidin-2-ylpyrimidine (CAS: 12696...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Functional Characterization & Assay Protocols for 4-Chloro-5-methoxy-2-pyrimidin-2-ylpyrimidine Scaffolds

Executive Summary & Biological Context

4-Chloro-5-methoxy-2-pyrimidin-2-ylpyrimidine (CAS: 1269625-50-4) is a privileged 2,2'-bipyrimidine scaffold , primarily utilized as a key intermediate in the synthesis of Endothelin Receptor Antagonists (ERAs) (e.g., Bosentan analogs) and, to a lesser extent, specific Kinase Inhibitors .

While the compound itself is a reactive intermediate (due to the 4-chloro substitution), its "activity" in a biological context is twofold:

  • Precursor Validation: Assessing the functional potency of the final drug candidates synthesized from this scaffold against Endothelin Receptors (ET-A and ET-B).

  • Scaffold Toxicity: Evaluating the intrinsic cytotoxicity of the core structure to ensure off-target safety.

This guide details the Cell-Based Assays required to validate molecules derived from this scaffold, focusing on GPCR Functional Assays (Calcium Flux) and Cell Viability Profiling .

Mechanism of Action: The Endothelin Pathway

The 2,2'-bipyrimidine core is the structural hallmark of dual Endothelin Receptor Antagonists. These molecules block the binding of Endothelin-1 (ET-1) to its G-protein coupled receptors, ET-A and ET-B , preventing the downstream signaling cascade that leads to vasoconstriction and cellular proliferation.

Key Signaling Events:

  • ET-A Activation: Couples to

    
    , leading to PLC
    
    
    
    activation
    
    
    IP
    
    
    generation
    
    
    Intracellular Calcium (
    
    
    ) Release
    .
  • ET-B Activation: Couples to

    
     (calcium release) and 
    
    
    
    (cAMP inhibition).
Pathway Visualization (Graphviz)

EndothelinPath cluster_membrane Cell Membrane ET1 Endothelin-1 (ET-1) ETA ET-A Receptor (GPCR) ET1->ETA Activates ETB ET-B Receptor (GPCR) ET1->ETB Activates Compound Bipyrimidine Antagonist (Derived from Scaffold) Compound->ETA Blocks Compound->ETB Blocks Gq Gq/11 Protein ETA->Gq Couples ETB->Gq Couples PLC PLC-beta Gq->PLC Activates IP3 IP3 PLC->IP3 Generates ER Endoplasmic Reticulum IP3->ER Binds IP3R Ca Ca2+ Release (Fluorescent Signal) ER->Ca Mobilization

Figure 1: Mechanism of Action for Bipyrimidine-based ERAs. The scaffold prevents ET-1 induced Calcium mobilization.

Protocol 1: GPCR Functional Assay (Calcium Flux)

Objective: To determine the IC


 of the synthesized derivative against ET-A and ET-B receptors by measuring the inhibition of ET-1 induced calcium release.

Experimental Logic: Since the ET receptors couple to


, the most robust readout is the transient increase in intracellular calcium. We use a calcium-sensitive fluorescent dye (e.g., Fluo-4 or Calcium 6) to quantify this response.
Materials Required
  • Cell Lines: CHO-K1 or HEK293 stably expressing human ET-A (EDNRA) or ET-B (EDNRB).

  • Reagents:

    • Fluo-4 AM or Calcium 6 Assay Kit (Molecular Devices).

    • Agonist: Endothelin-1 (human), prepared in 0.1% BSA.

    • Assay Buffer: HBSS + 20 mM HEPES, pH 7.4.

    • Test Compound: Derivative of 4-Chloro-5-methoxy-2-pyrimidin-2-ylpyrimidine.[1]

Step-by-Step Methodology
  • Cell Seeding:

    • Plate cells (10,000 cells/well) in black-wall, clear-bottom 384-well plates.

    • Incubate overnight at 37°C, 5% CO

      
       to reach 80-90% confluency.
      
  • Dye Loading:

    • Remove culture medium.

    • Add 20 µL/well of Calcium-6 dye loading solution (containing 2.5 mM Probenecid to prevent dye efflux).

    • Incubate for 60 min at 37°C, then 15 min at Room Temperature (RT).

  • Compound Addition (Antagonist Mode):

    • Prepare a 10-point serial dilution of the test compound in Assay Buffer (starting at 10 µM).

    • Add 10 µL of compound solution to the cells.

    • Critical Step: Incubate for 30 min at RT to allow equilibrium binding before agonist addition.

  • Agonist Challenge & Measurement:

    • Place plate in a FLIPR (Fluorometric Imaging Plate Reader) or equivalent kinetic plate reader.

    • Inject EC

      
       concentration of ET-1  (typically 1-10 nM) while simultaneously recording fluorescence (Ex 485 nm / Em 525 nm).
      
    • Record kinetics for 120 seconds.

  • Data Analysis:

    • Calculate Max - Min fluorescence units (RFU) for each well.

    • Normalize data to % Inhibition relative to High Control (ET-1 only) and Low Control (Buffer only).

    • Fit curves using a 4-parameter logistic equation to determine IC

      
      .
      

Protocol 2: Cell Viability & Cytotoxicity Profiling

Objective: To assess if the reactive 4-chloro scaffold or its derivatives induce non-specific cytotoxicity. This is critical because the 4-chloro-pyrimidine moiety acts as an electrophile and can covalently modify cellular proteins if not fully reacted during synthesis.

Experimental Logic: We utilize an ATP-based luminescent assay (e.g., CellTiter-Glo). ATP levels are directly proportional to the number of metabolically active cells, providing a sensitive readout for viability.

Materials Required
  • Cell Lines: HepG2 (Liver toxicity model) and HUVEC (Vascular endothelial model).

  • Reagents: CellTiter-Glo® Luminescent Cell Viability Assay (Promega).

Step-by-Step Methodology
  • Seeding:

    • Plate HepG2 cells (5,000 cells/well) in white opaque 96-well plates.

    • Incubate for 24 hours.

  • Treatment:

    • Treat cells with the test compound (0.1 µM – 100 µM) for 48 hours .

    • Include a Positive Control (e.g., Staurosporine, 1 µM) and Vehicle Control (DMSO).

  • Detection:

    • Equilibrate the plate and CellTiter-Glo reagent to RT.

    • Add 100 µL of CellTiter-Glo reagent directly to the culture wells.

    • Orbitally shake for 2 minutes to lyse cells.

    • Incubate for 10 minutes to stabilize the luminescent signal.

  • Readout:

    • Measure Luminescence (RLU) using a multimode plate reader (integration time: 0.5 – 1 sec).

  • Interpretation:

    • CC

      
       > 50 µM : Generally considered low cytotoxicity for a scaffold.
      
    • CC

      
       < 10 µM : Indicates potential off-target toxicity or reactivity issues.
      

Data Presentation & Quality Control

Table 1: Expected Assay Parameters for Validation

ParameterCalcium Flux (ET-A)Calcium Flux (ET-B)Cytotoxicity (HepG2)
Assay Type Functional (Gq-coupled)Functional (Gq-coupled)Viability (ATP)
Readout Fluorescence (RFU)Fluorescence (RFU)Luminescence (RLU)
Reference Compound Bosentan (IC50 ~20 nM)Bosentan (IC50 ~50 nM)Staurosporine
Z-Prime (Z') > 0.5> 0.5> 0.6
Incubation Time 30 min (pre-incubation)30 min (pre-incubation)48 hours

References

  • Clozel, M., et al. (1994). "Pharmacological characterization of bosentan, a new potent orally active nonpeptide endothelin receptor antagonist." Journal of Pharmacology and Experimental Therapeutics. Link

  • Maguire, J.J., & Davenport, A.P. (2014). "Endothelin Receptors and their Antagonists." Seminars in Nephrology. Link

  • Promega Corporation. "CellTiter-Glo® Luminescent Cell Viability Assay Protocol." Link

  • Sigma-Aldrich. "4-Chloro-5-methoxy-2,2'-bipyrimidine Product Page (CAS 1269625-50-4)."[2][3] Link

Sources

Application

Application Note: Pharmacokinetic Profiling of 4-Chloro-5-methoxy-2-(pyrimidin-2-yl)pyrimidine

Executive Summary This application note details the pharmacokinetic (PK) profiling strategy for 4-Chloro-5-methoxy-2-(pyrimidin-2-yl)pyrimidine (CAS: 1269625-50-4). As a 2,2'-bipyrimidine derivative featuring an activate...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the pharmacokinetic (PK) profiling strategy for 4-Chloro-5-methoxy-2-(pyrimidin-2-yl)pyrimidine (CAS: 1269625-50-4). As a 2,2'-bipyrimidine derivative featuring an activated 4-chloro substituent and a 5-methoxy group, this molecule presents unique challenges regarding metabolic stability and chemical reactivity.

This guide moves beyond standard ADME protocols to address the specific risks associated with nucleophilic aromatic substitution (SNAr) at the 4-position and O-demethylation at the 5-position. It is designed for researchers evaluating this compound as a lead candidate, a chemical probe, or a genotoxic impurity.

Part 1: Compound Analysis & Physicochemical Characterization

Structural Alert & Mechanistic Implications

The core structure consists of two pyrimidine rings linked at the C2 position. The "A-ring" (carrying the Cl and OMe) is electron-deficient due to the nitrogen atoms and the electron-withdrawing nature of the attached "B-ring" (2-pyrimidinyl).

  • The "Warhead" Risk (4-Chloro): The chlorine at position 4 is activated for displacement by nucleophiles (e.g., Glutathione, Cysteinyl residues on proteins). This can lead to covalent protein binding or rapid clearance via biliary excretion of GSH adducts.

  • The Metabolic Handle (5-Methoxy): This group is a prime target for CYP450-mediated O-demethylation, likely generating a phenol derivative which may undergo Phase II glucuronidation.

In Silico & Physicochemical Predictions

Before wet-lab experiments, establish the baseline properties to guide formulation.

PropertyPrediction/ValueImpact on Protocol
LogP / LogD ~1.8 – 2.5Moderate lipophilicity; likely permeable.
pKa ~2.5 (Pyrimidine N)Neutral at physiological pH; low solubility in PBS.
Solubility Low (<10 µg/mL in water)Requires co-solvents (DMSO/PEG) for dosing.
PSA ~65 ŲGood oral absorption potential (Rule of 5 compliant).

Part 2: Bioanalytical Method Development (LC-MS/MS)

Development of a robust quantitation method is critical due to the chlorine isotope signature.

Mass Spectrometry Conditions
  • Ionization Source: Electrospray Ionization (ESI), Positive Mode. The pyrimidine nitrogens readily protonate [M+H]⁺.

  • Isotope Selection: Chlorine naturally exists as ³⁵Cl (75%) and ³⁷Cl (25%).

    • Primary Transition (Quantitation): Based on ³⁵Cl (Monoisotopic mass).

    • Secondary Transition (Confirmation): Based on ³⁷Cl (M+2 peak).

    • Note: If the ³⁵Cl/³⁷Cl ratio deviates in plasma samples, it indicates co-eluting interferences.

Chromatographic Separation
  • Column: C18 Reverse Phase (e.g., Waters XSelect HSS T3, 2.1 x 50 mm, 2.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 3 minutes. The polar pyrimidine core may elute early; ensure retention factor

    
     to avoid ion suppression.
    
Internal Standard (IS) Strategy
  • Preferred: Stable isotope-labeled analog (e.g., 13C, 2H).

  • Alternative: A structural analog like Bosentan (if available) or a generic pyrimidine like Buspirone , provided retention times do not overlap.

Part 3: In Vitro Profiling (The "Go/No-Go" Filter)

This phase determines if the compound is stable enough for in vivo studies.

Reactive Metabolite Screening (GSH Trapping)

Objective: Determine if the 4-Chloro group reacts with Glutathione (GSH), which would predict toxicity or rapid biliary clearance.

Protocol:

  • Incubation: Incubate 10 µM test compound with Human Liver Microsomes (HLM) + NADPH + 5 mM GSH .

  • Control: Incubation without NADPH (to detect chemical reactivity independent of metabolism).

  • Analysis: Scan for Neutral Loss of 129 Da (Pyroglutamic acid moiety) or Precursor Ion scan of m/z 272 (GSH fragment).

  • Interpretation:

    • Mass Shift: Look for [M – Cl + GSH]⁺.

    • Decision: If >50% conversion to GSH adduct in 30 mins, the compound is likely too reactive for systemic drug use.

Metabolic Stability (Microsomal)

Objective: Assess clearance via CYP enzymes.

  • Species: Mouse, Rat, Human (Cross-species comparison).

  • Marker Reaction: Monitor formation of the O-demethylated metabolite (Loss of 14 Da).

Diagram: Metabolic & Reactive Pathways

MetabolicPathways cluster_legend Pathway Legend Parent Parent Compound (4-Cl, 5-OMe) GSH_Adduct GSH Adduct (S-Linked) Parent->GSH_Adduct SnAr (Chemical/GST) -HCl Phenol O-Demethylated Phenol Parent->Phenol CYP450 (Phase I) Glucuronide O-Glucuronide Conjugate Phenol->Glucuronide UGT (Phase II) key Red Arrow: Toxicity Risk Blue Arrow: Clearance Mechanism

Figure 1: Predicted metabolic fate. The red path (GSH conjugation) represents a toxicity alert due to the activated chlorine.

Part 4: In Vivo Pharmacokinetic Protocol (Rat)

If in vitro stability is acceptable (t1/2 > 15 min), proceed to in vivo profiling.

Formulation Strategy

Due to the planar, lipophilic nature, solubility will be the limiting factor.

  • Intravenous (IV) Vehicle: 5% DMSO + 10% Solutol HS-15 + 85% Saline. (Target conc: 1 mg/mL).

  • Oral (PO) Vehicle: 0.5% Methylcellulose (MC) + 0.1% Tween 80 suspension. (Target conc: 5 mg/mL).

Study Design
ParameterDescription
Species/Strain Sprague-Dawley Rats (Male, n=3 per arm)
Fasting Overnight fasting required to normalize absorption.
Dose Groups Group 1 (IV): 2 mg/kg (Bolus via tail vein)Group 2 (PO): 10 mg/kg (Oral gavage)
Sampling Points Pre-dose, 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, 24 hours.
Blood Handling K2-EDTA tubes. Keep on ice. Acidify plasma (add 2% Formic Acid) immediately if stability is poor.
Workflow Diagram

PK_Workflow Start Compound Synthesis Formulation Formulation Check (Solubility > 1 mg/mL?) Start->Formulation InVitro In Vitro Screen (Microsomes + GSH) Formulation->InVitro Decision Stable? InVitro->Decision Decision->Start No (Redesign) InVivo Rat PK Study (IV/PO) Decision->InVivo Yes Bioanalysis LC-MS/MS Analysis (Plasma) InVivo->Bioanalysis Report PK Parameters (F%, CL, Vss) Bioanalysis->Report

Figure 2: Step-by-step workflow for pharmacokinetic characterization.

Part 5: Data Analysis & Interpretation

Key Parameters to Calculate

Use Non-Compartmental Analysis (NCA) (e.g., WinNonlin or PKsolver).

  • Clearance (CL): High CL (>40 mL/min/kg in rats) suggests rapid metabolism or extra-hepatic clearance (e.g., blood hydrolysis).

  • Volume of Distribution (Vss): High Vss (>1 L/kg) indicates extensive tissue binding, typical for lipophilic bases.

  • Bioavailability (F%):

    
    .
    
    • Expectation: If F < 20%, check for solubility issues (limited absorption) or high first-pass metabolism.

Troubleshooting "Ghost" Clearance

If the compound disappears rapidly in vivo but is stable in microsomes:

  • Hypothesis: Chemical instability in blood.

  • Test: Incubate compound in fresh whole blood at 37°C for 60 mins. If it degrades, the 4-Chloro group is reacting with blood nucleophiles.

References

  • PubChem Compound Summary . (n.d.). 4-Chloro-5-methoxy-2-(pyrimidin-2-yl)pyrimidine (CAS 1269625-50-4). National Center for Biotechnology Information. Retrieved from [Link]

  • Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press. (Standard reference for ADME protocols).
  • Kalgutkar, A. S., et al. (2005). A comprehensive listing of bioactivation pathways of organic functional groups. Current Drug Metabolism. (Reference for 4-chloropyrimidine reactivity).
  • FDA Guidance for Industry . (2018). Bioanalytical Method Validation M10. U.S. Food and Drug Administration. Retrieved from [Link]

Method

Application Note: High-Throughput Utilization of CMPP Scaffold in Kinase Inhibitor Discovery

This Application Note is designed for medicinal chemists and drug discovery professionals utilizing 4-Chloro-5-methoxy-2-(pyrimidin-2-yl)pyrimidine (referred to herein as CMPP ) as a core scaffold. Compound: 4-Chloro-5-m...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and drug discovery professionals utilizing 4-Chloro-5-methoxy-2-(pyrimidin-2-yl)pyrimidine (referred to herein as CMPP ) as a core scaffold.

Compound: 4-Chloro-5-methoxy-2-(pyrimidin-2-yl)pyrimidine CAS: [Generic/Proprietary Scaffold Class] Molecular Formula:


Molecular Weight:  222.63  g/mol 

Executive Summary

The CMPP scaffold represents a "privileged structure" in medicinal chemistry, specifically designed for targeting ATP-binding sites in kinases (e.g., JAK, CDK, and VEGFR families). The 2,2'-bipyrimidine core mimics the adenine ring of ATP, facilitating hinge-region binding, while the 4-chloro substituent serves as a highly reactive electrophilic handle for late-stage diversification via Nucleophilic Aromatic Substitution (


). The 5-methoxy  group provides crucial electronic modulation, enhancing metabolic stability and solubility compared to unsubstituted analogs.

Chemical Properties & Handling

PropertySpecificationOperational Insight
Appearance Off-white to pale yellow solidVisual purity check; darkening indicates hydrolysis.
Solubility DMSO (>50 mM), DMF, DCMCritical: Poor solubility in water/hexane.[1] Store stock solutions in 100% DMSO.
Reactivity High (

-Cl displacement)
Susceptible to hydrolysis in acidic aqueous media.[1] Keep anhydrous.[1]
Storage -20°C, Desiccated, Inert GasHygroscopic. Thaw completely before opening to prevent condensation.[1]
Stability Warning

The C4-chlorine atom is activated by the electron-deficient pyrimidine ring. While this drives the desired reactivity, it also makes the compound prone to hydrolysis to the 4-hydroxy derivative (inactive) if exposed to atmospheric moisture for prolonged periods.[1] Always handle under nitrogen or argon. [1]

Strategic Application: Library Generation

The primary application of CMPP is the rapid generation of focused libraries.[1] The C4-position is the "diversity vector," allowing the introduction of solubilizing groups or specific pharmacophores.

Mechanism of Action (Chemical)

The reaction proceeds via an


 mechanism.[1] The 2-pyrimidinyl substituent at C2 exerts an electron-withdrawing effect (inductive), activating the C4 position. However, the 5-methoxy group is an electron donor (mesomeric), which slightly tempers this reactivity compared to 5-nitro analogs. This balance is advantageous: it prevents indiscriminately rapid hydrolysis while maintaining reactivity toward primary and secondary amines.[1]
Protocol A: Diversity-Oriented Synthesis ( )

Objective: Synthesize a library of 4-amino-substituted bipyrimidines.

Reagents:

  • Scaffold: CMPP (1.0 equiv)

  • Nucleophile: Diverse Amines (

    
    ) (1.2 equiv)[1]
    
  • Base: DIPEA (N,N-Diisopropylethylamine) (2.0 equiv) or

    
    [1]
    
  • Solvent: Anhydrous 1,4-Dioxane or DMF

Step-by-Step Procedure:

  • Preparation: Dissolve CMPP (0.2 mmol) in anhydrous 1,4-Dioxane (2 mL) in a reaction vial.

  • Addition: Add DIPEA (0.4 mmol) followed by the specific amine (0.24 mmol).

  • Reaction:

    • Aliphatic Amines: Stir at 60°C for 2–4 hours.

    • Aniline/Aromatic Amines: Stir at 90–100°C for 6–12 hours (requires higher energy to overcome lower nucleophilicity).

  • Monitoring: Monitor by LC-MS. Look for the disappearance of the parent mass (M+H = 223/225) and appearance of product mass.[1]

  • Work-up (High Throughput): Evaporate solvent using a Genevac/SpeedVac. Resuspend in DMSO/MeOH (1:1).[1]

  • Purification: Prep-HPLC (Reverse phase C18, Water/Acetonitrile + 0.1% Formic Acid).

Troubleshooting Table:

Observation Root Cause Solution
No Reaction Nucleophile too weak (e.g., electron-poor aniline) Switch solvent to NMP; increase Temp to 120°C (microwave).
Hydrolysis Product (4-OH) Wet solvent or atmospheric moisture Use freshly distilled solvents; add molecular sieves.[1]

| Bis-substitution | Not possible | The scaffold has only one leaving group (Cl).[1] |

Biological Screening Context

Once the library is generated, the compounds act as Type I or Type I½ kinase inhibitors.

SAR Logic (Structure-Activity Relationship)[1][2]
  • 2,2'-Bipyrimidine Core: Forms the primary hydrogen-bonding network with the kinase hinge region (typically Valine/Leucine residues).

  • 5-Methoxy Group: Often points toward the solvent front or interacts with the "gatekeeper" residue, improving selectivity and preventing metabolic oxidation at the C5 position.

  • 4-Amino Substituent (R-Group): Occupies the hydrophobic pocket (back pocket) or extends to the ribose binding site.[1] This is the primary determinant of selectivity between kinase families.[1]

Protocol B: Kinase Inhibition Assay (ADP-Glo™)

Objective: Determine


 of synthesized analogs.
  • Preparation: Dilute compounds in 100% DMSO to 100x final concentration (10-point dose response).

  • Enzyme Mix: Prepare Kinase (e.g., CDK2/CyclinA) in reaction buffer (40 mM Tris pH 7.5, 20 mM

    
    , 0.1 mg/mL BSA).
    
  • Incubation: Add 1 µL compound + 4 µL Enzyme Mix to 384-well plate. Incubate 15 min at RT.

  • Substrate: Add 5 µL ATP/Substrate mix. Incubate 60 min at RT.

  • Detection: Add 10 µL ADP-Glo Reagent (40 min)

    
     Add 20 µL Kinase Detection Reagent (30 min).
    
  • Read: Measure Luminescence on a plate reader (e.g., EnVision).

Visualizations & Workflows

Figure 1: Synthetic Workflow and Logic

This diagram illustrates the conversion of the CMPP scaffold into a bioactive library.[1]

G cluster_0 Downstream Application Scaffold CMPP Scaffold (4-Cl-5-OMe-Bipyrimidine) Intermediate Transition State (Meisenheimer Complex) Scaffold->Intermediate Nucleophilic Attack Reagents Reagents: Primary/Secondary Amines DIPEA, Dioxane, Heat Reagents->Intermediate Product Library Member (4-Amino-5-OMe-Bipyrimidine) Intermediate->Product -HCl (Elimination) Screening Kinase Screening (ADP-Glo / Binding Assay) Product->Screening Hit Hit Identification (IC50 < 100nM) Screening->Hit

Caption: Figure 1: One-step diversification workflow converting the electrophilic CMPP scaffold into a functional kinase inhibitor library via


.
Figure 2: Structural Pharmacophore Map

This diagram explains why this scaffold is used, mapping chemical features to biological interaction.

SAR CMPP CMPP Derivative (Ligand) Hinge Bipyrimidine N1/N3 (H-Bond Acceptor) CMPP->Hinge Gatekeeper 5-Methoxy Group (Selectivity/Solubility) CMPP->Gatekeeper Pocket 4-Amino Substituent (Hydrophobic Pocket Occ.) CMPP->Pocket Kinase Kinase Active Site (ATP Pocket) Hinge->Kinase Mimics Adenine Gatekeeper->Kinase Steric Filter Pocket->Kinase Affinity Driver

Caption: Figure 2: Pharmacophore mapping of the CMPP scaffold.[1] The bipyrimidine core anchors the molecule, while the 5-OMe and 4-Amino groups tune selectivity.

References

  • Pyrimidine Scaffold Utility: Furet, P., et al. (2017).[1] "Discovery of a Novel Class of Pyrimidine-Based Kinase Inhibitors." European Journal of Medicinal Chemistry. (Context: General utility of chloropyrimidines in

    
     for kinase libraries).
    
  • Bipyrimidine Synthesis: Barvian, M., et al. (2000).[1] "Pyrido[2,3-d]pyrimidin-7-one Inhibitors of Cyclin-Dependent Kinases." Journal of Medicinal Chemistry. (Context: Chemistry of pyrimidine-pyrimidine couplings).[1]

  • SAR of 5-Methoxy Group: Wang, S., et al. (2021).[1] "Structure-Activity Relationship of 5-Substituted Pyrimidines." Bioorganic & Medicinal Chemistry. (Context: Electronic influence of 5-OMe on ring reactivity and binding).[1]

  • General Protocol: "Nucleophilic Arom

    
    ) on Heterocycles." Common Organic Chemistry Protocols.  (Context: Standard operating procedures for chloropyrimidine displacement).
    

(Note: While the specific CAS for CMPP is a specialized intermediate, the references above validate the chemistry and biological logic of the 4-chloro-5-methoxy-pyrimidine class.)

Sources

Application

Application Notes and Protocols for the Quantification of 4-Chloro-5-methoxy-2-pyrimidin-2-ylpyrimidine

Introduction 4-Chloro-5-methoxy-2-pyrimidin-2-ylpyrimidine is a heterocyclic organic compound with potential applications in pharmaceutical and agrochemical research. As with any biologically active compound, accurate an...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

4-Chloro-5-methoxy-2-pyrimidin-2-ylpyrimidine is a heterocyclic organic compound with potential applications in pharmaceutical and agrochemical research. As with any biologically active compound, accurate and precise quantification is paramount for quality control, pharmacokinetic studies, and ensuring product efficacy and safety. This document provides a comprehensive guide to the analytical methods for the quantification of 4-Chloro-5-methoxy-2-pyrimidin-2-ylpyrimidine, designed for researchers, scientists, and drug development professionals. The methodologies detailed herein are grounded in established analytical principles and adhere to the validation guidelines set forth by the International Council for Harmonisation (ICH).[1][2][3]

The selection of an appropriate analytical technique depends on various factors, including the sample matrix, the required sensitivity, and the intended purpose of the analysis. This guide will focus on three robust and widely used analytical techniques:

  • High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV): A versatile and widely accessible technique suitable for routine quality control and quantification in various sample matrices.[4]

  • Gas Chromatography-Mass Spectrometry (GC-MS): A powerful method for the separation and identification of volatile and semi-volatile compounds, offering high specificity and sensitivity.[5][6][7]

  • Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy: An absolute quantification method that does not require a calibration curve with a reference standard of the analyte, providing a high degree of accuracy.[8][9][10]

Each section will provide a detailed protocol, the scientific rationale behind the experimental choices, and guidelines for method validation.

High-Performance Liquid Chromatography with Ultraviolet (UV) Detection (HPLC-UV)

HPLC is a cornerstone of pharmaceutical analysis, enabling the precise separation of compounds based on their physicochemical properties.[4] For a molecule like 4-Chloro-5-methoxy-2-pyrimidin-2-ylpyrimidine, which contains chromophores, UV detection is a straightforward and effective means of quantification.

Rationale for Method Selection

A reversed-phase HPLC method is proposed due to the anticipated moderate polarity of the target analyte. This technique separates molecules based on their hydrophobic interactions with the stationary phase.[11] A C18 column is a common and effective starting point for method development for many small organic molecules.[12] The mobile phase, a mixture of an aqueous buffer and an organic solvent, is optimized to achieve adequate retention and separation from potential impurities.

Experimental Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Quantification Sample Weigh Sample Dissolve Dissolve in Diluent Sample->Dissolve Standard Weigh Reference Standard Standard->Dissolve Filter Filter through 0.45 µm Syringe Filter Dissolve->Filter Inject Inject into HPLC System Filter->Inject Separate Separation on C18 Column Inject->Separate Detect UV Detection Separate->Detect Integrate Integrate Peak Area Detect->Integrate Calibrate Generate Calibration Curve Integrate->Calibrate Quantify Calculate Concentration Calibrate->Quantify

Caption: HPLC-UV workflow for quantification.

Detailed Protocol

1.3.1. Materials and Reagents

  • 4-Chloro-5-methoxy-2-pyrimidin-2-ylpyrimidine reference standard (purity > 99%)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, filtered and degassed)

  • Formic acid (optional, for mobile phase modification)

  • Volumetric flasks, pipettes, and syringes

  • 0.45 µm syringe filters

1.3.2. Chromatographic Conditions

ParameterRecommended ConditionRationale
Column C18, 4.6 x 150 mm, 5 µmA standard column for reversed-phase chromatography, offering good resolution for a wide range of small molecules.
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic AcidFormic acid helps to improve peak shape and reproducibility by controlling the ionization of the analyte.
Gradient 5% B to 95% B over 15 minutesA broad gradient is a good starting point to elute all components and determine the optimal elution conditions.[13]
Flow Rate 1.0 mL/minA typical flow rate for a 4.6 mm ID column, providing a balance between analysis time and separation efficiency.
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times.
Injection Volume 10 µLA standard injection volume that can be adjusted based on sample concentration and detector sensitivity.
Detection Wavelength To be determined by UV scan (e.g., 254 nm)The wavelength of maximum absorbance for the analyte should be used to maximize sensitivity.

1.3.3. Standard and Sample Preparation

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of the reference standard and dissolve it in a 10 mL volumetric flask with a suitable diluent (e.g., 50:50 acetonitrile:water).

  • Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution to cover the expected concentration range of the samples (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation: Accurately weigh a known amount of the sample containing 4-Chloro-5-methoxy-2-pyrimidin-2-ylpyrimidine and dissolve it in the diluent to achieve a concentration within the calibration range. Filter the sample solution through a 0.45 µm syringe filter before injection.[14]

1.3.4. Data Analysis

  • Inject the calibration standards and the sample solutions into the HPLC system.

  • Integrate the peak area of the analyte in each chromatogram.

  • Construct a calibration curve by plotting the peak area versus the concentration of the calibration standards.

  • Determine the concentration of the analyte in the sample solutions by interpolating their peak areas on the calibration curve.

Method Validation

The analytical method must be validated to ensure its suitability for the intended purpose.[3] The validation should be performed according to ICH Q2(R2) guidelines and should include the following parameters:[1][15]

Validation ParameterAcceptance Criteria
Specificity The analyte peak should be well-resolved from any impurities or matrix components.
Linearity Correlation coefficient (r²) ≥ 0.999 for the calibration curve.
Accuracy Recovery of 80-120% for spiked samples at three different concentration levels.
Precision (Repeatability & Intermediate) Relative Standard Deviation (RSD) ≤ 2%.[2]
Range The interval between the upper and lower concentrations for which the method is linear, accurate, and precise.[15]
Limit of Detection (LOD) & Limit of Quantitation (LOQ) Signal-to-noise ratio of 3:1 for LOD and 10:1 for LOQ.
Robustness The method should be unaffected by small, deliberate variations in chromatographic conditions (e.g., flow rate, temperature, mobile phase composition).

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and specific technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry.[16] It is particularly suitable for the analysis of volatile or semi-volatile compounds that are thermally stable.[5]

Rationale for Method Selection

Assuming 4-Chloro-5-methoxy-2-pyrimidin-2-ylpyrimidine is thermally stable and sufficiently volatile, GC-MS can provide both quantitative and qualitative information.[6] The mass spectrometer offers high selectivity, which is advantageous when analyzing complex matrices, as it can distinguish the analyte from co-eluting impurities based on their mass-to-charge ratio.[7][17]

Experimental Workflow

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_gcms GC-MS Analysis cluster_data Data Processing & Quantification Sample Weigh Sample Dissolve Dissolve in Volatile Solvent Sample->Dissolve Standard Weigh Reference Standard Standard->Dissolve Inject Inject into GC Inlet Dissolve->Inject Separate Separation in GC Column Inject->Separate Ionize Electron Ionization (EI) Separate->Ionize Detect Mass Spectrometry Detection Ionize->Detect ExtractIon Extract Ion Chromatogram (EIC) Detect->ExtractIon Integrate Integrate Peak Area ExtractIon->Integrate Calibrate Generate Calibration Curve Integrate->Calibrate Quantify Calculate Concentration Calibrate->Quantify

Caption: GC-MS workflow for quantification.

Detailed Protocol

2.3.1. Materials and Reagents

  • 4-Chloro-5-methoxy-2-pyrimidin-2-ylpyrimidine reference standard (purity > 99%)

  • Dichloromethane (GC grade) or other suitable volatile solvent

  • Internal standard (optional, e.g., a structurally similar compound with a different retention time)

  • Volumetric flasks, pipettes, and autosampler vials with septa

2.3.2. GC-MS Conditions

ParameterRecommended ConditionRationale
GC Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thicknessA non-polar column suitable for a wide range of compounds.
Inlet Temperature 250 °CEnsures complete vaporization of the analyte without thermal degradation.
Injection Mode Splitless (for trace analysis) or SplitSplitless mode enhances sensitivity for low-concentration samples.
Oven Temperature Program 100 °C (hold 1 min), ramp to 280 °C at 15 °C/min, hold 5 minA temperature gradient to separate compounds based on their boiling points.
Carrier Gas Helium at a constant flow of 1.0 mL/minAn inert gas that carries the sample through the column.
MS Ion Source Electron Ionization (EI) at 70 eVA standard ionization technique that produces reproducible fragmentation patterns for compound identification.
MS Quadrupole Temperature 150 °CMaintained at a constant temperature for stable performance.
Acquisition Mode Full Scan (for qualitative analysis) and Selected Ion Monitoring (SIM) (for quantitative analysis)Full scan provides a complete mass spectrum for identification, while SIM mode enhances sensitivity and selectivity for quantification by monitoring specific ions.

2.3.3. Standard and Sample Preparation

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of the reference standard and dissolve it in 10 mL of dichloromethane in a volumetric flask.

  • Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution (e.g., 0.1, 0.5, 1, 5, 10, 25 µg/mL). If using an internal standard, add a constant amount to each calibration standard and sample.

  • Sample Preparation: Dissolve a known amount of the sample in dichloromethane to achieve a concentration within the calibration range.

2.3.4. Data Analysis

  • Acquire the mass spectrum of the analyte in full scan mode to identify characteristic ions.

  • Set up the MS in SIM mode to monitor one or more of these characteristic ions for quantification.

  • Inject the calibration standards and sample solutions.

  • Integrate the peak area of the selected ion(s) in the extracted ion chromatogram (EIC).

  • Construct a calibration curve and determine the concentration of the analyte in the samples.

Method Validation

The validation of the GC-MS method should follow the ICH Q2(R2) guidelines, with particular attention to specificity, as the mass spectrometer provides a high degree of confidence in peak identity.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR is a primary analytical method that allows for the direct quantification of a substance in a sample without the need for a specific reference standard of the analyte itself.[8][18] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.[10][19]

Rationale for Method Selection

qNMR is an excellent choice for the certification of reference materials and for obtaining highly accurate and precise quantitative results.[10] It is a non-destructive technique, allowing the sample to be recovered after analysis.[8] The use of a certified internal standard ensures traceability to the International System of Units (SI).

Experimental Workflow

qNMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Data Acquisition cluster_data Data Processing & Quantification WeighSample Accurately Weigh Sample Dissolve Dissolve in Deuterated Solvent WeighSample->Dissolve WeighIS Accurately Weigh Internal Standard WeighIS->Dissolve Transfer Transfer to NMR Tube Dissolve->Transfer Acquire Acquire ¹H NMR Spectrum Transfer->Acquire Process Phase and Baseline Correction Acquire->Process Integrate Integrate Analyte and IS Peaks Process->Integrate Calculate Calculate Purity/Concentration Integrate->Calculate

Caption: qNMR workflow for quantification.

Detailed Protocol

3.3.1. Materials and Reagents

  • 4-Chloro-5-methoxy-2-pyrimidin-2-ylpyrimidine sample

  • Certified internal standard (e.g., maleic acid, dimethyl sulfone)

  • Deuterated solvent (e.g., DMSO-d₆, CDCl₃)

  • High-precision analytical balance

  • NMR tubes

3.3.2. NMR Spectrometer Parameters

ParameterRecommended SettingRationale
Spectrometer Frequency ≥ 400 MHzHigher field strength provides better signal dispersion and sensitivity.
Pulse Angle 90°Ensures maximum signal intensity for all nuclei.
Relaxation Delay (d1) 5 x T₁ of the slowest relaxing protonCrucial for ensuring complete relaxation of all protons, leading to accurate integration.
Number of Scans ≥ 16Sufficient scans to achieve a good signal-to-noise ratio (S/N > 100).[9]
Acquisition Time ≥ 3 secondsProvides sufficient data points for accurate peak integration.

3.3.3. Sample Preparation

  • Accurately weigh approximately 10-20 mg of the 4-Chloro-5-methoxy-2-pyrimidin-2-ylpyrimidine sample.

  • Accurately weigh a suitable amount of the internal standard (to give a similar signal intensity to the analyte).

  • Dissolve both the sample and the internal standard in a known volume of deuterated solvent in a vial.

  • Transfer the solution to an NMR tube.

3.3.4. Data Acquisition and Processing

  • Acquire the ¹H NMR spectrum using the optimized parameters.

  • Process the spectrum with appropriate phasing and baseline correction.

  • Integrate a well-resolved, non-overlapping peak of the analyte and a peak of the internal standard.

3.3.5. Calculation

The purity or concentration of the analyte can be calculated using the following formula:

Purity (%) = (Ianalyte / IIS) * (NIS / Nanalyte) * (Manalyte / MIS) * (mIS / manalyte) * PIS

Where:

  • I = Integral value

  • N = Number of protons for the integrated signal

  • M = Molar mass

  • m = mass

  • P = Purity of the internal standard

Method Validation

For qNMR, validation focuses on demonstrating the suitability of the chosen internal standard and the experimental parameters. This includes ensuring the absence of overlapping signals and the stability of the sample and internal standard in the chosen solvent. The precision and accuracy of the method should also be evaluated.[20]

Conclusion

The choice of analytical method for the quantification of 4-Chloro-5-methoxy-2-pyrimidin-2-ylpyrimidine will depend on the specific requirements of the analysis. HPLC-UV offers a robust and accessible method for routine analysis. GC-MS provides enhanced selectivity and sensitivity, particularly for complex matrices. qNMR stands out as a primary method for achieving highly accurate and precise quantification without the need for a specific reference standard of the analyte.

Regardless of the method chosen, adherence to proper method validation guidelines is crucial to ensure the reliability and reproducibility of the results. The protocols and guidelines presented in this document provide a solid foundation for developing and implementing robust analytical methods for the quantification of 4-Chloro-5-methoxy-2-pyrimidin-2-ylpyrimidine in a research and development setting.

References

  • Pharma's Almanac. (2024, January 17). Navigating HPLC Method Development: Tips for Success. [Link]

  • OMICS International. (2024, December 6). Gas Chromatography in Pharmaceutical Analysis: Ensuring Purity and Quality of Drug Products. [Link]

  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. [Link]

  • IntuitionLabs. ICH Q2(R2) Guide: Analytical Method Validation Explained. [Link]

  • SCION Instruments. (2025, March 10). Gas Chromatography Mass Spectrometry (GC-MS) | Analysis. [Link]

  • Labcompare. Pharmaceutical Gas Chromatography Mass Spectrometers. [Link]

  • ResolveMass Laboratories Inc. (2025, December 29). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. [Link]

  • ResolveMass Laboratories Inc. (2025, September 29). What Is Gas Chromatography Mass Spectrometry (GC-MS) Analysis?. [Link]

  • ACS Publications. (2025, March 28). In Silico High-Performance Liquid Chromatography Method Development via Machine Learning | Analytical Chemistry. [Link]

  • YouTube. (2025, July 2). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. [Link]

  • AZoM. (2020, September 14). Quantitative Nuclear Magnetic Resonance (NMR): Principles and Practice. [Link]

  • MDPI. (2024, December 31). Quantitative 31P NMR Spectroscopy: Principles, Methodologies, and Applications in Phosphorus-Containing Compound Analysis. [Link]

  • BioPharm International. (2025, November 29). Analytical Methods: A Statistical Perspective on the ICH Q2A and Q2B Guidelines for Validation of Analytical Methods. [Link]

  • Shimadzu. Basics of Gas Chromatograph-Mass Spectrometry. [Link]

  • Chromatography Online. A Three-Pronged Template Approach for Rapid HPLC Method Development. [Link]

  • Agilent. Scaling Small Molecule Purification Methods for HPLC. [Link]

  • Mestrelab Resources. (2024, September 16). What is qNMR and why is it important?. [Link]

  • Bioanalysis Zone. (2025, October 1). Small Molecule Method Development Strategies with Chad Christianson. [Link]

Sources

Method

Application Notes and Protocols: Initial Characterization of 4-Chloro-5-methoxy-2-pyrimidin-2-ylpyrimidine for Research Applications

Abstract This document provides a comprehensive guide for the initial handling, formulation, and biological evaluation of the novel chemical entity, 4-Chloro-5-methoxy-2-pyrimidin-2-ylpyrimidine. As this compound is not...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the initial handling, formulation, and biological evaluation of the novel chemical entity, 4-Chloro-5-methoxy-2-pyrimidin-2-ylpyrimidine. As this compound is not extensively described in the public scientific literature, these protocols are designed to provide researchers, scientists, and drug development professionals with a robust framework for its preliminary characterization. The bis-pyrimidine scaffold is a privileged structure in medicinal chemistry, frequently associated with the modulation of key cellular signaling pathways, particularly as kinase inhibitors.[1][2] Consequently, the protocols herein focus on establishing the foundational physicochemical properties and assessing the compound's potential as a modulator of cancer cell proliferation. The methodologies cover solubility assessment, stock solution preparation, and foundational in vitro biochemical and cell-based assays.

Introduction and Rationale

The compound 4-Chloro-5-methoxy-2-pyrimidin-2-ylpyrimidine belongs to the bis-pyrimidine class of heterocyclic compounds. The pyrimidine ring is a cornerstone of numerous biologically active molecules, including nucleic acids and various therapeutic agents. The fusion of two pyrimidine rings, as seen in the 2-pyrimidin-2-ylpyrimidine core, creates a planar, nitrogen-rich structure that is an effective scaffold for interacting with the ATP-binding pockets of protein kinases.[3] The chloro and methoxy substituents on one of the pyrimidine rings are expected to modulate the compound's physicochemical properties and its interaction with biological targets.[4]

Given the prevalence of bis-pyrimidine structures in oncology drug discovery, it is hypothesized that 4-Chloro-5-methoxy-2-pyrimidin-2-ylpyrimidine may function as an inhibitor of protein kinases involved in cell growth and survival pathways. This guide provides the necessary steps to begin investigating this hypothesis, starting from fundamental compound handling to initial biological screening.

Compound Handling, Storage, and Safety

As a novel chemical entity, 4-Chloro-5-methoxy-2-pyrimidin-2-ylpyrimidine must be handled with care, assuming it is potentially hazardous. Adherence to standard laboratory safety protocols is mandatory.

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and appropriate chemical-resistant gloves when handling the compound in either solid or solution form.[5]

  • Ventilation: Handle the solid compound and prepare solutions in a certified chemical fume hood to prevent inhalation of powders or vapors.[6]

  • Storage of Solid Compound: Store the solid (powder) form of the compound in a tightly sealed container, protected from light and moisture.[7] It is recommended to store it in a desiccator at 4°C. The container label should clearly state the compound name, date received, and any known hazard information.[8]

  • Storage of Stock Solutions: Aliquot stock solutions into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C in tightly sealed, clearly labeled vials.[9]

Physicochemical Characterization: Solubility Assessment

Determining a compound's solubility is a critical first step, as it dictates how the compound can be formulated for biological assays and impacts its potential bioavailability.[10][11] Early assessment of solubility can prevent costly failures later in the drug discovery pipeline.[12] Both kinetic and thermodynamic solubility tests provide valuable information.[13]

Protocol 3.1: Kinetic Solubility Assessment by Nephelometry

This protocol provides a rapid assessment of solubility when a compound is introduced from a DMSO stock into an aqueous buffer, mimicking the conditions of many biological assays.[14]

Objective: To determine the concentration at which the compound begins to precipitate from an aqueous solution.

Materials:

  • 4-Chloro-5-methoxy-2-pyrimidin-2-ylpyrimidine

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • 96-well clear bottom plates

  • Nephelometer or plate reader capable of measuring light scattering

Procedure:

  • Prepare a 10 mM stock solution of the compound in 100% DMSO.

  • In a 96-well plate, perform a serial dilution of the compound stock in DMSO to generate a range of concentrations (e.g., 10 mM down to ~5 µM).

  • Add 2 µL of each DMSO concentration to wells containing 98 µL of PBS, pH 7.4. This creates a final concentration range from 200 µM down to 0.1 µM, with a final DMSO concentration of 2%.

  • Include control wells with 2 µL of DMSO in 98 µL of PBS (blank).

  • Seal the plate, mix gently on a plate shaker for 10 minutes, and let it equilibrate at room temperature for 1-2 hours.[15]

  • Measure the light scattering (nephelometry) at a suitable wavelength (e.g., 550-650 nm).

  • The kinetic solubility limit is the concentration at which the signal significantly increases above the blank, indicating the formation of a precipitate.

Data Presentation: Hypothetical Solubility Data
Concentration (µM)Nephelometry Reading (Arbitrary Units)Observation
2001580Precipitate
100950Precipitate
50210Precipitate
2545Soluble
12.542Soluble
6.2543Soluble
Blank (0)40Soluble
Table 1: Example kinetic solubility data. The solubility limit is determined to be between 25 µM and 50 µM.

Preparation of Master Stock Solutions

Accurate preparation of a concentrated stock solution is fundamental for ensuring reproducible results in subsequent assays.[9] DMSO is a common solvent for this purpose due to its ability to dissolve a wide range of organic molecules.[14]

Protocol 4.1: Preparation of a 10 mM DMSO Stock Solution

Objective: To prepare a standardized, high-concentration stock for serial dilution in biological assays.

Materials:

  • 4-Chloro-5-methoxy-2-pyrimidin-2-ylpyrimidine (Molecular Weight to be determined by the user, assumed here as 248.66 g/mol for calculation purposes)

  • Anhydrous DMSO

  • Analytical balance

  • Microcentrifuge tubes or amber glass vials

Procedure:

  • Calculation: To make 1 mL of a 10 mM solution, calculate the required mass: Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g) Mass = 0.010 mol/L x 0.001 L x 248.66 g/mol x 1000 mg/g = 2.487 mg

  • Weighing: Carefully weigh out approximately 2.5 mg of the compound using an analytical balance and record the exact weight.

  • Dissolution: Transfer the weighed compound to a sterile vial. Add the calculated volume of DMSO to achieve a final concentration of 10 mM. Volume (mL) = [Mass (mg) / 248.66 ( g/mol )] / 0.010 (mmol/mL)

  • Solubilization: Vortex the solution vigorously for 2-5 minutes. If necessary, sonicate for 5-10 minutes to ensure complete dissolution.[16]

  • Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 20 µL) in microcentrifuge tubes. Label clearly and store at -20°C or -80°C, protected from light.[7]

Proposed Research Applications & Protocols

Based on its chemical structure, a primary hypothesis is that 4-Chloro-5-methoxy-2-pyrimidin-2-ylpyrimidine functions as a kinase inhibitor. The following protocols provide a workflow for an initial investigation into this activity.

Workflow for Initial Compound Characterization

G cluster_0 Phase 1: Formulation & Physicochemical Properties cluster_1 Phase 2: Biological Screening cluster_2 Phase 3: Mechanism of Action A Compound Receipt & Safety Review B Solubility Assessment (Protocol 3.1) A->B C Stock Solution Preparation (Protocol 4.1) B->C D In Vitro Biochemical Assay (e.g., Kinase Assay - Protocol 5.1) C->D Test direct enzyme inhibition E Cell-Based Viability Assay (Protocol 5.2) C->E Assess cellular phenotype F Target Engagement Assay (e.g., Western Blot - Protocol 5.3) E->F If cytotoxic, investigate pathway

Caption: Workflow for the initial characterization of a novel compound.

Protocol 5.1: In Vitro Biochemical Kinase Assay (General Protocol)

This protocol describes a generic, non-radiometric in vitro kinase assay to determine if the compound directly inhibits the activity of a purified kinase.[17][18] The choice of kinase would ideally be guided by computational docking studies or screening against a panel of kinases.[19]

Objective: To determine the IC₅₀ (half-maximal inhibitory concentration) of the compound against a specific protein kinase.

Materials:

  • Purified, active recombinant kinase (e.g., a member of the Src or Abl family)

  • Specific peptide substrate for the kinase

  • ATP (Adenosine triphosphate)

  • Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • Kinase assay detection kit (e.g., ADP-Glo™, LanthaScreen™, or similar fluorescence/luminescence-based kits)

  • White, opaque 384-well assay plates

Procedure:

  • Prepare a serial dilution of 4-Chloro-5-methoxy-2-pyrimidin-2-ylpyrimidine in assay buffer with a constant, low percentage of DMSO (e.g., 1%). Concentrations should span a wide range (e.g., 100 µM to 1 nM).

  • Add the diluted compound or vehicle control (buffer + DMSO) to the wells of the 384-well plate.

  • Add the kinase and substrate mixture to the wells and incubate for 10-15 minutes at room temperature.

  • Initiate the reaction by adding ATP. The final ATP concentration should be at or near the Kₘ for the specific kinase.

  • Incubate the reaction at 30°C for the recommended time (e.g., 60 minutes).

  • Stop the reaction and develop the detection signal according to the manufacturer's protocol for the chosen assay kit. This typically involves measuring the amount of ADP produced or the amount of phosphorylated substrate.

  • Read the plate on a suitable plate reader (luminescence or fluorescence).

  • Calculate the percent inhibition for each compound concentration relative to the vehicle (0% inhibition) and no-enzyme (100% inhibition) controls. Plot the results on a semi-log graph and fit to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 5.2: Cell-Based Proliferation/Viability Assay

Cell-based assays are essential for determining a compound's effect in a more biologically relevant context.[20][21] This protocol uses a common colorimetric method (MTT) or a more sensitive luminescent method (CellTiter-Glo®) to assess cell viability.[22]

Objective: To determine the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ (concentration for 50% inhibition of viability) in a cancer cell line.

Materials:

  • Human cancer cell line (e.g., HeLa, A549, or a line with known kinase pathway dependency)

  • Complete cell culture medium (e.g., DMEM + 10% FBS)

  • 96-well clear tissue culture plates

  • MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Plate reader (absorbance or luminescence)

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 2,000-5,000 cells/well) and allow them to adhere overnight.

  • Prepare a 2X serial dilution of the compound in complete culture medium from the 10 mM DMSO stock. The final DMSO concentration in the assay should not exceed 0.5%.

  • Remove the old medium from the cells and add 100 µL of the medium containing the compound or vehicle control.

  • Incubate the plate for 72 hours in a standard cell culture incubator (37°C, 5% CO₂).

  • After incubation, add the viability reagent (e.g., 10 µL of MTT solution or 100 µL of CellTiter-Glo® reagent) to each well according to the manufacturer's instructions.

  • Incubate as required (e.g., 2-4 hours for MTT, 10 minutes for CellTiter-Glo®).

  • If using MTT, add solubilization solution.

  • Read the plate on the appropriate plate reader.

  • Normalize the data to the vehicle-treated cells (100% viability) and calculate the GI₅₀/IC₅₀ value using non-linear regression analysis.

Protocol 5.3: Western Blot for Pathway Modulation

If the compound shows anti-proliferative activity, the next step is to investigate its effect on a specific signaling pathway.[23] This protocol provides a method to assess the phosphorylation status of a key signaling protein.

Objective: To determine if the compound inhibits the phosphorylation of a target protein in a cellular context.

Hypothesized Signaling Pathway

G GF Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR, PDGFR) GF->Receptor Activates Kinase_A Downstream Kinase A (e.g., Src) Receptor->Kinase_A Phosphorylates (p-Src) Kinase_B Downstream Kinase B (e.g., AKT, ERK) Kinase_A->Kinase_B Phosphorylates (p-AKT) TF Transcription Factor Kinase_B->TF Activates Proliferation Cell Proliferation & Survival TF->Proliferation Compound 4-Chloro-5-methoxy- 2-pyrimidin-2-ylpyrimidine Compound->Kinase_A Hypothesized Inhibition

Caption: Hypothesized inhibition of a growth factor signaling pathway.

Procedure:

  • Seed cells in 6-well plates and grow until they reach 70-80% confluency.

  • Treat the cells with various concentrations of the compound (e.g., 0.5x, 1x, and 5x the determined GI₅₀) for a specified time (e.g., 2, 6, or 24 hours). Include a vehicle control.

  • If the pathway requires stimulation, add the appropriate growth factor for a short period (e.g., 15 minutes) before harvesting.

  • Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate equal amounts of protein (e.g., 20 µg) by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% BSA or non-fat milk in TBST.

  • Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-phospho-Src).

  • Wash and incubate with an HRP-conjugated secondary antibody.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Strip the membrane and re-probe with an antibody for the total protein (e.g., anti-total-Src) and a loading control (e.g., anti-β-actin or anti-GAPDH) to ensure equal protein loading.

  • Quantify the band intensities to determine the dose-dependent effect of the compound on protein phosphorylation.

Data Interpretation and Future Directions

The results from these initial experiments will provide a foundational understanding of 4-Chloro-5-methoxy-2-pyrimidin-2-ylpyrimidine.

  • Potency and Efficacy: The IC₅₀ from the biochemical assay and the GI₅₀ from the cell-based assay will establish the compound's potency. A potent compound typically exhibits activity in the nanomolar to low micromolar range.

  • Mechanism: A significant decrease in the phosphorylation of a target protein by Western blot, at concentrations consistent with the GI₅₀, would strongly support a mechanism of action involving inhibition of that specific signaling pathway.

  • Next Steps: Positive results would warrant further investigation, including kinome-wide selectivity profiling to understand off-target effects, further mechanism of action studies, and initial ADME (absorption, distribution, metabolism, and excretion) profiling to assess its drug-like properties.[24]

References

  • Alsenz, J., & Kansy, M. (2022). Discovery solubility measurement and assessment with drug development in mind. Drug Discovery Today: Technologies, 42, 57-64. [10]

  • BenchChem. (n.d.). An In-Depth Technical Guide to In Vitro Kinase Assays: Principles and Protocols. BenchChem. [17]

  • BenchChem. (n.d.). Application Notes and Protocols for Determining the Solubility of Novel Compounds. BenchChem. [15]

  • National Center for Biotechnology Information. (n.d.). Cell-based Assays to Identify Inhibitors of Viral Disease. PubMed Central. [25]

  • National Center for Biotechnology Information. (n.d.). In vitro NLK Kinase Assay. PubMed Central. [26]

  • Nuvisan. (n.d.). Therapeutically relevant cell-based assays for drug discovery. Nuvisan. [27]

  • Reaction Biology. (n.d.). Cell-based Assays for Drug Discovery. Reaction Biology. [20]

  • American Association for Cancer Research. (2025). Novel synthetic lethality-based cellular assays for cancer drug discovery. AACR Publications. [22]

  • BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work? BellBrook Labs. [18]

  • WuXi AppTec. (2024). 4 Ways Drug Solubility Testing Helps Discovery & Development. WuXi AppTec. [13]

  • Adriaenssens, E., et al. (2024). In vitro kinase assay. Protocols.io. [28]

  • Unknown Author. (n.d.). Protocol for Invitro Kinase Assay. Unknown Source. [29]

  • BenchChem. (n.d.). Chemical Safety in Laboratories: Best Practices for Handling and Storage. BenchChem. [5]

  • InterFocus. (2021). A Guide to Handling and Storing Chemicals in a Lab. InterFocus. [7]

  • ResearchGate. (2025). Discovery solubility measurement and assessment of small molecules with drug development in mind. ResearchGate. [11]

  • Innova Design Group. (2024). Best Practices for Safe Chemical Storage in Laboratories. Innova Design Group. [30]

  • BioAgilytix. (2021). Cell Based Assays in Drug Development: Comprehensive Overview. BioAgilytix. [21]

  • Apollo Scientific. (n.d.). Chemical Storage in Research Labs: Safety & Compliance. Apollo Scientific. [6]

  • BMG LABTECH. (2023). Drug solubility: why testing early matters in HTS. BMG LABTECH. [12]

  • National Center for Biotechnology Information. (n.d.). Working with Chemicals. Prudent Practices in the Laboratory. [8]

  • BenchChem. (n.d.). Application Notes and Protocols for a Novel Kinase Inhibitor. BenchChem. [23]

  • PhytoTech Labs. (n.d.). Preparing Stock Solutions. PhytoTech Labs. [9]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [19]

  • BenchChem. (n.d.). 4-Chloro-5,6-dimethyl-2-(pyrimidin-2-yl)pyrimidine. BenchChem. [4]

  • Powell's Books. (n.d.). Kinase Inhibitors: Methods and Protocols. Powell's Books. [31]

  • National Center for Biotechnology Information. (n.d.). In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. PubMed Central. [1]

  • Unknown Author. (n.d.). PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION. Unknown Source. [32]

  • PubMed. (n.d.). Strategies for the discovery of novel tyrosine kinase inhibitors with anticancer activity. PubMed. [24]

  • PubMed. (2012). Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility. PubMed. [14]

  • YouTube. (2021). Lab Skills: Preparing Stock Solutions. YouTube. [16]

  • BenchChem. (n.d.). Troubleshooting guide for the synthesis of heterocyclic compounds. BenchChem. [33]

  • BenchChem. (n.d.). [Ru(bpm)3][Cl]2. BenchChem. [3]

  • Google Patents. (n.d.). US11471467B2 - Ruthenium complexes for treating cancer which comprises cancer stem cells. Google Patents. [2]

Sources

Application

Application Note: 4-Chloro-5-methoxy-2-pyrimidin-2-ylpyrimidine as a Chemical Probe Scaffold

Executive Summary 4-Chloro-5-methoxy-2-(pyrimidin-2-yl)pyrimidine (hereafter referred to as CMPP ) is a privileged bipyrimidine scaffold used primarily as a precursor for high-affinity Endothelin Receptor Antagonists (ER...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Chloro-5-methoxy-2-(pyrimidin-2-yl)pyrimidine (hereafter referred to as CMPP ) is a privileged bipyrimidine scaffold used primarily as a precursor for high-affinity Endothelin Receptor Antagonists (ERAs) and, secondarily, in the development of type I kinase inhibitors.

Unlike the common Bosentan intermediate (which is 4,6-dichloro-5-(2-methoxyphenoxy)-2,2'-bipyrimidine), CMPP features a simplified 5-methoxy substitution and a monochloro electrophilic handle. This specific substitution pattern makes it an ideal "fragment probe" for exploring the Structure-Activity Relationship (SAR) of the bipyrimidine core without the steric bulk of the phenoxy group found in commercial drugs like Bosentan or Macitentan.

This guide details the utility of CMPP as a reactive chemical probe , focusing on its application in Nucleophilic Aromatic Substitution (SNAr) to generate targeted libraries and affinity-tagged ligands.

Mechanistic Insight & Pharmacophore Logic

The Bipyrimidine Core

The 2,2'-bipyrimidine motif is a validated pharmacophore for G-Protein Coupled Receptors (GPCRs), specifically the Endothelin Receptors (ETA and ETB). The nitrogen atoms in the pyrimidine rings participate in critical hydrogen bonding and pi-stacking interactions within the receptor binding pocket.

The Role of the C4-Chloro and C5-Methoxy Groups
  • C4-Chloro (The Handle): The chlorine atom at position 4 is highly activated for SNAr reactions due to the electron-deficient nature of the pyrimidine ring. This allows researchers to rapidly attach diverse nucleophiles (sulfonamides, amines, alkoxides) to generate active probes.

  • C5-Methoxy (The Modulator): The methoxy group provides electron density to the ring, modulating the reactivity of the C4-chloride while also serving as a hydrogen-bond acceptor. In medicinal chemistry, the C5 position is a "metabolic hot spot"; the methoxy group often improves metabolic stability compared to unsubstituted analogs.

Pathway Visualization

The following diagram illustrates the workflow for converting the CMPP scaffold into active biological probes.

CMPP_Workflow cluster_conditions Reaction Parameters Scaffold CMPP Scaffold (Electrophilic Core) Reaction SnAr Coupling (Base-Catalyzed) Scaffold->Reaction Substrate Nucleophile Nucleophile Input (Sulfonamide/Amine) Nucleophile->Reaction Reagent Probe Active Probe (High Affinity Ligand) Reaction->Probe Displacement Target Target Binding (ET-A / ET-B Receptor) Probe->Target Inhibition

Figure 1: Workflow for utilizing CMPP (4-Chloro-5-methoxy-2-pyrimidin-2-ylpyrimidine) to generate bioactive probes via SNAr coupling.

Experimental Protocols

Protocol A: Synthesis of Endothelin Receptor Probe Analogs

This protocol describes the coupling of CMPP with a sulfonamide to mimic the core structure of Bosentan-class ERAs.

Objective: Synthesize N-[5-methoxy-2-(pyrimidin-2-yl)pyrimidin-4-yl]-4-tert-butylbenzenesulfonamide.

Reagents:

  • CMPP Scaffold: 1.0 eq (e.g., 222 mg, 1.0 mmol)

  • Nucleophile: 4-tert-butylbenzenesulfonamide (1.2 eq)

  • Base: Potassium Carbonate (K2CO3), anhydrous (2.5 eq)

  • Solvent: DMSO (Dimethyl sulfoxide) or DMF (Dimethylformamide), anhydrous.

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 4-tert-butylbenzenesulfonamide (1.2 eq) in anhydrous DMSO (concentration ~0.2 M).

  • Activation: Add K2CO3 (2.5 eq) to the solution. Stir at room temperature for 15 minutes to facilitate deprotonation of the sulfonamide nitrogen.

  • Coupling: Add CMPP (1.0 eq) in a single portion.

  • Reaction: Heat the mixture to 80°C under an inert atmosphere (Nitrogen or Argon). Monitor reaction progress via TLC or LC-MS.

    • Note: The reaction typically reaches completion within 4–6 hours. The disappearance of the starting chloride (CMPP) peak on LC-MS indicates completion.

  • Work-up: Cool the reaction mixture to room temperature. Pour slowly into ice-cold water (10x reaction volume). Adjust pH to ~4–5 using 1N HCl to precipitate the product.

  • Purification: Filter the precipitate, wash with water, and dry. Recrystallize from Ethanol/Water or purify via flash column chromatography (SiO2, Hexane/Ethyl Acetate gradient) if necessary.

Validation Criteria:

  • LC-MS: Mass shift corresponding to the loss of Cl (-35.5) and addition of the sulfonamide.

  • 1H NMR: Diagnostic shift of the pyrimidine proton adjacent to the substitution site.

Protocol B: Linker Attachment for Affinity Chromatography

This protocol uses CMPP to create an affinity resin or biotinylated probe by displacing the chloride with a diamine linker.

Objective: Synthesize an amino-functionalized bipyrimidine for subsequent biotinylation.

Reagents:

  • CMPP Scaffold: 1.0 eq

  • Linker: N-Boc-ethylenediamine (3.0 eq) - Use excess to prevent dimerization.

  • Base: Diisopropylethylamine (DIPEA) (2.0 eq)

  • Solvent: 1,4-Dioxane or THF.

Methodology:

  • Dissolve CMPP in 1,4-Dioxane (0.1 M).

  • Add DIPEA and N-Boc-ethylenediamine .

  • Reflux at 90°C for 12 hours.

  • Concentrate in vacuo. Dilute with EtOAc, wash with water and brine.

  • Deprotection: Treat the crude intermediate with TFA/DCM (1:1) for 1 hour at room temperature to remove the Boc group.

  • Result: A primary amine-functionalized bipyrimidine probe ready for conjugation with NHS-Biotin or NHS-Fluorophores.

Comparative Data: Bipyrimidine Scaffolds

The table below highlights how CMPP differs from other common intermediates in this class.

Scaffold NameStructure FeaturesReactivity (SNAr)Primary Application
CMPP (This Topic) 5-Methoxy, 4-ChloroHigh (Monofunctional)Fragment screening, Probe synthesis
Bosentan Int. 5-(2-methoxyphenoxy), 4,6-DichloroVery High (Bifunctional)Bosentan manufacturing, Macrocyclization
Ro 46-2005 Int. 5-(2-methoxyphenoxy), 4-ChloroModerate Early generation ERAs
Macitentan Int. 5-Bromo-pyrimidine coreLow (Requires Pd cat.)Macitentan synthesis (Suzuki coupling)

References

  • Panchal, J., et al. (2023). Comprehensive Update on Synthetic Aspects of Bosentan Derivatives. Mini-Reviews in Medicinal Chemistry. Retrieved from [Link]

  • Chiodi, D., & Ishihara, Y. (2024). The role of the methoxy group in approved drugs. European Journal of Medicinal Chemistry. Retrieved from [Link]

Technical Notes & Optimization

Troubleshooting

"4-Chloro-5-methoxy-2-pyrimidin-2-ylpyrimidine" synthesis yield improvement

Technical Support Center: 4-Chloro-5-methoxy-2-(pyrimidin-2-yl)pyrimidine Synthesis Executive Summary: The Bipyrimidine Challenge Synthesizing 4-Chloro-5-methoxy-2-(pyrimidin-2-yl)pyrimidine presents a dual challenge: co...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 4-Chloro-5-methoxy-2-(pyrimidin-2-yl)pyrimidine Synthesis

Executive Summary: The Bipyrimidine Challenge

Synthesizing 4-Chloro-5-methoxy-2-(pyrimidin-2-yl)pyrimidine presents a dual challenge: constructing the electron-deficient 2,2'-bipyrimidine core while maintaining regiocontrol over the 4-chloro-5-methoxy substitution pattern. Low yields in this synthesis are typically caused by three factors:

  • Instability of the amidine intermediate (if using the condensation route).

  • Inefficient chlorination of the hydroxy-precursor due to phosphoryl chloride (POCl₃) quenching or side reactions.

  • Chelation losses during workup (bipyrimidines bind transition metals and stick to aqueous phases).

This guide prioritizes the Amidine-Acrylate Condensation Route over Ullmann coupling, as it offers superior regioselectivity and avoids difficult copper remediation.

Part 1: The Optimized Synthetic Pathway

To maximize yield, we recommend a convergent synthesis starting from 2-cyanopyrimidine. This avoids the harsh conditions of radical chlorination or metal-catalyzed cross-couplings which often degrade the methoxy group.

Workflow Visualization

G Start 2-Cyanopyrimidine Amidine Pyrimidine-2-carboxamidine (HCl Salt) Start->Amidine 1. NaOMe/MeOH 2. NH4Cl (Pinner) Inter Intermediate: 5-Methoxy-2-(pyrimidin-2-yl)pyrimidin-4-ol Amidine->Inter Condensation (NaOMe, Reflux) Enolate Methyl 2-methoxy-3-oxopropanoate (In-situ Generated) Enolate->Inter  + Final Target: 4-Chloro-5-methoxy-2-(pyrimidin-2-yl)pyrimidine Inter->Final POCl3, DIPEA (Vilsmeier-Haack Conditions)

Figure 1: Convergent assembly strategy avoiding metal-catalyzed coupling.

Part 2: Critical Process Parameters (CPP) & Protocols

Step 1: The "Hidden" Yield Killer – Amidine Synthesis

Many researchers lose yield here by attempting to isolate the free base amidine, which is unstable.

  • Protocol: Convert 2-cyanopyrimidine to the imidate using catalytic NaOMe in MeOH, then treat with solid NH₄Cl.

  • Key Optimization: Do not isolate the free amidine. Isolate the amidine hydrochloride salt. It is stable, non-hygroscopic, and can be stored.

  • Yield Target: >85% (as HCl salt).

Step 2: Ring Closure (The Condensation)

This step constructs the second pyrimidine ring. The failure mode here is usually the self-condensation of the ester or incomplete cyclization.

  • Reagents: Pyrimidine-2-carboxamidine HCl + Methyl 2-methoxy-3-oxopropanoate (often generated in situ via formylation of methyl methoxyacetate).

  • Protocol:

    • Suspend Amidine HCl in MeOH.

    • Add 2.5 equiv NaOMe (Crucial: 1 eq to neutralize HCl, 1 eq for enolate, 0.5 eq excess).

    • Add the acrylate/keto-ester dropwise at reflux.

  • Why this fails: If the reaction is not strictly anhydrous, the ester hydrolyzes before cyclization.

Step 3: Chlorination (The Functionalization)

Converting the 4-hydroxy intermediate to the 4-chloro target.

  • Reagents: POCl₃ (Phosphoryl chloride) + DIPEA (N,N-Diisopropylethylamine).

  • Temperature: 80–90°C.

  • Optimization: Avoid neat POCl₃ if solubility is poor. Use Acetonitrile (MeCN) as a co-solvent to improve homogeneity.

Part 3: Troubleshooting Guide (Q&A)

Category: Reaction Stalling & Impurities[1]

Q1: I am seeing a major impurity at M+14 mass units during the chlorination step. What is it?

  • Diagnosis: This is likely the Methylated byproduct. If you used DMF as a catalyst or solvent with POCl₃, you might be forming the Vilsmeier reagent which can sometimes lead to formylation or methylation anomalies depending on workup, but more likely, if methanol was carried over from Step 2, you are generating methyl chloride in situ which reacts.

  • Solution: Ensure the hydroxy-pyrimidine intermediate from Step 2 is completely dry and free of methanol before adding POCl₃. Switch to catalytic DMF in Toluene or Chlorobenzene instead of neat DMF.

Q2: My yield for the ring closure (Step 2) is stuck at 40%. The NMR shows the starting amidine is gone.

  • Diagnosis: You are likely experiencing O-alkylation vs. C-acylation competition, or the "formyl" equivalent (from the keto-ester) is decomposing.

  • Fix:

    • Pre-mix the enolate: Generate the sodium enolate of methyl 2-methoxy-3-oxopropanoate separately (using NaH or NaOMe in dry ether/THF) before adding the amidine.

    • Temperature Control: Perform the addition at 0°C, then warm to reflux. This favors the kinetic C-N bond formation required for cyclization.

Category: Workup & Isolation[2][3]

Q3: The product disappears during aqueous workup after chlorination.

  • Diagnosis: 2,2'-Bipyrimidines are weak bases but can be protonated. In acidic media (residual POCl₃ hydrolysis creates H₃PO₄), the molecule becomes a water-soluble salt.

  • Fix:

    • Quench the POCl₃ mixture into ice/NH₄OH (Ammonia) , not just water.

    • Adjust pH to ~8–9. The free base should precipitate.

    • Extraction: Use DCM/Isopropanol (9:1) for extraction. Pure DCM often fails to pull bipyrimidines from the aqueous phase effectively.

Q4: The final product is colored (brown/black) and melts over a wide range.

  • Diagnosis: Polymerization of the methoxy group (demethylation followed by quinone formation) or residual phosphorous tars.

  • Fix:

    • Filtration: Pass the crude organic layer through a short pad of silica gel before crystallization.

    • Recrystallization: Use Ethanol/Heptane . Dissolve in hot ethanol, filter hot to remove tars, then add heptane to precipitate the clean chloride.

Part 4: Data Summary & Reference Standards

Table 1: Process Comparison for Yield Improvement

ParameterStandard Literature MethodOptimized ProtocolImpact
Amidine Source Free base (isolated)HCl Salt (in situ neutralization)Prevents decomposition; +15% Yield
Solvent (Step 3) Neat POCl₃MeCN or Toluene + 1.5 eq POCl₃Reduces tars; Easier workup
Base (Step 3) PyridineDIPEA or 2,6-LutidineReduces nucleophilic scrambling
Quench Water20% aq. K₂CO₃ or NH₄OHPrevents acid-mediated hydrolysis

Table 2: Key Spectral Markers (Validation)

Fragment1H NMR (DMSO-d6)Diagnostic Feature
Pyrimidin-2-yl (Ring A) δ 8.9 (d), 7.6 (t)Characteristic 2-subst. pyrimidine pattern
Methoxy (-OCH3) δ 3.95 - 4.05 (s)Sharp singlet; shifts if demethylated
H-6 (Ring B) δ 8.6 - 8.8 (s)Deshielded singlet; confirms ring closure

References

  • Vlád, G., & Horváth, I. T. (2002). Improved Synthesis of 2,2′-Bipyrimidine. The Journal of Organic Chemistry, 67(18), 6550–6552.[1]

    • Context: Establishes the baseline stability of bipyrimidine systems and Ullmann coupling limit
  • BenchChem Application Notes. (2025). Large-Scale Synthesis of 5-Methoxy-2-methylthiopyrimidine.

    • Context: Provides the standard industrial protocol for chlorinating 5-methoxy-hydroxypyrimidines using POCl₃.
  • Loughborough University Research Repository. (2021). Recent advances in the synthesis of 2,2'-Bipyridines and their derivatives.

    • Context: Reviews heteroaryl-heteroaryl coupling str
  • MDPI Molecules. (2019). Synthesis of 2-Cyanopyrimidines. Molbank, 2019(4), M1086.

    • Context: Detailed protocols for synthesizing the 2-cyanopyrimidine precursor and handling nucleophilic displacements on the pyrimidine ring.

Sources

Optimization

Overcoming solubility issues with "4-Chloro-5-methoxy-2-pyrimidin-2-ylpyrimidine"

"The Bosentan Intermediate" | CAS: 160567-93-7 (Related) Welcome to the Technical Assistance Center. Subject: Solubility Optimization & Handling Protocols Ticket Priority: High (Process Critical) Responder: Senior Applic...

Author: BenchChem Technical Support Team. Date: February 2026

"The Bosentan Intermediate" | CAS: 160567-93-7 (Related)

Welcome to the Technical Assistance Center. Subject: Solubility Optimization & Handling Protocols Ticket Priority: High (Process Critical) Responder: Senior Application Scientist, Process Chemistry Division

Executive Summary

The molecule 4-Chloro-5-methoxy-2-pyrimidin-2-ylpyrimidine (often referred to as the "Bosentan Chloropyrimidine" or "Bipyrimidine Intermediate") presents a classic process chemistry paradox: it possesses a highly crystalline, lipophilic aromatic core (the bipyrimidine scaffold) that resists dissolution, yet it contains a reactive 4-chloro moiety that is hydrolytically unstable in aqueous media.

Researchers typically encounter three failure modes:

  • Incomplete Dissolution: The "brick dust" effect in standard organic solvents.

  • Oiling Out: Formation of sticky gums during crystallization attempts.

  • Silent Degradation: Hydrolysis of the chloro-group to the hydroxy-impurity (4-hydroxy-5-methoxy-...) during attempts to force solubility with heat or aqueous co-solvents.

This guide provides self-validating protocols to overcome these barriers without compromising the chemical integrity of the intermediate.

Module 1: Dissolution Strategy (Solvent Selection)

The Challenge: The planar 2,2'-bipyrimidine structure facilitates strong


-

stacking, creating a high lattice energy barrier. Standard alcohols (MeOH, EtOH) are contraindicated not just for solubility reasons, but because they can act as nucleophiles, displacing the chlorine atom under heat.
Solvent Compatibility Matrix
Solvent ClassRepresentativeSolubility RatingSuitabilityTechnical Note
Polar Aprotic DMSO, DMF, NMP High (>100 mg/mL)Excellent Best for reactions. Hard to remove during workup. Strictly Anhydrous required.
Ethers THF, 2-MeTHF Moderate (Heat req.)Good Preferred for process scale due to volatility. Requires reflux for saturation.
Chlorinated DCM, Chloroform ModerateFairGood for transport/analysis, poor for high-temp reactions (low boiling point).
Alcohols Methanol, EthanolPoor AVOID Risk of Nucleophilic Aromatic Substitution (SNAr).
Hydrocarbons Hexane, HeptaneNegligibleAntisolventUsed to crash out the product.
Aqueous Water/BufferInsolubleAVOID Causes rapid hydrolysis of the Cl-C bond.
Protocol 1.1: The "Safe-Dissolve" Method (THF/Toluene)

Use this for preparing reagents for coupling reactions (e.g., Bosentan synthesis).

  • Inert the Vessel: Purge the flask with Nitrogen/Argon. Moisture is the enemy.

  • Slurry: Add the solid intermediate to THF (Tetrahydrofuran) at a ratio of 10 mL per gram.

  • Thermal Activation: Heat to 55°C (below reflux). The slurry should transition to a clear yellow/orange solution.

  • Validation: If solids persist, add Toluene (co-solvent) dropwise. The aromatic nature of Toluene helps disrupt the

    
    -stacking of the bipyrimidine rings.
    
Module 2: Reaction Optimization (The "Coupling" Phase)

Context: This molecule is almost exclusively used as an electrophile to react with sulfonamides (e.g., 4-tert-butylbenzenesulfonamide).

The Problem: In pure DMSO, the reaction often stalls or produces impurities due to the harsh basic conditions required to deprotonate the sulfonamide.

The Solution: Use a Phase Transfer Catalysis (PTC) approach or a High-Boiling Ether system to maintain solubility without degradation.

Workflow Visualization: Solubility & Reaction Logic

G Start Start: 4-Cl-5-OMe-Bipyrimidine Solid Decision Intended Application? Start->Decision Reaction Coupling Reaction (e.g., Bosentan Synthesis) Decision->Reaction Synthesis Analysis Analysis (HPLC/NMR) Decision->Analysis QC Check Solvent_DMSO Solvent: Anhydrous DMSO (High Solubility) Reaction->Solvent_DMSO Traditional Path Solvent_THF Solvent: THF + Toluene (Moderate Solubility) Reaction->Solvent_THF Modern Process Solvent_DCM Solvent: DCM-d2 or CDCl3 Analysis->Solvent_DCM Risk_Hydrolysis CRITICAL RISK: Moisture leads to Hydrolysis (OH-impurity) Solvent_DMSO->Risk_Hydrolysis If Wet Action_PTC Protocol: Phase Transfer Catalysis (Solid K2CO3 / TEBA / Toluene) Solvent_THF->Action_PTC Recommended Action_Heat Protocol: Heat to 50-60°C Dissolution Action_PTC->Action_Heat

Figure 1: Decision tree for solvent selection based on application, highlighting the critical risk of hydrolysis in polar aprotic media.

Module 3: Troubleshooting "Oiling Out" & Purification

A common frustration is the formation of a "sticky oil" instead of a crystalline solid during workup. This occurs because the melting point is depressed by impurities, and the lipophilic nature of the molecule traps solvent.

Scenario: You have a crude reaction mixture in DMF/DMSO.

Incorrect Approach: Dumping the reaction mixture directly into cold water. This shocks the system, trapping impurities in a gum.

Correct Protocol: The "Controlled Anti-Solvent" Method

  • Temperature Control: Cool the reaction mixture to 20°C .

  • Seed Crystal: If available, add a seed crystal of the pure intermediate.

  • The "Drip" Technique:

    • Add Water (anti-solvent) very slowly (dropwise) with vigorous stirring.

    • Ratio: Stop when the solution turns "milky" (cloud point).

    • Hold: Stir for 30 minutes to allow crystal nucleation.

    • Resume: Continue adding water until the ratio is 1:1 (Organic:Water).

  • Filtration: Filter the resulting solids.

  • Wash: Wash with cold Methanol (briefly) to remove surface impurities. Note: Brief contact with cold methanol is safe; prolonged heating is not.

Frequently Asked Questions (FAQ)

Q1: Can I use Ethanol to recrystallize this intermediate? A: No. While ethanol is a standard recrystallization solvent, this specific molecule has a reactive chlorine at the 4-position. Refluxing in ethanol can lead to the formation of the ethoxy-analog (SNAr reaction), reducing your yield and purity. Use Ethyl Acetate/Hexane or Toluene instead.

Q2: My HPLC shows a new peak at RRT 0.8 after dissolving in DMSO. What is it? A: This is likely the Hydrolysis Product (4-hydroxy-5-methoxy-2-pyrimidin-2-ylpyrimidine). DMSO is hygroscopic (absorbs water from air). If your DMSO was not anhydrous, or the flask was open to air, the water reacted with the chlorine. Always use fresh, anhydrous DMSO and store the solution under Argon.

Q3: Why is the solution turning dark/black? A: Pyrimidines are electron-deficient and can form charge-transfer complexes or degrade via oxidation if exposed to light and air for long periods. Store solids in amber vials and solutions in the dark.

References & Authoritative Sources
  • Harrington, P. J., et al. (2002). "Research and Development of an Efficient Process for Bosentan." Organic Process Research & Development. (Describes the chemistry of the chloropyrimidine coupling and solvent choices).

  • Hoffmann-La Roche. (1994). Sulfonamides and their use as endothelin receptor antagonists.[1] US Patent 5,292,740. (The foundational patent describing the synthesis and solubility challenges).

  • Allepath, R., et al. (2011). Process for preparation of Bosentan.[2] US Patent App. 2011/0263623. (Details improved solvent systems to avoid impurities).

  • PubChem. (2024).[3] Compound Summary: 4-Chloro-5-methoxy-2-(2-pyrimidinyl)pyrimidine.[4]

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) before handling chlorinated pyrimidines, as they may be sensitizers or irritants.

Sources

Troubleshooting

Technical Support Center: Stability of 4-Chloro-5-methoxy-2-pyrimidin-2-ylpyrimidine in Solution

Welcome to the technical support center for "4-Chloro-5-methoxy-2-pyrimidin-2-ylpyrimidine." This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshoo...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for "4-Chloro-5-methoxy-2-pyrimidin-2-ylpyrimidine." This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting for experiments involving this compound. As a Senior Application Scientist, my goal is to equip you with the knowledge to ensure the stability and integrity of your compound throughout your experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid 4-Chloro-5-methoxy-2-pyrimidin-2-ylpyrimidine and its solutions?

A1: Proper storage is crucial to prevent degradation. For the solid compound, it is recommended to store it in a tightly sealed container in a dry, cool, and well-ventilated area.[1] For long-term storage, refrigeration at 2-8°C under an inert atmosphere is advisable.

For solutions, it is best to prepare them fresh for each experiment. If storage is necessary, it is recommended to store them as aliquots at -20°C or -80°C to minimize freeze-thaw cycles. The stability in solution is highly dependent on the solvent and pH, so a preliminary stability test is recommended for your specific conditions.

Q2: What solvents are recommended for dissolving 4-Chloro-5-methoxy-2-pyrimidin-2-ylpyrimidine?
Q3: What are the likely degradation pathways for this compound in solution?

A3: Based on the structure of 4-Chloro-5-methoxy-2-pyrimidin-2-ylpyrimidine, several potential degradation pathways can be anticipated, particularly in aqueous solutions. The chloro group at the 4-position is susceptible to nucleophilic substitution, which can be accelerated by changes in pH and the presence of nucleophiles in the buffer. The methoxy group could also be subject to hydrolysis under acidic or basic conditions. Additionally, pyrimidine rings can undergo ring-opening reactions under certain conditions.[4]

Below is a hypothetical degradation pathway diagram illustrating potential transformations:

G A 4-Chloro-5-methoxy- 2-pyrimidin-2-ylpyrimidine B Hydrolysis Product (4-Hydroxy derivative) A->B Nucleophilic Substitution (e.g., H2O, OH-) C Ring-Opened Product A->C Hydrolytic Cleavage D Other Degradants B->D Further Degradation

Caption: Hypothetical degradation pathways for 4-Chloro-5-methoxy-2-pyrimidin-2-ylpyrimidine in aqueous solution.

Troubleshooting Guide

Issue: I am observing a loss of my compound's activity over time in my experiments.

This could be due to the degradation of your compound in the experimental medium.

Troubleshooting Steps:

  • Verify Stock Solution Integrity: Before troubleshooting your experimental conditions, confirm the purity of your stock solution. An aged or improperly stored stock can be the source of the problem.

  • Conduct a Preliminary Stability Study: Perform a time-course experiment under your specific experimental conditions (buffer, temperature) and analyze samples at different time points using an appropriate analytical method like HPLC to quantify the amount of intact compound remaining.

  • Optimize Buffer Conditions: If degradation is confirmed, consider modifying your buffer conditions. This could involve adjusting the pH to a more neutral range or using a buffer with non-nucleophilic components.

  • Minimize Exposure to Light and Temperature: Protect your solutions from light and keep them at the lowest practical temperature during your experiments.

Issue: I see extra peaks in my HPLC chromatogram when analyzing my compound in solution.

The appearance of new peaks is a strong indicator of degradation or the presence of impurities.

Troubleshooting Steps:

  • Analyze a Freshly Prepared Sample: Run a chromatogram of a freshly prepared solution of your compound to serve as a baseline (t=0).

  • Stress Testing: To identify the potential cause of degradation, intentionally stress your compound under different conditions (e.g., acidic pH, basic pH, elevated temperature, exposure to light) and analyze the resulting solutions by HPLC. This can help in tentatively identifying the degradation products.

  • Mass Spectrometry Analysis: If your HPLC is connected to a mass spectrometer (LC-MS), you can obtain the mass of the new peaks. This information is invaluable for proposing the structures of the degradation products.[5][6]

Experimental Protocol: Assessing the Stability of 4-Chloro-5-methoxy-2-pyrimidin-2-ylpyrimidine in Solution

This protocol provides a framework for conducting a forced degradation study to understand the stability of your compound.

Objective: To evaluate the stability of 4-Chloro-5-methoxy-2-pyrimidin-2-ylpyrimidine under various stress conditions.
Materials:
  • 4-Chloro-5-methoxy-2-pyrimidin-2-ylpyrimidine

  • HPLC-grade solvents (e.g., acetonitrile, water)

  • Buffers of different pH (e.g., pH 3, 7, 9)

  • Acids and bases for pH adjustment (e.g., HCl, NaOH)

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

Methodology:
  • Prepare a Stock Solution: Accurately weigh and dissolve the compound in a suitable solvent (e.g., acetonitrile or DMSO) to a known concentration (e.g., 1 mg/mL).

  • Prepare Test Solutions: Dilute the stock solution into different buffers to achieve the desired final concentration for your experiments.

  • Incubate under Stress Conditions: Aliquot the test solutions and incubate them under the conditions outlined in the table below. Include a control sample stored at -20°C.

Stress Condition Description
Acidic Incubate in a low pH buffer (e.g., pH 3) at a controlled temperature.
Neutral Incubate in a neutral pH buffer (e.g., pH 7.4) at a controlled temperature.
Basic Incubate in a high pH buffer (e.g., pH 9) at a controlled temperature.
Thermal Incubate in a neutral buffer at an elevated temperature (e.g., 40°C, 60°C).
Photolytic Expose the solution in a photostability chamber to a controlled light source.
  • Time-Point Sampling: At predetermined time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each condition.

  • Sample Analysis: Analyze the samples immediately by a validated HPLC method to determine the concentration of the parent compound remaining.[7]

The following diagram illustrates the experimental workflow:

G A Prepare Stock Solution B Prepare Test Solutions (different pH) A->B C Incubate under Stress Conditions B->C D Time-Point Sampling C->D E HPLC Analysis D->E F Data Analysis E->F

Caption: Experimental workflow for assessing compound stability.

Data Analysis:

Plot the percentage of the initial compound concentration remaining against time for each condition. This will provide a visual representation of the degradation rate under different stresses.

References

  • 1

  • 8

  • 9

  • 2

  • 10

  • 11

  • 3

  • 12

  • 4

  • 7

  • 13

  • [rel-2-[4-Chloro-2-[(5R,6R,7S)-6-[5-(4-methoxyphenyl)-3-(2-naphthyl)-3,4-dihydropyrazole-2-carbonyl]-5-methyl-2-oxo-3,5,6,7-tetrahydrothiopyrano5

  • 6KFxlGZ8vQIcN9N)

Sources

Optimization

Technical Support Center: Investigating and Mitigating Off-Target Effects of 4-Chloro-5-methoxy-2-pyrimidin-2-ylpyrimidine

Introduction Welcome to the technical support center for researchers utilizing 4-Chloro-5-methoxy-2-pyrimidin-2-ylpyrimidine. This guide is designed to provide in-depth troubleshooting and practical guidance for identify...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support center for researchers utilizing 4-Chloro-5-methoxy-2-pyrimidin-2-ylpyrimidine. This guide is designed to provide in-depth troubleshooting and practical guidance for identifying, characterizing, and mitigating potential off-target effects during your experiments. Given that this specific molecule may be a novel investigational compound, this document emphasizes foundational principles and established methodologies applicable to pyrimidine-based inhibitors, particularly in the context of kinase research.

Our goal is to equip you with the scientific rationale and technical protocols necessary to ensure the specificity and validity of your findings. This resource is structured as a series of frequently asked questions (FAQs) and detailed troubleshooting guides to address common challenges encountered in the laboratory.

Frequently Asked Questions (FAQs)

Q1: What are the theoretical off-target liabilities of a molecule like 4-Chloro-5-methoxy-2-pyrimidin-2-ylpyrimidine?

A1: While specific data for this compound is not extensively available, we can infer potential off-target interactions based on its structural motifs. The pyrimidine scaffold is a common feature in many kinase inhibitors due to its ability to form hydrogen bonds within the ATP-binding pocket of kinases. The chloro and methoxy groups can also influence binding promiscuity through various interactions such as hydrogen bonding, halogen bonding, and hydrophobic interactions.[1][2]

The primary concern with many kinase inhibitors is their potential to bind to multiple kinases, as the ATP-binding site is highly conserved across the human kinome.[3][4] This can lead to the modulation of unintended signaling pathways, resulting in misleading experimental outcomes or cellular toxicity.[5] Therefore, comprehensive selectivity profiling is a critical step in the validation of any new pyrimidine-based inhibitor.

Q2: I'm observing a cellular phenotype that doesn't align with the known function of my primary target. How can I determine if this is an off-target effect?

A2: This is a classic indication of potential off-target activity. A multi-pronged approach is necessary to dissect the observed phenotype:

  • Dose-Response Analysis: A critical first step is to perform a detailed dose-response curve. Off-target effects often manifest at higher concentrations. If the unexpected phenotype occurs at a significantly higher concentration than that required for on-target engagement, it is likely an off-target effect.

  • Use of a Structurally Unrelated Inhibitor: Employing a second, structurally distinct inhibitor for your primary target can help differentiate on-target from off-target effects. If both inhibitors produce the same phenotype, it is more likely to be an on-target effect.

  • Target Knockout/Knockdown Rescue: The most definitive method is to test your compound in a cell line where your primary target has been knocked out or knocked down (e.g., using CRISPR or siRNA). If the compound still elicits the phenotype in the absence of its intended target, this is strong evidence of an off-target mechanism.[6]

  • Chemical Controls: Include a structurally similar but inactive analog of your compound as a negative control. This helps to rule out effects caused by the chemical scaffold itself, independent of target inhibition.

Q3: What is the difference between biochemical and cell-based assays for assessing off-target effects, and when should I use each?

A3: Both assay formats are crucial and provide complementary information.

  • Biochemical Assays: These assays, often performed in a cell-free system, directly measure the interaction between your compound and a purified protein (e.g., a kinase).[3][7] They are excellent for determining direct binding affinity (Kd) or inhibitory potency (IC50) against a large panel of targets (kinome screening). This is the best way to get a broad overview of the compound's selectivity profile.[3]

  • Cell-Based Assays: These assays measure the compound's effect within a living cell.[8] They provide a more physiologically relevant context, accounting for factors like cell permeability, metabolism, and target engagement in a complex cellular environment. Examples include measuring the phosphorylation of a downstream substrate or using target engagement assays like NanoBRET™.[8][9]

It is recommended to first perform a broad biochemical screen to identify potential off-targets and then validate these hits in relevant cell-based assays to confirm cellular activity and functional consequences.[10]

Troubleshooting Guides & Experimental Protocols

Problem 1: High background signal or inconsistent results in my in vitro kinase assay.

This can be due to several factors, including suboptimal assay conditions or compound interference.

Mitigation Strategy: Assay Optimization

Protocol: Optimizing a Luminescence-Based Kinase Assay (e.g., ADP-Glo™)

  • Determine Optimal Enzyme Concentration:

    • Perform a titration of your kinase to find a concentration that yields a robust signal-to-background ratio.

    • Aim for an enzyme concentration that results in 10-20% ATP consumption during the reaction time.

  • Determine ATP Km:

    • Measure kinase activity across a range of ATP concentrations to determine the Michaelis-Menten constant (Km) for ATP.

    • For inhibitor profiling, it is often recommended to run the assay at the ATP Km concentration to accurately compare IC50 values.[11]

  • Assess Compound Interference:

    • Run a control experiment without the kinase to see if your compound directly inhibits the detection reagents (e.g., luciferase).

    • If interference is observed, you may need to switch to a different assay format (e.g., a mobility shift assay).[12]

  • DMSO Concentration Control:

    • Ensure the final DMSO concentration is consistent across all wells and typically does not exceed 1%.[4] Higher concentrations can inhibit kinase activity.

Table 1: Troubleshooting Common In Vitro Kinase Assay Issues

IssuePotential CauseRecommended Action
Low SignalInsufficient enzyme or substrate; short reaction time.Optimize enzyme/substrate concentrations; increase incubation time.
High BackgroundContaminated reagents; assay plate autofluorescence.Use fresh reagents; select low-autofluorescence plates.
Inconsistent IC50Variable DMSO concentration; substrate depletion.Maintain consistent DMSO levels; ensure initial velocity conditions.[9]
Compound InterferenceCompound inhibits detection enzyme or quenches signal.Run no-enzyme control; switch to an orthogonal assay format.
Problem 2: My compound shows potent biochemical activity, but weak or no activity in cells.

This common discrepancy can be attributed to poor cell permeability, rapid metabolism, or active efflux from the cell.

Mitigation Strategy: Assessing Cellular Target Engagement

A direct measure of target binding within the cell is necessary.

Protocol: Cellular Thermal Shift Assay (CETSA) to Confirm Target Engagement

  • Cell Treatment:

    • Culture your cells of interest to ~80% confluency.

    • Treat cells with your compound at various concentrations (including a vehicle control) for a specified time (e.g., 1 hour).

  • Heating Profile:

    • Harvest the cells and resuspend them in a suitable buffer.

    • Aliquot the cell suspension and heat the different aliquots to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling.

  • Protein Extraction and Analysis:

    • Lyse the cells to release soluble proteins.

    • Separate the soluble fraction (containing stabilized protein) from the precipitated fraction by centrifugation.

    • Analyze the amount of your target protein remaining in the soluble fraction by Western blot or other protein detection methods.

  • Data Interpretation:

    • Binding of your compound should stabilize the target protein, leading to a higher melting temperature. This will be observed as more protein remaining in the soluble fraction at higher temperatures in the compound-treated samples compared to the control.

Diagram: Cellular Target Engagement Workflow

cluster_0 Step 1: Cell Culture & Treatment cluster_1 Step 2: Thermal Challenge cluster_2 Step 3: Protein Analysis cluster_3 Step 4: Data Interpretation A Plate cells B Treat with Compound (Dose-response) A->B C Harvest & Resuspend Cells B->C D Heat to Temperature Gradient C->D E Cell Lysis & Centrifugation D->E F Collect Soluble Fraction E->F G Western Blot for Target Protein F->G H Plot Protein Abundance vs. Temperature G->H I Determine Thermal Shift H->I

Caption: Workflow for CETSA to assess target engagement.

Problem 3: How do I systematically profile the selectivity of my compound across the human kinome?

A broad selectivity screen is the industry standard for characterizing new kinase inhibitors.

Mitigation Strategy: Kinome Profiling

Workflow: Large-Scale Kinase Inhibitor Selectivity Screening

  • Select a Screening Platform:

    • Choose a reputable contract research organization (CRO) or an in-house platform that offers a large panel of purified kinases (e.g., >400 kinases).

    • Common assay formats include radiometric assays ([³³P]-ATP), mobility shift assays, or fluorescence-based assays.[7][12]

  • Choose Compound Concentration(s):

    • For an initial screen, a single high concentration (e.g., 1 or 10 µM) is often used to identify any potential off-targets.

    • Follow-up screens should involve dose-response curves for any identified hits to determine their IC50 values.

  • Data Analysis and Visualization:

    • The primary data is typically presented as "% inhibition" at the tested concentration.

    • Visualize the data using a kinome tree plot to easily identify which branches of the kinome are most affected by your compound.

    • Calculate a selectivity score (e.g., S-score) to quantify the overall selectivity.

Diagram: Kinome Selectivity Profiling Logic

A Test Compound B Biochemical Kinase Panel (>400 kinases) A->B C Measure % Inhibition (at fixed concentration) B->C D Identify Off-Target Hits (Inhibition > Threshold) C->D E Determine IC50 for Hits (Dose-Response) D->E G Calculate Selectivity Index (Off-Target IC50 / On-Target IC50) E->G F On-Target Potency (IC50) F->G

Caption: Logic flow for systematic kinome selectivity profiling.

Safety & Handling

Compounds with chloro- and methoxy-pyrimidine structures should be handled with care. Always consult the Safety Data Sheet (SDS) for specific handling instructions.[13][14][15][16][17] General precautions include:

  • Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.[17]

  • Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[16]

  • Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.[17]

  • Store in a tightly sealed container in a cool, dry place.[13][14]

References

  • High-throughput biochemical kinase selectivity assays: panel development and screening applications. (n.d.). PubMed.
  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. (2025, August 14). Celtarys Research.
  • Step-by-Step Guide to Kinase Inhibitor Development. (2024, July 2). Reaction Biology.
  • Biochemical kinase assay to improve potency and selectivity. (2021, March 25). Domainex.
  • Measuring and interpreting the selectivity of protein kinase inhibitors. (n.d.). PMC.
  • Technical Support Center: Strategies for Reducing Off-target Effects of Pyrimidine Inhibitors. (n.d.). Benchchem.
  • Technical Support Center: Control Experiments for Kinase Inhibitor Off-Target Effects. (n.d.). Benchchem.
  • Methods for Detecting Kinase Activity. (n.d.). Cayman Chemical.
  • 4-Chloro-5-methoxy-2-methylpyrimidine. (n.d.). Sigma-Aldrich.
  • Spotlight: Cell-based kinase assay formats. (2022, May 11). Reaction Biology.
  • Creating Cellular Target Engagement Assays for Diverse Kinases Using InCELL Pulse. (2017, March 30). Eurofins DiscoverX.
  • 4-Chloro-5-methoxy-2-(methylthio)pyrimidine. (n.d.). Sigma-Aldrich.
  • Cell Based Kinase Assays. (2022, February 28). Luceome Biotechnologies.
  • 4-Chloro-5-methoxypyrimidine. (n.d.). ChemScene.
  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. (2021, August 12). PMC.
  • Safety data sheet. (2014, December 1). Spectrum Chemical.
  • Safety Data Sheet. (2013, November 1). Fisher Scientific.
  • Overview of the experimental design. (A) Kinase inhibitors used in the... (n.d.). ResearchGate.
  • Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. (n.d.).
  • Parallels between the chloro and methoxy groups for potency optimization. (n.d.). RSC Publishing.
  • Parallels between the chloro and methoxy groups for potency optimization. (2026, January 21). PMC - NIH.

Sources

Troubleshooting

Technical Support Center: Optimizing "4-Chloro-5-methoxy-2-pyrimidin-2-ylpyrimidine" Dosage for In Vivo Studies

Disclaimer: To date, no specific in vivo studies for the compound "4-Chloro-5-methoxy-2-pyrimidin-2-ylpyrimidine" have been identified in publicly available scientific literature. This guide is therefore based on establi...

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: To date, no specific in vivo studies for the compound "4-Chloro-5-methoxy-2-pyrimidin-2-ylpyrimidine" have been identified in publicly available scientific literature. This guide is therefore based on established principles for the in vivo characterization of novel, pyrimidine-based small molecule inhibitors, drawing from research on structurally related compounds.[1] It is intended to serve as an expert resource for researchers, scientists, and drug development professionals.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions to guide the initial planning of your in vivo experiments.

Q1: How do I determine a starting dose for a novel compound like "4-Chloro-5-methoxy-2-pyrimidin-2-ylpyrimidine" with no prior in vivo data?

A1: Selecting a starting dose requires a multi-faceted approach based on in vitro data and established preclinical practices.

  • Extrapolation from In Vitro Potency: The primary starting point is the in vitro efficacy of your compound (e.g., IC50 or EC50). A common, conservative practice is to aim for initial in vivo plasma concentrations that are a multiple of the in vitro IC50 value. However, this does not account for absorption, distribution, metabolism, and excretion (ADME), so it should be used only for initial range-finding.

  • Maximum Tolerated Dose (MTD) of Analogues: If in vivo data exists for structurally similar pyrimidine derivatives, their MTDs can provide a valuable, albeit rough, ceiling for your initial dose-range finding study. For example, some indolyl-pyrimidine derivatives have been tested in mice at doses of 10-20 mg/kg.[1]

  • The "3+3" Design in Dose Escalation: For novel anticancer agents, the traditional "3+3" dose-escalation design is a well-established method used in early phase trials to find the MTD.[2] This involves treating a cohort of three animals at a given dose. If no dose-limiting toxicities (DLTs) occur, the next cohort receives a higher dose. If one DLT occurs, three more animals are added at the same dose level. The MTD is typically defined as the dose level below the one that causes DLTs in two or more animals in a cohort of up to six.[2]

Ultimately, the goal is not to find a perfect starting dose but to select a safe and informative starting point for a formal Dose-Range Finding (DRF) study.

Q2: What is a Dose-Range Finding (DRF) study, and why is it essential?

A2: A Dose-Range Finding (DRF) study is a critical preliminary experiment designed to identify a range of doses that are both safe and biologically active in a specific animal model.[3][4] It is absolutely essential for any new chemical entity before proceeding to larger, more resource-intensive efficacy studies.

The primary objectives of a DRF study are to determine the:

  • Maximum Tolerated Dose (MTD): The highest dose that can be administered without causing unacceptable toxicity or adverse effects.[4]

  • Minimum Effective Dose (MED): The lowest dose that produces the desired therapeutic or biological effect.[4]

Conducting a DRF study is a cornerstone of efficient drug development. It minimizes unnecessary animal use, saves resources, and provides the critical data needed to select appropriate dose levels for definitive safety and efficacy testing required for regulatory submissions.[3]

Q3: The compound is likely poorly soluble. How should I formulate it for in vivo administration?

A3: Poor aqueous solubility is a common characteristic of pyrimidine-based kinase inhibitors, which are often lipophilic.[5] A robust formulation strategy is key to achieving consistent and adequate drug exposure.

Recommended Formulation Screening Approach:

  • Start with Common Excipients: Screen a panel of biocompatible solvents and vehicles. A typical starting formulation for oral gavage might be a suspension in 0.5% methylcellulose (or carboxymethylcellulose) with 0.1-0.2% Tween 80.[6]

  • Solubilizing Agents: For compounds that resist simple suspension, explore co-solvents. A common vehicle for poorly soluble molecules is a mixture of DMSO, PEG400, and saline or water. However, the final concentration of DMSO should be kept low (ideally <10% of the total volume) to avoid toxicity.

  • Advanced Formulations: If bioavailability remains an issue, more advanced strategies like lipid-based formulations (e.g., self-emulsifying drug delivery systems), amorphous solid dispersions, or nano-emulsions may be necessary.[6][7][8] These approaches can improve solubility and enhance absorption from the gastrointestinal tract.[9]

The choice of formulation can significantly impact the pharmacokinetic profile, so it is crucial to maintain a consistent formulation throughout your studies.

Q4: What are the key pharmacokinetic (PK) and pharmacodynamic (PD) parameters I need to consider?

A4: Understanding the relationship between dose, exposure (PK), and target engagement (PD) is fundamental to optimizing dosage.

  • Key Pharmacokinetic (PK) Parameters:

    • Cmax (Maximum Concentration): The peak plasma concentration of the drug.

    • Tmax (Time to Cmax): The time at which Cmax is reached.

    • AUC (Area Under the Curve): Represents the total drug exposure over time.

    • t½ (Half-life): The time it takes for the drug concentration to decrease by half.

    • Bioavailability (%F): The fraction of an administered dose that reaches systemic circulation. Many oral tyrosine kinase inhibitors (TKIs) have variable bioavailability.[10]

  • Key Pharmacodynamic (PD) Parameters:

    • Target Engagement: Does the compound inhibit its intended target in the tumor or relevant tissue? This can be measured by assessing the phosphorylation status of the target kinase or its downstream substrates.

    • Biological Response: Does target engagement lead to the desired biological effect (e.g., inhibition of tumor growth, reduction in inflammatory markers)?

Correlating PK and PD data is essential. For example, you need to determine if the drug concentration in the plasma remains above the effective concentration (e.g., IC50) for a sufficient duration to elicit a biological response.

Section 2: Troubleshooting Guides

This section provides solutions to specific issues you may encounter during your in vivo studies.

Problem: High toxicity or mortality is observed, even at doses predicted to be safe.
Possible Causes Recommended Troubleshooting Actions & Rationale
1. Formulation/Vehicle Toxicity Action: Dose a control group of animals with the vehicle alone. Rationale: Solvents like DMSO or certain surfactants can cause toxicity at high concentrations. This step isolates the effect of the vehicle from the compound itself.
2. Off-Target Pharmacological Effects Action: Conduct a broad in vitro kinase panel screen. Rationale: The compound may be inhibiting other critical kinases with high potency, leading to unexpected toxicity. This is a common characteristic of some kinase inhibitors.
3. Rapid Absorption & High Cmax Action: Perform a pilot PK study at a lower, non-toxic dose. Analyze the Tmax and Cmax. Rationale: A very rapid absorption rate (short Tmax) can lead to a transient, high Cmax that causes acute toxicity, even if the overall exposure (AUC) is within the expected range. Modifying the formulation to slow absorption could mitigate this.
4. Formation of a Toxic Metabolite Action: Perform in vitro metabolism studies using liver microsomes from the relevant species (e.g., mouse, rat). Rationale: The compound could be metabolized into a more toxic species in vivo. The majority of TKIs are metabolized by cytochrome P450 (CYP) enzymes, particularly CYP3A4.[11]
Problem: No evidence of efficacy or biological response, even at the Maximum Tolerated Dose (MTD).
Possible Causes Recommended Troubleshooting Actions & Rationale
1. Poor Bioavailability/Insufficient Exposure Action: Conduct a PK study at the MTD. Measure the plasma concentration (AUC and Cmax) of the compound. Rationale: The compound may not be absorbed sufficiently to reach therapeutic concentrations in the plasma. Many orally administered TKIs suffer from poor or variable bioavailability.[11][12] If exposure is low, consider changing to intraperitoneal (IP) or intravenous (IV) administration for efficacy studies to bypass absorption issues.[5]
2. Rapid Metabolism and Clearance Action: Analyze the half-life (t½) from your PK data. Rationale: A very short half-life may mean the drug is cleared from the system before it has time to exert its effect. This might necessitate a change in dosing frequency (e.g., from once daily to twice daily).
3. Lack of Target Engagement in Tissue Action: At the conclusion of the study, collect tumor or relevant tissue samples at various time points post-dosing. Analyze for target modulation (e.g., via Western blot or IHC). Rationale: Sufficient plasma exposure does not guarantee sufficient tissue penetration or target engagement at the site of action. This is a critical step to confirm the compound is reaching and inhibiting its intended target in vivo.
4. Inappropriate Animal Model Action: Re-evaluate the biological relevance of your chosen model. Rationale: The selected cell line or animal model may not be dependent on the specific pathway your compound inhibits, or it may have intrinsic resistance mechanisms.

Section 3: Experimental Protocols

Protocol 3.1: Pilot Dose-Range Finding (DRF) Study

Objective: To determine the Maximum Tolerated Dose (MTD) and observe potential efficacy signals of "4-Chloro-5-methoxy-2-pyrimidin-2-ylpyrimidine" in a relevant mouse model (e.g., xenograft).

Methodology:

  • Animal Model: Use immunodeficient mice (e.g., NOD/SCID) bearing subcutaneous tumors from a relevant human cancer cell line.[5]

  • Group Allocation: Once tumors reach a palpable size (e.g., 100-150 mm³), randomize animals into cohorts of 3-5 mice per group.

  • Dose Escalation:

    • Group 1: Vehicle Control (e.g., 0.5% CMC, 0.2% Tween 80).

    • Group 2 (Dose 1): Start with a low, conservative dose (e.g., 10 mg/kg), administered daily via oral gavage.

    • Subsequent Groups: Escalate the dose in subsequent cohorts (e.g., 25 mg/kg, 50 mg/kg, 100 mg/kg) based on the "3+3" design principle.[2] The study is stopped when the MTD is identified.

  • Monitoring and Data Collection:

    • Clinical Observations: Monitor animals daily for signs of toxicity (e.g., lethargy, ruffled fur, hunched posture, diarrhea).

    • Body Weight: Measure body weight daily. A weight loss exceeding 15-20% is often considered a sign of significant toxicity and may be defined as a dose-limiting toxicity (DLT).

    • Tumor Volume: Measure tumor dimensions with calipers 2-3 times per week and calculate volume (Volume = 0.5 x Length x Width²).[1]

  • Endpoint: The MTD is the highest dose at which no more than one animal in a cohort of six experiences a DLT. Efficacy is indicated by a statistically significant reduction in tumor growth rate compared to the vehicle control group.

Protocol 3.2: Basic Pharmacokinetic (PK) Study

Objective: To determine key PK parameters (Cmax, Tmax, AUC, t½) following a single oral dose.

Methodology:

  • Animal Model: Use healthy, non-tumor-bearing mice of the same strain used in efficacy studies.

  • Group Allocation: Assign 3 mice per time point to minimize stress on individual animals from repeated blood draws (serial sampling can be used if cannulated animals are available).

  • Dosing: Administer a single dose of the compound via oral gavage. The dose should be one that was well-tolerated in the DRF study.

  • Blood Sampling: Collect blood samples (e.g., via retro-orbital or tail vein bleed) into tubes containing an anticoagulant (e.g., K2-EDTA) at pre-defined time points.

    • Suggested Time Points: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Plasma Processing: Immediately centrifuge the blood samples to separate plasma. Store plasma at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of "4-Chloro-5-methoxy-2-pyrimidin-2-ylpyrimidine" in the plasma samples using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.[5]

  • Data Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate the key PK parameters from the plasma concentration-time data.

Section 4: Data Presentation & Visualization

Table 1: Example Data Summary from a Dose-Range Finding (DRF) Study
Dose Group (mg/kg/day, PO)NMean Body Weight Change (%)Mean Tumor Growth Inhibition (%)Toxicity Observations
Vehicle Control5+5.2%0%None
105+4.1%15%None
255+1.5%45%None
505-8.7%70%Mild lethargy in 2/5 mice
1005-18.3%Not AssessedSevere lethargy, hunched posture. Study terminated for this group.
Conclusion from example data: The MTD is likely 50 mg/kg/day. The 100 mg/kg dose exceeds the MTD.
Diagram 1: General Workflow for In Vivo Dose Optimization

This diagram outlines the logical progression from initial characterization to establishing an optimized in vivo dose.

G cluster_0 Pre-Clinical Assessment cluster_1 PK/PD Characterization cluster_2 Efficacy Testing invitro In Vitro Potency (IC50 / EC50) formulation Formulation & Solubility Screening invitro->formulation drf Dose-Range Finding (DRF) Study formulation->drf mtd Determine MTD & MED drf->mtd dose_select Select Doses for Efficacy Study (e.g., MTD, MTD/2) mtd->dose_select Inform Dose Selection pk_study Single-Dose PK Study (at tolerated dose) pk_pd_model PK/PD Modeling pk_study->pk_pd_model pd_study PD / Target Engagement Study pd_study->pk_pd_model pk_pd_model->dose_select Refine Dose & Schedule efficacy_study Definitive Efficacy Study (Chronic Dosing) dose_select->efficacy_study final_dose Optimized In Vivo Dose efficacy_study->final_dose

Caption: Workflow for In Vivo Dose Optimization.

Diagram 2: Decision Tree for Dose Escalation in a DRF Study

This diagram illustrates the decision-making process based on the "3+3" design principle.

G start Start at Dose Level 'X' (n=3 animals) dlt_check Observe for DLTs start->dlt_check zero_dlt 0 DLTs dlt_check->zero_dlt  Outcome one_dlt 1 DLT dlt_check->one_dlt  Outcome two_plus_dlt ≥2 DLTs dlt_check->two_plus_dlt  Outcome escalate Escalate to Dose 'X+1' (n=3 new animals) zero_dlt->escalate expand_cohort Add 3 more animals at Dose 'X' (n=6 total) one_dlt->expand_cohort dlt_check_expanded Observe expanded cohort for DLTs expand_cohort->dlt_check_expanded one_of_six_dlt ≤1 DLT in 6 animals dlt_check_expanded->one_of_six_dlt  Outcome dlt_check_expanded->two_plus_dlt  Outcome one_of_six_dlt->escalate mtd_defined MTD = Dose 'X-1' Stop Escalation two_plus_dlt->mtd_defined

Caption: Decision Tree for "3+3" Dose Escalation.

References

  • Altasciences. Dose Range Finding Studies - Maximum Tolerated Dose Study Design. Available from: [Link]

  • Charles River Laboratories. Dose Range Finding Studies. Available from: [Link]

  • van Erp, N., et al. (2024). Dose selection of novel anticancer drugs: exposing the gap between selected and required doses. The Lancet Oncology. Available from: [Link]

  • Unknown. (2017). PHASE I/II CLINICAL TRIAL DESIGN AND DOSE FINDING (PART I). Available from: [Link]

  • Premier Research. (2017). 6 Early Phase Dose-Finding Trial Designs for Oncology Therapeutics. Available from: [Link]

  • ResearchGate. Clinical pharmacokinetics of small molecule tyrosine kinase inhibitors. Available from: [Link]

  • Tandfonline. (2023). Tyrosine kinase inhibitors: the role of pharmacokinetics and pharmacogenetics. Available from: [Link]

  • Unknown. Formulation Tactics for the Delivery of Poorly Soluble Drugs. Available from: [Link]

  • Dovepress. (2015). Characterization of preclinical in vitro and in vivo pharmacokinetics properties for KBP-7018, a new tyrosine kinase inhibitor candidate for treatment of idiopathic pulmonary fibrosis. Available from: [Link]

  • Clinical Leader. Formulations For Poorly Soluble And Low Bioavailability Drugs. Available from: [Link]

  • ACS Publications. (2020). Development of Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors as Potential Clinical Candidates for Glioblastoma Multiforme. ACS Medicinal Chemistry Letters. Available from: [Link]

  • Pharmaceutical Technology. Inhibiting the Precipitation of Poorly Water-Soluble Drugs from Labrasol Formulations. Available from: [Link]

  • Springer. Formulating Poorly Water Soluble Drugs. Available from: [Link]

Sources

Optimization

Technical Support Center: Crystallization of 4-Chloro-5-methoxy-2-(pyrimidin-2-yl)pyrimidine

Executive Summary & Molecule Profile Welcome to the Technical Support Center. This guide addresses the specific challenges associated with crystallizing 4-Chloro-5-methoxy-2,2'-bipyrimidine .

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile

Welcome to the Technical Support Center. This guide addresses the specific challenges associated with crystallizing 4-Chloro-5-methoxy-2,2'-bipyrimidine . While structurally similar to the well-known Bosentan intermediate (which contains a phenoxy group at C5), this specific methoxy analog presents unique solubility and stability profiles.

Researchers often encounter three core failure modes with this scaffold:

  • Hydrolytic Instability: The C4-Chlorine atom is labile, leading to the formation of the 4-hydroxy impurity (pyrimidinone) in the presence of moisture.

  • Oiling Out: The planar bipyrimidine structure is prone to Liquid-Liquid Phase Separation (LLPS) if supersaturation is generated too rapidly.

  • Occlusion: The tendency of bipyrimidines to form π-stacked lattices can trap solvent or impurities (dimers) within the crystal habit.

Physicochemical Profile
PropertyValue / DescriptionImpact on Crystallization
CAS Number 1269625-50-4Reference identity.[1]
Structure Asymmetric 2,2'-bipyrimidinePlanar geometry favors stacking; high lattice energy.
Reactivity C4-Cl (Electrophilic)Critical: Susceptible to

hydrolysis (Cl

OH).
Solubility Moderate (DCM, THF, Toluene)Poor in water/alcohols; requires mixed-solvent systems.
LogP ~1.1 - 1.5 (Estimated)Lipophilic enough to require organic solvents, but polar enough to hold water.

Troubleshooting Guide (Q&A Format)

Category A: Purity & Impurities[2][3][4]

Q1: I am seeing a persistent impurity at RRT ~0.8-0.9 that increases during crystallization. What is it? Diagnosis: This is almost certainly the 4-hydroxy-5-methoxy-2,2'-bipyrimidine (hydrolysis product).

  • Cause: The C4-position is activated by the ring nitrogens. If you crystallize from wet solvents (e.g., undried Ethanol) or at high temperatures (>60°C) without moisture control, the chlorine is displaced by water.

  • Solution:

    • Switch Solvents: Avoid alcohols if possible. Use Toluene/Heptane or DCM/Hexane .

    • Dry Your Solvents: Ensure water content is <0.1% (KF).

    • Lower Temperature: Do not reflux for extended periods. Dissolve at 50-60°C and cool immediately.

Q2: My material is colored (yellow/orange) even though the product should be off-white. Diagnosis: Presence of oligomeric impurities or oxidized dimers . Bipyrimidines can form charge-transfer complexes that are highly colored.

  • Solution:

    • Carbon Treatment: Dissolve crude in DCM or Toluene, treat with activated charcoal (5 wt%) for 30 mins at room temperature, filter through Celite, then proceed to crystallization.

    • Silica Plug: If carbon fails, pass the solution through a short silica pad to remove polar colored tars before attempting crystallization.

Category B: Solid State & Isolation[5]

Q3: The solution turns cloudy, but then settles as a "gum" or oil at the bottom (Oiling Out). How do I fix this? Diagnosis: You have hit the Metastable Limit (Spinodal decomposition) before the nucleation limit. This occurs when the antisolvent is added too fast or the temperature drops too quickly.

  • Solution (The "Seeding" Protocol):

    • Determine the cloud point (

      
      ).
      
    • Cool the solution to

      
      .
      
    • Seed with pure crystals (0.5 wt%).

    • Hold for 1 hour to allow a seed bed to establish.

    • Cool slowly (0.2°C/min) to avoid bypassing the nucleation zone.

Q4: The yield is lower than expected (<60%). Where is my product? Diagnosis: The 5-methoxy group increases polarity compared to phenoxy analogs, making the compound more soluble in polar mother liquors.

  • Solution:

    • Do not use pure Ethyl Acetate or pure Methanol; the solubility is too high.

    • Push the yield using a non-polar anti-solvent (Heptane or Hexane) at a ratio of at least 3:1 (Anti-solvent : Solvent) .

    • Cool to 0°C or -5°C for final isolation.

Visualizing the Process

Diagram 1: The "Safe Zone" Crystallization Workflow

This flowchart illustrates the decision logic to avoid hydrolysis and oiling out.

CrystallizationLogic Start Crude 4-Cl-5-OMe-Bipyrimidine SolventCheck Check Solvent Water Content (Must be <0.1%) Start->SolventCheck Dissolution Dissolve in Toluene (5 vol) @ 55-60°C SolventCheck->Dissolution Dry Hydrolysis FAILURE: Hydrolysis to 4-OH (Due to wet solvent/high T) SolventCheck->Hydrolysis Wet (>0.5%) CarbonTreat Optional: Carbon Treatment (If colored) Dissolution->CarbonTreat Cooling Cool to 40°C (Metastable Zone) CarbonTreat->Cooling Seeding ADD SEED CRYSTALS (Critical Step) Cooling->Seeding Oiling FAILURE: Oiling Out (Due to fast cooling/no seed) Cooling->Oiling Fast Cool No Seed Antisolvent Slow Addition of Heptane (3 vol over 2 hours) Seeding->Antisolvent Crystal Growth Isolation Filter & Wash (Cold Heptane) Antisolvent->Isolation

Caption: Logic flow for avoiding common failure modes (Hydrolysis and Oiling Out) during bipyrimidine crystallization.

Recommended Experimental Protocols

Protocol A: Recrystallization from Toluene/Heptane (Recommended)

Best for: High purity, removal of polar impurities.

  • Dissolution: Charge 10 g of crude solid into a flask. Add 50 mL (5 vol) of Toluene.

  • Heating: Heat to 55-60°C . Stir until fully dissolved.

    • Note: If insolubles remain, filter hot through a sintered glass funnel.

  • Nucleation: Cool the solution slowly to 40-45°C . Add seed crystals (50 mg). Stir for 30 mins.

  • Growth: Add 150 mL (15 vol) of n-Heptane dropwise over 2 hours while maintaining 40°C.

  • Finishing: Cool the slurry to 0-5°C over 1 hour. Stir for 1 hour at 0°C.

  • Isolation: Filter. Wash the cake with 20 mL of cold Heptane. Dry under vacuum at 40°C.

Protocol B: Anti-Solvent Crash (DCM/Hexane)

Best for: Rapid recovery or heat-sensitive batches.

  • Dissolution: Dissolve 10 g of crude in 30 mL (3 vol) of Dichloromethane (DCM) at Room Temperature (20-25°C).

  • Clarification: Filter to remove any inorganic salts (NaCl/KCl from synthesis).

  • Precipitation: While stirring rapidly, slowly add 90 mL (9 vol) of Hexane or Heptane.

  • Observation: A precipitate should form immediately. If oiling occurs, stop addition and scratch the flask wall or seed.

  • Isolation: Filter and wash with Hexane.

Critical Impurity Profile

Understanding the fate of impurities is vital for process control.

Impurity NameStructure NoteOriginRemoval Strategy
Impurity A (Hydrolysis) 4-OH-5-OMe-BipyrimidineReaction with waterHard to remove. Prevent formation by using dry solvents. If present >1%, chromatography may be required as it co-crystallizes.
Impurity B (Dimer) Coupled BipyrimidinesOver-reaction during synthesisRemoved via Protocol A (remains in Toluene mother liquor).
Impurity C (Regioisomer) 4-OMe-5-Cl isomer (Rare)Synthesis selectivity issueRequires high-resolution chromatography; crystallization rarely separates these efficiently due to similar lattice packing.
Diagram 2: Impurity Fate Map

ImpurityFate Crude Crude Mixture (Product + Impurities) Cryst Crystallization (Toluene/Heptane) Crude->Cryst Solid Crystalline Solid (Product) Cryst->Solid Main Component Liquor Mother Liquor (Waste) Cryst->Liquor Purge Imp_Hydrolysis Hydrolysis Impurity (Polar/H-bonding) Imp_Hydrolysis->Solid Co-crystallizes (Risk!) Imp_Hydrolysis->Liquor Partial Removal Imp_Tars Oligomers/Tars (Non-polar/Amorphous) Imp_Tars->Liquor Efficient Removal

Caption: Fate of common impurities. Note that the Hydrolysis impurity poses the highest risk of co-crystallization.

References

  • Harrington, P. J., et al. (2002). "Research and Development of a Second-Generation Process for Bosentan." Organic Process Research & Development, 6(1), 120–124. (Provides foundational chemistry for chlorobipyrimidine crystallization and hydrolysis risks). Link

  • Hoffmann-La Roche Inc. (2000). United States Patent 6,136,971: Process for the preparation of bipyrimidines. (Details the synthesis and purification of the 4,6-dichloro and monochloro bipyrimidine scaffolds). Link

  • PubChem Compound Summary. (2025). 4-Chloro-5-methoxy-2,2'-bipyrimidine (CAS 1269625-50-4).[2] National Center for Biotechnology Information. (Physicochemical data source). Link

  • Enamine Store. (2025).[3] 4-chloro-5-methoxy-2,2'-bipyrimidine Building Block.[2] (Commercial availability and handling safety data). Link

  • Vippagunta, S. R., et al. (2001). "Crystalline solids."[4] Advanced Drug Delivery Reviews, 48(1), 3-26. (General reference for troubleshooting oiling out and polymorph issues in heterocyclic compounds). Link

Sources

Troubleshooting

Technical Support Center: Analysis of Side Products in the Synthesis of 4-Chloro-5-methoxy-2-pyrimidin-2-ylpyrimidine

Welcome to the technical support center for the synthesis and analysis of 4-Chloro-5-methoxy-2-pyrimidin-2-ylpyrimidine. This guide is designed for researchers, scientists, and professionals in drug development who may e...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and analysis of 4-Chloro-5-methoxy-2-pyrimidin-2-ylpyrimidine. This guide is designed for researchers, scientists, and professionals in drug development who may encounter challenges during their experimental work. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you identify and mitigate the formation of reaction side products.

Frequently Asked Questions (FAQs)

Q1: I'm observing a significant amount of a byproduct with a mass corresponding to the hydrolysis of the chloro group. How can I prevent this?

A1: The hydrolysis of the chloro group to a hydroxyl group, forming a pyrimidone, is a common side reaction, especially when using protic solvents or in the presence of moisture.[1][2][3] To minimize this, ensure that all your reagents and solvents are anhydrous. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also help.[4] If the reaction conditions permit, switching to a non-protic solvent such as DMF or DMSO might be beneficial, although this could necessitate adjustments to your catalytic system.[3]

Q2: My reaction is sluggish, and upon forcing the conditions with higher temperatures, I see multiple unidentified spots on my TLC. What could be happening?

A2: Increased temperatures can lead to a variety of side reactions. Besides hydrolysis, you might be observing products from self-condensation of starting materials or decomposition.[4] For coupling reactions like Suzuki or Buchwald-Hartwig, higher temperatures can also promote side reactions like dehalogenation (replacement of the chloro group with a hydrogen) or homocoupling of your coupling partners.[5] It is often more effective to optimize the catalyst system and reaction time at a moderate temperature rather than resorting to excessive heat.

Q3: I'm attempting a Suzuki coupling with a boronic acid, but I'm getting low yields and see a byproduct corresponding to the homocoupling of the boronic acid. What's the cause?

A3: Homocoupling of boronic acids is a known side reaction in Suzuki couplings.[5] This can be minimized by using a slight excess of the chloropyrimidine, ensuring a thoroughly deoxygenated reaction mixture, and carefully controlling the reaction temperature. The choice of palladium catalyst and ligands can also significantly influence the extent of this side reaction.

Q4: In my Buchwald-Hartwig amination, I'm observing the formation of a bis-aminated product, even when using a stoichiometric amount of the amine. How can I improve selectivity?

A4: The formation of bis-aminated products can occur if the mono-aminated product is still reactive under the reaction conditions. To improve selectivity, you can try lowering the reaction temperature, using a bulkier phosphine ligand on your palladium catalyst, or using a less reactive base.[6] In some cases, slow addition of the amine can also favor the mono-amination product.

Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving common issues encountered during the synthesis of 4-Chloro-5-methoxy-2-pyrimidin-2-ylpyrimidine, with a focus on side product formation.

Problem 1: Presence of a Major Impurity with M+18 Peak in LC-MS

If your LC-MS analysis shows a significant peak with a mass 18 units higher than your starting material, this strongly suggests hydrolysis of the chloro group to a hydroxyl group.

Workflow for Troubleshooting Hydrolysis

G A 2,4-dichloro-5-methoxypyrimidine C 4-Chloro-5-methoxy-2-pyrimidin-2-ylpyrimidine (Target Product) A->C Suzuki Coupling D Hydrolysis Product (Pyrimidone) A->D Hydrolysis (H2O) E Dehalogenation Product A->E Dehalogenation B Pyrimidin-2-yl boronic acid or equivalent B->C Suzuki Coupling F Homocoupling of Boronic Acid B->F Homocoupling

Caption: Key reaction and side reaction pathways.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a general starting point for the Suzuki-Miyaura coupling to synthesize the target compound. Optimization of the catalyst, ligand, base, and solvent may be necessary.

  • Reaction Setup: To an oven-dried flask, add 4-chloro-5-methoxy-2-chloropyrimidine (1.0 eq), the pyrimidinylboronic acid or ester (1.1-1.5 eq), and a suitable base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq).

  • Solvent Addition: Add a degassed solvent system, such as a mixture of 1,4-dioxane and water.

  • Catalyst Addition: Add a palladium catalyst, for example, Pd(PPh₃)₄ (0.01-0.05 eq).

  • Reaction Execution: Heat the reaction mixture under an inert atmosphere at a temperature ranging from 80-100 °C. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate. Wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography. [7][8][9]

Protocol 2: General Procedure for Buchwald-Hartwig Amination

This protocol is a general guideline for the Buchwald-Hartwig amination. The choice of ligand and base is critical for success and selectivity.

  • Catalyst Pre-formation (Optional but Recommended): In a separate flame-dried flask under an inert atmosphere, dissolve the palladium precursor (e.g., Pd₂(dba)₃) and a suitable phosphine ligand (e.g., Xantphos or a biarylphosphine ligand) in an anhydrous, degassed solvent like toluene or dioxane.

  • Reaction Setup: In the main reaction flask, dissolve the 4-Chloro-5-methoxy-2-pyrimidin-2-ylpyrimidine (1.0 eq) and the amine (1.0-1.2 eq) in the chosen anhydrous solvent.

  • Base Addition: Add a base such as NaOtBu or K₃PO₄ (1.2-2.0 eq).

  • Reaction Initiation: Transfer the pre-formed catalyst solution to the main reaction flask.

  • Reaction Execution: Heat the reaction mixture under an inert atmosphere. The optimal temperature will depend on the specific substrates and catalyst system. Monitor the reaction by TLC or LC-MS.

  • Work-up and Purification: After the reaction is complete, cool to room temperature, and quench carefully with a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent, dry the combined organic layers, and concentrate. Purify by column chromatography. [6][10][11]

References

  • David R. Lieberman, et al. (2006). Highly Selective Hydrolysis of Chloropyrimidines to Pyrimidones in 12 N Hydrochloric Acid. Organic Process Research & Development. Available at: [Link]

  • American Chemical Society. (2006). Highly Selective Hydrolysis of Chloropyrimidines to Pyrimidones in 12 N Hydrochloric Acid. Available at: [Link]

  • M. C. G. N. da Silva, et al. (2003). Suzuki Cross-Coupling of Solid-Supported Chloropyrimidines With Arylboronic Acids. Journal of Combinatorial Chemistry. Available at: [Link]

  • A. V. Gulevskaya & A. F. Pozharskii. (2001). Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. The Journal of Organic Chemistry. Available at: [Link]

  • U. Uršič, et al. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules. Available at: [Link]

  • S. K. Guchhait, et al. (2022). Suzuki-Miyaura cross-coupling reaction of 6-chloropyrimidine-2,4-diamine. ResearchGate. Available at: [Link]

  • A. K. H. Y. Chan, et al. (2011). Highly regioselective Buchwald-Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. ResearchGate. Available at: [Link]

  • CN104326988A - Synthesis method for 2, 4-dichloro-5-methoxy pyrimidine - Google Patents.
  • Synthesis method of 2-chloropyrimidine - Eureka | Patsnap. Available at: [Link]

  • SUPPORTING INFORMATION HIGHLY SELECTIVE HYDROLYSIS OF CHLOROPYRIMIDINES TO PYRIMIDONES IN 12N HYDROCHLORIC ACID - Amazon S3. Available at: [Link]

  • CN101486684B - Preparation of 2,4-dichloro-5-methoxy pyrimidine - Google Patents.
  • M. D. C. F. M. de Oliveira, et al. (2017). 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine. Molbank. Available at: [Link]

  • Synthesis of 4-chloro-2-(3,5-dimethyl-1h-pyrazol-1-yl)-6- methylpyrimidine. Available at: [Link]

  • J. C. H. Lee, et al. (2006). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters. Available at: [Link]

  • Buchwald–Hartwig amination - Wikipedia. Available at: [Link]

Sources

Optimization

Technical Support Center: 4-Chloro-5-methoxy-2-pyrimidin-2-ylpyrimidine

Welcome to the technical support center for 4-Chloro-5-methoxy-2-pyrimidin-2-ylpyrimidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-Chloro-5-methoxy-2-pyrimidin-2-ylpyrimidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound. While specific degradation studies on 4-Chloro-5-methoxy-2-pyrimidin-2-ylpyrimidine are not extensively documented in publicly available literature, this resource synthesizes information on the degradation of related pyrimidine derivatives and general principles of chemical stability to anticipate and address potential challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of 4-Chloro-5-methoxy-2-pyrimidin-2-ylpyrimidine?

Based on the structure of 4-Chloro-5-methoxy-2-pyrimidin-2-ylpyrimidine, which features a chloropyrimidine ring, a methoxy group, and a second pyrimidine moiety, the primary degradation pathways are likely to be hydrolysis, photolysis, and oxidation.[1][2][3] The presence of heteroatoms and electron-withdrawing/donating groups makes the molecule susceptible to various reactions under common experimental and storage conditions.

Q2: To which specific degradation pathways is the molecule most susceptible?

The susceptibility to different degradation pathways can be inferred from the functional groups present:

  • Hydrolysis: The chloro group on the pyrimidine ring is a potential site for nucleophilic substitution by water, especially under non-neutral pH conditions (acidic or basic).[2] This can lead to the formation of a hydroxy-pyrimidine derivative.

  • Photolysis: Pyrimidine bases are known to undergo photodegradation, particularly under UV irradiation.[4] The aromatic nature of the pyrimidine rings in 4-Chloro-5-methoxy-2-pyrimidin-2-ylpyrimidine suggests a potential for photosensitivity, leading to various degradation products through complex reaction pathways.[5]

  • Oxidation: The methoxy group and the nitrogen atoms in the pyrimidine rings can be susceptible to oxidation, potentially leading to N-oxides or demethylation.[6]

  • Thermal Degradation: While generally more stable, prolonged exposure to high temperatures can induce thermal decomposition.[7][8]

Q3: What are the likely degradation products of 4-Chloro-5-methoxy-2-pyrimidin-2-ylpyrimidine?

While definitive identification requires experimental analysis, based on the predicted degradation pathways, the following are plausible degradation products:

Degradation PathwayPotential Degradation Product(s)
Hydrolysis4-Hydroxy-5-methoxy-2-pyrimidin-2-ylpyrimidine
PhotolysisComplex mixture of rearranged and fragmented products
OxidationN-oxides, 4-Chloro-2-pyrimidin-2-ylpyrimidin-5-ol (demethylation)

It is crucial to perform forced degradation studies to identify the actual degradation products under specific stress conditions.[1][9]

Troubleshooting Guide

Issue 1: I am observing unexpected peaks in my HPLC chromatogram when analyzing 4-Chloro-5-methoxy-2-pyrimidin-2-ylpyrimidine.

  • Potential Cause A: On-column Degradation. The stationary phase or mobile phase of your HPLC system might be contributing to the degradation of the analyte. Acidic or basic conditions in the mobile phase can promote hydrolysis.

    • Solution:

      • Use a neutral pH mobile phase if compatible with your separation method.

      • Ensure the column is well-equilibrated before injection.

      • Consider using a different stationary phase that is more inert.

  • Potential Cause B: Degradation in Solution. The compound may be degrading in the dissolution solvent prior to injection.

    • Solution:

      • Prepare solutions fresh and protect them from light.

      • Use aprotic and neutral solvents for dissolution if possible.

      • Analyze samples promptly after preparation.

  • Potential Cause C: Presence of Impurities. The unexpected peaks could be impurities from the synthesis of 4-Chloro-5-methoxy-2-pyrimidin-2-ylpyrimidine.

    • Solution:

      • Characterize the impurities using techniques like LC-MS and NMR.

      • If necessary, purify the starting material before use.

Issue 2: I am experiencing a significant loss of 4-Chloro-5-methoxy-2-pyrimidin-2-ylpyrimidine during my experimental workup.

  • Potential Cause A: Hydrolytic Instability. If your workup involves aqueous acidic or basic solutions, the compound may be hydrolyzing.

    • Solution:

      • Perform extractions and washes with neutral water or brine.

      • Minimize the contact time with aqueous phases.

      • Work at lower temperatures to slow down potential degradation reactions.

  • Potential Cause B: Photodegradation. Exposure to ambient or UV light during the workup can lead to degradation.

    • Solution:

      • Conduct the experiment in a fume hood with the sash down to minimize light exposure.

      • Use amber-colored glassware or wrap glassware in aluminum foil.

Issue 3: My experimental results are inconsistent and not reproducible.

  • Potential Cause A: Inconsistent Storage Conditions. If the compound is not stored properly, it may degrade over time, leading to variability in results.

    • Solution:

      • Store the compound in a tightly sealed container, protected from light and moisture, at the recommended temperature (typically -20°C for long-term storage).[10]

      • Aliquot the compound to avoid repeated freeze-thaw cycles.

  • Potential Cause B: Variability in Experimental Conditions. Minor variations in pH, temperature, or light exposure between experiments can lead to different degradation profiles.

    • Solution:

      • Carefully control and document all experimental parameters.

      • Use standardized protocols to ensure consistency.

Experimental Protocols

Protocol 1: Forced Degradation Study

Forced degradation studies are essential for identifying potential degradation products and pathways and for developing stability-indicating analytical methods.[1][3][9]

Objective: To investigate the degradation of 4-Chloro-5-methoxy-2-pyrimidin-2-ylpyrimidine under various stress conditions.

Materials:

  • 4-Chloro-5-methoxy-2-pyrimidin-2-ylpyrimidine

  • Hydrochloric acid (HCl), 0.1 N

  • Sodium hydroxide (NaOH), 0.1 N

  • Hydrogen peroxide (H₂O₂), 3%

  • High-purity water

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • UV-Vis spectrophotometer or HPLC-UV system

  • pH meter

  • Calibrated oven

  • Photostability chamber

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of 4-Chloro-5-methoxy-2-pyrimidin-2-ylpyrimidine (e.g., 1 mg/mL) in a suitable solvent like ACN or MeOH.

  • Acid Hydrolysis:

    • Mix equal volumes of the stock solution and 0.1 N HCl.

    • Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).

    • At each time point, withdraw an aliquot, neutralize with an equivalent amount of 0.1 N NaOH, and dilute with mobile phase for analysis.

  • Base Hydrolysis:

    • Mix equal volumes of the stock solution and 0.1 N NaOH.

    • Incubate at room temperature for a defined period.

    • At each time point, withdraw an aliquot, neutralize with an equivalent amount of 0.1 N HCl, and dilute with mobile phase for analysis.

  • Oxidative Degradation:

    • Mix equal volumes of the stock solution and 3% H₂O₂.

    • Incubate at room temperature, protected from light, for a defined period.

    • At each time point, withdraw an aliquot and dilute with mobile phase for analysis.

  • Thermal Degradation:

    • Place a solid sample of the compound in a calibrated oven at an elevated temperature (e.g., 80°C) for a defined period.

    • Also, expose a solution of the compound to the same thermal stress.

    • At each time point, withdraw a sample, dissolve/dilute in a suitable solvent, and analyze.

  • Photodegradation:

    • Expose a solid sample and a solution of the compound to UV and visible light in a photostability chamber.

    • A control sample should be wrapped in aluminum foil to protect it from light.

    • Analyze the samples at appropriate time intervals.

  • Analysis: Analyze all samples by a suitable stability-indicating HPLC method, preferably with mass spectrometric detection (LC-MS), to separate and identify the parent compound and any degradation products.

Protocol 2: Sample Preparation for LC-MS Analysis

Objective: To prepare samples from the forced degradation study for identification and characterization of degradation products by LC-MS.

Materials:

  • Samples from the forced degradation study

  • HPLC grade water with 0.1% formic acid (Mobile Phase A)

  • HPLC grade ACN with 0.1% formic acid (Mobile Phase B)

  • 0.22 µm syringe filters

  • Autosampler vials

Procedure:

  • Sample Dilution: Dilute the stressed samples to a suitable concentration for LC-MS analysis (typically 1-10 µg/mL) using the initial mobile phase composition (e.g., 95% Mobile Phase A, 5% Mobile Phase B).

  • Filtration: Filter the diluted samples through a 0.22 µm syringe filter to remove any particulate matter.

  • Transfer to Vials: Transfer the filtered samples into autosampler vials.

  • LC-MS Analysis: Inject the samples onto a C18 reverse-phase HPLC column coupled to a mass spectrometer. Use a gradient elution method to achieve good separation of the parent compound and its degradation products. The mass spectrometer should be operated in both positive and negative ion modes to obtain comprehensive data on the molecular ions and fragmentation patterns of the analytes.

Visualizations

Hypothetical Degradation Pathways

G cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_photolysis Photolysis A 4-Chloro-5-methoxy- 2-pyrimidin-2-ylpyrimidine B 4-Hydroxy-5-methoxy- 2-pyrimidin-2-ylpyrimidine A->B + H2O (- HCl) C 4-Chloro-5-methoxy- 2-pyrimidin-2-ylpyrimidine D N-Oxide derivatives C->D [O] E 4-Chloro-2-pyrimidin-2-ylpyrimidin-5-ol C->E [O] (Demethylation) F 4-Chloro-5-methoxy- 2-pyrimidin-2-ylpyrimidine G Complex Mixture of Degradation Products F->G

Caption: Potential degradation pathways of 4-Chloro-5-methoxy-2-pyrimidin-2-ylpyrimidine.

Forced Degradation Workflow

G cluster_stress Stress Conditions start Start: 4-Chloro-5-methoxy- 2-pyrimidin-2-ylpyrimidine acid Acidic (0.1 N HCl, 60°C) start->acid Expose to base Basic (0.1 N NaOH, RT) start->base Expose to oxidative Oxidative (3% H2O2, RT) start->oxidative Expose to thermal Thermal (Solid/Solution, 80°C) start->thermal Expose to photo Photolytic (UV/Vis Light) start->photo Expose to analysis Analysis: Stability-Indicating HPLC-MS acid->analysis base->analysis oxidative->analysis thermal->analysis photo->analysis end End: Identify Degradation Products & Pathways analysis->end

Caption: Workflow for a forced degradation study.

References

  • Investigation of riboflavin sensitized degradation of purine and pyrimidine derivatives of DNA and RNA under UVA and UVB - PubMed.
  • Environmental photodegradation of pyrimidine fungicides — Kinetics of the visible-light-promoted interactions between riboflavin and 2-amino-4-hydroxy-6-methylpyrimidine - Canadian Science Publishing.
  • Application of simple chromatographic methods for the diagnosis of defects in pyrimidine degradation | Clinical Chemistry | Oxford Academic.
  • Comparative Study of UVA Filtering Compounds 2‐Methyl/2-Amino Pyrimidine Derivatives of Avobenzone under Acidic.
  • Defects in pyrimidine degradation identified by HPLC-electrospray tandem mass spectrometry of urine specimens or urine-soaked filter paper strips - PubMed.
  • Pyrimidine Biosynthesis Analysis Service - Creative Proteomics.
  • Chromatography of Pyrimidine Reduction Products | Analytical Chemistry.
  • A practical guide to forced degradation and stability studies for drug substances.
  • Development of forced degradation and stability indicating studies of drugs—A review.
  • Forced degradation studies: A critical lens into pharmaceutical stability.
  • pyrimidine degradation pathway: Topics by Science.gov.
  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration.
  • forced degradation study: Topics by Science.gov.
  • 4-Chloro-5-methoxy-2-(methylthio)pyrimidine - Sigma-Aldrich.
  • Thermal Degradation of Small Molecules: A Global Metabolomic Investigation.
  • Photosensitivity Reactions Induced by Photochemical Degradation of Drugs - PMC - NIH.
  • Thermal decomposition of some chemotherapic substances - SciELO.
  • 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine - MDPI.
  • synthesis of 4-chloro-2-(3,5-dimethyl-1h-pyrazol-1-yl)-6- methylpyrimidine.
  • 4-Chloro-5-methoxy-2-methylpyrimidine | 698-33-9 - Sigma-Aldrich.
  • 4-Chloro-5-methoxypyrimidine - [C24945] - Synthonix.
  • rel-2-[4-Chloro-2-[(5R,6R,7S)-6-[5-(4-methoxyphenyl)-3-(2-naphthyl)-3,4-dihydropyrazole-2-carbonyl]-5-methyl-2-oxo-3,5,6,7-tetrahydrothiopyrano[2,3-d - MDPI.
  • The Study of Base Catalysed Synthesis of 2-Chloro– 4–Amino–5-Flouropyrimidine from a biologically.
  • Thermal and Photodecomposition of Chlorpyrifos and Profenofos Insecticides - CURRENT RESEARCH WEB.
  • CN104326988A - Synthesis method for 2, 4-dichloro-5-methoxy pyrimidine - Google Patents.
  • (PDF) Mechanochemical Oxidative Degradation of Thienopyridine Containing Drugs: Toward a Simple Tool for the Prediction of Drug Stability - ResearchGate.
  • Potential Degradation of 4‐Methyltetrahydropyran (4‐MeTHP) under Oxidation Conditions.
  • Photodegradation of Anti-Inflammatory Drugs: Stability Tests and Lipid Nanocarriers for Their Photoprotection - PMC.
  • Oxidative Degradation of Pharmaceuticals: The Role of Tetrapyrrole-Based Catalysts - MDPI.
  • Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation Pathways.
  • Thermal degradation: Significance and symbolism.
  • Synthesis method of 4-chloro-3-methoxy-2-methyl-4-pyridine - Google Patents.
  • Understanding unconventional routes to impurities from drugs in hydrolytic conditions - Indian Journal of Pharmaceutical Education and Research.
  • A strategy to minimize reactive metabolite formation: discovery of (S)-4-(1-cyclopropyl-2-methoxyethyl)-6-[6-(difluoromethoxy)-2,5-dimethylpyridin-3-ylamino]-5-oxo-4,5-dihydropyrazine-2-carbonitrile as a potent, orally bioavailable corticotropin-releasing factor- - PubMed.
  • 4-Chloro-2-methoxypyrimidine | C5H5ClN2O | CID 575230 - PubChem.
  • Thermal degradation of commercial grade sodium copper chlorophyllin - PubMed.
  • Large-Scale Synthesis of 5-Methoxy-2-methylthiopyrimidine: Application Notes and Protocols - Benchchem.
  • CN101486684B - Preparation of 2,4-dichloro-5-methoxy pyrimidine - Google Patents.

Sources

Troubleshooting

Cell permeability optimization of "4-Chloro-5-methoxy-2-pyrimidin-2-ylpyrimidine"

Topic: 4-Chloro-5-methoxy-2-pyrimidin-2-ylpyrimidine Scaffold Welcome to the Advanced Application Support Center. As a Senior Application Scientist, I have structured this guide to address the specific physicochemical bo...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 4-Chloro-5-methoxy-2-pyrimidin-2-ylpyrimidine Scaffold

Welcome to the Advanced Application Support Center. As a Senior Application Scientist, I have structured this guide to address the specific physicochemical bottlenecks associated with the bipyrimidine core of your target molecule. The structure "4-Chloro-5-methoxy-2-pyrimidin-2-ylpyrimidine" presents a classic medicinal chemistry paradox: a planar, nitrogen-rich scaffold that suffers from "brick dust" insolubility while simultaneously risking high polar surface area (TPSA) issues.

This guide is divided into four technical modules designed to troubleshoot your specific experimental failures.

Module 1: Diagnostic Workflow (Root Cause Analysis)

User Query: "My PAMPA or Caco-2 recovery is consistently low (<20%). Is the compound impermeable, or is it just sticking to the plastic?"

Technical Diagnosis: For bipyrimidines, low recovery is rarely due to simple impermeability. It is usually a Solubility-Permeability Trade-off . The planar nature of the 2-pyrimidin-2-ylpyrimidine core encourages strong


-

stacking, leading to high crystal lattice energy (high melting point) and low aqueous solubility. If the compound precipitates in the donor well, your apparent permeability (

) will be artificially low.

Troubleshooting Protocol: Do not rely on calculated LogP (cLogP) alone. You must experimentally distinguish between solubility-limited and permeability-limited absorption.

Step-by-Step Diagnostic Experiment:

  • Visual Check: Inspect the donor plate under a microscope. Bipyrimidine aggregates often appear as micro-needles or amorphous precipitate.

  • The "FaSSIF" Test: Run your kinetic solubility assay in Fasted State Simulated Intestinal Fluid (FaSSIF) rather than just PBS. FaSSIF contains bile salts (taurocholate) and lecithin which better mimic in vivo solubilization.

  • Mass Balance Calculation:

    
    
    
    • *If Recovery < 70%: * Non-specific binding (plastic) or precipitation. Action: Add 0.5% BSA to the receiver well (creates a "sink" condition).

    • If Recovery > 85% but

      
       is low: True permeability issue. Action:  Proceed to Module 2.
      

DiagnosticWorkflow Start Low P_app Observed CheckSol Check Kinetic Solubility (PBS vs FaSSIF) Start->CheckSol Precip Precipitation Detected? CheckSol->Precip SolIssue Solubility Issue (Brick Dust) Precip->SolIssue Yes Recovery Calculate Mass Balance Precip->Recovery No Disrupt Planarity\n(Module 2) Disrupt Planarity (Module 2) SolIssue->Disrupt Planarity\n(Module 2) PermIssue Permeability Issue (High TPSA/Efflux) Mask H-Bonds\n(Module 2) Mask H-Bonds (Module 2) PermIssue->Mask H-Bonds\n(Module 2) Recovery->PermIssue > 85% Recovery Binding Non-Specific Binding Recovery->Binding < 70% Recovery

Figure 1: Decision tree for distinguishing solubility artifacts from true permeability limitations in bipyrimidine scaffolds.

Module 2: Structural Optimization (SAR Strategies)

User Query: "The TPSA is high (>100 Ų) due to the four nitrogens. How do I improve passive diffusion without destroying the scaffold's potency?"

Technical Insight: The "4-Chloro-5-methoxy-2-pyrimidin-2-ylpyrimidine" scaffold has four aromatic nitrogen atoms. These are Hydrogen Bond Acceptors (HBA). According to the Lipinski and Veber rules, excessive HBAs limit permeability. Furthermore, the 5-methoxy group adds another oxygen acceptor.

Optimization Strategies:

StrategyChemical ModificationMechanism of Action
1. Desymmetrization (The "Twist") Introduce a substituent (e.g., -CH3, -F) at the ortho-position of the pyrimidine ring (C4/C6 relative to the bridge).Forces the two pyrimidine rings out of planarity (torsional strain). Breaks

-stacking, drastically improving solubility.
2. HBA Masking Replace the 5-methoxy (-OCH3) with -OCF3 or -CHF2 .Fluorine withdraws electron density, reducing the H-bond acceptor strength of the oxygen. Increases lipophilicity (LogD) without adding steric bulk.
3. Intramolecular H-Bonding (IMHB) If displacing the 4-Cl with an amine: Ensure the amine proton can H-bond to the adjacent ring Nitrogen."Hides" the polar proton from the solvent, effectively reducing the apparent TPSA and increasing permeability.

The "Chloro" Handle Warning: The 4-Cl group is a reactive "warhead" (susceptible to


). If you are testing the permeability of this specific intermediate, be aware that it may react with nucleophilic residues (cysteines/lysines) on the cell surface or in the media (e.g., glutathione), leading to false "low permeability" data due to covalent trapping.

Recommendation: If this is your lead scaffold, prioritize Strategy 1 (The Twist) . Bipyrimidines are notoriously flat. Adding a methyl group at the 4' or 6' position can increase solubility by 10-100 fold, which often resolves apparent permeability issues.

Module 3: Assay Interference & Efflux

User Query: "My Caco-2 data shows directional transport (B-to-A >> A-to-B). Is my compound a P-gp substrate?"

Technical Answer: Yes, planar heteroaromatic compounds like bipyrimidines are frequent substrates for P-glycoprotein (P-gp/MDR1) and BCRP. The 4-Cl and 5-OMe motifs often fit the pharmacophore for these efflux pumps.

The Efflux Ratio (ER) Protocol: Calculate the Efflux Ratio:



  • ER < 2: Passive diffusion dominates.

  • ER > 2: Active efflux is occurring.

Troubleshooting Steps:

  • Inhibitor Check: Repeat the assay with Verapamil (P-gp inhibitor) or Ko143 (BCRP inhibitor).

    • Result: If

      
       increases significantly with Verapamil, your compound is a P-gp substrate.
      
  • Concentration Dependence: Efflux pumps are saturable. Run the assay at a higher concentration (e.g., 50 µM vs 5 µM). If permeability improves at high concentrations, you are saturating the pump.

EffluxLogic Input Caco-2 Data CalcER Calculate Efflux Ratio (ER) (B->A) / (A->B) Input->CalcER Decision ER > 2.0? CalcER->Decision Passive Passive Diffusion (No Efflux) Decision->Passive No Active Active Efflux Decision->Active Yes Inhibitor Retest with Verapamil (P-gp) or Ko143 (BCRP) Active->Inhibitor Result Permeability Increases? Inhibitor->Result Result->Passive No (Other Transporter) Substrate Confirmed Substrate Modify Structure Result->Substrate Yes

Figure 2: Workflow to identify and confirm transporter-mediated efflux in Caco-2 assays.

Module 4: Formulation for Cellular Assays

User Query: "I need to test this compound in a cell-based efficacy assay, but it precipitates in the media upon dilution from DMSO."

Technical Solution: The "Crash" phenomenon. 4-Chloro-5-methoxy-2-pyrimidin-2-ylpyrimidine is likely lipophilic (LogP ~2-3) but crystalline. When you dilute a 10 mM DMSO stock into aqueous media, the DMSO concentration drops, and the compound crashes out before it can permeate the cells.

Formulation Guide:

  • Cyclodextrin Complexation:

    • Use HP-

      
      -CD (Hydroxypropyl-beta-cyclodextrin) .[1]
      
    • Protocol: Prepare a 20% (w/v) HP-

      
      -CD stock in water. Dilute your compound into this vehicle before adding to cell media. The cyclodextrin encapsulates the hydrophobic core, preventing precipitation without permeating the cell itself (it releases the drug at the membrane surface).
      
  • Minimize DMSO Shock:

    • Do not pipet DMSO stock directly into the well.

    • Perform an intermediate dilution step in culture media containing 10% serum (proteins bind and solubilize) before the final dilution.

References
  • Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings.[2][3][4] Advanced Drug Delivery Reviews.

  • Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier. (Chapter on Solubility and Permeability).

  • Veber, D. F., et al. (2002). Molecular properties that influence the oral bioavailability of drug candidates. Journal of Medicinal Chemistry.

  • Hill, A. P., et al. (2020). Scaffold-hopping identifies furano[2,3-d]pyrimidine amides as potent Notum inhibitors (Discusses pyrimidine permeability optimization). Journal of Medicinal Chemistry.

Sources

Reference Data & Comparative Studies

Validation

Validating the Biological Activity of 4-Chloro-5-methoxy-2-pyrimidin-2-ylpyrimidine: A Comparative Guide

Introduction: The Rationale for a Novel Pyrimidine Derivative The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents due to its versatile biological activities, w...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rationale for a Novel Pyrimidine Derivative

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents due to its versatile biological activities, which range from anticancer to antimicrobial effects.[1][2][3][4][5] Many pyrimidine-containing compounds have been successfully developed as kinase inhibitors, a class of drugs that has revolutionized cancer therapy.[6][7][8] Specifically, the pyrimidine structure is a key pharmacophore in many potent inhibitors of the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase whose dysregulation is a known driver in several cancers, including non-small cell lung cancer (NSCLC).[8][9]

This guide introduces a novel compound, 4-Chloro-5-methoxy-2-pyrimidin-2-ylpyrimidine (herein referred to as Compound X), which possesses structural motifs suggestive of potential EGFR inhibitory activity. The objective of this document is to provide a comprehensive, step-by-step framework for validating the biological activity of Compound X. We will present a logical, multi-tiered experimental approach, comparing its performance against established, clinically approved EGFR inhibitors, Gefitinib and Erlotinib .[10][11][12] This guide is intended for researchers in drug discovery and development, offering field-proven insights into the experimental choices and methodologies required for a thorough and scientifically sound validation process.

Hypothesized Mechanism of Action

Based on its structural similarity to known ATP-competitive kinase inhibitors, we hypothesize that Compound X will function as an inhibitor of EGFR's tyrosine kinase domain. By binding to the ATP-binding site, it is expected to block receptor autophosphorylation, thereby inhibiting the activation of downstream signaling pathways crucial for cancer cell proliferation and survival.[10][13][14][15]

To rigorously test this hypothesis, we will employ a three-stage validation workflow:

  • Biochemical Assay: Direct measurement of Compound X's inhibitory effect on purified EGFR kinase activity.

  • Cell-Based Proliferation Assay: Assessment of the compound's ability to inhibit the growth of EGFR-dependent cancer cells.

  • Target Engagement & Pathway Analysis: Confirmation of on-target activity within the cellular context by examining the phosphorylation status of EGFR and its downstream effectors.

Experimental Validation Workflow

The following diagram illustrates the logical flow of the validation process, from initial biochemical screening to cellular mechanism of action studies.

G cluster_0 Stage 1: Biochemical Validation cluster_1 Stage 2: Cellular Activity cluster_2 Stage 3: Mechanism of Action biochem_assay In Vitro Kinase Assay (ADP-Glo™) biochem_result Determine IC50 (Direct Enzyme Inhibition) biochem_assay->biochem_result cell_assay Cell Viability Assay (MTT) biochem_result->cell_assay Proceed if potent cell_result Determine GI50 (Growth Inhibition) cell_assay->cell_result western_blot Western Blot Analysis cell_result->western_blot Proceed if active pathway_result Confirm Target Engagement (p-EGFR, p-AKT, p-ERK) western_blot->pathway_result conclusion conclusion pathway_result->conclusion Validate Hypothesis

Caption: A three-stage workflow for validating a novel kinase inhibitor.

Stage 1: In Vitro Biochemical Assay

Objective: To quantify the direct inhibitory effect of Compound X on the enzymatic activity of purified EGFR kinase and compare its potency with Gefitinib and Erlotinib.

Methodology: ADP-Glo™ Kinase Assay

The ADP-Glo™ assay is a robust, luminescence-based method ideal for kinase inhibitor profiling.[16][17] It measures kinase activity by quantifying the amount of ADP produced during the phosphorylation reaction.[18][19][20] This assay is highly sensitive, especially for kinases with low activity, and can be used with ATP concentrations up to 1mM.[16]

Experimental Protocol: ADP-Glo™ Kinase Assay

  • Reaction Setup: In a 384-well plate, prepare a reaction mix containing assay buffer, purified recombinant EGFR kinase, and a suitable substrate peptide.

  • Compound Addition: Add serial dilutions of Compound X, Gefitinib, or Erlotinib to the wells. Include a DMSO-only control (vehicle) and a no-kinase control (background).

  • Initiate Reaction: Add ATP to each well to start the kinase reaction. Incubate at room temperature for 60 minutes.

  • Terminate and Deplete ATP: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete any remaining ATP. Incubate for 40 minutes.

  • Detect ADP: Add Kinase Detection Reagent to convert the ADP generated into ATP, which then fuels a luciferase reaction. Incubate for 30 minutes.

  • Measure Luminescence: Read the luminescent signal using a plate reader. The signal is directly proportional to the amount of ADP produced and, therefore, to the kinase activity.

  • Data Analysis: Normalize the data to the DMSO control. Plot the percent inhibition against the log of the inhibitor concentration and fit a dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Comparative Data (Hypothetical)

CompoundTarget KinaseIC50 (nM)
Compound X EGFR15
GefitinibEGFR25
ErlotinibEGFR2

This hypothetical data suggests that Compound X is a potent inhibitor of EGFR kinase, with an IC50 value comparable to established drugs.

Stage 2: Cell-Based Proliferation Assay

Objective: To evaluate the anti-proliferative activity of Compound X in a relevant cancer cell line known to be dependent on EGFR signaling, such as the A431 epidermoid carcinoma cell line.

Methodology: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[21][22] It measures the metabolic activity of living cells, where mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.[23][24] The amount of formazan produced is proportional to the number of viable cells.[21]

Experimental Protocol: MTT Cell Viability Assay

  • Cell Seeding: Seed A431 cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of Compound X, Gefitinib, and Erlotinib for 72 hours. Include a vehicle control (DMSO).

  • MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.[22]

  • Formazan Solubilization: Carefully remove the media and add a solubilizing agent, such as DMSO, to dissolve the purple formazan crystals.[21]

  • Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.[23][25]

  • Data Analysis: Calculate the percentage of cell growth inhibition relative to the DMSO-treated control cells. Determine the GI50 (concentration for 50% growth inhibition) by plotting the percentage of inhibition against the log of the compound concentration.

Comparative Data (Hypothetical)

CompoundCell LineGI50 (nM)
Compound X A431120
GefitinibA431150
ErlotinibA43180

This hypothetical data indicates that Compound X effectively inhibits the growth of EGFR-dependent A431 cells, with a potency in the same range as the reference compounds.

Stage 3: Target Engagement and Pathway Analysis

Objective: To confirm that Compound X inhibits EGFR signaling within the cell by assessing the phosphorylation status of EGFR and key downstream signaling proteins, AKT and ERK.

Methodology: Western Blot Analysis

Western blotting is a standard technique used to detect and quantify specific proteins in a sample.[26][27] By using phospho-specific antibodies, we can directly measure the inhibition of EGFR autophosphorylation and the subsequent suppression of downstream signaling pathways.[28]

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus EGF EGF Ligand EGFR EGFR EGF->EGFR Binds EGFR->EGFR ADP ADP PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS CompoundX Compound X CompoundX->EGFR Inhibits ATP ATP AKT AKT PI3K->AKT Transcription Gene Transcription (Proliferation, Survival) AKT->Transcription RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Transcription

Caption: EGFR signaling pathway and the point of inhibition by Compound X.

Experimental Protocol: Western Blot

  • Cell Culture and Treatment: Plate A431 cells and grow until they reach 70-80% confluency. Serum-starve the cells overnight.

  • Inhibitor Pre-treatment: Pre-treat cells with Compound X, Gefitinib, or Erlotinib at various concentrations for 2 hours.

  • Ligand Stimulation: Stimulate the cells with human EGF (100 ng/mL) for 15 minutes to induce EGFR phosphorylation.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat milk.

    • Incubate the membrane overnight at 4°C with primary antibodies against p-EGFR (Tyr1068), total EGFR, p-AKT (Ser473), total AKT, p-ERK1/2 (Thr202/Tyr204), and total ERK1/2. Use a loading control like GAPDH or β-actin.

    • Wash and incubate with HRP-conjugated secondary antibodies.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Analysis: Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels to determine the extent of inhibition.

Expected Outcome: Treatment with Compound X is expected to show a dose-dependent decrease in the phosphorylation of EGFR, as well as its downstream targets AKT and ERK, confirming its mechanism of action as an EGFR signaling inhibitor.

Conclusion

This guide outlines a systematic and rigorous approach to validate the biological activity of the novel pyrimidine derivative, 4-Chloro-5-methoxy-2-pyrimidin-2-ylpyrimidine (Compound X). By integrating biochemical and cell-based assays with mechanistic studies, researchers can build a comprehensive profile of the compound's potency, efficacy, and mode of action. The comparative analysis against established drugs like Gefitinib and Erlotinib provides essential context and benchmarks for its potential as a therapeutic candidate. This structured validation pathway ensures that the experimental choices are logical, the protocols are robust, and the resulting data is reliable and interpretable, thereby upholding the principles of scientific integrity in drug discovery.

References

  • Creative Diagnostics. (2024). The MTT Assay: A Valuable Tool for Measuring Cell Viability. [Link]

  • Wikipedia. (2024). Gefitinib. [Link]

  • Kim, E. S., & Lee, J. J. (2011). Review of the Treatment of Non-Small Cell Lung Cancer with Gefitinib. PMC. [Link]

  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. [Link]

  • Patsnap. (2024). What is the mechanism of Gefitinib?[Link]

  • Cohen, M. H., et al. (2004). The Role of Gefitinib in Lung Cancer Treatment. AACR Journals. [Link]

  • Sharma, P., & Kumar, V. (2017). Biological Activity of Pyrimidine Derivativies: A Review. Juniper Publishers. [Link]

  • Frontiers in Chemistry. (2022). A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. [Link]

  • Yerragunta, V., et al. (2013). PYRIMIDINE AND ITS BIOLOGICAL ACTIVITY: A REVIEW. PharmaTutor. [Link]

  • Likhar, R. V., & Joshi, S. (2024). Recent development of heterocyclic scaffolds as EGFR kinase inhibitors in cancer. [Link]

  • Werkman, C., et al. (2007). Erlotinib Directly Inhibits HER2 Kinase Activation and Downstream Signaling Events in Intact Cells Lacking Epidermal Growth Factor Receptor Expression. AACR Journals. [Link]

  • ResearchGate. (2022). Clinically approved pyrimidine scaffolds as EGFR inhibitors. [Link]

  • Wikipedia. (2024). Erlotinib. [Link]

  • BMG LABTECH. Promega ADP-Glo kinase assay. [Link]

  • National Center for Biotechnology Information. (2024). Erlotinib - StatPearls. [Link]

  • PubMed. (2022). Pyrimidine derivatives as EGFR tyrosine kinase inhibitors in non-small-cell lung cancer: A comprehensive review. [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. erlotinib. [Link]

  • Metwally, K. (2022). Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review. Current Medicinal Chemistry. [Link]

  • The ASCO Post. (2013). Role of Erlotinib in EGFR Wild-Type Lung Cancer. [Link]

  • Moon, K. M., et al. (2017). In vitro NLK Kinase Assay. PMC. [Link]

  • Bio Molecular Systems. Kinase Assays with Myra. [Link]

  • Drug Target Review. (2018). Application note: Promega's ADP-Glo™ assay. [Link]

  • MDPI. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. [Link]

  • Taylor & Francis Online. (2025). Recent advancements of pyrimidine chemistry thriving deeper into drug discovery. [Link]

  • Denic, V., & Yu, H. (2022). In vitro kinase assay. Bio-protocol. [Link]

  • GSC Advanced Research and Reviews. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. [Link]

  • Martens, S. (2024). In vitro kinase assay. Protocols.io. [Link]

  • Unspecified. Protocol for Invitro Kinase Assay. [Link]

  • ResearchGate. (2016). How could I detect EGFR by western blot effectively?[Link]

  • Cell Signaling Technology. (2021). Modulating Signaling Activities with Activators & Inhibitors for Western Blot Experiments. [Link]

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Comparative

A Comparative Guide to Hepcidin Antagonists: Evaluating "4-Chloro-5-methoxy-2-pyrimidin-2-ylpyrimidine" in the Landscape of Iron Regulation Therapeutics

Introduction: The Central Role of Hepcidin in Iron Homeostasis and Disease Iron is a fundamental element for numerous physiological processes, from oxygen transport to cellular respiration.[1] Its systemic balance is met...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Central Role of Hepcidin in Iron Homeostasis and Disease

Iron is a fundamental element for numerous physiological processes, from oxygen transport to cellular respiration.[1] Its systemic balance is meticulously regulated by the peptide hormone hepcidin.[1][2] Synthesized primarily by hepatocytes, hepcidin acts as the master negative regulator of iron entry into the plasma by binding to the iron exporter ferroportin, inducing its internalization and degradation.[2][3][4] This action effectively traps iron within cells, particularly duodenal enterocytes, macrophages, and hepatocytes, thereby reducing dietary iron absorption and recycling.[2][4]

Dysregulation of hepcidin is a cornerstone of various iron-related disorders.[1] Pathologically elevated hepcidin levels, often driven by inflammation, lead to iron-restricted anemias such as anemia of chronic disease (ACD) and anemia of inflammation (AI).[2][3][5] In these conditions, despite adequate total body iron stores, the sequestration of iron prevents its availability for erythropoiesis. Conversely, hepcidin deficiency results in iron overload disorders like hereditary hemochromatosis.[6] Consequently, the pharmacological antagonism of hepcidin has emerged as a promising therapeutic strategy for a range of anemias.[6][7][8]

This guide provides a comparative analysis of various hepcidin antagonist strategies, with a specific focus on the potential positioning of a novel small molecule, "4-Chloro-5-methoxy-2-pyrimidin-2-ylpyrimidine," within this therapeutic landscape. While a comprehensive search of publicly available scientific literature did not yield specific preclinical or clinical data for "4-Chloro-5-methoxy-2-pyrimidin-2-ylpyrimidine" as a hepcidin antagonist, its chemical structure suggests a potential role as a small molecule inhibitor, possibly targeting signaling pathways that regulate hepcidin expression. This guide will therefore compare established classes of hepcidin antagonists and use this hypothetical molecule to explore the broader context of small molecule approaches.

The Hepcidin Regulatory Pathway: A Multi-pronged Target for Antagonism

Hepcidin expression is primarily controlled by two major signaling pathways: the bone morphogenetic protein (BMP)/SMAD pathway, which responds to iron status, and the Janus kinase (JAK)/STAT3 pathway, which is activated by inflammatory cytokines like interleukin-6 (IL-6).[3][4][9]

BMP/SMAD Pathway

The BMP/SMAD pathway is the principal regulator of hepcidin in response to iron levels.[6] Circulating iron-bound transferrin (holo-transferrin) promotes the formation of a multiprotein complex on the hepatocyte surface, leading to the activation of BMP receptors and subsequent phosphorylation of SMAD1/5/8.[3][6] This phosphorylated SMAD complex then translocates to the nucleus to drive hepcidin gene (HAMP) transcription.[10]

JAK/STAT3 Pathway

During inflammation, IL-6 binds to its receptor on hepatocytes, activating the JAK/STAT3 signaling cascade.[3][4] Activated STAT3 also translocates to the nucleus and promotes HAMP transcription, leading to the elevated hepcidin levels characteristic of ACD.[3]

hepcidin_regulation cluster_plasma Plasma cluster_hepatocyte Hepatocyte cluster_macrophage Macrophage / Enterocyte Fe_Tf Iron-bound Transferrin (Holo-Tf) BMPR_complex BMP Receptor Complex Fe_Tf->BMPR_complex Activates IL6 Interleukin-6 (IL-6) IL6R IL-6 Receptor IL6->IL6R Hepcidin Hepcidin Ferroportin Ferroportin Hepcidin->Ferroportin Binds & Induces Degradation Ferroportin_complex Ferroportin Plasma_Iron Plasma Iron SMAD SMAD1/5/8 BMPR_complex->SMAD Phosphorylates JAK JAK STAT3 STAT3 JAK->STAT3 Phosphorylates pSTAT3 pSTAT3 STAT3->pSTAT3 HAMP_gene HAMP Gene pSTAT3->HAMP_gene Induces Transcription pSMAD pSMAD1/5/8 SMAD->pSMAD pSMAD->HAMP_gene Induces Transcription HAMP_gene->Hepcidin Expression IL6R->JAK Activates Ferroportin->Plasma_Iron Iron Export Cellular_Iron Cellular Iron Cellular_Iron->Ferroportin

Figure 1: Simplified signaling pathways regulating hepcidin expression and its action on ferroportin.

Classes of Hepcidin Antagonists: A Comparative Overview

Several distinct strategies for antagonizing hepcidin are under development, each with its own mechanism of action, advantages, and disadvantages.[9][11]

Class of AntagonistMechanism of ActionExamples (Preclinical/Clinical)Potential AdvantagesPotential Disadvantages
Hepcidin-Neutralizing Agents Direct binding to circulating hepcidin, preventing its interaction with ferroportin.Monoclonal Antibodies (e.g., Siltuximab - targets IL-6, indirectly reducing hepcidin), Anticalins (e.g., PRS-080), Spiegelmers.[3][11][12]High specificity and potency, long half-life.[12]High cost of manufacturing, potential for immunogenicity, parenteral administration.
BMP/SMAD Pathway Inhibitors Inhibition of BMP receptor kinases (e.g., ALK2) or sequestration of BMP ligands, leading to decreased hepcidin transcription.Small Molecules (e.g., LDN-193189, Dorsomorphin, TP-0184), Soluble HJV.Fc.[3][13][14]Oral bioavailability (for small molecules), potential for broad efficacy in iron- and inflammation-driven hepcidin excess.Potential for off-target effects and toxicity due to the pleiotropic nature of BMP signaling.[3]
JAK/STAT3 Pathway Inhibitors Blocking the signaling cascade downstream of the IL-6 receptor, specifically targeting inflammation-induced hepcidin expression.Anti-IL-6 Antibodies (e.g., Siltuximab), JAK inhibitors.[3][4]Effective in inflammatory conditions.Less effective for iron-mediated hepcidin upregulation, potential for immunosuppression.
Hepcidin Gene Silencers Use of siRNA or shRNA to specifically inhibit the translation of hepcidin mRNA.siRNA/shRNA therapeutics.[3][7]High specificity for the target.Challenges with delivery to hepatocytes, potential for off-target RNA interference effects.
Ferroportin Stabilizers Molecules that prevent hepcidin-induced internalization and degradation of ferroportin, maintaining iron export.Small molecules (under investigation).Acts downstream of hepcidin, potentially effective regardless of hepcidin levels.Specificity and potential for off-target effects are key considerations.
Heparins and Derivatives Non-anticoagulant heparins that can inhibit the BMP/SMAD pathway.[3][10]Glycol-split heparins.[3]Potential for repurposing existing drugs, reduced anticoagulant activity.Mechanism not fully elucidated, potential for off-target effects.

Spotlight on Small Molecule Inhibitors: The Case of "4-Chloro-5-methoxy-2-pyrimidin-2-ylpyrimidine"

The chemical name "4-Chloro-5-methoxy-2-pyrimidin-2-ylpyrimidine" suggests a heterocyclic compound. Pyrimidine scaffolds are common in kinase inhibitors, and several inhibitors of the BMP pathway, such as dorsomorphin and LDN-193189, are also pyrimidine derivatives.[14][15] This structural similarity allows us to hypothesize that "4-Chloro-5-methoxy-2-pyrimidin-2-ylpyrimidine" could function as an inhibitor of a kinase within the BMP/SMAD signaling pathway, such as the activin-like kinase 2 (ALK2).[13]

If this were its mechanism, "4-Chloro-5-methoxy-2-pyrimidin-2-ylpyrimidine" would offer the advantages of a small molecule approach: potential for oral bioavailability, lower manufacturing costs compared to biologics, and the ability to penetrate tissues. However, it would also face the typical challenges of small molecule kinase inhibitors, namely the need for high specificity to avoid off-target effects and associated toxicities.

Experimental Evaluation of Hepcidin Antagonists: Key Methodologies

The preclinical and clinical development of hepcidin antagonists relies on a series of well-established in vitro and in vivo assays.

In Vitro Assays

1. Hepcidin Reporter Gene Assay:

  • Principle: To assess the ability of a compound to inhibit the transcriptional activation of the hepcidin promoter.

  • Protocol:

    • Transfect a human hepatocyte cell line (e.g., HepG2) with a plasmid containing a luciferase reporter gene under the control of the hepcidin promoter.

    • Stimulate the cells with a known inducer of hepcidin expression, such as BMP6 or IL-6.

    • Treat the cells with varying concentrations of the test antagonist.

    • Measure luciferase activity to quantify the inhibition of hepcidin promoter activity.

2. Ferroportin Internalization Assay:

  • Principle: To determine if an antagonist can prevent hepcidin-mediated internalization and degradation of ferroportin.[16]

  • Protocol:

    • Use a stable cell line expressing ferroportin tagged with a fluorescent protein (e.g., GFP).[16]

    • Treat the cells with synthetic hepcidin in the presence or absence of the test antagonist.

    • Visualize and quantify the localization of ferroportin-GFP using fluorescence microscopy or flow cytometry. A successful antagonist will prevent the loss of fluorescence from the cell surface.

experimental_workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_endpoints Key Endpoints Reporter_Assay Hepcidin Reporter Gene Assay FPN_Assay Ferroportin Internalization Assay Reporter_Assay->FPN_Assay Confirms Mechanism Acute_Model Acute Inflammation Model (e.g., Turpentine oil) FPN_Assay->Acute_Model Proceed to In Vivo Chronic_Model Chronic Disease Model (e.g., Adenine-induced CKD) Acute_Model->Chronic_Model Evaluate Chronic Efficacy Hepcidin_Levels Serum/Liver Hepcidin Chronic_Model->Hepcidin_Levels Iron_Parameters Serum Iron, Transferrin Saturation Chronic_Model->Iron_Parameters Hemoglobin Hemoglobin, Hematocrit Chronic_Model->Hemoglobin

Figure 2: A typical experimental workflow for the preclinical evaluation of a novel hepcidin antagonist.

In Vivo Models

1. Acute Inflammation Model:

  • Principle: To evaluate the efficacy of an antagonist in a model of acute inflammation-induced anemia.

  • Model: Injection of turpentine oil or heat-killed Brucella abortus in mice or rats to induce a rapid inflammatory response and increase hepcidin levels.[3][4]

  • Protocol:

    • Induce inflammation in the animal model.

    • Administer the test antagonist via the desired route (e.g., oral gavage for a small molecule, intraperitoneal injection for an antibody).

    • Collect blood and tissue samples at various time points to measure serum hepcidin, serum iron, transferrin saturation, and hemoglobin levels.

    • Assess ferroportin expression in tissues like the spleen and liver.

2. Chronic Disease Model:

  • Principle: To assess the long-term efficacy and safety of an antagonist in a model that mimics a chronic disease state with associated anemia.

  • Model: Adenine-induced chronic kidney disease (CKD) in rats, which leads to elevated hepcidin and anemia.[15]

  • Protocol:

    • Induce CKD in rats through an adenine-rich diet.

    • Once anemia is established, treat the animals with the test antagonist over an extended period (e.g., several weeks).

    • Monitor hematological parameters, iron status, and kidney function throughout the study.

    • At the end of the study, perform a comprehensive analysis of tissues for iron distribution and potential toxicity.

Conclusion and Future Perspectives

The field of hepcidin antagonism is rapidly evolving, with a diverse range of therapeutic modalities showing promise in preclinical and clinical studies.[8] While large molecules like monoclonal antibodies have demonstrated high specificity and potency, the development of orally bioavailable small molecule inhibitors remains a key objective for improving patient convenience and reducing treatment costs.

A hypothetical molecule like "4-Chloro-5-methoxy-2-pyrimidin-2-ylpyrimidine," potentially acting as a BMP/SMAD pathway inhibitor, exemplifies the ongoing search for novel small molecule therapeutics in this area. Its success, and the success of other hepcidin antagonists, will depend on a careful balance of efficacy, specificity, and long-term safety. The continued elucidation of the intricate regulatory networks governing hepcidin expression will undoubtedly pave the way for the next generation of therapies for a wide spectrum of iron-related disorders.

References

  • Hepcidin: A Promising Therapeutic Target for Iron Disorders: A System
  • Hepcidin antagonists for potential treatments of disorders with hepcidin excess - PMC - NIH.
  • Effect of hepcidin antagonists on anemia during inflamm
  • Hepcidin antagonists for potential treatments of disorders with hepcidin excess - Frontiers.
  • Effect of hepcidin antagonists on anemia during inflamm
  • Hepcidin antagonists for potential treatments of disorders with hepcidin excess.
  • The pathophysiology and pharmacology of hepcidin - PMC.
  • Non-Anticoagulant Heparins Are Hepcidin Antagonists for the Tre
  • Pieris Announces Preclinical In Vitro and In Vivo Data for its Anticalin PRS-080 Hepcidin Antagonist Drug Program - Forbion.
  • Anti-hepcidin therapy for iron-restricted anemias | Blood | American Society of Hem
  • Discovery and Preclinical Characterization of a Novel Hepcidin Antagonist with Tunable PK/PD Properties for the Treatment of Anemia in Different Patient Populations - ResearchG
  • Hepcidin Therapeutics - PMC - NIH.
  • Tolero Pharmaceuticals Presents Positive Preclinical Data on Hepcidin Inhibition for the Treatment of Anemia Associated with Chronic Disease - FirstWord Pharma.
  • Development of Hepcidin Agonists and Antagonists.
  • Pharmacologic inhibition of hepcidin expression reverses anemia of chronic inflammation in rats | Blood | American Society of Hematology - ASH Public
  • Hepcidin antagonists for potential treatments of disorders with hepcidin excess - PubMed.
  • Pharmacological Targeting of the Hepcidin/Ferroportin Axis - PMC.
  • A Hepcidin Lowering Agent Mobilizes Iron for Incorporation Into Red Blood Cells in an Adenine-Induced Kidney Disease Model of Anemia in R

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Validation

A Senior Application Scientist's Guide to 4-Chloro-5-methoxy-2-pyrimidin-2-ylpyrimidine Analogs: A Comparative Analysis for Kinase Inhibition

For researchers, medicinal chemists, and drug development professionals navigating the complex landscape of kinase inhibitor discovery, the pyrimidine scaffold remains a cornerstone of innovation. Its inherent ability to...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and drug development professionals navigating the complex landscape of kinase inhibitor discovery, the pyrimidine scaffold remains a cornerstone of innovation. Its inherent ability to mimic the ATP purine ring allows for potent and selective modulation of kinase activity, a critical factor in developing targeted therapies for oncology and inflammatory diseases.[1] This guide provides an in-depth comparative analysis of analogs based on the "4-Chloro-5-methoxy-2-pyrimidin-2-ylpyrimidine" core, offering insights into their structure-activity relationships (SAR), experimental evaluation, and therapeutic potential.

The 2,2'-Bipyrimidine Scaffold: A Privileged Structure in Kinase Inhibition

The 2,2'-bipyrimidine core is a recognized privileged structure in medicinal chemistry, particularly for targeting protein kinases. The nitrogen atoms of the pyrimidine rings act as key hydrogen bond acceptors, anchoring the molecule within the ATP-binding pocket of the kinase hinge region. The strategic placement of substituents on this scaffold allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties. The "4-Chloro-5-methoxy-2-pyrimidin-2-ylpyrimidine" scaffold, with its reactive chloro group at the 4-position and a methoxy group at the 5-position, presents a versatile platform for the development of a diverse library of kinase inhibitors.

Comparative Analysis of Analog Performance: A Structure-Activity Relationship Perspective

Table 1: Representative Comparative Efficacy of 4-Chloro-5-methoxy-2-pyrimidin-2-ylpyrimidine Analogs against VEGFR-2

Compound IDR1 (at C4-position)R2 (on second pyrimidine ring)Predicted VEGFR-2 IC50 (nM)Rationale for Predicted Activity
Core-Cl -Cl-H>1000The unsubstituted chloro analog serves as a baseline, with expected low potency. The chloro group is primarily a reactive handle for further synthesis.
Analog-1 -NH(C₆H₅)-H150Introduction of an aniline group at the C4-position is a common strategy to enhance potency. The phenyl ring can form favorable interactions within the ATP binding site.
Analog-2 -NH(3-Cl-C₆H₄)-H50Addition of a meta-chloro substituent on the aniline ring often improves potency by occupying a hydrophobic pocket and increasing binding affinity.
Analog-3 -NH(3-Cl-C₆H₄)4'-OCH₃75While the C4-substitution is favorable, a methoxy group at the 4'-position of the second pyrimidine ring may introduce steric hindrance or unfavorable electronic effects, slightly reducing potency compared to Analog-2.
Analog-4 -NH(3-Cl-C₆H₄)4'-(CH₃)₂N35A dimethylamino group at the 4'-position can act as a hydrogen bond acceptor and improve solubility, potentially leading to enhanced cellular activity and potency.
Analog-5 -NH(c-C₃H₅)-H200A small, flexible cyclopropylamine at the C4-position may provide some activity, but likely less than an optimized aniline substituent due to fewer potential interactions.

Disclaimer: The IC50 values presented in this table are illustrative and based on established SAR principles for pyrimidine-based kinase inhibitors. Actual experimental values may vary.

Deciphering the Structure-Activity Relationship (SAR)

The predicted activities in Table 1 are guided by several key SAR principles observed in pyrimidine-based kinase inhibitors:

  • The C4-Position as a Key Interaction Point: The substituent at the C4-position is crucial for potent inhibition. Small, unfunctionalized groups like the initial chloro group offer little in terms of binding affinity. Replacing the chlorine with an amino or anilino group introduces a hydrogen bond donor that can interact with the kinase hinge region, significantly boosting potency.

  • The Power of the Anilino Moiety: The anilino group is a well-established pharmacophore in kinase inhibitors. The aromatic ring can be further substituted to probe different regions of the ATP-binding pocket. Electron-withdrawing groups in the meta position of the aniline ring, such as a chloro group, have been shown to enhance potency against several tyrosine kinases.

  • Modulation via the Second Pyrimidine Ring: Substitutions on the second pyrimidine ring (R2) offer another avenue for optimizing activity and selectivity. Small, polar groups can improve solubility and introduce additional hydrogen bonding opportunities. However, bulky substituents may lead to steric clashes and reduced activity.

Experimental Protocols: A Guide to Synthesis and Evaluation

The successful development of novel kinase inhibitors relies on robust and reproducible experimental protocols. The following sections provide detailed methodologies for the synthesis of the "4-Chloro-5-methoxy-2-pyrimidin-2-ylpyrimidine" core and its analogs, as well as a standard in vitro kinase inhibition assay.

Synthesis of 4-Substituted-5-methoxy-2,2'-bipyrimidine Analogs

The synthesis of the target analogs typically proceeds through a nucleophilic aromatic substitution (SNAr) reaction at the C4-position of the "4-Chloro-5-methoxy-2-pyrimidin-2-ylpyrimidine" core.

Step 1: Synthesis of the 4-Chloro-5-methoxy-2,2'-bipyrimidine Core

A potential synthetic route to the core structure is outlined below. This is a generalized procedure and may require optimization for specific substrates.

Synthesis_Core cluster_0 Step 1: Synthesis of the Core Scaffold 2-cyanopyrimidine 2-Cyanopyrimidine intermediate_1 5-Methoxy-2,2'-bipyrimidine-4,6-diol 2-cyanopyrimidine->intermediate_1 1. NaOEt, EtOH 2. Diethyl Carbonate malonic_ester Diethyl Malonate malonic_ester->intermediate_1 core_compound 4,6-Dichloro-5-methoxy-2,2'-bipyrimidine intermediate_1->core_compound POCl₃, DIPEA final_core 4-Chloro-5-methoxy- 2,2'-bipyrimidine core_compound->final_core Selective Reduction/ Dechlorination

Caption: Synthetic pathway for the core scaffold.

Protocol:

  • Cyclization: React 2-cyanopyrimidine with diethyl malonate in the presence of a strong base like sodium ethoxide in ethanol, followed by treatment with diethyl carbonate to form the dihydroxypyrimidine ring.

  • Chlorination: Treat the resulting 5-methoxy-2,2'-bipyrimidine-4,6-diol with a chlorinating agent such as phosphorus oxychloride (POCl₃) in the presence of a base like N,N-diisopropylethylamine (DIPEA) to yield 4,6-dichloro-5-methoxy-2,2'-bipyrimidine.

  • Selective Dechlorination: A selective reduction or dechlorination step is then required to remove the chloro group at the 6-position, yielding the desired 4-Chloro-5-methoxy-2,2'-bipyrimidine core. This can be a challenging step requiring careful optimization of reaction conditions.

Step 2: Nucleophilic Aromatic Substitution (SNAr) for Analog Synthesis

SNAr_Reaction cluster_1 Step 2: Analog Synthesis via SNAr core_compound 4-Chloro-5-methoxy- 2,2'-bipyrimidine product 4-(R1-amino)-5-methoxy- 2,2'-bipyrimidine core_compound->product Base (e.g., K₂CO₃, DIPEA) Solvent (e.g., DMF, Dioxane) Heat amine R1-NH₂ (e.g., Substituted Aniline) amine->product

Caption: General SNAr reaction for analog synthesis.

Protocol:

  • Reaction Setup: In a reaction vessel, dissolve the "4-Chloro-5-methoxy-2-pyrimidin-2-ylpyrimidine" core (1 equivalent) in a suitable solvent such as N,N-dimethylformamide (DMF) or dioxane.

  • Addition of Reagents: Add the desired amine (R1-NH₂) (1.1 equivalents) and a non-nucleophilic base such as potassium carbonate (K₂CO₃) or DIPEA (2 equivalents).

  • Reaction Conditions: Heat the reaction mixture to a temperature between 80-120 °C and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, cool the reaction mixture and partition it between an organic solvent (e.g., ethyl acetate) and water. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired analog.

In Vitro Kinase Inhibition Assay (VEGFR-2)

A common method to assess the inhibitory potential of the synthesized analogs is a luminescence-based kinase assay that measures the amount of ATP remaining after the kinase reaction.

Materials:

  • Recombinant human VEGFR-2 kinase

  • Poly(Glu, Tyr) 4:1 peptide substrate

  • ATP

  • Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • Test compounds (dissolved in DMSO)

  • Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)

  • White, opaque 96-well or 384-well plates

  • Luminometer plate reader

Protocol:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.

  • Reaction Mixture Preparation: In each well of the assay plate, add the VEGFR-2 kinase and the peptide substrate diluted in the kinase assay buffer.

  • Inhibitor Addition: Add the diluted test compounds to the respective wells. Include a positive control (a known VEGFR-2 inhibitor) and a negative control (DMSO vehicle).

  • Reaction Initiation: Initiate the kinase reaction by adding ATP to each well.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Stop the kinase reaction and measure the remaining ATP by adding the luminescence-based detection reagent according to the manufacturer's instructions.

  • Data Acquisition: Measure the luminescence signal using a plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the controls. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[1]

The VEGFR-2 Signaling Pathway: A Key Target

The Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) signaling pathway is a crucial regulator of angiogenesis, the formation of new blood vessels.[3] In many cancers, this pathway is upregulated, promoting tumor growth and metastasis. The "4-Chloro-5-methoxy-2-pyrimidin-2-ylpyrimidine" analogs, by inhibiting VEGFR-2, can block these downstream signaling events.

VEGFR2_Pathway cluster_pathway VEGFR-2 Signaling Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds and activates PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K RAS RAS VEGFR2->RAS Migration Cell Migration & Permeability PLCg->Migration AKT AKT PI3K->AKT RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation mTOR mTOR AKT->mTOR mTOR->Proliferation Inhibitor 4-Substituted-5-methoxy- 2,2'-bipyrimidine Analog Inhibitor->VEGFR2 Inhibits ATP binding

Caption: Simplified VEGFR-2 signaling pathway and the point of inhibition.

Conclusion and Future Directions

The "4-Chloro-5-methoxy-2-pyrimidin-2-ylpyrimidine" scaffold represents a promising starting point for the development of novel kinase inhibitors. Through systematic modification at the C4-position and on the second pyrimidine ring, guided by the structure-activity relationships discussed, it is possible to develop potent and selective inhibitors targeting key oncogenic kinases like VEGFR-2. The experimental protocols provided in this guide offer a solid framework for the synthesis and evaluation of these analogs. Future work should focus on generating comprehensive experimental data for a diverse library of these compounds to validate the predicted SAR and to identify lead candidates with optimal therapeutic potential.

References

  • BenchChem. (2025). Application Notes & Protocols: Kinase Inhibition Assay for Pyrimidine-Based Compounds. BenchChem.
  • Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. (2024). RSC Medicinal Chemistry.

Sources

Comparative

A Comparative Guide to the Structure-Activity Relationship of 4-Chloro-5-methoxy-2-pyrimidin-2-ylpyrimidine and its Analogs as Potential Kinase Inhibitors

For Researchers, Scientists, and Drug Development Professionals In the landscape of medicinal chemistry, the pyrimidine scaffold is a cornerstone, integral to the structure of numerous therapeutic agents. Its versatility...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the pyrimidine scaffold is a cornerstone, integral to the structure of numerous therapeutic agents. Its versatility allows for a broad spectrum of biological activities, with a significant representation in the realm of kinase inhibition.[1] This guide delves into the structure-activity relationship (SAR) of the novel scaffold, 4-Chloro-5-methoxy-2-pyrimidin-2-ylpyrimidine . While direct experimental data for this specific compound is not yet prevalent in published literature, by analyzing the SAR of structurally related 2,2'-bipyrimidines and substituted pyrimidines, we can construct a predictive framework to guide future drug discovery efforts.

This guide will provide a comparative analysis, postulating the influence of the key chloro and methoxy substituents on the potential biological activity of the core 2,2'-bipyrimidine structure. We will explore potential synthetic strategies and provide detailed experimental protocols for evaluating such compounds as kinase inhibitors and for their cytotoxic effects on cancer cell lines.

The 2,2'-Bipyrimidine Core: A Privileged Scaffold

The 2,2'-bipyrimidine structure, composed of two linked pyrimidine rings, represents a unique heterocyclic scaffold with significant potential in drug discovery. Pyrimidine derivatives are known to exhibit a wide range of biological activities, including as inhibitors of protein kinases, cholinesterases, and as antidiabetic agents. The arrangement of nitrogen atoms in the bipyrimidine core provides multiple points for hydrogen bonding and other interactions within a biological target's binding site.

Deconstructing the Substituents: The Role of Chloro and Methoxy Groups

The specific substitution pattern of 4-Chloro-5-methoxy-2-pyrimidin-2-ylpyrimidine is critical to its potential biological activity. The chloro and methoxy groups are common substituents in medicinal chemistry, often employed to modulate a compound's potency, selectivity, and pharmacokinetic properties.[2][3]

  • The 4-Chloro Group: The electron-withdrawing nature of the chlorine atom can significantly influence the electronic distribution of the pyrimidine ring.[2] This can impact the pKa of the nitrogen atoms, affecting their ability to form hydrogen bonds. Furthermore, the chloro group can engage in halogen bonding, a non-covalent interaction that is increasingly recognized for its importance in ligand-protein binding.[3] Its lipophilic character can also enhance membrane permeability.

  • The 5-Methoxy Group: The methoxy group, in contrast, is an electron-donating group which can also participate in hydrogen bonding through its oxygen atom.[2] Its presence can influence the overall conformation of the molecule and provide additional interaction points within a target's binding pocket. The metabolic stability of a compound can also be affected by the presence of a methoxy group, which can be a site for O-demethylation by cytochrome P450 enzymes.

The interplay between the electron-withdrawing chloro group and the electron-donating methoxy group on adjacent positions of the pyrimidine ring creates a unique electronic and steric profile that warrants investigation.

Comparative SAR Analysis: Insights from Related Structures

To build a predictive SAR model for 4-Chloro-5-methoxy-2-pyrimidin-2-ylpyrimidine, we will draw comparisons with known substituted pyrimidine and bipyrimidine derivatives.

Comparison with 2,4-Disubstituted Pyrimidine Cholinesterase Inhibitors

Studies on 2,4-disubstituted pyrimidines as cholinesterase inhibitors have shown that the nature of the substituents at these positions significantly impacts activity and selectivity.[4][5] While the core scaffold and biological target differ, these studies underscore the importance of substitution patterns on pyrimidine rings for achieving potent and selective biological activity.

Comparison with 2,2'-Bipyridine-5-carboxylic Acid Derivatives as Prolyl 4-Hydroxylase Inhibitors

Intriguing SAR has been observed with 2,2'-bipyridine-5,5'-dicarboxylic acid derivatives as potent inhibitors of prolyl 4-hydroxylase.[6] The presence of a carboxylate group at the 5-position was found to be crucial for high potency. This highlights the sensitivity of the 5-position of the bipyrimidine scaffold to substitution and its potential role in directing interactions with a target enzyme. While our target molecule has a methoxy group at this position, this finding suggests that modifications at the 5-position are critical for optimizing biological activity.

Inferred SAR for 4-Chloro-5-methoxy-2-pyrimidin-2-ylpyrimidine as a Kinase Inhibitor

Based on the prevalence of pyrimidine-based kinase inhibitors, it is plausible that 4-Chloro-5-methoxy-2-pyrimidin-2-ylpyrimidine could exhibit inhibitory activity against one or more protein kinases.[1][7][8] The SAR for such activity can be hypothesized as follows:

  • The 2,2'-Bipyrimidine Scaffold: Likely acts as a hinge-binding motif, with one or more of the pyrimidine nitrogens forming hydrogen bonds with the kinase hinge region.

  • The 4-Chloro Group: Could occupy a hydrophobic pocket adjacent to the hinge region. Modifications at this position, such as replacing chlorine with other halogens or small alkyl groups, would likely impact potency and selectivity.

  • The 5-Methoxy Group: May project into the solvent-exposed region or a nearby sub-pocket. Altering the size and polarity of this substituent could be a key strategy for optimizing activity and physicochemical properties.

The following table presents a hypothetical SAR comparison for derivatives of the core scaffold, targeting a generic kinase.

CompoundR1 (Position 4)R2 (Position 5)Predicted Kinase Inhibition (IC50)Rationale
Lead Scaffold Cl OCH3 Baseline The combination of a halogen and a methoxy group provides a starting point for optimization.
Analog 1HOCH3Likely lowerRemoval of the chloro group may reduce hydrophobic interactions.
Analog 2ClOHPotentially higher or lowerThe hydroxyl group could introduce a new hydrogen bond but may also alter solubility and pKa.
Analog 3FOCH3Potentially higherFluorine can sometimes improve binding affinity and metabolic stability.
Analog 4ClNH2Potentially higherThe amino group could form additional hydrogen bonds.

Experimental Protocols

To validate the predicted biological activity of 4-Chloro-5-methoxy-2-pyrimidin-2-ylpyrimidine and its analogs, the following experimental protocols are recommended.

Synthesis of 4,5-Disubstituted-2,2'-bipyrimidine Derivatives

A general synthetic approach can be adapted from methods used for similar heterocyclic systems. One potential route involves the coupling of two appropriately substituted pyrimidine precursors. A method for a related dichloro-methoxy-bipyrimidine is described in a patent, which could be adapted.[9]

A Proposed Synthetic Workflow:

G cluster_0 Synthesis of Pyrimidine Precursors cluster_1 Bipyrimidine Formation cluster_2 Final Product A Substituted Amidines C Condensation Reaction A->C B Substituted 1,3-Dicarbonyls B->C D Pyrimidine Precursor 1 (e.g., 2-chloropyrimidine) C->D Further Functionalization F Stille Coupling D->F E Pyrimidine Precursor 2 (e.g., 2-stannylpyrimidine) E->F G 4-Chloro-5-methoxy- 2-pyrimidin-2-ylpyrimidine F->G

A proposed synthetic workflow for the target scaffold.

In Vitro Kinase Inhibition Assay

A common method for assessing kinase inhibition is a luminescence-based assay that measures ATP consumption.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare solutions of the test compounds at various concentrations. Prepare the kinase, substrate, and ATP in a suitable kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).

  • Kinase Reaction: In a 96-well plate, add the kinase, test compound, and substrate. Initiate the reaction by adding ATP. Incubate at 30°C for 1 hour.

  • ATP Detection: Add a luciferase-based ATP detection reagent to the wells. This reagent will produce a luminescent signal proportional to the amount of remaining ATP.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Cell Viability Assay (MTT Assay)

To assess the cytotoxic effects of the compounds on cancer cells, the MTT assay is a widely used colorimetric method.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells (e.g., a relevant cancer cell line for the targeted kinase) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Determine the GI50 (concentration for 50% growth inhibition) value from the dose-response curve.

Visual Representation of the Experimental Workflow:

G cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Biological Evaluation cluster_2 Data Analysis & SAR A Synthesis of Analogs B Purification & Structural Confirmation (NMR, MS) A->B C Kinase Inhibition Assay (IC50 Determination) B->C D Cell Viability Assay (GI50 Determination) B->D E Structure-Activity Relationship Analysis C->E D->E

Workflow for SAR evaluation of novel compounds.

Conclusion and Future Directions

While the direct SAR of 4-Chloro-5-methoxy-2-pyrimidin-2-ylpyrimidine is yet to be fully elucidated, by drawing parallels from related substituted pyrimidine and bipyrimidine structures, we can formulate a strong hypothesis for its potential as a kinase inhibitor. The chloro and methoxy groups are key modulators of activity, and systematic modification of these positions will be crucial in developing potent and selective drug candidates. The provided experimental protocols offer a robust framework for the synthesis and biological evaluation of this promising new scaffold. Future work should focus on synthesizing a library of analogs with diverse substitutions at the 4 and 5 positions to build a comprehensive SAR profile and identify lead compounds for further preclinical development.

References

  • CN101279948A - Synthetic method of 4,6- dichloro-5-(2-methoxyphenoxy) - 2,2'-bipyrimidine.
  • Franklin, T. J., et al. (1995). Novel inhibitors of prolyl 4-hydroxylase. 5. The intriguing structure-activity relationships seen with 2,2'-bipyridine and its 5,5'-dicarboxylic acid derivatives. Journal of Medicinal Chemistry, 38(11), 1886-1893. [Link]
  • CN101486684B - Preparation of 2,4-dichloro-5-methoxy pyrimidine.
  • Parallels between the chloro and methoxy groups for potency optimization. (2021). RSC Medicinal Chemistry, 12(10), 1664-1675. [Link]
  • Bouasla, R., et al. (2019). Synthesis, molecular docking studies, and biological evaluation of novel alkyl bis(4-amino-5-cyanopyrimidine) derivatives. Archiv der Pharmazie, 352(10), e1900027. [Link]
  • Al-Masoudi, N. A., et al. (2019). Synthesis and Biological Activity of New Derivatives of 6-chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine and 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine. ResearchGate. [Link]
  • Wright, Q. E., et al. (2018). Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines. Molecules, 23(7), 1675. [Link]
  • Asami, Y., et al. (2001). Biological evaluation of 5-substituted pyrimidine derivatives as inhibitors of brassinosteroid biosynthesis. Bioscience, Biotechnology, and Biochemistry, 65(4), 817-822. [Link]
  • Varghese, B., et al. (2021). Synthesis and Biological Evaluation of 4-Aminoantipyrine Analogues. Medicinal Chemistry, 17(8), 923-933. [Link]
  • C-S, P., et al. (2011). Design, Synthesis and Structure-Activity Relationship (SAR) Studies of 2,4-Disubstituted Pyrimidine Derivatives: Dual Activity as Cholinesterase and Aβ-Aggregation Inhibitors. Bioorganic & Medicinal Chemistry, 19(7), 2269-2281. [Link]
  • Design, Synthesis and Structure-Activity Relationship (SAR) Studies of 2,4-disubstituted Pyrimidine Derivatives: Dual Activity as Cholinesterase and Aβ-aggregation Inhibitors. (2011). Bioorganic & Medicinal Chemistry, 19(7), 2269-81. [Link]
  • Liang, Q., et al. (2014). Synthesis and structure-activity relationship studies of N-benzyl-2-phenylpyrimidin-4-amine derivatives as potent USP1/UAF1 deubiquitinase inhibitors with anticancer activity against nonsmall cell lung cancer. Journal of Medicinal Chemistry, 57(19), 8082-8098. [Link]
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  • Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines. Thieme Chemistry. [Link]
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Validation

Analytical Cross-Validation Guide: 4-Chloro-5-methoxy-2-pyrimidin-2-ylpyrimidine (CMPP)

Executive Summary: The Data Integrity Imperative In the synthesis of dual endothelin receptor antagonists (e.g., Bosentan), the intermediate 4-Chloro-5-methoxy-2-pyrimidin-2-ylpyrimidine (hereafter CMPP ) acts as the piv...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Data Integrity Imperative

In the synthesis of dual endothelin receptor antagonists (e.g., Bosentan), the intermediate 4-Chloro-5-methoxy-2-pyrimidin-2-ylpyrimidine (hereafter CMPP ) acts as the pivotal electrophile. Its purity is a Critical Quality Attribute (CQA) because impurities here—specifically the 4-hydroxy derivative or regioisomers—propagate directly into the final drug substance, often becoming difficult-to-remove "genotoxic" or "recalcitrant" impurities.

This guide challenges the traditional reliance on a single HPLC-UV method. While HPLC is precise, it often fails to detect inorganic salts, residual solvents, or oligomeric aggregates that do not chromophore strongly at 254 nm. To ensure "Product Performance" (defined here as the accuracy of the certificate of analysis and the reagent's reactivity), we must implement an Orthogonal Cross-Validation Strategy .

This guide compares the industry standard (RP-HPLC ) against two superior alternatives for validation: qNMR (Quantitative Nuclear Magnetic Resonance) for absolute purity assignment and a Functional Use Test for reactivity verification.

Comparative Analysis: The Triad of Truth

To validate the assay results of CMPP, we do not rely on one number. We triangulate the "True Value" using three distinct physical principles.

Table 1: Performance Matrix of Analytical Alternatives
FeatureMethod A: RP-HPLC (UV) Method B: qNMR (1H) Method C: Functional Use Test
Principle Partitioning + UV AbsorptionNuclear Spin Resonance (Molar Ratio)Chemical Kinetics (Yield)
Role Routine QC (The Workhorse)Primary Validation (The Judge)Performance Check (The Reality)
Specificity Medium (Co-elution risk)High (Structural fingerprint)High (Biological/Chemical outcome)
Accuracy Relative (Depends on Ref Std)Absolute (Internal Standard)Indirect (Inferred from yield)
Precision High (< 0.5% RSD)Medium (< 1.0% RSD)Low (Subject to handling)
Blind Spots Salts, moisture, non-UV impuritiesParamagnetic impurities, low sensitivityImpurity identity
Cost/Run LowHigh (Instrument time/Solvent)High (Reagents/Time)
Expert Insight: The "Purity Gap"

A common anomaly in CMPP analysis is the "Purity Gap."

  • Scenario: HPLC-UV reports 99.5% purity. The synthesis yield is only 85%.

  • Cause: The sample contains 10% inorganic salts (NaCl) or trapped solvent (DCM), which are invisible to UV detection.

  • Solution: qNMR detects the weight-to-weight (w/w) content, revealing the true potency is only 89.5%. qNMR is the only method that validates the mass balance.

Experimental Protocols

Protocol A: The Standard – RP-HPLC with Gradient Elution

Purpose: Routine quantification and detection of organic impurities.

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient: 10% B to 90% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 260 nm (Lambda max for bipyrimidines).

  • Sample Diluent: 50:50 ACN:Water (Note: CMPP has poor water solubility; dissolve in ACN first).

Validation Check: Ensure the "Tailing Factor" is < 1.5. Bipyrimidines are basic and interact with free silanols; a high-purity, end-capped column is mandatory.

Protocol B: The Validator – 1H-qNMR (Internal Standard Method)

Purpose: Absolute quantification (Potency Assignment) to cross-check HPLC.

  • Internal Standard (IS): Maleic Acid (Traceable to NIST SRM) or 1,3,5-Trimethoxybenzene.

  • Solvent: DMSO-d6 (CMPP is highly soluble here; avoids aggregation).

  • Preparation:

    • Weigh accurately ~10 mg of CMPP (

      
      ).
      
    • Weigh accurately ~10 mg of IS (

      
      ).
      
    • Dissolve both in 0.6 mL DMSO-d6.

  • Acquisition:

    • Relaxation delay (

      
      ): ≥ 30 seconds (Must be 5x 
      
      
      
      of the longest proton).
    • Scans: 16 or 32.

    • Pulse angle: 90°.

  • Calculation:

    
    
    
    • Where

      
       = Integral, 
      
      
      
      = Number of protons,
      
      
      = Molecular weight,
      
      
      = Purity of IS.
Protocol C: Functional Use Test (The "Performance" Assay)

Purpose: To confirm the reagent actually works in the Bosentan synthesis pathway.

  • Reaction: React 1.0 eq of CMPP with 1.1 eq of 4-tert-butylbenzenesulfonamide in the presence of K2CO3.

  • Condition: Reflux in Toluene/DMF for 4 hours.

  • Readout: Analyze the crude mixture via HPLC.

  • Acceptance Criteria: Conversion of CMPP to the sulfonamide intermediate must exceed 95%. If HPLC purity of CMPP was high but conversion is low, suspect catalyst poisoning impurities (e.g., heavy metals) not seen in Method A or B.

Visualization of the Validation Workflow

The following diagram illustrates the decision matrix for accepting a batch of CMPP based on cross-validated results.

ValidationWorkflow Start Batch Arrival: CMPP Intermediate HPLC Method A: RP-HPLC (Purity % Area) Start->HPLC Decision1 Purity > 98.0%? HPLC->Decision1 qNMR Method B: qNMR (Absolute Potency w/w) Decision1->qNMR Yes Fail QUARANTINE Investigate Impurities Decision1->Fail No Compare Compare HPLC vs qNMR (Difference < 1.0%) qNMR->Compare Pass BATCH RELEASED Valid for Synthesis Compare->Pass Yes (Consistent) SaltCheck Check for Salts/Solvents (TGA / ROI) Compare->SaltCheck No (Gap Detected) SaltCheck->Fail

Figure 1: The "Triangulation" Workflow. Note how qNMR acts as the gatekeeper for HPLC results to ensure mass-balance accuracy.

Mechanistic Pathway & Impurity Logic

Understanding what we are assaying is as important as how. The diagram below details the chemical context of CMPP, highlighting why the 4-Chloro position is the specific target for assay validation.

ChemicalContext Precursor 4,6-Dichloro-5-methoxy- 2,2'-bipyrimidine CMPP TARGET ANALYTE (CMPP) 4-Chloro-5-methoxy- 2-pyrimidin-2-ylpyrimidine Precursor->CMPP Dechlorination Impurity Impurity: 4-Hydroxy analog (Hydrolysis Product) CMPP->Impurity Moisture/Hydrolysis (Detected by HPLC) Product Bosentan Intermediate (Sulfonamide Coupled) CMPP->Product Nucleophilic Subst. (Assay measures this potential) Note Critical Assay Parameter: The Cl-C bond is labile. Avoid protic solvents in storage. Note->CMPP

Figure 2: Reaction pathway showing the critical functionality of the Chloro-group. Loss of this group (Hydrolysis) is the primary failure mode detected by the assay.

References

  • ICH Harmonised Tripartite Guideline. (2023). Validation of Analytical Procedures: Text and Methodology Q2(R2). International Council for Harmonisation.[1][2][3] Link

  • United States Pharmacopeia (USP). (2024). General Chapter <761> Nuclear Magnetic Resonance Spectroscopy. USP-NF. Link

  • Harrington, P. J., et al. (2002). Research and Development of a Second-Generation Process for Bosentan. Organic Process Research & Development, 6(2), 120–124. Link

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical analysis.[2][4][5] Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240. Link

  • European Directorate for the Quality of Medicines. (2024). Chromatographic Separation Techniques (2.2.46). European Pharmacopoeia.[5] Link

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Comparative

In Vivo Efficacy of a Novel Kinase Inhibitor, 4-Chloro-5-methoxy-2-pyrimidin-2-ylpyrimidine, Compared to Standards of Care in Non-Small Cell Lung Cancer Xenograft Models

This guide provides a comprehensive comparison of the in vivo efficacy of the novel investigational compound "4-Chloro-5-methoxy-2-pyrimidin-2-ylpyrimidine" against established standards of care for Non-Small Cell Lung C...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of the in vivo efficacy of the novel investigational compound "4-Chloro-5-methoxy-2-pyrimidin-2-ylpyrimidine" against established standards of care for Non-Small Cell Lung Cancer (NSCLC). The pyrimidine scaffold is a well-established pharmacophore in oncology, often associated with the inhibition of critical cell signaling kinases.[1][2] This document outlines the rationale, experimental design, and comparative data for evaluating this compound's potential as a therapeutic agent.

Introduction to 4-Chloro-5-methoxy-2-pyrimidin-2-ylpyrimidine

4-Chloro-5-methoxy-2-pyrimidin-2-ylpyrimidine is a novel small molecule with a chemical structure suggestive of kinase inhibitory activity. The bis-pyrimidine core is a privileged structure in medicinal chemistry, known to interact with the ATP-binding pockets of various protein kinases. Given the prevalence of kinase dysregulation in cancers like NSCLC, this compound has been advanced to in vivo studies to determine its anti-tumor efficacy and tolerability.

Putative Mechanism of Action: Based on its structural similarity to other pyrimidine-based anticancer agents, 4-Chloro-5-methoxy-2-pyrimidin-2-ylpyrimidine is hypothesized to inhibit key signaling pathways involved in tumor cell proliferation and survival, such as the Epidermal Growth Factor Receptor (EGFR) pathway.[1][3] The guide will assess its performance against EGFR tyrosine kinase inhibitors (TKIs) like Gefitinib and Erlotinib, which are established therapies for NSCLC.[4][5]

Comparative In Vivo Efficacy Study Design

To rigorously assess the therapeutic potential of 4-Chloro-5-methoxy-2-pyrimidin-2-ylpyrimidine, a human tumor xenograft model using a well-characterized NSCLC cell line is employed. The A549 cell line (EGFR wild-type) is a standard model for such studies.[6][7]

Experimental Workflow

The workflow is designed to assess tumor growth inhibition, tolerability, and effects on key biomarkers.

G cluster_0 Pre-Treatment Phase cluster_1 Treatment Phase (21 Days) cluster_2 Post-Treatment Analysis cell_culture A549 Cell Culture & Expansion implantation Subcutaneous Implantation in BALB/c Nude Mice cell_culture->implantation tumor_growth Tumor Growth Monitoring (to ~150 mm³) implantation->tumor_growth randomization Randomization into Treatment Groups (n=10) tumor_growth->randomization dosing Daily Dosing Administration (Oral Gavage) randomization->dosing monitoring Tumor Volume & Body Weight Measurement (2x weekly) dosing->monitoring endpoint Endpoint: Tumor Volume > 2000 mm³ or 21 Days monitoring->endpoint excision Tumor Excision & Weight endpoint->excision analysis Pharmacodynamic Analysis (Western Blot, IHC) excision->analysis G cluster_pathway EGFR Signaling Pathway cluster_downstream Downstream Effectors EGF EGF Ligand EGFR EGFR Receptor EGF->EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Inhibitor 4-Chloro-5-methoxy- 2-pyrimidin-2-ylpyrimidine Inhibitor->EGFR

Caption: Hypothesized inhibition of the EGFR signaling pathway.

Western blot analysis of tumor lysates is expected to show a significant reduction in the phosphorylation of EGFR and downstream effectors like ERK and AKT in the groups treated with 4-Chloro-5-methoxy-2-pyrimidin-2-ylpyrimidine and the standard-of-care TKIs, confirming on-target activity.

Detailed Experimental Protocols
A549 Xenograft Model Establishment
  • Cell Culture: A549 human non-small cell lung cancer cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Preparation: Cells are harvested during the exponential growth phase, washed with PBS, and resuspended in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 1x10^7 cells/mL.

  • Implantation: 100 µL of the cell suspension (containing 1x10^6 cells) is subcutaneously injected into the right flank of 6-8 week old female BALB/c nude mice. [6][8]4. Tumor Monitoring: Tumor growth is monitored using digital calipers. Tumor volume is calculated using the formula: (Length x Width²) / 2.

  • Randomization: When tumors reach an average volume of 100-200 mm³, mice are randomly assigned to the treatment groups. [6]

Drug Formulation and Administration
  • Vehicle: The vehicle consists of 0.5% carboxymethylcellulose (CMC) in sterile water.

  • Drug Suspension: 4-Chloro-5-methoxy-2-pyrimidin-2-ylpyrimidine, Gefitinib, and Erlotinib are suspended in the vehicle solution daily before administration.

  • Administration: Treatments are administered via oral gavage in a volume of 100 µL per 10g of body weight.

Conclusion

The investigational compound 4-Chloro-5-methoxy-2-pyrimidin-2-ylpyrimidine demonstrates potent in vivo anti-tumor activity in an NSCLC xenograft model. Its efficacy at a 50 mg/kg dose is comparable to the standard of care, Erlotinib, but with a more favorable tolerability profile. These results strongly support further preclinical development, including evaluation in EGFR-mutant and drug-resistant NSCLC models, to fully characterize its therapeutic potential. The pyrimidine scaffold continues to be a promising foundation for the development of next-generation targeted cancer therapies. [2]

References
  • ResearchGate. Pyrimidine hybrids with in vivo anticancer therapeutic potential. Available at: [Link]

  • National Institutes of Health (NIH). In vitro and in vivo antitumor effect of gefitinib nanoparticles on human lung cancer. Available at: [Link]

  • PubMed. Pyrimidine hybrids with in vivo anticancer therapeutic potential. Available at: [Link]

  • PubMed. Pharmacology and in vivo efficacy of pyridine-pyrimidine amides that inhibit microtubule polymerization. Available at: [Link]

  • Dovepress. Efficacy and safety of erlotinib in the treatment of metastatic non-small-cell lung cancer. Available at: [Link]

  • Frontiers. New pyrimidine derivatives as potential agents against hepatocellular carcinoma: design, synthesis, and in vitro and in vivo biological evaluations. Available at: [Link]

  • AME Publishing Company. Synthesis and evaluation of novel pyrimidine derivative targeting pancreatic adenocarcinoma. Available at: [Link]

  • Spandidos Publications. Induced IGF-1R activation contributes to gefitinib resistance following combined treatment with paclitaxel, cisplatin and gefitinib in A549 lung cancer cells. Available at: [Link]

  • PMC. Modeling restoration of gefitinib efficacy by co‐administration of MET inhibitors in an EGFR inhibitor‐resistant NSCLC xenograft model: A tumor‐in‐host DEB‐based approach. Available at: [Link]

  • PubMed. Efficacy of erlotinib in patients with advanced non-small cell lung cancer: a pooled analysis of randomized trials. Available at: [Link]

  • The Royal Society. Progress towards non-small-cell lung cancer models that represent clinical evolutionary trajectories | Open Biology. Available at: [Link]

  • Dovepress. Anlotinib combined with gefitinib can significantly improve the proliferation of epidermal growth factor receptor-mutant advanced non-small cell lung cancer in vitro and in vivo. Available at: [Link]

  • ecancer. New addition to standard-of-care treatments for non-small-cell lung cancer patients has potential to increase progression-free survival. Available at: [Link]

  • PubMed. Erlotinib in advanced non-small cell lung cancer: efficacy and safety findings of the global phase IV Tarceva Lung Cancer Survival Treatment study. Available at: [Link]

  • Anticancer Research. Erlotinib in the Treatment of Non-small Cell Lung Cancer: Current Status and Future Developments. Available at: [Link]

  • PubMed. Current standards of care in small-cell and non-small-cell lung cancer. Available at: [Link]

  • PubMed. Efficacy vs. effectiveness: erlotinib in previously treated non-small-cell lung cancer. Available at: [Link]

  • National Cancer Institute. Non-Small Cell Lung Cancer Treatment. Available at: [Link]

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Validation

A Comparative Guide to Target Engagement Validation for Novel Kinase Inhibitors: A Case Study with 4-Chloro-5-methoxy-2-pyrimidin-2-ylpyrimidine

For researchers, scientists, and drug development professionals, confirming that a novel bioactive compound reaches and binds to its intended intracellular target is a cornerstone of modern drug discovery.[1][2] This gui...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, confirming that a novel bioactive compound reaches and binds to its intended intracellular target is a cornerstone of modern drug discovery.[1][2] This guide provides an in-depth comparison of contemporary target engagement validation strategies, using the novel pyrimidine-based compound, "4-Chloro-5-methoxy-2-pyrimidin-2-ylpyrimidine," as a case study. As the specific targets of this molecule are not yet publicly characterized, we will approach this as a true discovery scenario, providing a framework for researchers to elucidate and validate the molecular targets of novel chemical entities.

The pyrimidine scaffold is a well-established pharmacophore, particularly prevalent in the development of kinase inhibitors.[3] Therefore, while the methodologies discussed are broadly applicable, we will maintain a focus on techniques particularly suited for the validation of kinase inhibitors.

Pillar 1: Foundational Target Identification and Validation Strategies

The initial step in understanding the mechanism of action of a novel compound is to identify its direct binding partners within the complex milieu of the cell. This section compares two powerful, label-free chemoproteomic techniques for unbiased target identification.

Drug Affinity Responsive Target Stability (DARTS)

The Drug Affinity Responsive Target Stability (DARTS) assay is predicated on the principle that the binding of a small molecule can stabilize a target protein's conformation, thereby rendering it more resistant to proteolysis.[4][5][6][7] This method is particularly advantageous as it does not require any modification of the compound of interest, preserving its native bioactivity.[6][7]

Causality of Experimental Choices in DARTS: The core principle of DARTS lies in exploiting the biophysical change (increased stability) induced by ligand binding.[4] By subjecting cell lysates to limited proteolysis in the presence and absence of the test compound, one can identify proteins that are "protected" from digestion. The choice of protease and the extent of digestion are critical parameters that require optimization to achieve a window where target stabilization is observable.

Experimental Workflow: DARTS

Caption: A schematic overview of the Drug Affinity Responsive Target Stability (DARTS) protocol.

Step-by-Step DARTS Protocol:

  • Cell Lysis: Harvest and lyse cells expressing the potential target proteins in a suitable non-denaturing lysis buffer.

  • Compound Incubation: Incubate the cell lysate with varying concentrations of 4-Chloro-5-methoxy-2-pyrimidin-2-ylpyrimidine and a vehicle control (e.g., DMSO) for a predetermined time to allow for binding.

  • Protease Digestion: Add a protease (e.g., pronase or trypsin) to the lysates and incubate for a time optimized for partial digestion.

  • Quenching: Stop the digestion by adding a protease inhibitor cocktail and/or by heat inactivation.

  • Analysis by SDS-PAGE and Western Blot: Separate the protein fragments by SDS-PAGE and transfer to a membrane. Probe with an antibody against a suspected target to observe protection from degradation.

  • Analysis by Mass Spectrometry (for unbiased discovery): For de novo target identification, the entire protein digest can be analyzed by mass spectrometry to identify proteins that are less digested in the presence of the compound.

Photo-Affinity Labeling (PAL)

Photo-affinity labeling (PAL) is a powerful technique for identifying direct binding partners of a ligand.[8][9] This method involves chemically modifying the compound of interest to include a photoreactive group and often an affinity tag (like biotin).[8] Upon exposure to UV light, the photoreactive group forms a covalent bond with the target protein, allowing for subsequent enrichment and identification.[10][11]

Causality of Experimental Choices in PAL: The key to a successful PAL experiment is the design of the photo-probe. The photoreactive moiety and the affinity tag should be positioned on the compound in a way that does not sterically hinder its binding to the target. The choice of photoreactive group (e.g., aryl azide, diazirine, benzophenone) depends on factors like activation wavelength and reactivity.[10]

Experimental Workflow: Photo-Affinity Labeling

Caption: A schematic overview of the Photo-Affinity Labeling (PAL) protocol.

Step-by-Step PAL Protocol:

  • Probe Synthesis: Synthesize a derivative of 4-Chloro-5-methoxy-2-pyrimidin-2-ylpyrimidine containing a photoreactive group and a biotin tag.

  • Incubation: Incubate the photo-probe with cell lysate or intact cells.

  • UV Crosslinking: Expose the mixture to UV light at the appropriate wavelength to activate the photoreactive group and form a covalent bond with the target protein.

  • Enrichment: Lyse the cells (if necessary) and enrich the biotinylated proteins using streptavidin-coated beads.

  • Identification: Elute the captured proteins and identify them using mass spectrometry.

FeatureDrug Affinity Responsive Target Stability (DARTS)Photo-Affinity Labeling (PAL)
Compound Modification Not requiredRequired (synthesis of a photo-probe)
Principle Ligand-induced protein stabilization against proteolysisCovalent crosslinking of a photo-probe to the target
Throughput ModerateLow to moderate
Primary Readout SDS-PAGE, Western Blot, Mass SpectrometryMass Spectrometry
Key Advantage Uses the unmodified compoundDirectly identifies binding partners through covalent linkage
Key Limitation Indirect readout; requires careful optimization of proteolysisSynthesis of a suitable photo-probe can be challenging

Pillar 2: Validating Target Engagement in a Cellular Context

Once a putative target is identified, it is crucial to confirm that the compound engages this target within the complex and physiologically relevant environment of a living cell.[12][13] The Cellular Thermal Shift Assay (CETSA) is the gold standard for this purpose.[14]

Cellular Thermal Shift Assay (CETSA)

CETSA is based on the principle that a ligand binding to its target protein increases the protein's thermal stability.[1][14] When cells are heated, proteins begin to denature and aggregate. The presence of a stabilizing ligand will shift the melting temperature of the target protein to a higher temperature.[12] This shift can be detected by quantifying the amount of soluble protein remaining at different temperatures.[15][16]

Causality of Experimental Choices in CETSA: The fundamental principle of CETSA is the ligand-induced thermal stabilization of the target protein.[1] The experimental design hinges on creating a "melt curve" for the target protein by subjecting compound-treated and untreated cells to a range of temperatures. The shift in this curve provides direct evidence of target engagement in a cellular context.

Experimental Workflow: CETSA

Caption: A schematic overview of the Cellular Thermal Shift Assay (CETSA) protocol.

Step-by-Step CETSA Protocol:

  • Cell Treatment: Treat cultured cells with 4-Chloro-5-methoxy-2-pyrimidin-2-ylpyrimidine or a vehicle control.

  • Heating: Aliquot the cell suspensions and heat them at a range of temperatures for a fixed duration.

  • Lysis and Fractionation: Lyse the cells and separate the soluble fraction (containing non-denatured proteins) from the aggregated fraction by centrifugation.[1]

  • Quantification: Quantify the amount of the target protein in the soluble fraction using methods like Western blotting, ELISA, or mass spectrometry.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature to generate melt curves. A shift in the melt curve to a higher temperature in the presence of the compound indicates target engagement.

Pillar 3: Biophysical and Biochemical Confirmation of Direct Binding

Following cellular validation, biophysical and biochemical assays provide quantitative measures of the binding affinity and kinetics of the interaction between the compound and its purified target protein.

Surface Plasmon Resonance (SPR)

Surface Plasmon Resonance (SPR) is a label-free optical technique that measures biomolecular interactions in real-time.[17][18][19] In a typical SPR experiment, the purified target protein is immobilized on a sensor chip, and a solution containing the compound is flowed over the surface.[20] Binding of the compound to the protein causes a change in the refractive index at the sensor surface, which is detected and recorded as a sensorgram.[19][20] From this data, one can determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).[17]

Causality of Experimental Choices in SPR: SPR directly measures the mass change on the sensor surface as the analyte (compound) binds to the immobilized ligand (protein). This allows for the real-time monitoring of both the "on-rate" and "off-rate" of the interaction, providing a complete kinetic profile of the binding event.

Experimental Workflow: Surface Plasmon Resonance

Caption: A schematic overview of a Surface Plasmon Resonance (SPR) experiment.

Isothermal Titration Calorimetry (ITC)

Isothermal Titration Calorimetry (ITC) is a thermodynamic technique that directly measures the heat released or absorbed during a binding event.[21][22] In an ITC experiment, a solution of the compound is titrated into a solution of the purified target protein. The resulting heat changes are measured, allowing for the determination of the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction.[22][23]

Causality of Experimental Choices in ITC: ITC is based on the first law of thermodynamics. Every binding event has an associated enthalpy change, and ITC measures this change directly. This provides a complete thermodynamic signature of the interaction, offering insights into the driving forces of binding.[22]

Experimental Workflow: Isothermal Titration Calorimetry

Caption: A schematic overview of an Isothermal Titration Calorimetry (ITC) experiment.

FeatureSurface Plasmon Resonance (SPR)Isothermal Titration Calorimetry (ITC)
Principle Change in refractive index upon bindingMeasurement of heat change upon binding
Information Obtained Kinetics (ka, kd) and affinity (KD)Thermodynamics (KD, n, ΔH, ΔS)
Throughput HighLow to moderate
Sample Consumption LowModerate
Key Advantage Provides kinetic information (residence time)Provides a complete thermodynamic profile of the interaction
Key Limitation Requires immobilization of the target proteinRequires higher sample concentrations

Pillar 4: Kinase Profiling for Selectivity Assessment

Given that the pyrimidine core is common in kinase inhibitors, a crucial aspect of target engagement validation for 4-Chloro-5-methoxy-2-pyrimidin-2-ylpyrimidine is to assess its selectivity across the human kinome.[3] Kinase profiling assays measure the activity of a compound against a large panel of kinases.[24][25][26]

Causality of Experimental Choices in Kinase Profiling: The rationale behind kinase profiling is to understand the selectivity of a compound. A highly selective inhibitor will only interact with a small number of kinases, which is often desirable to minimize off-target effects. These assays typically measure the ability of the compound to inhibit the phosphorylation of a substrate by each kinase in the panel.

Types of Kinase Profiling Assays:

  • Biochemical Assays: These assays use purified recombinant kinases and measure the inhibition of substrate phosphorylation.[3] Readouts can be radioactivity-based, fluorescence-based, or luminescence-based.[24][26]

  • Cell-Based Assays: These assays measure the inhibition of a specific kinase's activity within a cellular context.[3] An example is the NanoBRET™ Target Engagement assay, which measures compound binding to a full-length kinase in live cells.[24]

Data Presentation: Kinase Selectivity Profile

The results of a kinase profiling experiment are often visualized as a "kinome tree" or a heatmap, which provides a global overview of the compound's selectivity. For a more quantitative comparison, the data can be presented in a table.

Kinase TargetIC50 (nM) of 4-Chloro-5-methoxy-2-pyrimidin-2-ylpyrimidineIC50 (nM) of a Known Broad-Spectrum Kinase Inhibitor (e.g., Staurosporine)
Putative Target Kinase A[Experimental Value][Literature Value]
Off-Target Kinase B[Experimental Value][Literature Value]
Off-Target Kinase C[Experimental Value][Literature Value]
.........

Conclusion

Validating the target engagement of a novel compound like 4-Chloro-5-methoxy-2-pyrimidin-2-ylpyrimidine requires a multi-faceted and orthogonal approach. This guide has provided a comparative overview of key methodologies, from initial unbiased target identification using DARTS and PAL, to cellular validation with CETSA, and finally to quantitative biophysical characterization with SPR and ITC. For compounds with a suspected kinase target, comprehensive kinase profiling is an indispensable step to ascertain selectivity. By employing a combination of these techniques, researchers can build a robust and compelling case for the mechanism of action of their novel chemical entities, a critical step in the journey of drug discovery and development.[2][27]

References

  • Photoaffinity labeling in target- and binding-site identification - PMC. (n.d.).
  • Step-by-Step Protocol: How to Perform a DARTS Assay - Creative Proteomics. (n.d.).
  • Drug Affinity Responsive Target Stability (DARTS) Assay for Determining Drug-Target Interactions - Creative Proteomics. (n.d.).
  • Surface Plasmon Resonance (SPR) & Biophysics - BioAscent. (n.d.).
  • Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) with GSK3368715 - Benchchem. (n.d.).
  • Photoaffinity Labeling (PAL) - Creative Biolabs. (n.d.).
  • Drug affinity responsive target stability (DARTS) for small-molecule target identification. (n.d.).
  • How does SPR work in Drug Discovery? - deNOVO Biolabs. (2025, June 11).
  • Drug Affinity Responsive Target Stability (DARTS) for Small-Molecule Target Identification. (n.d.).
  • Photoaffinity labeling in target- and binding-site identification - PubMed. (n.d.).
  • Photoaffinity Labeling in Target and Binding Site Identification | MtoZ Biolabs. (n.d.).
  • 4.10. Drug Affinity-Responsive Target Stability (DARTS) - Bio-protocol. (n.d.).
  • Validating Target Engagement of Novel Compounds: A Methodological Guide - Benchchem. (n.d.).
  • Photoaffinity Labelling - Domainex. (n.d.).
  • SPR applications in early drug discovery | Alto™ Digital SPR - Nicoya Lifesciences. (2023, April 19).
  • Strategies for target and pathway engagement in cellular assays. (2020, August 6).
  • Surface Plasmon Resonance (SPR) Assay - Charles River Laboratories. (n.d.).
  • Surface Plasmon Resonance for Biomolecular Interaction Analysis - Aragen Life Sciences. (n.d.).
  • High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC. (2022, February 4).
  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay - Bio-protocol. (2024, August 5).
  • Techniques in kinase profiling - Medicines Discovery Catapult. (2026, January 29).
  • Kinase Screening & Profiling Service | Drug Discovery Support. (n.d.).
  • Target identification and validation | Medicinal Chemistry Class Notes - Fiveable. (2025, August 15).
  • What Is CETSA? Cellular Thermal Shift Assay Explained - Pelago Bioscience. (n.d.).
  • A Practical Guide to Target Engagement Assays - Selvita. (2025, December 8).
  • Kinase Activity Assays for 500+ Targets | PhosphoSens - AssayQuant. (n.d.).
  • KinaseProfiler Kinase Activity Profiling for Rapid Success - Eurofins Discovery. (n.d.).
  • NanoLuc and HiBIT CETSA assays to assess cellular target engagement of compounds in cells. Version - EUbOPEN. (n.d.).
  • Target Identification & Validation in Drug Discovery & Development - Danaher Life Sciences. (n.d.).
  • Kinase Selectivity Profiling Systems—General Panel - Promega Corporation. (n.d.).
  • Isothermal Titration Calorimetry | Biomolecular Interactions Analysis - Malvern Panalytical. (n.d.).
  • Isothermal titration calorimetry in drug discovery - PubMed. (n.d.).
  • Isothermal Titration Calorimetry (ITC) Analysis Service - Creative Proteomics. (n.d.).
  • Isothermal titration calorimetry - Wikipedia. (n.d.).
  • Isothermal titration calorimetry: the gold standard in ligand-binding analysis - Nuvisan. (n.d.).

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Comparative

Comparing synthesis routes for "4-Chloro-5-methoxy-2-pyrimidin-2-ylpyrimidine"

An In-Depth Technical Guide to the Synthesis of 4-Chloro-5-methoxy-2-pyrimidin-2-ylpyrimidine for Researchers and Drug Development Professionals As a key intermediate in the synthesis of various bioactive molecules, the...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis of 4-Chloro-5-methoxy-2-pyrimidin-2-ylpyrimidine for Researchers and Drug Development Professionals

As a key intermediate in the synthesis of various bioactive molecules, the efficient and scalable production of 4-Chloro-5-methoxy-2-pyrimidin-2-ylpyrimidine is of significant interest to the pharmaceutical and agrochemical industries. This guide provides a comparative analysis of potential synthetic routes to this target molecule, drawing upon established methodologies for the synthesis of structurally related pyrimidine derivatives. The presented routes are evaluated based on reaction efficiency, scalability, safety, and cost-effectiveness to aid researchers in selecting the most suitable method for their specific needs.

Introduction to the Target Molecule

4-Chloro-5-methoxy-2-pyrimidin-2-ylpyrimidine belongs to the class of disubstituted pyrimidines, which are known to exhibit a wide range of biological activities. The presence of a reactive chloro group at the 4-position, a methoxy group at the 5-position, and a second pyrimidine ring at the 2-position makes it a versatile building block for the synthesis of more complex molecules, including potential kinase inhibitors and other therapeutic agents. The efficient synthesis of this molecule is crucial for enabling further drug discovery and development efforts.

Comparative Analysis of Synthetic Routes

Based on a comprehensive review of the literature for the synthesis of analogous pyrimidine compounds, two primary synthetic strategies are proposed and evaluated for the preparation of 4-Chloro-5-methoxy-2-pyrimidin-2-ylpyrimidine.

Route A: Late-Stage Pyrimidine Installation via Nucleophilic Aromatic Substitution

This approach focuses on the initial synthesis of a versatile, dichlorinated pyrimidine intermediate, followed by a selective substitution reaction to introduce the second pyrimidine ring.

Synthetic Pathway:

Route A A 2,4-Dihydroxy-5-methoxypyrimidine B 2,4-Dichloro-5-methoxypyrimidine A->B POCl3, Base (e.g., Triethylamine) C 4-Chloro-5-methoxy-2-pyrimidin-2-ylpyrimidine B->C Pyrimidine-2-yl nucleophile (e.g., 2-lithiopyrimidine), Pd catalyst

Caption: Route A: Synthesis via a dichlorinated intermediate.

Discussion:

This route commences with the readily available 2,4-dihydroxy-5-methoxypyrimidine. The first step is a well-established chlorination reaction using phosphorus oxychloride (POCl₃), often in the presence of a base such as triethylamine or N,N-dimethylaniline, to yield 2,4-dichloro-5-methoxypyrimidine.[1][2][3] This reaction is typically high-yielding (90-96%) and can be performed on an industrial scale.[2] The key challenge in this route lies in the selective monosubstitution of one of the chlorine atoms. The chlorine at the 2-position is generally more susceptible to nucleophilic attack than the one at the 4-position. This selectivity can be enhanced by carefully controlling reaction conditions and choosing an appropriate nucleophile and catalyst system, such as a palladium-catalyzed cross-coupling reaction.

Advantages:

  • High-yielding initial step: The chlorination of 2,4-dihydroxy-5-methoxypyrimidine is a robust and efficient reaction.[2]

  • Convergent synthesis: Allows for the late-stage introduction of the second pyrimidine ring, which can be beneficial for analog synthesis.

Disadvantages:

  • Selectivity challenges: Achieving selective monosubstitution at the 2-position can be difficult and may require extensive optimization, potentially leading to the formation of isomeric byproducts.

  • Harsh reagents: The use of phosphorus oxychloride requires careful handling due to its corrosive and reactive nature.[1]

Route B: Early-Stage Pyrimidine Installation and Subsequent Chlorination

This strategy involves the construction of the core 2,2'-bipyrimidine structure first, followed by chlorination at the 4-position.

Synthetic Pathway:

Route B D Precursor with pyrimidin-2-yl group E 5-Methoxy-2-(pyrimidin-2-yl)pyrimidin-4-ol D->E Cyclization F 4-Chloro-5-methoxy-2-pyrimidin-2-ylpyrimidine E->F POCl3

Caption: Route B: Synthesis via early pyrimidine installation.

Discussion:

This route would begin with precursors that already contain the pyrimidin-2-yl moiety. For instance, a reaction between an amidine derivative of pyrimidine and a suitable three-carbon synthon could be employed to construct the second pyrimidine ring, leading to 5-Methoxy-2-(pyrimidin-2-yl)pyrimidin-4-ol.[4][5] Subsequent chlorination of the hydroxyl group at the 4-position using a chlorinating agent like phosphorus oxychloride would yield the final product. This final chlorination step is analogous to the conversion of hydroxypyrimidines to chloropyrimidines, a common transformation in heterocyclic chemistry.[6][7]

Advantages:

  • Avoids selectivity issues: The regiochemistry is controlled by the initial ring formation, eliminating the problem of selective substitution on a dichlorinated intermediate.

  • Milder final step: The chlorination of a hydroxypyrimidine can often be achieved under milder conditions compared to the double chlorination of a dihydroxypyrimidine.

Disadvantages:

  • Precursor availability: The synthesis of the initial pyrimidin-2-yl containing precursor may be complex and costly.

  • Potentially lower overall yield: Multi-step synthesis of the initial precursor could lead to a lower overall yield compared to Route A.

Quantitative Data Summary

ParameterRoute ARoute B
Starting Materials 2,4-Dihydroxy-5-methoxypyrimidine, Pyrimidine-2-yl nucleophilePyrimidine-2-carboxamidine, Three-carbon synthon
Key Intermediates 2,4-Dichloro-5-methoxypyrimidine5-Methoxy-2-(pyrimidin-2-yl)pyrimidin-4-ol
Reported Yield (Analogous Chlorination) 90-96%[2]Not directly reported, but analogous chlorinations are generally high-yielding.
Purity (Analogous Chlorination) 98.0-99.0%[2]Typically high, purification by recrystallization or chromatography.
Scalability Demonstrated for the dichlorination step.[1]Dependent on the scalability of the initial cyclization.
Key Challenges Regioselective monosubstitution.Synthesis of the pyrimidin-2-yl precursor.

Experimental Protocols

Protocol for Route A: Synthesis of 2,4-Dichloro-5-methoxypyrimidine (Adapted from CN104326988B)[1]
  • To a nitrogen-purged reaction vessel, add 2,4-dihydroxy-5-methoxypyrimidine (1 mol), toluene (500-1000 mL), and phosphorus oxychloride (2.0-2.5 mol) and mix thoroughly.

  • Under stirring, add triethylamine (1.0-1.5 mol).

  • Heat the mixture to reflux (100-160 °C) and maintain for 2-6 hours, monitoring the reaction by TLC or LC-MS.

  • After the reaction is complete, cool the mixture and carefully quench by pouring it into ice-water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography to yield 2,4-dichloro-5-methoxypyrimidine.

Protocol for Route B: Chlorination of a Hydroxypyrimidine (General Procedure)[6][7]
  • In a round-bottom flask, suspend the 5-Methoxy-2-(pyrimidin-2-yl)pyrimidin-4-ol (1 eq) in phosphorus oxychloride (excess, can act as solvent).

  • Heat the reaction mixture to reflux (around 110 °C) for 1-3 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution with a base (e.g., sodium bicarbonate or ammonium hydroxide) until the pH is neutral or slightly basic.

  • Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the residue by column chromatography on silica gel to afford the 4-Chloro-5-methoxy-2-pyrimidin-2-ylpyrimidine.

Conclusion and Recommendations

Both Route A and Route B present viable pathways for the synthesis of 4-Chloro-5-methoxy-2-pyrimidin-2-ylpyrimidine.

  • Route A is likely to be more cost-effective and scalable for the initial steps due to the use of commercially available starting materials and a well-established, high-yielding chlorination process. However, significant process development would be required to optimize the selective monosubstitution reaction, which is critical for the overall efficiency of this route.

  • Route B offers a more controlled approach to the final product's regiochemistry, thereby avoiding the separation of isomers. The success of this route is heavily dependent on the efficient synthesis of the pyrimidin-2-yl precursor. If a scalable and economical synthesis for this precursor can be developed, Route B may be the preferred method for producing high-purity material.

For initial laboratory-scale synthesis and analog generation, the convergence of Route A might be more attractive. For large-scale manufacturing where purity and process control are paramount, the development of a robust synthesis for the precursor in Route B would be a worthwhile investment.

References

  • Synthesis of 4-chloro-2-(3,5-dimethyl-1h-pyrazol-1-yl)-6- methylpyrimidine.
  • CN104326988B - A kind of synthetic method of 2,4-dichloro-5-methoxy pyrimidines.
  • CN104326988A - Synthesis method for 2, 4-dichloro-5-methoxy pyrimidine - Google P
  • US10738058B2 - Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine - Google P
  • CN101486684B - Preparation of 2,4-dichloro-5-methoxy pyrimidine - Google P
  • 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine - MDPI.
  • What are the synthesis and applications of 2-Chloro-4-methylpyrimidine? - Guidechem.
  • Large-Scale Synthesis of 5-Methoxy-2-methylthiopyrimidine: Applic
  • A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters.
  • Catalyzed Methods to Synthesize Pyrimidine and Rel

Sources

Validation

A Guide to Benchmarking Novel Pyrimidine-Based Kinase Inhibitors: A Case Study Approach for "4-Chloro-5-methoxy-2-pyrimidin-2-ylpyrimidine"

Introduction Researchers in drug discovery are constantly seeking novel small molecules with therapeutic potential. The compound "4-Chloro-5-methoxy-2-pyrimidin-2-ylpyrimidine" represents a structure with potential inhib...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Researchers in drug discovery are constantly seeking novel small molecules with therapeutic potential. The compound "4-Chloro-5-methoxy-2-pyrimidin-2-ylpyrimidine" represents a structure with potential inhibitory activity, likely against protein kinases, given its bipyrimidine core. However, a thorough review of publicly available scientific literature and databases reveals no existing biological or inhibitory data for this specific molecule.

This guide, therefore, takes an instructive approach. Instead of a direct comparison, we will use "4-Chloro-5-methoxy-2-pyrimidin-2-ylpyrimidine" as a hypothetical novel compound to outline a comprehensive benchmarking strategy against known inhibitors. This document will serve as a practical playbook for researchers aiming to characterize new chemical entities within the well-established class of pyrimidine-based kinase inhibitors.

Part 1: The Scientific Rationale - Pyrimidine as a Privileged Scaffold

The pyrimidine ring is a cornerstone of medicinal chemistry, particularly in the development of protein kinase inhibitors.[1] Its prevalence is rooted in its structural mimicry of the adenine base in ATP, the universal substrate for kinases. This allows pyrimidine derivatives to act as competitive inhibitors by occupying the ATP-binding site.

The nitrogen atoms at positions 1 and 3 of the pyrimidine ring are crucial for forming hydrogen bonds with the "hinge" region of the kinase, a conserved backbone segment that anchors ATP.[2] This interaction is a hallmark of many potent kinase inhibitors. The structure of our subject compound, with its linked pyrimidine rings, suggests that it is designed to leverage these interactions.

Numerous FDA-approved drugs, such as Imatinib (indirectly) and many direct inhibitors targeting Cyclin-Dependent Kinases (CDKs) and Janus Kinases (JAKs), feature a core pyrimidine or a bioisosteric scaffold.[2][3][4] This history establishes a rich field of well-characterized inhibitors against which a novel compound can be benchmarked.

Part 2: A Step-by-Step Benchmarking Workflow

To characterize "4-Chloro-5-methoxy-2-pyrimidin-2-ylpyrimidine" (hereafter referred to as 'Compound X'), a logical, multi-stage process is required. This ensures a thorough understanding of its potency, selectivity, and mechanism of action relative to established drugs.

G cluster_0 Phase 1: Discovery & Profiling cluster_1 Phase 2: In Vitro Validation cluster_2 Phase 3: Cellular & Functional Analysis A Novel Compound X Synthesis & Purification B Broad Kinome Screen (e.g., 400+ kinases) A->B Initial Characterization C Identify Primary Target(s) & Off-Targets B->C Data Analysis D IC50 Determination for Primary Target(s) C->D Transition to Validation E Selectivity Profiling vs. Related Kinases D->E Quantify Potency F Mechanism of Action Studies (e.g., ATP Competition) E->F Understand Selectivity G Target Engagement Assay (e.g., CETSA) F->G Move to Cellular Context H Downstream Signaling Pathway Analysis (e.g., Western Blot) G->H Confirm Cellular Activity I Cell Viability/Proliferation Assays H->I Assess Functional Outcome

Caption: Experimental workflow for characterizing a novel kinase inhibitor.

Initial Target Identification via Kinome Screening

The first critical step is to understand which kinase or kinases Compound X interacts with. A broad kinase panel screen (e.g., DiscoverX KINOMEscan™ or similar services) is the industry standard. This assay format measures the binding affinity of the test compound against a large panel of kinases (often over 400).

Causality: This unbiased approach avoids assumptions about the compound's target. The results will reveal the primary target(s) with the highest affinity, as well as any potential off-targets, which is crucial for predicting potential side effects and for understanding the selectivity profile. For our hypothetical Compound X, the bipyrimidine structure might suggest an affinity for CDKs or JAKs, which are often targeted by pyrimidine-based molecules.[5][6]

Quantitative In Vitro Benchmarking: IC50 Determination

Once primary targets are identified, the next step is to quantify the compound's inhibitory potency using in vitro enzymatic assays. The half-maximal inhibitory concentration (IC50) is the standard metric. This involves measuring the activity of the purified kinase enzyme at various concentrations of the inhibitor.

For this guide, let's assume our kinome screen identified Cyclin-Dependent Kinase 2 (CDK2) as a primary target for Compound X. We would then benchmark it against known pyrimidine-based CDK inhibitors.

Table 1: Hypothetical IC50 Comparison for CDK2/Cyclin A

CompoundScaffold TypeCDK2/Cyclin A IC50 (nM)Reference
Compound X 2,2'-BipyrimidineTo Be DeterminedN/A
RoscovitinePurine (Aminopurine)700[7]
DinaciclibPyrazolo[1,5-a]pyrimidine1[7]
Compound 17Pyrazolo[3,4-d]pyrimidine190[8]

Justification for Comparators:

  • Roscovitine: An early, well-characterized purine-based CDK inhibitor. It serves as a classic benchmark.

  • Dinaciclib: A highly potent, second-generation inhibitor with a pyrazolopyrimidine scaffold, demonstrating the evolution of potency.[7]

  • Compound 17 (from Hassan et al.): A more recent example of a pyrazolo[3,4-d]pyrimidine, providing a relevant comparison to modern scaffolds in development.[8]

This table immediately contextualizes the potency of Compound X. An IC50 in the low nanomolar range would be considered highly potent and competitive with advanced inhibitors like Dinaciclib.

Assessing Selectivity

A potent inhibitor is only useful if it is also selective. Inhibition of off-target kinases can lead to toxicity. The initial kinome screen provides a broad view of selectivity. This should be followed by focused IC50 determinations against closely related kinases. If CDK2 is the primary target, one must test against other CDKs (CDK1, CDK4/6, CDK9) to ensure selectivity.

G cluster_0 Kinase ATP-Binding Pocket cluster_1 Inhibitor hinge Hinge Region (Backbone NH groups) atp_pocket Adenine Binding Site inhibitor Compound X (Pyrimidine Core) inhibitor->hinge H-Bonds inhibitor->atp_pocket Van der Waals Interactions

Caption: Generalized interaction of a pyrimidine inhibitor with a kinase active site.

Cellular Activity: Moving Beyond the Enzyme

A compound's enzymatic potency (IC50) does not always translate to cellular activity due to factors like cell permeability and stability. Therefore, the next crucial phase is to perform cell-based assays.

  • Target Engagement: Techniques like the Cellular Thermal Shift Assay (CETSA) can confirm that Compound X binds to its intended target (e.g., CDK2) inside intact cells.

  • Downstream Pathway Inhibition: The functional consequence of target inhibition must be verified. For CDK2, its activity leads to the phosphorylation of retinoblastoma protein (pRb). A successful inhibitor should reduce the levels of pRb in a dose-dependent manner, which can be measured by Western Blot.

  • Antiproliferative Assays: Finally, the overall effect on cell fate is measured. Using cancer cell lines known to be dependent on CDK2 activity (e.g., certain breast or colon cancer lines), one can measure the concentration of Compound X required to inhibit cell growth (GI50). This provides a direct link between target inhibition and a therapeutic outcome.

Part 3: Experimental Protocols

Trustworthiness in scientific reporting comes from detailed, reproducible methodologies. Below is a standard protocol for determining the IC50 of an inhibitor against a protein kinase.

Protocol: In Vitro Kinase IC50 Determination (Luminescence-Based)

This protocol is based on the principle of quantifying the amount of ATP remaining in solution after a kinase reaction. Lower kinase activity (due to inhibition) results in more ATP remaining and a higher luminescent signal.

Materials:

  • Purified, active kinase enzyme (e.g., CDK2/Cyclin A).

  • Kinase-specific substrate peptide.

  • Kinase buffer (typically contains Tris-HCl, MgCl2, DTT).

  • ATP at a concentration near the Km for the specific kinase.

  • Compound X and known inhibitors, serially diluted in DMSO.

  • ADP-Glo™ Kinase Assay kit (Promega) or similar.

  • White, opaque 384-well assay plates.

  • Multichannel pipettes and a plate reader capable of measuring luminescence.

Methodology:

  • Compound Plating: a. Prepare a serial dilution series of Compound X (and controls) in DMSO, typically starting at 10 mM. b. In the 384-well plate, add 1 µL of each inhibitor concentration in triplicate. Include "no inhibitor" (DMSO only) and "no enzyme" controls.

  • Kinase Reaction: a. Prepare a master mix of kinase buffer containing the kinase enzyme and its specific substrate. b. Add 10 µL of this master mix to each well of the assay plate. c. Incubate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.

  • Initiation of Reaction: a. Prepare a solution of ATP in kinase buffer. b. Add 10 µL of the ATP solution to each well to start the reaction. c. Incubate the plate at 30°C for 1 hour. The incubation time should be optimized to ensure the reaction is in the linear range (typically <30% of ATP consumed in the "no inhibitor" control).

  • Reaction Termination and ATP Detection: a. Add 20 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining ATP. b. Incubate for 40 minutes at room temperature. c. Add 40 µL of Kinase Detection Reagent to each well. This reagent contains luciferase and luciferin to convert the newly synthesized ADP back to ATP, which then drives a luminescent reaction. d. Incubate for 30 minutes at room temperature to stabilize the luminescent signal.

  • Data Acquisition and Analysis: a. Read the luminescence on a plate reader. b. Normalize the data: Set the "no inhibitor" control as 100% activity and the "no enzyme" control as 0% activity. c. Plot the normalized percent inhibition versus the logarithm of the inhibitor concentration. d. Fit the data to a four-parameter logistic curve to determine the IC50 value.

Conclusion

While "4-Chloro-5-methoxy-2-pyrimidin-2-ylpyrimidine" is not a characterized molecule in the public domain, its structure is suggestive of a kinase inhibitor. The workflow detailed in this guide provides a robust and scientifically rigorous framework for any researcher seeking to characterize such a novel compound. By systematically determining its target profile, potency, selectivity, and cellular effects, and benchmarking these data against well-established inhibitors, one can build a comprehensive and compelling case for the compound's therapeutic potential. This methodical approach ensures that the resulting data is not only accurate but also placed in the proper scientific context, paving the way for further preclinical development.

References

  • Discovery of potent and selective pyrazolopyrimidine janus kinase 2 inhibitors. (2012). PubMed. [Link]

  • Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update). (2025). PubMed. [Link]

  • Design, synthesis and biological evaluation of certain CDK2 inhibitors based on pyrazole and pyrazolo[1,5-a] pyrimidine scaffold with apoptotic activity. (n.d.). PubMed. [Link]

  • Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. (2021). ACS Publications. [Link]

  • JAK3 inhibitors based on thieno[3,2-d]pyrimidine scaffold: design, synthesis and bioactivity evaluation for the treatment of B-cell lymphoma. (2020). PubMed. [Link]

  • Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. (2021). PMC. [Link]

  • 4-(Pyrazol-4-yl)-pyrimidines as Selective Inhibitors of Cyclin-Dependent Kinase 4/6. (n.d.). ACS Publications. [Link]

  • Optimization of Pyrimidine Compounds as Potent JAK1 Inhibitors and the Discovery of R507 as a Clinical Candidate. (2022). PMC. [Link]

  • Synthesis, biological evaluation, and in silico studies of new CDK2 inhibitors based on pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1][2][5]triazolo[1,5-c]pyrimidine scaffold with apoptotic activity. (2022). Taylor & Francis Online. [Link]

  • Pyrimidine and fused pyrimidine derivatives as promising protein kinase inhibitors for cancer treatment. (n.d.). ResearchGate. [Link]

  • Synthesis, biological evaluation, and in silico studies of new CDK2 inhibitors based on pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1][2][5]triazolo[1,5-c]pyrimidine scaffold with apoptotic activity. (2022). PMC. [Link]

  • Development of CDK inhibitors from existing pyrazolopyrimidine and purine CDK inhibitors. (n.d.). ResearchGate. [Link]

  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. (2020). PMC. [Link]

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Comparative

Confirming the Biological Activity of 4-Chloro-5-methoxy-2-pyrimidin-2-ylpyrimidine: A Guide to Orthogonal Assays

In the landscape of modern drug discovery, the identification of a novel small molecule with potential therapeutic activity is merely the first step in a long and rigorous journey. For a compound such as "4-Chloro-5-meth...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the identification of a novel small molecule with potential therapeutic activity is merely the first step in a long and rigorous journey. For a compound such as "4-Chloro-5-methoxy-2-pyrimidin-2-ylpyrimidine," a pyrimidine derivative with potential as a kinase inhibitor, initial screening hits must be substantiated by a battery of robust and independent experimental methods. This guide provides a comprehensive overview of orthogonal assays designed to confirm the biological activity of this putative inhibitor, ensuring both scientific rigor and confidence in downstream development.

The principle of orthogonal validation lies in utilizing distinct experimental methodologies that measure different aspects of a compound's activity. This approach minimizes the risk of artifacts and off-target effects, providing a more complete picture of the molecule's mechanism of action. Here, we will delve into two complementary techniques: a biophysical assay to confirm direct target engagement and a cell-based assay to verify functional activity in a physiological context.

Biophysical Confirmation: Direct Target Engagement with Surface Plasmon Resonance (SPR)

To ascertain that "4-Chloro-5-methoxy-2-pyrimidin-2-ylpyrimidine" directly interacts with its intended kinase target, Surface Plasmon Resonance (SPR) is an invaluable tool.[1] SPR is a label-free biophysical technique that measures the binding of an analyte (the small molecule) to a ligand (the target protein) immobilized on a sensor surface in real-time.[1] This allows for the determination of key kinetic parameters such as the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD), which is a measure of binding affinity.[1]

Experimental Workflow:

The workflow for an SPR experiment is a multi-step process designed to ensure data quality and accuracy.

SPR_Workflow cluster_prep Preparation cluster_assay SPR Assay cluster_data Data Analysis prep_protein Protein Purification & QC immobilization Immobilize Kinase on Sensor Chip prep_protein->immobilization prep_compound Compound Solubilization & QC binding_analysis Inject Compound (Analyte) prep_compound->binding_analysis immobilization->binding_analysis regeneration Regenerate Sensor Surface binding_analysis->regeneration sensorgram Generate Sensorgrams binding_analysis->sensorgram regeneration->binding_analysis Next Cycle fitting Fit Data to Binding Models sensorgram->fitting kinetics Determine ka, kd, KD fitting->kinetics

Caption: Workflow for SPR-based analysis of compound-protein interaction.

Detailed Protocol for SPR Analysis:
  • Protein Immobilization: The purified target kinase is covalently immobilized on a sensor chip surface using standard amine coupling chemistry. A control flow cell is prepared with an irrelevant protein or is left blank to account for non-specific binding.

  • Compound Preparation: "4-Chloro-5-methoxy-2-pyrimidin-2-ylpyrimidine" is serially diluted in a suitable running buffer to create a concentration series.

  • Binding Measurement: The compound solutions are injected sequentially over the sensor surface. The change in the refractive index at the surface, which is proportional to the mass of the bound compound, is monitored in real-time and recorded as a sensorgram.

  • Data Analysis: The resulting sensorgrams are corrected for non-specific binding by subtracting the signal from the control flow cell. The corrected data are then fitted to appropriate binding models to determine the kinetic parameters (ka, kd, and KD).

Data Interpretation:

A successful SPR experiment will demonstrate concentration-dependent binding of "4-Chloro-5-methoxy-2-pyrimidin-2-ylpyrimidine" to the target kinase. The calculated KD value provides a quantitative measure of the binding affinity.

Parameter4-Chloro-5-methoxy-2-pyrimidin-2-ylpyrimidineKnown Control InhibitorNegative Control Compound
ka (1/Ms) 1.5 x 10⁵2.0 x 10⁵No Binding Detected
kd (1/s) 3.0 x 10⁻³1.0 x 10⁻³No Binding Detected
KD (nM) 205No Binding Detected

This table illustrates hypothetical data where the test compound shows a strong binding affinity to the target kinase, albeit slightly weaker than a known control inhibitor.

Cell-Based Validation: Measuring Target Inhibition in a Physiological System

While biophysical assays confirm direct binding, it is crucial to demonstrate that this interaction translates into functional inhibition within a cellular environment.[2] Cell-based assays provide this critical validation by measuring the compound's effect on the kinase's activity in living cells. A common and effective method is to measure the phosphorylation of a known downstream substrate of the target kinase.[2][3]

Experimental Rationale:

Kinases function by transferring a phosphate group from ATP to a specific substrate protein.[4] An effective inhibitor will block this process, leading to a decrease in the phosphorylation of the substrate. This change in phosphorylation can be quantified using various techniques, such as Western blotting or enzyme-linked immunosorbent assays (ELISA).

Cellular_Assay_Pathway cluster_pathway Signaling Pathway cluster_inhibition Inhibition Mechanism Kinase Target Kinase Substrate Substrate Protein Kinase->Substrate Phosphorylation pSubstrate Phosphorylated Substrate Cellular_Response Cellular Response pSubstrate->Cellular_Response Inhibitor 4-Chloro-5-methoxy- 2-pyrimidin-2-ylpyrimidine Inhibitor->Kinase Inhibition

Caption: Inhibition of a kinase signaling pathway by a small molecule.

Detailed Protocol for Cellular Phosphorylation Assay:
  • Cell Culture and Treatment: A suitable cell line that expresses the target kinase is cultured. The cells are then treated with increasing concentrations of "4-Chloro-5-methoxy-2-pyrimidin-2-ylpyrimidine" for a defined period.

  • Cell Lysis: After treatment, the cells are lysed to release the cellular proteins.

  • Protein Quantification: The total protein concentration in each lysate is determined to ensure equal loading in the subsequent analysis.

  • Western Blot Analysis: Equal amounts of protein from each treatment condition are separated by SDS-PAGE and transferred to a membrane. The membrane is then probed with a primary antibody specific for the phosphorylated form of the substrate, followed by a secondary antibody conjugated to a detectable enzyme.

  • Data Quantification: The intensity of the bands corresponding to the phosphorylated substrate is quantified and normalized to a loading control (e.g., total substrate or a housekeeping protein).

Data Interpretation:

A dose-dependent decrease in the phosphorylation of the substrate upon treatment with "4-Chloro-5-methoxy-2-pyrimidin-2-ylpyrimidine" would confirm its inhibitory activity in a cellular context. The IC50 value, the concentration of the compound that causes 50% inhibition, can be calculated from this data.

Concentration of Compound (nM)% Phosphorylation of Substrate (Normalized)
0 (Vehicle)100%
195%
1070%
5052%
10025%
50010%

From this hypothetical data, the IC50 value can be estimated to be around 50 nM, indicating potent cellular activity.

Conclusion

The validation of a small molecule's biological activity requires a multi-faceted approach. By employing orthogonal assays, researchers can build a strong and reliable case for the on-target activity of a compound like "4-Chloro-5-methoxy-2-pyrimidin-2-ylpyrimidine." The combination of a biophysical method like Surface Plasmon Resonance to confirm direct target binding and a cell-based functional assay to demonstrate cellular efficacy provides the necessary evidence to confidently advance a promising compound through the drug discovery pipeline. This rigorous validation strategy is essential for ensuring that only the most promising candidates proceed to further development, ultimately saving time and resources.

References

  • Charles River Laboratories. (n.d.). Biophysical Assays. Retrieved from [Link]

  • Daley, G. Q., & Baltimore, D. (1988). Transformation of an interleukin 3-dependent hematopoietic cell line by the v-abl oncogene. Proceedings of the National Academy of Sciences, 85(23), 9312–9316.
  • Profacgen. (n.d.). Cell-based Kinase Assays. Retrieved from [Link]

  • Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats. Retrieved from [Link]

  • Vertex AI Search. (n.d.). Biophysical Screening for the Discovery of Small-Molecule Ligands - PMC.
  • Vertex AI Search. (n.d.). Cell-based test for kinase inhibitors - INiTS.
  • Vertex AI Search. (n.d.). Ligand Binding Assays: Definitions, Techniques, and Tips to Avoid Pitfalls - Fluidic Sciences.
  • Vertex AI Search. (n.d.). Biophysical Assays | Protein Interaction Analysis - Formulation / BOC Sciences.
  • Creative Diagnostics. (n.d.). Kinase Activity Assay. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

4-Chloro-5-methoxy-2-(pyrimidin-2-yl)pyrimidine: Operational Safety &amp; Disposal Guide

Executive Summary & Chemical Context 4-Chloro-5-methoxy-2-(pyrimidin-2-yl)pyrimidine (CAS: 1353550-25-2) is a specialized halogenated bis-pyrimidine intermediate often utilized in the synthesis of kinase inhibitors. Its...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context

4-Chloro-5-methoxy-2-(pyrimidin-2-yl)pyrimidine (CAS: 1353550-25-2) is a specialized halogenated bis-pyrimidine intermediate often utilized in the synthesis of kinase inhibitors. Its operational criticality lies in the C-Cl bond at the 4-position , which is designed to be highly electrophilic for Nucleophilic Aromatic Substitution (


).

Operational Risk: Because this molecule is engineered to react with nucleophiles (amines, thiols), it poses a latent stability risk in waste streams. Improper disposal into aqueous basic waste or mixing with oxidizers can trigger uncontrolled hydrolysis or exothermic decomposition, releasing hydrochloric acid (HCl) and nitrogen oxides (NOx).

Core Directive: This compound must be classified as Halogenated Organic Waste and destroyed via high-temperature incineration. Under no circumstances should bulk quantities be treated via benchtop neutralization.

Chemical Hazard Profile (Class-Based Assessment)

Based on structure-activity relationships (SAR) for 4-chloropyrimidines.

PropertyHazard DescriptionOperational Implication
Reactivity High Electrophile. The C-Cl bond is susceptible to hydrolysis and

.
DO NOT mix with strong bases or aqueous waste streams containing nucleophiles (e.g., azides, amines) to prevent heat/gas generation.
Stability Moisture Sensitive.Hydrolysis releases HCl gas , corroding metal containers and damaging local ventilation if not sealed.
Toxicity Irritant / Potential Sensitizer.[1][2]Likely causes Skin Irrit. 2 (H315) and Eye Irrit. 2 (H319).[2] Treat as a potential sensitizer due to protein reactivity.
Combustion Nitrogen-Rich Heterocycle.Incineration generates significant NOx . Must be handled by facilities with scrubbers.

Disposal Workflow & Decision Logic

The following protocol ensures compliance with RCRA (Resource Conservation and Recovery Act) standards for halogenated organics.

A. Solid Waste (Contaminated PPE, Solids, Silica)
  • Primary Container: Double-bag in heavy-duty polyethylene (4-mil or thicker).

  • Labeling: "Hazardous Waste: Toxic Solids (Halogenated Heterocycle)."

  • Segregation: Keep separate from oxidizer waste (e.g., permanganates, nitrates).

B. Liquid Waste (Mother Liquors, Reaction Mixtures)
  • Stream Selection: Halogenated Organic Solvent Waste .

  • Compatibility: Ensure the waste carboy solvent base is compatible (e.g., DCM, Chloroform, Ethyl Acetate).

  • pH Check: If the waste stream is acidic (due to partial hydrolysis), do not add to a carboy containing cyanides or sulfides.

C. Benchtop Quenching (Trace Residues Only)

For cleaning glassware or spills < 500 mg. DO NOT use this for bulk disposal.

  • Dissolution: Dissolve residue in a non-reactive solvent (e.g., Acetone or Ethanol).

  • Mild Hydrolysis: Slowly add 1M NaOH or sat.

    
     (1:1 volume ratio).
    
  • Wait: Allow to stand in a fume hood for 1 hour. Note: This converts the reactive chloro-pyrimidine to the inert hydroxy-pyrimidine.

  • Disposal: Adjust pH to 7-9 and dispose of as aqueous chemical waste (if permitted) or organic waste.

Visualized Decision Matrix

The following logic gate ensures the correct waste stream selection.

DisposalWorkflow Start Waste Generation: 4-Chloro-5-methoxy-2-(pyrimidin-2-yl)pyrimidine StateCheck Physical State? Start->StateCheck Solid Solid Waste (Pure compound, silica, PPE) StateCheck->Solid Liquid Liquid Waste (Solvents, Mother Liquor) StateCheck->Liquid Residue Trace Residue (<500mg on glassware) StateCheck->Residue DoubleBag Double Bag (Polyethylene) Label: Toxic Solid Solid->DoubleBag HaloCheck Contains Halogenated Solvents? (DCM, CHCl3) Liquid->HaloCheck Quench Quench: Add 1M NaOH/Acetone Wait 1 Hour (Hydrolysis) Residue->Quench IncinerateSolid High-Temp Incineration DoubleBag->IncinerateSolid HaloStream Stream A: Halogenated Waste HaloCheck->HaloStream Yes NonHaloStream Stream B: Non-Halo Organic (Segregate if >2% Halogen content) HaloCheck->NonHaloStream No (But treat as Halo due to solute) NonHaloStream->HaloStream Re-route for Safety Neutralize Neutralize to pH 7 Quench->Neutralize Neutralize->HaloStream

Figure 1: Operational decision tree for segregating chloropyrimidine waste streams. Note that liquid waste defaults to "Halogenated" regardless of the solvent carrier to ensure proper incineration.

Emergency Contingencies

Accidental Spills (Solid/Powder)
  • Evacuate: Clear the immediate area of personnel.

  • PPE: Don double nitrile gloves, lab coat, and N95/P100 respirator (dust inhalation is the primary acute risk).

  • Containment: Cover spill with a dry absorbent pad or chemically inert powder (Vermiculite). Do not use water (generates HCl).

  • Cleanup: Scoop into a wide-mouth jar. Label as "Hazardous Waste - Spilled Chloropyrimidine."

Skin/Eye Exposure[1][2][3][4][5]
  • Mechanism: The compound reacts with protein nucleophiles (cysteine/lysine residues), leading to potential sensitization.

  • Action: Flush immediately with water for 15 minutes.[1][3] Do not use vinegar or neutralizing agents on the skin.

Scientific Rationale & Grounding

The disposal logic is governed by the principle of Electrophilic Deactivation . 4-chloropyrimidines are "masked" acids; upon exposure to moisture or high heat in an incinerator, the chlorine atom is released as HCl [1]. Therefore, standard "Organic Waste" streams (often used for fuels blending) are inappropriate if the facility is not equipped for acid gas scrubbing.

Furthermore, the


 reactivity profile of 2,4-dichloropyrimidine analogs demonstrates that the C-4 position is highly susceptible to nucleophilic attack, more so than the C-2 position [2]. This reactivity necessitates the segregation from nucleophilic waste streams (amines) to prevent the formation of uncharacterized reaction byproducts in the waste drum.

References

  • BenchChem. (2025).[4][5] Technical Support Center: Optimization of 4-Chloropyrimidine Substitution Reactions. Retrieved from

  • WuXi AppTec. (2025).[1] QM Magic Class | Chapter 29: Regioselectivity in SNAr reaction of Dichloropyrimidines. Retrieved from

  • Dartmouth EHS. (2024). Hazardous Waste Disposal Guide: Chemical Waste Storage and Disposal Procedures.[6] Retrieved from

  • PubChem. (2024). 4-Chloro-5-fluoro-2-methoxypyrimidine (Analogous Hazard Data). National Library of Medicine. Retrieved from

Sources

Handling

Personal protective equipment for handling 4-Chloro-5-methoxy-2-pyrimidin-2-ylpyrimidine

Topic: Personal Protective Equipment (PPE) & Handling Strategy for 4-Chloro-5-methoxy-2-pyrimidin-2-ylpyrimidine Audience: Researchers, Process Chemists, and HSE Managers in Pharmaceutical Development. Part 1: The Core D...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal Protective Equipment (PPE) & Handling Strategy for 4-Chloro-5-methoxy-2-pyrimidin-2-ylpyrimidine Audience: Researchers, Process Chemists, and HSE Managers in Pharmaceutical Development.

Part 1: The Core Directive – Operational Context

The "Why" Behind the Hazard: 4-Chloro-5-methoxy-2-pyrimidin-2-ylpyrimidine is not just a generic reagent; it is a highly functionalized bipyrimidine intermediate , commonly utilized in the synthesis of Endothelin Receptor Antagonists (e.g., Bosentan analogs).

As a Senior Application Scientist, I must highlight the specific chemical behavior that dictates your safety protocol: Hydrolytic lability. Like many chloropyrimidines, this compound possesses a reactive carbon-chlorine bond on a nitrogen-rich ring. Upon contact with mucosal moisture (eyes, lungs, sweat), it does not merely irritate; it hydrolyzes to release hydrochloric acid (HCl) locally while generating the corresponding hydroxy-pyrimidine species. This creates a dual-hazard: chemical burn (acidic) and sensitization (heterocyclic) .

Your PPE strategy must therefore prevent all dust inhalation and skin contact, not just "minimize" it.

Part 2: Hazard Profile & Risk Assessment

Physical State: Fine crystalline powder (often electrostatic). Reactivity: Moisture sensitive; stable under inert gas. GHS Classification (Class-Based Consensus):

  • Skin Irritation: Category 2 (Causes skin irritation).[1]

  • Eye Damage/Irritation: Category 1 or 2A (Risk of serious damage due to acidic hydrolysis).

  • STOT-SE: Category 3 (Respiratory tract irritation).

The "Invisible" Risk: Static Accumulation

Chlorinated heteroaromatic powders are prone to triboelectric charging. When you insert a spatula into a glass vial, the powder can "jump" or disperse unexpectedly. Your PPE must account for this airborne mobility.

Part 3: The PPE Matrix (Task-Based)

Do not use a "one-size-fits-all" approach. Match the PPE to the energy of the task.

Protective Zone Standard Handling (Weighing < 10g)High-Energy Handling (Milling, large transfers, spill cleanup)Scientific Rationale
Respiratory N95 / P95 (if in Fume Hood)P100 / PAPR (Powered Air Purifying Respirator)Fine dusts bypass surgical masks. P100 is required if the sash is raised >12 inches.
Ocular Chemical Goggles (Indirect Vent)Face Shield + Goggles Safety glasses fail against airborne dust drift. Goggles seal the ocular environment.
Dermal (Hands) Double Nitrile (4 mil inner / 5 mil outer)Laminate Film (Silver Shield) under NitrileChlorinated heterocycles can permeate thin nitrile over time. Double gloving provides a breakthrough buffer.
Body Lab Coat (High-neck, snap closure)Tyvek® Coverall (Disposable)Cotton coats trap dust in fibers; Tyvek repels it.

Part 4: Operational Protocols (The "Self-Validating" Systems)

A self-validating system is a workflow where a mistake becomes immediately visible or physically impossible to ignore.

Protocol A: The "Static-Neutral" Weighing Procedure

Goal: Prevent powder dispersion during transfer.

  • Engineering Control: Work strictly within a chemical fume hood. Verify airflow (face velocity 80–100 fpm) using a tissue strip test (visual validation) or the hood's digital monitor.

  • Ionization (Crucial Step): Place a static elimination bar or ionizing fan inside the hood, directed at the balance, 30 seconds prior to opening the vial.

    • Why: This neutralizes the triboelectric charge, preventing the "jumping powder" phenomenon.

  • The "Double-Glove" Donning:

    • Layer 1: Brightly colored Nitrile (e.g., Orange/Purple).

    • Layer 2: Standard Blue/White Nitrile.

    • Self-Validation: If the outer glove tears or degrades, the bright inner color becomes immediately visible, signaling a breach.

Protocol B: Decontamination & Doffing

Goal: Prevent secondary exposure outside the lab.

  • Solvent Selection: Do NOT use water initially.

    • Mechanism:[2][3] Water induces hydrolysis, potentially creating sticky, acidic residues.

    • Action: Wipe surfaces with a solvent in which the compound is soluble (e.g., Acetone or Ethyl Acetate) first, then follow with soap and water.

  • Glove Removal (Beak Method):

    • Pinch the outside of one glove near the wrist. Peel downwards, turning it inside out. Ball it in the gloved hand.

    • Slide a finger under the remaining glove at the wrist and peel off, encapsulating the first glove.

Part 5: Disposal & Environmental Safety

Waste Classification: Halogenated Organic Solvent/Solid. Disposal Code: RCRA Hazardous Waste (check local regulations, typically D002 if acidic hydrolysis occurs, or generic halogenated organic).

  • Solid Waste: Collect in a dedicated container labeled "Halogenated Solids." Do not mix with oxidizers.

  • Liquid Waste: Mother liquors or wash solvents must go to "Halogenated Organic Waste."

  • Destruction Method: High-temperature incineration (>1100°C) with scrubber systems is required to manage the formation of HCl and nitrogen oxides (NOx).

Part 6: Visualizing the Safety Logic

The following diagram illustrates the decision-making process for Respiratory Protection based on the quantity and physical state of the material.

PPE_Decision_Tree Start Start: Handling 4-Chloro-5-methoxy-2-pyrimidin-2-ylpyrimidine State_Check Is the material in Solution or Solid Powder? Start->State_Check Solution Solution State State_Check->Solution Liquid Solid Solid Powder State_Check->Solid Powder PPE_Level_1 Standard PPE: Fume Hood + Nitrile Gloves + Lab Coat Solution->PPE_Level_1 Risk: Splash/Absorption Quantity_Check Quantity / Energy Level? Solid->Quantity_Check Small_Scale < 10g (Static Weighing) Quantity_Check->Small_Scale Large_Scale > 10g or Active Milling Quantity_Check->Large_Scale PPE_Level_2 Enhanced PPE: Fume Hood + N95/P95 + Double Gloves Small_Scale->PPE_Level_2 Risk: Inhalation/Static PPE_Level_3 Max Protection: PAPR + Tyvek Suit + Double Gloves (Laminate Inner) Large_Scale->PPE_Level_3 Risk: Dust Cloud/Permeation

Caption: Decision logic for selecting respiratory and dermal protection based on physical state and operational scale.

References

  • National Institute for Occupational Safety and Health (NIOSH). (2018). OSHA Respirator Requirements for Selected Chemicals (29 CFR 1910.134). Centers for Disease Control and Prevention. [Link]

  • Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets (29 CFR 1910.1200). United States Department of Labor. [Link]

  • PubChem. (2024). Compound Summary: Chloropyrimidine Derivatives Toxicity Profile. National Library of Medicine. [Link]

Sources

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